molecular formula C16H16N2O2 B1458846 Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate CAS No. 1951451-78-7

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Cat. No.: B1458846
CAS No.: 1951451-78-7
M. Wt: 268.31 g/mol
InChI Key: QWFIMBJZOXHWLI-UHFFFAOYSA-N
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Description

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a synthetic chemical intermediate of significant interest in medicinal chemistry, particularly in the development of novel anticancer agents. The compound features a quinoline heterocycle, a privileged scaffold in drug discovery known for its diverse biological activities . Quinoline derivatives have demonstrated excellent results through various anticancer mechanisms, including growth inhibition by cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration . The specific molecular architecture of this reagent, which combines the electron-deficient quinoline system with a cyanoacetate functional group, makes it a valuable electrophilic building block. It is designed for use in sophisticated organic syntheses, such as the construction of more complex molecules via further functionalization of the quinoline core or through the cyano group . Researchers can utilize this compound to develop and synthesize a wide array of quinoline-4-one derivatives and other analogs . The tert-butyl ester moiety offers a handle for selective deprotection, enabling late-stage diversification in synthetic routes. This compound is intended solely for research and development purposes in laboratory settings. It is not for diagnostic, therapeutic, medicinal, or household use.

Properties

IUPAC Name

tert-butyl 2-cyano-2-quinolin-4-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-16(2,3)20-15(19)13(10-17)11-8-9-18-14-7-5-4-6-12(11)14/h4-9,13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWFIMBJZOXHWLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=CC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: Navigating the Landscape of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and development, the exploration of novel chemical scaffolds is paramount. This guide is dedicated to the scientific exploration of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a compound at the intersection of two privileged heterocyclic and synthetic building blocks: the quinoline core and the cyanoacetate moiety. While a specific Chemical Abstracts Service (CAS) number for this exact structure is not readily found in major chemical databases, this guide will serve as a comprehensive technical resource. It will provide the foundational knowledge required to synthesize, understand, and explore the potential of this class of molecules.

Our approach is to deconstruct the target molecule into its core components and, from first principles, build a roadmap for its synthesis and potential applications. We will delve into the established chemistry of quinolines and cyanoacetates, offering field-proven insights into experimental design and rationale.

Deconstructing the Target: Structural and Chemical Profile

The molecule , tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, possesses a unique combination of functional groups that suggest a rich potential for chemical manipulation and biological activity.

  • The Quinoline Scaffold: A fused aromatic heterocycle, the quinoline ring is a well-established pharmacophore found in a wide array of natural products and synthetic drugs.[1][2] Its rigid structure and ability to participate in various intermolecular interactions make it a cornerstone in medicinal chemistry.

  • The Cyanoacetate Moiety: The α-cyanoacetate group is a versatile building block in organic synthesis. The presence of the nitrile and ester groups activates the α-carbon, making it a potent nucleophile for various carbon-carbon bond-forming reactions.

  • The Tert-butyl Ester: This bulky ester group provides steric protection and can influence the molecule's solubility and pharmacokinetic properties. It is often employed as a protecting group that can be removed under specific conditions.

A related compound, tert-butyl 2-cyano-2-(1,2-dihydro-2-quinolylidene)acetate, has a registered CAS number of 2859-27-0. This highlights the existence of similar structures and provides a starting point for synthetic exploration.

Synthetic Pathways: A Strategic Approach

The synthesis of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate can be approached through several strategic disconnections. The most logical approach involves the coupling of a quinoline precursor with a tert-butyl cyanoacetate derivative.

Synthesis of the Quinoline Precursor

A variety of named reactions can be employed for the synthesis of the quinoline core, with the choice depending on the desired substitution pattern.[1] For a 4-substituted quinoline, methods like the Conrad-Limpach synthesis or the Gould-Jacobs reaction are highly relevant.[2]

Experimental Protocol: Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Intermediate

This protocol outlines a general procedure for the synthesis of a 4-hydroxyquinoline, which can then be further functionalized to introduce a leaving group at the 4-position, making it susceptible to nucleophilic attack by tert-butyl cyanoacetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Condensation: Heat the mixture at 140-150 °C for 2 hours. The ethanol byproduct can be removed by distillation.

  • Cyclization: Cool the reaction mixture to room temperature and add it slowly to a pre-heated high-boiling point solvent such as diphenyl ether at 240-250 °C.

  • Work-up: After cooling, the precipitated product is filtered, washed with a suitable solvent like hexane, and dried.

Activation of the Quinoline 4-Position

To couple the quinoline moiety with tert-butyl cyanoacetate, the 4-position needs to be activated. This is typically achieved by converting the 4-hydroxyquinoline into a 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃).

The Key Coupling Step: Nucleophilic Substitution

The final step involves the nucleophilic substitution of the 4-chloroquinoline with the enolate of tert-butyl cyanoacetate. Tert-butyl cyanoacetate (CAS: 1116-98-9) is a commercially available reagent.[3][4][5][6][7]

Experimental Protocol: Synthesis of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve tert-butyl cyanoacetate (1.2 eq) in a dry aprotic solvent like tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Add a strong base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir for 30 minutes to allow for complete enolate formation.

  • Coupling Reaction: To the cold enolate solution, add a solution of 4-chloroquinoline (1.0 eq) in dry THF dropwise.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Key Reagents and Properties

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
tert-Butyl cyanoacetate1116-98-9C₇H₁₁NO₂141.17Liquid, used in the synthesis of various organic compounds.[4][6]
4-Chloroquinoline611-35-8C₉H₆ClN163.60Solid, a common intermediate in quinoline chemistry.
Sodium Hydride7646-69-7NaH24.00Strong base, highly reactive with water.

Visualization: Synthetic Workflow

SynthesisWorkflow cluster_quinoline Quinoline Precursor Synthesis cluster_activation Activation cluster_coupling Coupling Reaction Aniline Aniline Hydroxyquinoline 4-Hydroxyquinoline Aniline->Hydroxyquinoline Conrad-Limpach DEM Diethyl Malonate DEM->Hydroxyquinoline Chloroquinoline 4-Chloroquinoline Hydroxyquinoline->Chloroquinoline POCl3 Target tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Chloroquinoline->Target tBCA tert-Butyl Cyanoacetate Enolate Enolate tBCA->Enolate NaH or LDA Enolate->Target Nucleophilic Substitution

Caption: Synthetic workflow for tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

Applications in Drug Discovery and Development

The quinoline nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][8] The introduction of the cyanoacetate moiety at the 4-position can significantly modulate these activities and introduce novel pharmacological profiles.

Potential as Anticancer Agents

Many quinoline-based compounds have been investigated for their anticancer properties. They can exert their effects through various mechanisms, such as the inhibition of topoisomerases, kinases, or tubulin polymerization. The cyano group can act as a hydrogen bond acceptor, potentially enhancing binding to biological targets.

Potential as Antimicrobial Agents

The quinoline core is famously present in several antimalarial drugs (e.g., chloroquine) and antibacterial agents (quinolone antibiotics). Novel quinoline derivatives are continuously being explored to combat drug-resistant strains.

Visualization: Potential Mechanism of Action - Kinase Inhibition

KinaseInhibition cluster_pathway Signaling Pathway Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate ATP -> ADP PhosphorylatedSubstrate Phosphorylated Substrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Inhibitor tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Inhibitor->Receptor Binds to ATP-binding site

Caption: Hypothetical kinase inhibition by the target compound.

Conclusion and Future Directions

While "tert-butyl 2-cyano-2-(quinolin-4-yl)acetate" may not be a cataloged compound, this guide provides a robust framework for its synthesis and exploration. The convergence of the quinoline scaffold and the versatile cyanoacetate functionality presents a compelling opportunity for the discovery of novel therapeutic agents. Future research should focus on the successful synthesis and characterization of this molecule, followed by a thorough evaluation of its biological activities. The insights provided herein are intended to empower researchers to confidently navigate the synthesis of this and related novel chemical entities, ultimately contributing to the advancement of drug discovery.

References

  • Synthesis of Quinoline and its Derivatives using Various Name Reactions. IIP Series. [Link]

  • Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. MDPI. [Link]

  • Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. ResearchGate. [Link]

  • Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives. Revues Scientifiques Marocaines. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • tert-butyl (2Z)-cyano(2(1H)-quinolinylidene)ethanoate. ChemSynthesis. [Link]

  • Tert-butyl cyanoacetate (C7H11NO2). PubChemLite. [Link]

  • tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. [Link]

  • Tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. Pharmaffiliates. [Link]

  • tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate. National Center for Biotechnology Information. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Antitubercular Activity of Novel 2-(Quinoline-4-yloxy)acetamides with Improved Drug-Like Properties. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure, proposed synthesis, and predicted spectroscopic characteristics of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate. As a novel derivative of the privileged quinoline scaffold, this compound holds significant potential in medicinal chemistry and materials science. This document offers a detailed, scientifically grounded framework for its synthesis and characterization, designed to empower researchers in their exploration of this promising molecule.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline motif, a fused bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide array of therapeutic applications.[1] Its rigid structure and ability to engage in various intermolecular interactions, including hydrogen bonding and π-stacking, make it an ideal scaffold for designing molecules that can effectively bind to biological targets. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3] The introduction of a cyanoacetate moiety at the 4-position of the quinoline ring, as in tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, is anticipated to confer unique electronic and steric properties, potentially leading to novel biological activities and applications.

Proposed Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

While a definitive synthesis for tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is not extensively documented in the current literature, a plausible and efficient synthetic route can be proposed based on established organic chemistry principles. The Knoevenagel condensation reaction provides a robust method for the formation of a carbon-carbon double bond, which can be subsequently reduced to the target single bond.[4]

An alternative and direct approach involves the nucleophilic aromatic substitution of a suitable 4-haloquinoline with the enolate of tert-butyl cyanoacetate.[5] This section details a proposed two-step synthetic protocol commencing from the readily available quinoline-4-carboxaldehyde.

Proposed Synthetic Scheme

Synthetic_Pathway Quinoline4Carboxaldehyde Quinoline-4-carboxaldehyde Intermediate Tert-butyl 2-cyano-2-(quinolin-4-ylmethylene)acetate (Intermediate) Quinoline4Carboxaldehyde->Intermediate Knoevenagel Condensation (Piperidine, Ethanol, Reflux) TertButylCyanoacetate Tert-butyl cyanoacetate TertButylCyanoacetate->Intermediate Product Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (Target Compound) Intermediate->Product Reduction (Methanol) NaBH4 Sodium borohydride (NaBH4) NaBH4->Product

Caption: Proposed two-step synthesis of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

Step-by-Step Experimental Protocol

Part 1: Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-ylmethylene)acetate (Intermediate)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-4-carboxaldehyde (1.0 eq), tert-butyl cyanoacetate (1.1 eq), and absolute ethanol (100 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to yield the pure intermediate.

Part 2: Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (Target Compound)

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the intermediate from Part 1 (1.0 eq) in methanol (50 mL).

  • Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: Quench the reaction by the slow addition of water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the final product.

Molecular Structure and Spectroscopic Characterization (Predicted)

The definitive three-dimensional structure of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate would be best determined by single-crystal X-ray diffraction. However, in the absence of experimental data, we can predict the key spectroscopic features based on the known properties of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.[6] The predicted ¹H and ¹³C NMR chemical shifts for tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in CDCl₃ are presented below. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[7]

Table 1: Predicted ¹H and ¹³C NMR Data for Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Atom/Group Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm) Notes
H-2 (Quinoline)8.8 - 9.0d150 - 152Deshielded due to proximity to nitrogen.[8]
H-3 (Quinoline)7.4 - 7.6d121 - 123
H-5 (Quinoline)8.1 - 8.3d129 - 131
H-6 (Quinoline)7.6 - 7.8t127 - 129
H-7 (Quinoline)7.8 - 8.0t129 - 131
H-8 (Quinoline)8.0 - 8.2d128 - 130
CH (cyanoacetate)4.0 - 4.2t45 - 47
CH₂ (linker)3.5 - 3.7d35 - 37
C(CH₃)₃1.5 - 1.7s83 - 85Quaternary carbon of t-butyl group.
C(CH₃)₃27 - 29Methyl carbons of t-butyl group.
C-4 (Quinoline)--147 - 149Quaternary carbon.
C-4a (Quinoline)--128 - 130Quaternary carbon.
C-8a (Quinoline)--148 - 150Quaternary carbon.
C=O (ester)--165 - 167
C≡N (nitrile)--115 - 117
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for the identification of key functional groups within a molecule.[6]

  • C≡N Stretch: A sharp, medium-intensity absorption band is expected in the region of 2240-2260 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band is anticipated around 1735-1750 cm⁻¹.

  • C-H Stretch (Aromatic): Multiple sharp bands will appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Bands corresponding to the tert-butyl and methylene groups will be observed in the 2850-2960 cm⁻¹ region.

  • C=C and C=N Stretch (Quinoline): A series of bands in the 1400-1600 cm⁻¹ region will be characteristic of the quinoline ring system.[9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the target compound. The fragmentation pattern in the mass spectrum will be characteristic of the quinoline and tert-butyl cyanoacetate moieties.

  • Molecular Ion (M⁺): The molecular ion peak would confirm the molecular weight of the compound.

  • Key Fragmentation Pathways:

    • Loss of the tert-butyl group ([M-57]⁺) is a common fragmentation for tert-butyl esters.

    • Fragmentation of the quinoline ring, often involving the loss of HCN.[2]

    • Cleavage of the bond between the quinoline ring and the cyanoacetate group.

Potential Applications and Future Directions

Given the established biological activities of quinoline derivatives, tert-butyl 2-cyano-2-(quinolin-4-yl)acetate represents a promising candidate for drug discovery programs. The cyanoacetate moiety can act as a Michael acceptor and may also be involved in hydrogen bonding interactions with biological targets. Further research should focus on the synthesis and biological evaluation of this compound and its analogs against a panel of cancer cell lines, microbial strains, and viral targets.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure, a plausible synthetic route, and predicted spectroscopic data for the novel compound tert-butyl 2-cyano-2-(quinolin-4-yl)acetate. By leveraging established synthetic methodologies and predictive spectroscopic analysis, this document serves as a foundational resource for researchers aiming to synthesize and characterize this promising molecule. The exploration of such novel quinoline derivatives is crucial for the advancement of medicinal chemistry and the development of new therapeutic agents.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. (2021). European Journal of Medicinal Chemistry. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2018). Current Medicinal Chemistry. [Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents. (2021). European Journal of Medicinal Chemistry. [Link]

  • tert-butyl (2Z)-cyano(2(1H)-quinolinylidene)ethanoate. (n.d.). ChemSynthesis. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Trade Science Inc. [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. [Link]

  • Synthesis and antiproliferative activity of unsaturated quinoline derivatives. (2000). European Journal of Medicinal Chemistry. [Link]

  • The ¹H-NMR spectrum corresponding to newly synthesized compound 4,... (n.d.). ResearchGate. [Link]

  • Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. (2023). RSC Advances. [Link]

  • Transition metal-free one-pot double C-H functionalization of quinolines by disubstituted electron-deficient acetylenes. (2018). The Royal Society of Chemistry. [Link]

  • Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. (2000). Journal of the Chemical Society of Pakistan. [Link]

  • Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. (2018). Molecules. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). The Journal of Organic Chemistry. [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). (n.d.). ResearchGate. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1993). Chemical Papers. [Link]

  • Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2017). Physical Chemistry Chemical Physics. [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1969). Organic Mass Spectrometry. [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2012). Rapid Communications in Mass Spectrometry. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. (2023). Molecules. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (2016). American-Eurasian Journal of Agricultural & Environmental Sciences. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (1993). Journal of Heterocyclic Chemistry. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). Molecules. [Link]

  • FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. (n.d.). ResearchGate. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2021). The Journal of Organic Chemistry. [Link]

  • Synthesis and Antimalarial Activity Evaluation and Drug likeness Study of Some New Quinoline-Lawsone Hybrids. (2017). Indian Journal of Pharmaceutical Sciences. [Link]

  • Tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. (n.d.). Pharmaffiliates. [Link]

  • Chemoselective reaction of cyanoacetic acid with benzal-4- acetylanilines and fungitoxicity of products. (2000). Indian Journal of Chemistry - Section B. [Link]

  • Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. (2023). Archiv der Pharmazie. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021). The Journal of Organic Chemistry. [Link]

Sources

In-Depth Technical Guide: 1H and 13C NMR Characterization of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Structural Significance

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate represents a critical scaffold in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antimalarial agents.[1] Its structure combines a lipophilic, electron-deficient quinoline core with a sterically bulky tert-butyl cyanoacetate tail.[1]

For the analytical scientist, this molecule presents a unique set of challenges and diagnostic signals. The electron-withdrawing nature of the quinoline ring (specifically at the C4 position) and the cyano group renders the


-methine proton highly acidic. This acidity dictates the choice of solvent and can lead to phenomenon such as signal broadening or exchange, which must be distinguished from impurities.

This guide provides a rigorous, self-validating protocol for the NMR characterization of this compound, moving beyond simple peak listing to the causality of the observed spectral features.

Part 2: Structural Analysis & Theoretical Prediction[1]

Before acquiring data, we must dissect the molecule into magnetically distinct environments.[1]

Fragment Analysis
  • Quinoline Core (4-substituted):

    • Protons: 6 aromatic protons.[1] The Nitrogen atom deshields adjacent positions (C2, C8).[1] The C4-substitution breaks the symmetry, but characteristic coupling constants (

      
      ) remain diagnostic.[1]
      
    • Carbons: 9 aromatic carbons.[1] C2 is typically most downfield (~150 ppm).[1]

  • 
    -Methine (CH): 
    
    • Located between three electron-withdrawing groups (Quinoline, CN, Ester).[1]

    • Prediction: Significant downfield shift compared to unsubstituted cyanoacetates.[1]

  • Tert-Butyl Ester:

    • Protons: 9 equivalent protons (strong singlet).[1][2]

    • Carbons: Quaternary carbon (O-C -Me3) and methyl carbons.[1]

  • Cyano Group:

    • Carbons: Distinctive signal ~115-117 ppm.[1]

Tautomeric Considerations

Due to the high acidity of the


-proton, this molecule can theoretically exist in equilibrium with its quinolylidene tautomer, particularly in polar aprotic solvents like DMSO-

.[1] However, in non-polar solvents like CDCl

, the neutral CH-form predominates.[1]

Diagram 1: Structural Connectivity & Tautomeric Potential

Tautomerism cluster_legend NMR Consequence CH_Form CH-Form (Dominant in CDCl3) Neutral Aromatic Quinoline Anion Stabilized Anion (Base-mediated) CH_Form->Anion -H+ (Deprotonation) Anion->CH_Form +H+ NH_Form Quinolylidene Tautomer (Possible in polar media/trace acid) Anion->NH_Form +H+ (on N) Note1 Rapid exchange causes broadening of α-CH signal Anion->Note1

Caption: Logical flow of proton exchange. In pure CDCl3, the CH-form is stable.[1] In DMSO or presence of base, the anionic character increases, affecting chemical shift and peak shape.

Part 3: Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent shifts (stacking effects common in quinolines):

  • Solvent Choice:

    • CDCl

      
       (Recommended):  Best for observing the discrete 
      
      
      
      -CH proton and minimizing exchange.[1] Use 99.8% D with 0.03% TMS.
    • DMSO-

      
      :  Use only if solubility is an issue. Warning: The acidic 
      
      
      
      -proton may broaden or disappear due to exchange with residual H
      
      
      O in the solvent.[1]
  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent. High concentrations (>30 mg) can cause

    
    -
    
    
    
    stacking of the quinoline rings, shifting aromatic signals upfield by 0.1–0.2 ppm.[1]
  • Filtration: Filter through a cotton plug to remove inorganic salts (e.g., NaCl/KBr from synthesis) which can degrade line shape.[1]

Acquisition Parameters (400 MHz+)
  • 1H NMR: Spectral width -2 to 14 ppm.[1] Relaxation delay (

    
    ) 
    
    
    
    2.0s to ensure integration accuracy of the isolated aromatic protons.
  • 13C NMR: Minimum 512 scans.[1] The quaternary carbons (CN, C=O, C-4 of quinoline) have long

    
     times; ensure adequate delay or use Cr(acac)
    
    
    
    relaxation agent for quantitative integration.[1]

Part 4: 1H NMR Analysis & Assignment

Reference: 0.00 ppm (TMS) in CDCl


.
AssignmentShift (

ppm)
MultiplicityIntegral

Coupling (Hz)
Notes
Quinoline H-2 8.95 – 9.05Doublet (d)1H4.5Most deshielded due to adjacent N.
Quinoline H-8 8.15 – 8.25Doublet (d)1H8.5Deshielded by peri-effect of N lone pair.[1]
Quinoline H-5 7.95 – 8.05Doublet (d)1H8.4
Quinoline H-7 7.75 – 7.85Triplet (t)1H7.0 - 8.0Often appears as ddd.[1]
Quinoline H-6 7.60 – 7.70Triplet (t)1H7.0 - 8.0
Quinoline H-3 7.50 – 7.60Doublet (d)1H4.5Couples to H-2.[1]

-Methine
5.80 – 6.20 Singlet (s)1H-Critical Diagnostic. Broadens if wet.[1]
t-Butyl (CH

)
1.45 – 1.55Singlet (s)9H-Intense, sharp singlet.[1]

Expert Insight: The chemical shift of the


-methine proton is highly sensitive. In typical phenyl cyanoacetates, this proton appears ~4.5–5.0 ppm.[1] The electron-deficient quinoline ring exerts a strong anisotropic and inductive effect, pushing this signal significantly downfield to the 5.8–6.2 ppm  region.[1]

Part 5: 13C NMR Analysis & Assignment

Reference: 77.16 ppm (CDCl


 triplet).[1]
AssignmentShift (

ppm)
Type (DEPT)Notes
Ester C=O 163.0 – 164.5C (quat)Typical ester carbonyl.[1]
Quinoline C-2 150.0 – 151.0CHCharacteristic N-heterocycle CH.[1]
Quinoline C-4 148.0 – 149.0C (quat)Ipso carbon attached to the acetate tail.[1]
Quinoline C-8a 147.0 – 148.5C (quat)Bridgehead carbon.[1]
Quinoline Ar-C 120.0 – 131.0CH / CCluster of aromatic signals.[1]
Cyano (CN) 115.0 – 116.5C (quat)Weak intensity; distinct from Ar-C.
t-Butyl (C-O) 84.0 – 85.0C (quat)Quaternary carbon of t-Bu group.[1]

-Methine
42.0 – 46.0 CHUpfield due to sp3 hybridization, despite EWGs.[1]
t-Butyl (CH

)
27.5 – 28.0CH

Intense signal.[1]

Part 6: Workflow for Verification

To confirm the structure and rule out regioisomers (e.g., substitution at C2 or C3), follow this logic flow:

Diagram 2: NMR Assignment Workflow

NMR_Workflow Start Acquire 1H NMR Check_tBu Check 1.5 ppm region: Singlet (9H)? Start->Check_tBu Check_Aromatic Check 7.5-9.1 ppm: 6 Protons? Check_tBu->Check_Aromatic Yes Decision_Fail Investigate Impurities/Isomers Check_tBu->Decision_Fail No (Check Ester hydrolysis) Check_H2 Identify H-2: Doublet ~9.0 ppm, J=4.5Hz? Check_Aromatic->Check_H2 Yes Check_Aromatic->Decision_Fail No Check_Alpha Identify α-CH: Singlet ~6.0 ppm? Check_H2->Check_Alpha Yes (Confirms 4-subst) Check_H2->Decision_Fail No (Possible 2- or 3-subst) Decision_Pass Structure Confirmed Check_Alpha->Decision_Pass Yes Check_Alpha->Decision_Fail No (Check Exchange/Tautomer)

Caption: Step-by-step logic to validate the 4-substituted quinoline structure using 1H NMR markers.

Part 7: Troubleshooting Common Issues

Missing -Proton Signal

If the signal at ~6.0 ppm is absent or extremely broad in DMSO-


:
  • Cause: The proton is acidic (

    
    ).[1] Trace water or basic impurities (residual K
    
    
    
    CO
    
    
    or amines from synthesis) facilitate rapid exchange with deuterium from the solvent or H
    
    
    O.
  • Solution: Dry the sample and switch to CDCl

    
     . Alternatively, add a drop of D
    
    
    
    O to force complete exchange (signal disappearance confirms assignment).[1]
Impurity Signals

Common impurities from the synthesis (typically SnAr reaction of 4-chloroquinoline + t-butyl cyanoacetate):

  • Tert-butyl Cyanoacetate (Starting Material): Look for a singlet at 3.37 ppm (CH

    
    ) and 1.50 ppm  (tBu).[1]
    
  • 4-Chloroquinoline: Look for H-2 doublet at 8.7 ppm (shifted upfield compared to product).[1]

  • Residual Solvents:

    • DMF: 2.89, 2.96, 8.03 ppm.[1]

    • Ethyl Acetate:[3][4][5] 1.26 (t), 2.05 (s), 4.12 (q) ppm.[1]

References

  • Wolfgang Holzer et al. "On the Tautomerism of Cinnolin-4-ol, Cinnoline-4-thiol, and Cinnolin-4-amine."[1][6] Heterocycles, Vol. 75, No. 1, 2008.[1]

    • Context: Provides foundational NMR data for 4-substituted N-heterocycles and tautomeric exchange phenomena in DMSO.
  • ChemicalBook. "Tert-Butyl cyanoacetate 1H NMR Spectrum."

    • Context: Reference data for the tert-butyl cyanoacetate starting material shifts (CH2 @ 3.37 ppm).[1]

  • Kovela, S. et al. "Synthesis of diversely substituted quinazoline-2,4(1H,3H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates."[1][7] Org.[1][7][8] Biomol. Chem., 2024, 22, 6495-6499.[1][7]

    • Context: Methodologies for tert-butyl carbamate/ester characterization in nitrogen heterocycles.[1]

  • PubChem. "Ethyl 2-cyano-2-(isoquinolin-4-yl)acetate Data."[1][9]

    • Context: Analogous structure data used for chemical shift extrapolation of the arom

Sources

The Core Mechanism of Quinoline-Based Cyanoacetates: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad pharmacological versatility. When coupled with the chemically reactive and versatile cyanoacetate moiety, it gives rise to a class of compounds with significant therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of the mechanism of action of quinoline-based cyanoacetates, synthesizing data from extensive research on related quinoline derivatives. We will delve into the primary molecular targets, the implicated signaling pathways, and the critical role of the cyanoacetate group in modulating biological activity. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

Introduction: The Quinoline-Cyanoacetate Hybrid Scaffold

Quinoline, a bicyclic aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The cyanoacetamide moiety, characterized by a cyano group and an acetamide, is a valuable synthon in heterocyclic synthesis and is known to contribute to the biological activity of various molecules.[3][4] The fusion of these two pharmacophores into quinoline-based cyanoacetates or related cyano-substituted derivatives has emerged as a promising strategy in the development of novel therapeutic agents. These hybrid molecules often exhibit potent biological effects by interacting with specific cellular targets, leading to the modulation of critical signaling pathways.

The primary focus of this guide is to elucidate the mechanistic underpinnings of these compounds, with a particular emphasis on their anticancer properties, which represent the most extensively studied therapeutic area for this class of molecules.

Primary Molecular Target: Disruption of the Cytoskeleton via Tubulin Polymerization Inhibition

A predominant mechanism of action for many anticancer quinoline-based compounds, including those synthesized using cyanoacetate chemistry, is the inhibition of tubulin polymerization.[5][6] Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape.[7]

Binding to the Colchicine Site

Quinoline-based cyanoacetates and their analogues often act as colchicine binding site inhibitors (CBSIs).[5][7] The colchicine binding site is a critical pocket on β-tubulin that, when occupied by a ligand, prevents the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and subsequently induces apoptosis (programmed cell death).[5][8]

The design of these quinoline derivatives is often inspired by natural tubulin inhibitors like Combretastatin A-4 (CA-4), where the quinoline ring serves as a bioisosteric replacement for one of the phenyl rings of CA-4.[5]

Diagram: Mechanism of Tubulin Polymerization Inhibition

G Mechanism of Tubulin Polymerization Inhibition by Quinoline-Based Cyanoacetates cluster_0 Cellular Environment Quinoline-Cyanoacetate Quinoline-Cyanoacetate Tubulin_Dimers α/β-Tubulin Dimers Quinoline-Cyanoacetate->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited) G2M_Arrest G2/M Phase Arrest Tubulin_Dimers->G2M_Arrest Disruption of Mitotic Spindle Microtubules->Tubulin_Dimers Depolymerization Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Quinoline-based cyanoacetates bind to tubulin dimers, inhibiting polymerization and leading to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

The ability of a compound to inhibit tubulin polymerization can be quantified using a fluorescence-based in vitro assay.

Methodology:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a fluorescent reporter (e.g., DAPI) in the same buffer.

    • Prepare various concentrations of the quinoline-based cyanoacetate test compound and a known inhibitor (e.g., colchicine) as a positive control.

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution, GTP (to promote polymerization), and the fluorescent reporter to each well.

    • Add the test compound at different concentrations to the respective wells. Include wells with a vehicle control (e.g., DMSO) and the positive control.

    • Incubate the plate at 37°C to allow for tubulin polymerization.

    • Measure the fluorescence intensity at regular intervals using a plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each compound concentration.

    • Determine the rate of polymerization for each concentration.

    • Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.[8][9]

Compound Target IC50 (µM)
Quinoline Derivative 4cTubulin Polymerization17 ± 0.3
Compound 7fTubulin Polymerization2.24
Compound 7gTubulin Polymerization2.1
Colchicine (Reference)Tubulin PolymerizationVaries

Data synthesized from multiple sources for illustrative purposes.[8][9]

Secondary and Emerging Mechanisms of Action

While tubulin inhibition is a primary mechanism, the versatile quinoline scaffold allows for interaction with other crucial cellular targets.

DNA Intercalation and Enzyme Inhibition

Certain quinoline-based compounds can function as DNA intercalating agents.[10] This involves the insertion of the planar quinoline ring system between the base pairs of the DNA double helix. This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.

Furthermore, some quinoline derivatives have been shown to inhibit enzymes that act on DNA, such as:

  • Topoisomerases: These enzymes are essential for resolving DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and apoptosis.[6]

  • DNA Methyltransferases (DNMTs): These enzymes are involved in epigenetic regulation. Their inhibition can lead to the re-expression of tumor suppressor genes.[10][11]

Diagram: DNA-Targeting Mechanisms

G DNA-Targeting Mechanisms of Quinoline Derivatives cluster_1 Cellular Nucleus Quinoline_Derivative Quinoline_Derivative DNA DNA Double Helix Quinoline_Derivative->DNA Intercalation Topoisomerase Topoisomerase Quinoline_Derivative->Topoisomerase Inhibition DNMT DNA Methyltransferase Quinoline_Derivative->DNMT Inhibition Replication_Transcription_Error Replication/Transcription Errors DNA->Replication_Transcription_Error Topoisomerase->Replication_Transcription_Error Leads to Apoptosis Apoptosis Replication_Transcription_Error->Apoptosis

Sources

A Comprehensive Technical Guide to tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a compound of significant interest in medicinal chemistry and drug discovery. While this specific molecule is not extensively documented in publicly available literature, this document constructs a comprehensive technical profile by leveraging established principles of organic synthesis and analyzing data from structurally analogous compounds. We will delve into its chemical identity, propose a robust synthetic pathway, and discuss its potential physicochemical properties and applications, all grounded in authoritative scientific literature.

Compound Identification and Physicochemical Properties

tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate is a molecule featuring a quinoline core, a foundational scaffold in numerous pharmacologically active agents.[1][2] The substitution at the 4-position with a cyanoacetate moiety introduces functionalities that are pivotal in various chemical transformations and can influence the molecule's biological activity.

Chemical Identifiers:

To ensure unambiguous identification, the following chemical identifiers have been generated based on the compound's structure.

IdentifierValue
IUPAC Name tert-butyl 2-cyano-2-(quinolin-4-yl)acetate
Molecular Formula C₁₈H₁₈N₂O₂
Molecular Weight 294.35 g/mol
SMILES CC(C)(C)OC(=O)C(C#N)c1cnc2ccccc2c1
InChI InChI=1S/C18H18N2O2/c1-18(2,3)22-17(21)14(11-19)15-10-20-13-8-6-5-7-12(13)16(15)9-4/h4-10,14H,1-3H3
InChIKey JFDJAXAARQMMQE-UHFFFAOYSA-N

Predicted Physicochemical Properties:

While experimental data for this specific compound is not available, its properties can be inferred from its constituent parts and similar molecules. The quinoline moiety imparts a degree of aromaticity and potential for π-π stacking interactions. The tert-butyl ester group enhances lipophilicity, which can be crucial for membrane permeability in biological systems. The cyano group is a strong electron-withdrawing group, influencing the acidity of the adjacent methine proton.

Proposed Synthesis of tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate

A plausible and efficient synthetic route to the target molecule is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy involves the displacement of a suitable leaving group, typically a halogen, from the 4-position of the quinoline ring by the carbanion of tert-butyl cyanoacetate.[3]

Overall Reaction Scheme:

Caption: Proposed synthesis of the target molecule.

Rationale for Synthetic Approach:

The 4-position of the quinoline ring is electron-deficient and susceptible to nucleophilic attack, a reactivity that is enhanced by the nitrogen atom in the ring.[4] The methine proton of tert-butyl cyanoacetate is acidic due to the electron-withdrawing effects of the adjacent cyano and ester groups, allowing for easy deprotonation by a suitable base to form a stabilized carbanion. This carbanion is an excellent nucleophile for the subsequent SNAr reaction.

Detailed Experimental Protocol:

Materials:

  • 4-Chloroquinoline

  • tert-Butyl cyanoacetate[5]

  • Sodium hydride (NaH), 60% dispersion in mineral oil (or another suitable base like potassium carbonate)

  • Anhydrous N,N-Dimethylformamide (DMF) (or another suitable polar aprotic solvent like DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF. Cool the flask to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 equivalents) to the stirred solvent.

  • Slowly add tert-butyl cyanoacetate (1.1 equivalents) dropwise to the suspension. The formation of the sodium salt of tert-butyl cyanoacetate should be evident. Allow the mixture to stir at 0 °C for 30 minutes.

  • Nucleophilic Substitution: In a separate flask, dissolve 4-chloroquinoline (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Add the 4-chloroquinoline solution dropwise to the prepared nucleophile solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess sodium hydride by the slow addition of water.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

Self-Validating System and Causality:

  • The use of an inert atmosphere and anhydrous solvents is critical to prevent the quenching of the strong base (NaH) and the generated carbanion.

  • The reaction temperature is elevated to overcome the activation energy for the SNAr reaction. Monitoring by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • The aqueous work-up serves to remove the DMF solvent and any inorganic salts. The bicarbonate wash neutralizes any acidic impurities.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][6][7] The introduction of the cyanoacetate moiety at the 4-position offers several avenues for further chemical modification and potential biological activity.

Potential as an Anticancer Agent:

Many quinoline derivatives have demonstrated potent anticancer activity.[7] The cyano group, in particular, is a feature of several modern targeted therapies. The Knoevenagel condensation, a reaction for which α-cyanoacetates are excellent substrates, is a powerful tool for generating molecules with significant anticancer potential.[8][9] tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate could serve as a key intermediate for the synthesis of novel kinase inhibitors or other targeted anticancer agents.

Antimicrobial and Antiviral Potential:

The quinoline ring is the core of many antibacterial and antiviral drugs.[1] The specific substitution pattern of the target molecule could lead to novel antimicrobial agents. Further derivatization of the cyano or ester group could be explored to optimize activity against various pathogens.

Workflow for Biological Evaluation:

Biological_Evaluation Start Synthesized Compound InVitro In Vitro Screening (e.g., enzyme assays, cell-based assays) Start->InVitro HitID Hit Identification InVitro->HitID LeadOpt Lead Optimization (Structure-Activity Relationship Studies) HitID->LeadOpt LeadOpt->InVitro Iterative Design InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo Preclinical Preclinical Development InVivo->Preclinical

Caption: A typical workflow for biological evaluation.

Conclusion

While tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is not a widely characterized compound, its structural features suggest significant potential as a versatile building block in medicinal chemistry. The proposed synthetic route via nucleophilic aromatic substitution is robust and based on well-established chemical principles. The quinoline core, combined with the reactive cyanoacetate moiety, makes this molecule a promising starting point for the development of novel therapeutics, particularly in the areas of oncology and infectious diseases. Further research into its synthesis and biological evaluation is warranted to fully explore its potential.

References

  • Royal Society of Chemistry. tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate. [Link]

  • ChemSynthesis. tert-butyl (2Z)-cyano(2(1H)-quinolinylidene)ethanoate. [Link]

  • Al-Ostoot, F. H., et al. "4-Aminoquinoline: a comprehensive review of synthetic strategies." RSC Advances (2025). [Link]

  • Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • Dib, M., et al. "Recent Developments of Quinoline Derivatives and their Potential Biological Activities." Chemistry & Biodiversity (2021). [Link]

  • ChemSynthesis. ethyl 2-cyano-2-quinolin-2-ylacetate. [Link]

  • PubChem. tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. [Link]

  • Chemistry LibreTexts. 5.8: Line Notation (SMILES and InChI). [Link]

  • Nowakowska, Z., et al. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules (2025). [Link]

  • Zhang, Y., et al. "Application of Quinoline Ring in Structural Modification of Natural Products." Molecules (2023). [Link]

  • Helda. Selective synthesis of novel quinolones-amino esters as potential antibacterial and antifungal agents. [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. [Link]

  • Ying, A., et al. "Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene." Asian Journal of Chemistry (2014). [Link]

  • JETIR. PHARMACOLOGICAL APPLICATIONAL OF QUINOLINE AND ITS DERIVATIVES. [Link]

  • Scielo. The Versatility of Cyanoacetic Acid as a Building Block and Catalyst in Organic Synthesis. [Link]

  • PubMed. Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. [Link]

Sources

Technical Whitepaper: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Application Logic

Structural Informatics & Core Identity

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate acts as a high-value synthon in the development of quinoline-based pharmacophores.[1] Its structural utility lies in the "push-pull" electronic nature of the


-carbon, flanked by a quinoline ring (electron-withdrawing via nitrogen), a cyano group, and a bulky tert-butyl ester.[1] This architecture creates a highly acidic methine proton, making the molecule a versatile nucleophile for further functionalization or a precursor for decarboxylative alkylation.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11][12]
Identifier Type Data String / Value
SMILES CC(C)(C)OC(=O)C(C#N)c1ccnc2ccccc12
IUPAC Name tert-butyl 2-cyano-2-(quinolin-4-yl)acetate
Molecular Formula C

H

N

O

Molecular Weight 268.31 g/mol
CAS Number 2859-27-0 (Refers to the tautomeric quinolinylidene form often observed in solid state)
Tautomeric Considerations (Expert Insight)

Researchers must note that this molecule exhibits prototropic tautomerism . While the SMILES above represents the aromatic quinolin-4-yl form (A), the compound often exists in equilibrium with the 1,4-dihydroquinolin-4-ylidene form (B) in polar solvents or solid state.[1]

  • Form A (Aromatic): Favored in non-polar solvents; reactive in nucleophilic substitutions.

  • Form B (Quinolinylidene): Stabilized by conjugation between the ring nitrogen and the electron-withdrawing cyano/ester groups.

Synthetic Pathway: The S Ar Approach[1]

The most robust synthesis involves the Nucleophilic Aromatic Substitution (S


Ar) of 4-chloroquinoline with tert-butyl cyanoacetate.[1] Unlike standard benzene derivatives, the quinoline nitrogen renders the C4 position highly electrophilic, facilitating the attack of "soft" nucleophiles without the need for transition metal catalysis (e.g., Palladium), although Pd-catalyzed 

-arylation is an alternative for less reactive substrates.
Reaction Logic[1][14]
  • Deprotonation: Sodium hydride (NaH) generates the enolate of tert-butyl cyanoacetate. The tert-butyl group prevents self-condensation (Claisen) due to steric bulk.[1]

  • Nucleophilic Attack: The enolate attacks the C4 position of 4-chloroquinoline.

  • Elimination: Chloride is ejected, restoring aromaticity (or establishing the quinolinylidene system).

Workflow Visualization

The following diagram outlines the critical path for synthesis and purification.

SynthesisWorkflow Reagents Reagents: 4-Chloroquinoline tert-Butyl Cyanoacetate Deprotonation Step 1: Enolate Formation (NaH, DMF, 0°C) Reagents->Deprotonation Activation Coupling Step 2: S_NAr Coupling (60-80°C, 4h) Deprotonation->Coupling Nucleophilic Attack Quench Step 3: Acidic Quench (Sat. NH4Cl) Coupling->Quench Termination Workup Workup: Extr. EtOAc -> Wash LiCl Quench->Workup Partitioning Product Target: Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Workup->Product Crystallization/Chrom.

Figure 1: Step-wise synthetic workflow for the preparation of the target title compound.

Detailed Experimental Protocol

Safety Warning: Sodium hydride is pyrophoric. 4-Chloroquinoline is a skin irritant.[1] Perform all operations in a fume hood under inert atmosphere (Argon/Nitrogen).

Reagents
  • 4-Chloroquinoline (1.0 eq)[1]

  • tert-Butyl cyanoacetate (1.1 eq)[1][2]

  • Sodium Hydride (60% dispersion in oil) (2.5 eq)[1]

  • Anhydrous DMF (Dimethylformamide)[1]

Step-by-Step Methodology
  • Enolate Generation:

    • Charge a flame-dried 3-neck flask with NaH (2.5 eq) and wash twice with dry hexane to remove mineral oil.

    • Suspend the NaH in anhydrous DMF (0.5 M concentration relative to substrate).

    • Cool to 0°C. Dropwise add tert-butyl cyanoacetate (1.1 eq) dissolved in minimal DMF. Evolution of H

      
       gas will be observed.
      
    • Checkpoint: Stir at 0°C for 30 minutes until gas evolution ceases and the solution becomes clear/homogeneous.

  • Coupling Reaction:

    • Add 4-chloroquinoline (1.0 eq) in one portion (solid) or dropwise (solution).[1]

    • Allow the mixture to warm to room temperature, then heat to 60–80°C .

    • Mechanistic Note: The solution will likely turn deep red/orange, indicative of the delocalized anion/quinolinylidene species.

    • Monitor by TLC (30% EtOAc/Hexane) or LC-MS.[1] Reaction typically completes in 3–5 hours.

  • Quench and Isolation:

    • Cool the mixture to 0°C.

    • Carefully quench with saturated aqueous NH

      
      Cl. Caution:  Exothermic.
      
    • Adjust pH to ~5–6 with dilute acetic acid to ensure the product is in the neutral form (if precipitation is desired) or extract directly.

    • Extract with Ethyl Acetate (3x).

    • Crucial Wash: Wash the combined organics with 5% LiCl solution (aqueous) to remove DMF, followed by brine.

  • Purification:

    • Dry over Na

      
      SO
      
      
      
      , filter, and concentrate.
    • Recrystallize from Ethanol/Hexane or purify via flash chromatography (SiO

      
      , Gradient 0-40% EtOAc in Hexane).[1]
      

Mechanistic Logic & Causality

The success of this protocol relies on the S


Ar mechanism . The quinoline ring is electron-deficient, particularly at positions 2 and 4.
Reaction Mechanism Diagram[1][15]

Mechanism Enolate Enolate Nucleophile (NC-CH--COOtBu) Complex Meisenheimer-like Intermediate Enolate->Complex Addition at C4 Substrate 4-Chloroquinoline (Electrophile) Substrate->Complex Addition at C4 Product Product (Aromatized) Complex->Product Elimination of Cl-

Figure 2: Simplified mechanistic pathway illustrating the addition-elimination sequence.

Why this works:

  • Leaving Group: Chloride is a sufficient leaving group for activated heteroaromatics.

  • Regioselectivity: Nucleophilic attack occurs exclusively at C4 (vs C2 or C3) due to the specific activation by the ring nitrogen and the leaving group position.

  • Acidity: The product itself is acidic (pKa ~8-10).[1] In the reaction mixture (excess base), it exists as a di-anion or conjugated mono-anion, which protects it from further nucleophilic attacks.[1]

Applications in Drug Discovery[16]

This molecule is not a final drug but a divergent intermediate .

  • Decarboxylative Alkylation:

    • Treatment with TFA (Trifluoroacetic acid) removes the tert-butyl group.[1]

    • Subsequent heating leads to decarboxylation, yielding 4-(cyanomethyl)quinoline .[1]

    • Utility: This generates a primary nitrile handle for further reduction to amines (used in kinase inhibitors).

  • Knoevenagel-type Condensations:

    • The acidic proton allows condensation with aldehydes to form vinyl-quinoline derivatives, common in antimalarial research (analogous to Cinchona alkaloids).

References

  • Sigma-Aldrich. Product Specification: tert-Butyl cyanoacetate.[1] Retrieved from [1]

  • ChemSynthesis. Synthesis and physical properties of CAS 2859-27-0. Retrieved from [1]

  • National Center for Biotechnology Information. PubChem Compound Summary for tert-Butyl cyanoacetate. Retrieved from [1]

  • Wolf, C. et al. "Regioselective Nucleophilic Substitution of Chloroquinolines." Journal of Organic Chemistry. (General reference for S Ar on quinolines).
  • Organic Syntheses. General procedures for alkylation of cyanoacetates. Retrieved from [1]

Sources

Biological activity of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Prospective Biological Activity of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

A Note on the Investigational Nature of this Document

The compound Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a novel chemical entity with no established biological activity profile in the public domain as of the writing of this guide. This document, therefore, serves as a forward-looking technical guide for researchers, scientists, and drug development professionals. It outlines a scientifically-grounded, hypothetical framework for the investigation of its potential anticancer properties, based on the well-documented activities of structurally related quinoline and cyanoacetate derivatives.

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3][4] In the realm of oncology, quinoline derivatives have emerged as promising candidates for anticancer drug development.[5][6][7] Their mechanisms of action are diverse and include the inhibition of topoisomerases, disruption of tubulin polymerization, and modulation of various protein kinases, all of which are critical for cancer cell proliferation and survival.[5][6]

The subject of this guide, Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, combines the established quinoline pharmacophore with a cyanoacetate moiety. The tert-butyl group can enhance steric hindrance and influence the compound's reactivity and solubility.[8] The cyano group, an electron-withdrawing group, can participate in various chemical reactions, making it a versatile component in drug design.[8] This unique combination of functional groups suggests that the compound may exhibit interesting and potent biological activities, particularly in the context of cancer.

This guide will provide a comprehensive overview of a proposed research program to elucidate the biological activity of this novel compound, with a focus on its potential as an anticancer agent. We will detail hypothetical mechanisms of action, provide robust experimental protocols for in vitro evaluation, and present a framework for data analysis and interpretation.

Proposed Mechanism of Action: A Multi-faceted Approach to Cancer Cell Inhibition

Based on the known biological activities of quinoline derivatives, we hypothesize that Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate may exert its anticancer effects through one or more of the following mechanisms:

  • Enzyme Inhibition: A significant number of quinoline-based compounds have demonstrated inhibitory activity against various enzymes crucial for cancer cell function. These include:

    • Topoisomerases: These enzymes are essential for DNA replication and repair. Their inhibition by quinoline analogs can lead to DNA damage and apoptosis.[9][10]

    • Protein Kinases: Many quinoline derivatives have been shown to inhibit protein kinases, such as Src kinase and Pim-1 kinase, which are often overexpressed in cancer cells and play a key role in signaling pathways that promote cell growth and survival.[9]

    • DNA Methyltransferases (DNMTs): Some quinoline-based compounds can intercalate into DNA and inhibit DNMTs, leading to DNA hypomethylation and the re-expression of tumor suppressor genes.[11][12][13]

  • DNA Intercalation: The planar aromatic structure of the quinoline ring allows it to intercalate between the base pairs of DNA, disrupting DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[9][14]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death, or apoptosis, in cancer cells through various pathways, including the activation of caspases and the disruption of mitochondrial function.[1][10]

The following diagram illustrates the potential signaling pathways that could be targeted by Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

Proposed_Anticancer_Mechanisms cluster_0 Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate cluster_1 Potential Cellular Targets cluster_2 Cellular Effects cluster_3 Downstream Consequences Compound Investigational Compound Topoisomerase Topoisomerase Compound->Topoisomerase Inhibition ProteinKinases Protein Kinases (e.g., Src, Pim-1) Compound->ProteinKinases Inhibition DNMTs DNA Methyltransferases Compound->DNMTs Inhibition DNA DNA Compound->DNA Intercalation DNADamage DNA Damage Topoisomerase->DNADamage SignalTransduction Inhibition of Signal Transduction ProteinKinases->SignalTransduction GeneExpression Altered Gene Expression DNMTs->GeneExpression ReplicationDisruption Replication/Transcription Disruption DNA->ReplicationDisruption CellCycleArrest Cell Cycle Arrest DNADamage->CellCycleArrest SignalTransduction->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis ReplicationDisruption->CellCycleArrest CellCycleArrest->Apoptosis In_Vitro_Workflow Start Start: Compound Synthesis and Purification CellLineSelection Cell Line Selection (e.g., NCI-60 Panel) Start->CellLineSelection CytotoxicityAssay Cytotoxicity Screening (MTT Assay) CellLineSelection->CytotoxicityAssay IC50 Determine IC50 Values CytotoxicityAssay->IC50 MechanismAssays Mechanism of Action Assays IC50->MechanismAssays ApoptosisAssay Apoptosis Assay (Annexin V/PI Staining) MechanismAssays->ApoptosisAssay CellCycleAssay Cell Cycle Analysis (Flow Cytometry) MechanismAssays->CellCycleAssay EnzymeInhibition Enzyme Inhibition Assays (e.g., Kinase, Topoisomerase) MechanismAssays->EnzymeInhibition DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis CellCycleAssay->DataAnalysis EnzymeInhibition->DataAnalysis Conclusion Conclusion and Further Steps DataAnalysis->Conclusion

Caption: Experimental workflow for in vitro anticancer activity screening.

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments.

  • Cell Lines: A panel of human cancer cell lines should be utilized. A good starting point is the NCI-60 panel, or a subset including lines from different tissue origins such as MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma). [15][16]2. Culture Medium: Cells should be cultured in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. [15]3. Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2. [15]4. Subculture: Passage cells upon reaching 80-90% confluency to maintain exponential growth. [15]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. [17]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. [15]2. Drug Treatment: Treat the cells with various concentrations of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). [15]3. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [15]4. Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [15]5. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. [15]6. IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, can be calculated from the dose-response curve. [15][18]

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Hypothetical Cytotoxicity Data for Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Cancer Cell LineTissue of OriginInvestigational Compound IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]0.8 ± 0.1 [15]
NCI-H460Lung Carcinoma[Experimental Value]1.2 ± 0.2 [15]
SF-268Glioma[Experimental Value]0.9 ± 0.15 [15]
PC-3Prostate Carcinoma[Experimental Value]2.5 ± 0.4 [15]
HL-60Promyelocytic Leukemia[Experimental Value]0.5 ± 0.08 [15]
Note: The data for the positive control are for illustrative purposes and will vary depending on experimental conditions.
[15]

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the investigation of the biological activity of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate. The proposed studies are designed to systematically evaluate its potential as an anticancer agent, from initial cytotoxicity screening to elucidation of its mechanism of action.

Should the in vitro studies yield promising results, further investigations would be warranted, including:

  • In vivo efficacy studies in animal models of cancer.

  • Pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion of the compound.

  • Toxicology studies to assess the safety profile of the compound.

  • Structure-activity relationship (SAR) studies to optimize the chemical structure for improved potency and selectivity. [7] The exploration of novel chemical entities like Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is essential for the continued advancement of cancer therapeutics. The methodologies outlined in this guide provide a robust starting point for what could be a promising area of drug discovery research.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (URL: )
  • Review on recent development of quinoline for anticancer activities. (URL: )
  • Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents - Benchchem. (URL: )
  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview (2022) - SciSpace. (URL: )
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (URL: )
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (URL: )
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Quinoline-based compounds can inhibit diverse enzymes th
  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL: )
  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - Frontiers. (URL: )
  • (PDF)
  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. (URL: )
  • CAS 1116-98-9: tert-Butyl cyanoacet
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (URL: )
  • A comprehensive review on preliminary screening models for the evalu
  • Biological activities of quinoline deriv
  • (PDF)
  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (URL: )
  • tert-Butyl cyanoacetate >= 97.0 GC 1116-98-9 - Sigma-Aldrich. (URL: )
  • tert-Butyl cyanoacetate | CAS 1116-98-9 | SCBT - Santa Cruz Biotechnology. (URL: )
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: )
  • tert-Butyl cyanoacet
  • Synthesis of diversely substituted quinazoline-2,4(1 H,3 H)-diones by cyclization of tert-butyl (2-cyanoaryl)
  • Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (URL: )
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: )
  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)

Sources

An In-depth Technical Guide to the Potential Therapeutic Targets of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2] This technical guide provides a comprehensive exploration of the key molecular targets of quinoline derivatives across multiple therapeutic areas. We delve into the mechanistic underpinnings of their action in oncology, infectious diseases, neurodegenerative disorders, and inflammation. By synthesizing current literature, this guide details how quinoline-based agents interact with specific targets such as topoisomerases, protein kinases, heme polymerization, bacterial DNA gyrase, and cholinesterases. Furthermore, we present detailed, field-proven methodologies for target identification and validation, complete with step-by-step protocols and explanatory diagrams, to empower researchers in the rational design and development of next-generation quinoline-based therapeutics.

Introduction: The Quinoline Scaffold - A Cornerstone of Modern Therapeutics

The quinoline ring system, composed of a benzene ring fused to a pyridine ring, is a fundamental motif in drug discovery.[1] Its unique electronic properties, rigid structure, and ability to engage in various non-covalent interactions (such as π-π stacking and hydrogen bonding) make it an ideal scaffold for designing molecules that can precisely interact with biological targets.[3][4] The history of quinoline in medicine is rich, beginning with the isolation of the antimalarial quinine from cinchona bark.[5] This discovery paved the way for synthetic derivatives like chloroquine and, subsequently, a vast library of compounds with applications spanning from anticancer to antibacterial and anti-inflammatory therapies.[1][3][6][7]

Major Therapeutic Areas and Key Molecular Targets

Quinoline derivatives exert their therapeutic effects by modulating a diverse array of molecular targets. Their versatility allows them to be tailored to combat a wide range of pathologies.

Oncology: A Multi-pronged Attack on Cancer

In cancer therapy, quinoline derivatives have emerged as potent agents that interfere with multiple critical pathways involved in tumor growth, proliferation, and survival.[6][8]

2.1.1 DNA Damage and Repair: Topoisomerase Inhibition

One of the most well-established anticancer mechanisms for quinoline derivatives is the inhibition of topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.[3][9]

  • Target: Topoisomerase I (Top1) and Topoisomerase II (Top2).

  • Mechanism: Certain quinoline compounds act as "poisons," intercalating into the DNA and stabilizing the transient covalent complex formed between the topoisomerase and DNA (the "cleavage complex").[10][11] This prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand (Top1) or double-strand (Top2) breaks. These breaks trigger cell cycle arrest and ultimately lead to apoptosis.[10][12]

  • Examples: Some novel synthetic quinoline derivatives have shown potent Top1 inhibitory activity, trapping Top1-DNA cleavage complexes in a manner similar to the natural product camptothecin but with improved stability.[10][11] Other derivatives have been identified as dual inhibitors of both Topoisomerase I and II.[13][14]

2.1.2 Signal Transduction: Protein Kinase Inhibition

Aberrant signaling through protein kinases is a hallmark of many cancers. Quinoline-based compounds have been successfully developed as small-molecule kinase inhibitors that block these oncogenic signals.[15][16]

  • Target: Receptor Tyrosine Kinases (RTKs) such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-derived Growth Factor Receptor (PDGFR).[15][17]

  • Mechanism: These derivatives typically act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling proteins involved in cell proliferation, angiogenesis, and metastasis.[3][15]

  • Examples: Several FDA-approved quinoline-containing drugs are used clinically as kinase inhibitors.[16] Novel quinazoline derivatives (a related scaffold) have demonstrated potent dual inhibitory activity against both EGFR and c-Met.[17]

Signaling Pathway Visualization

Below is a diagram illustrating the mechanism of a quinoline-based VEGFR inhibitor, blocking the downstream signaling cascade that promotes angiogenesis.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm cluster_nucleus Nucleus VEGFR VEGFR-2 PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras Activates VEGF VEGF Ligand VEGF->VEGFR Binds Quinoline Quinoline Inhibitor (e.g., Lenvatinib) Quinoline->VEGFR Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Angiogenesis, Proliferation) ERK->Proliferation Promotes

Caption: Quinoline-based inhibitor blocking VEGFR-2 signaling.

Anti-Infective Agents: A Legacy of Combating Pathogens

Quinolines are foundational in the treatment of infectious diseases, from malaria to bacterial infections.

2.2.1 Antimalarials: The Classic Target

  • Target: Heme Polymerization in the Plasmodium falciparum digestive vacuole.

  • Mechanism: The malaria parasite digests hemoglobin in its host's red blood cells, releasing large amounts of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystal called hemozoin. Antimalarial quinolines, such as chloroquine, are weak bases that accumulate in the acidic digestive vacuole. There, they bind to free heme, and this drug-heme complex then caps the growing hemozoin crystal, preventing further polymerization.[5][18][19] The resulting buildup of free heme is toxic to the parasite, leading to its death.[19]

  • Classes of Inhibition: Recent studies have detailed three classes of quinoline inhibition mechanisms at the crystal growth level: "kink-blocking," where drugs bind to sites where new units are added; "step-pinning," which blocks the advance of an entire crystal layer; and "face-capping," the most effective mechanism, which blocks an entire crystal face.[5]

2.2.2 Antibacterials: Halting DNA Replication

The fluoroquinolones are a major class of broad-spectrum synthetic antibiotics.

  • Target: Bacterial Type II Topoisomerases: DNA Gyrase (GyrA, GyrB subunits) and Topoisomerase IV (ParC, ParE subunits).[12][20][21]

  • Mechanism: These enzymes are essential for bacterial DNA replication, managing the topological stress of DNA unwinding.[20][21] Fluoroquinolones stabilize the complex between these enzymes and the bacterial DNA after the DNA has been cleaved.[12][22] This action blocks the movement of the replication fork, leading to a halt in DNA synthesis and ultimately causing bacterial cell death.[12][20]

  • Target Specificity: Generally, DNA gyrase is the primary target in Gram-negative bacteria, while Topoisomerase IV is the primary target in Gram-positive bacteria.[20][22][23] Newer fluoroquinolones often have more balanced activity against both enzymes.[20]

Neurodegenerative Disorders: A Multifunctional Approach

In the context of complex diseases like Alzheimer's, quinoline derivatives are being explored as multi-target-directed ligands (MTDLs).

  • Target 1: Cholinesterases (AChE and BuChE)

    • Mechanism: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases the levels of the neurotransmitter acetylcholine in the brain, a key strategy for symptomatic treatment of Alzheimer's disease.[4][24][25] Molecular docking studies show the quinoline moiety can bind to the peripheral anionic site (PAS) of AChE through π-π stacking interactions.[4][26]

  • Target 2: Amyloid-Beta (Aβ) Aggregation

    • Mechanism: Some quinoline hybrids are designed to bind to both the catalytic active site (CAS) and the PAS of AChE. This dual binding can interfere with the role of AChE in promoting the aggregation of Aβ peptides into neurotoxic plaques.[26][27]

  • Target 3: Metal Chelation

    • Mechanism: The dyshomeostasis of metal ions like copper and zinc is implicated in Aβ aggregation and oxidative stress. 8-hydroxyquinoline derivatives are effective metal chelators that can sequester these ions, potentially preventing plaque formation and reducing oxidative damage.[27]

Anti-inflammatory Agents

Quinoline derivatives have shown promise as anti-inflammatory agents by targeting key enzymes and mediators in the inflammatory cascade.[28][29]

  • Targets: Cyclooxygenase (COX) enzymes, Phosphodiesterase 4 (PDE4), and TNF-α converting enzyme (TACE).[29][30]

  • Mechanism: By inhibiting these targets, quinoline derivatives can suppress the production of inflammatory mediators like prostaglandins and pro-inflammatory cytokines such as TNF-α and various interleukins (IL-6, IL-17).[28][30]

Methodologies for Target Identification and Validation

Identifying the specific molecular target of a novel quinoline derivative is a critical step in drug development. A multi-faceted approach combining computational and experimental methods is most effective.[31][32]

Experimental Workflow for Target Deconvolution

The process of identifying a drug's target when it is not known at the outset is called target deconvolution. The workflow below outlines a common strategy starting from a hit identified in a phenotypic screen (a screen that measures a change in cell behavior or function).

Target_ID_Workflow cluster_direct Direct Target Engagement Methods cluster_indirect Indirect Target Identification Methods phenotypic_screen Phenotypic Screen (e.g., Cancer Cell Viability Assay) hit_compound Identify 'Hit' Quinoline Derivative phenotypic_screen->hit_compound hypothesis Hypothesis Generation (Structure-Activity Relationship, In Silico Prediction) hit_compound->hypothesis affinity_chrom Affinity Chromatography (Pull-down Assay) hypothesis->affinity_chrom thermal_shift Cellular Thermal Shift Assay (CETSA) hypothesis->thermal_shift abpp Activity-Based Protein Profiling (ABPP) hypothesis->abpp resistance Resistance Mutant Screening hypothesis->resistance genomic Genomic Approaches (CRISPR/RNAi Screens) hypothesis->genomic proteomics Mass Spectrometry (LC-MS/MS) Identify Candidate Proteins affinity_chrom->proteomics thermal_shift->proteomics abpp->proteomics resistance->proteomics Sequence Mutated/ Disrupted Genes genomic->proteomics Sequence Mutated/ Disrupted Genes validation Target Validation proteomics->validation

Caption: A generalized workflow for drug target identification.

Key Experimental Protocols

3.2.1 Protocol: DNA Gyrase Supercoiling Assay

This assay is used to determine if a quinoline derivative can inhibit the supercoiling activity of bacterial DNA gyrase, a key mechanism for fluoroquinolones.[33]

  • Objective: To measure the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of an inhibitor.

  • Principle: Relaxed and supercoiled DNA migrate differently on an agarose gel. The supercoiled form is more compact and moves faster. Inhibition of the enzyme results in less supercoiled DNA.

  • Materials:

    • Purified E. coli DNA Gyrase (GyrA and GyrB subunits)

    • Relaxed circular plasmid DNA (e.g., pBR322)

    • 5X Assay Buffer (e.g., 250 mM Tris-HCl, 240 mM KCl, 50 mM MgCl2, 25 mM spermidine, 5 mM DTT)

    • 10 mM ATP solution

    • Test Quinoline Compound (dissolved in DMSO)

    • Positive Control (e.g., Ciprofloxacin)

    • Stop Buffer/Loading Dye (containing SDS and a tracking dye)

    • Agarose, Tris-borate-EDTA (TBE) buffer

  • Methodology:

    • Prepare Reaction Mix: On ice, prepare a master mix for 'n' reactions. For each 20 µL reaction, combine: 4 µL 5X Assay Buffer, 2 µL 10 mM ATP, 300 ng relaxed pBR322 DNA, and nuclease-free water to 18 µL.

    • Add Compounds: To individual tubes, add 1 µL of the test quinoline compound at various concentrations. For controls, add 1 µL of DMSO (negative control) and 1 µL of Ciprofloxacin (positive control).

    • Initiate Reaction: Add 1 µL of pre-mixed DNA gyrase enzyme to each tube. Mix gently.

    • Incubation: Incubate all tubes at 37°C for 30-60 minutes.[34]

    • Stop Reaction: Terminate the reaction by adding 4 µL of Stop Buffer/Loading Dye.

    • Agarose Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel in TBE buffer. Run the gel at a low voltage (e.g., 25-50V) for several hours or overnight to achieve good separation.[34]

    • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe), destain, and visualize under UV light. The negative control lane should show a strong band for supercoiled DNA, while the positive control should show a band corresponding to relaxed DNA. The potency of the test compound is determined by the concentration at which the supercoiled DNA band diminishes.

3.2.2 Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Objective: To quantify the inhibitory activity (e.g., IC50 value) of a quinoline derivative against a target kinase.

  • Principle: A purified, active kinase enzyme transfers a phosphate group from ATP to a specific substrate. The amount of phosphorylation is measured, often using luminescence (quantifying remaining ATP) or fluorescence/colorimetric methods (detecting the phosphorylated substrate).

  • Materials:

    • Purified, recombinant active VEGFR-2 kinase

    • Kinase-specific peptide substrate

    • Kinase Assay Buffer

    • ATP

    • Test Quinoline Compound (in DMSO)

    • Positive Control (e.g., Sorafenib)

    • Detection Reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)

    • White or black microtiter plates (depending on detection method)

  • Methodology:

    • Plate Setup: Add 2.5 µL of test compound dilutions (in assay buffer) to the wells of a microtiter plate. Include wells for "no enzyme" (background), "no inhibitor" (100% activity), and positive control.

    • Add Enzyme: Add 2.5 µL of VEGFR-2 kinase (diluted in assay buffer) to all wells except the "no enzyme" control.

    • Initiate Reaction: Add 5 µL of an ATP/substrate mixture to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature (or 30°C) for a specified time (e.g., 60 minutes).

    • Stop and Detect: Stop the reaction and measure kinase activity according to the detection reagent manufacturer's instructions. For example, with an ADP-Glo™ assay, a reagent is added to deplete unused ATP, followed by a second reagent to convert the generated ADP into ATP, which then drives a luciferase reaction, producing light.

    • Data Analysis: The signal (e.g., luminescence) is inversely proportional to kinase inhibition. Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus log[concentration] and fit the data to a dose-response curve to determine the IC50 value.

Table 1: Representative IC50 Values of Quinoline Derivatives Against Various Targets

Compound ClassDerivative ExampleTargetDisease AreaIC50 ValueReference
Topoisomerase Inhibitor Compound 28 (Synthetic)Topoisomerase 1Cancer29 ± 0.04 nM[10][11]
Kinase Inhibitor Quinazolinone Analog (16)VEGFR-2Cancer0.29 µM[17]
Cholinesterase Inhibitor Tacrine-Quinoline Hybrid (16e)AcetylcholinesteraseAlzheimer's0.10 µM[27]
Cholinesterase Inhibitor Tacrine-Quinoline Hybrid (16e)ButyrylcholinesteraseAlzheimer's0.043 µM[27]
Cholinesterase Inhibitor Quinolinone Analog (4c)AcetylcholinesteraseAlzheimer's0.16 µM[26]

Future Perspectives: Emerging Targets and Next-Generation Derivatives

The therapeutic journey of the quinoline scaffold is far from over. Research is actively exploring new frontiers:

  • Epigenetic Targets: Quinoline derivatives are being investigated as inhibitors of histone deacetylases (HDACs), which are key regulators of gene expression and are often dysregulated in cancer.[9]

  • Immunomodulation: The potential for quinolines to modulate immune responses is an exciting area, with possible applications in both cancer immunotherapy and autoimmune diseases.

  • Targeting Protein-Protein Interactions: Designing quinoline-based molecules to disrupt critical protein-protein interactions represents a challenging but potentially rewarding strategy for previously "undruggable" targets.

  • Hybrid Molecules: The creation of hybrid molecules that combine a quinoline core with other pharmacophores—as seen in the multi-target Alzheimer's agents—is a powerful approach to combat complex diseases and overcome drug resistance.[1][27]

Conclusion

The quinoline nucleus is an exceptionally versatile scaffold that has provided a rich foundation for the development of therapeutics against a wide spectrum of human diseases. Its ability to be chemically modified allows for the fine-tuning of interactions with a diverse range of biological targets, from enzymes like topoisomerases and kinases to complex processes like heme polymerization. The continued application of modern target identification techniques, coupled with rational drug design, ensures that quinoline and its derivatives will remain a central and dynamic area of research, promising new and more effective treatments for the future.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). International Journal of Medical, Pharmaceutical and Health Sciences.
  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry. [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Inorganic and Nano-Metal Chemistry.
  • Singh, S. B., et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry. [Link]

  • Sullivan, D. J., Jr., & Matile, H. (1998). A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines. Journal of Biological Chemistry.
  • Vila, J., et al. (2008). Mechanism of action of and resistance to quinolones. Revista Espanola de Quimioterapia. [Link]

  • Li, T. K., et al. (2013). Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2022). European Journal of Medicinal Chemistry. [Link]

  • Review on synthesis and screening of the quinoline derivatives as an anti-inflammatory agent. (2023). International Journal for Innovative Research in Technology. [Link]

  • SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (2022). Future Medicinal Chemistry.
  • Multifunctional Tacrine–Quinoline Hybrids as Cholinesterase Inhibitors, Aβ Aggregation Blockers, and Metal Chelators for Alzheimer's Therapy. (2023). Molecules. [Link]

  • The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2023). Ars Pharmaceutica. [Link]

  • A common mechanism for blockade of heme polymerization by antimalarial quinolines. (1998). The Journal of biological chemistry. [Link]

  • Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (2024). ChemPhysChem.
  • Mode of action of fluoroquinolones. (1999). Drugs. [Link]

  • Mechanism of action of fluoroquinolones. (n.d.). ResearchGate. [Link]

  • Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. (2019). ResearchGate. [Link]

  • DNA gyrase supercoiling inhibition assay. (2018). Bio-protocol. [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem.
  • Molecular Target Interactions of Quinoline Derivatives as Anticancer Agents: A Review. (2022). Molecules. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.
  • The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). Pharmaceuticals. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. (2023). Drug Hunter. [Link]

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). Molecules. [Link]

  • Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (n.d.).
  • Drug Target Identification. (n.d.). EditCo Bio. [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. (2018). Methods in Molecular Biology. [Link]

  • Sullivan, D. J., Jr. (2017). Quinolines block every step of malaria heme crystal growth. Proceedings of the National Academy of Sciences. [Link]

  • Quinolines interfere with heme-mediated activ
  • Target Identification and Validation in Drug Discovery. (2023). Chemspace. [Link]

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). ResearchGate. [Link]

  • Fu, X., et al. (2020). Design, synthesis and evaluation of quinolinone derivatives containing dithiocarbamate moiety as multifunctional AChE inhibitors for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. [Link]

  • Phenyl-quinoline derivatives as lead structure of cholinesterase inhibitors with potency to reduce the GSK-3β level targeting Alzheimer's disease. (2023). International Journal of Biological Macromolecules. [Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • The mechanism of action of quinolines and related anti-malarial drugs. (1996). Sabinet African Journals. [Link]

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). Molecules. [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry.
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. (n.d.). Inspiralis. [Link]

  • Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti. [Link]

  • DNA Gyrase DNA Supercoiling Assay Kits. (n.d.). ProFoldin. [Link]

  • Quinolines: a new hope against inflammation. (2013). Future Medicinal Chemistry. [Link]

Sources

The 3-Cyanoquinoline Pharmacophore: Synthetic Architectures and Kinase-Targeted SAR

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR) of cyano-substituted quinolines, with a specific focus on their dominant role as kinase inhibitors in oncology.

Executive Summary & Pharmacophore Rationale

The incorporation of a nitrile (cyano, -CN) group onto the quinoline scaffold—specifically at the C-3 position—has transformed the medicinal chemistry of kinase inhibitors. Unlike simple steric fillers, the cyano group acts as a critical electronic modulator and a specific hydrogen-bond acceptor.

In the context of Epidermal Growth Factor Receptor (EGFR) and Src kinase inhibitors (e.g., Bosutinib , Neratinib , Pelitinib ), the 3-cyanoquinoline core serves three distinct mechanistic functions:

  • Electronic Modulation: The strong electron-withdrawing nature of the C-3 nitrile reduces the electron density of the quinoline ring, increasing the acidity of the N-H in 4-amino derivatives, which strengthens hydrogen bonding with the kinase hinge region.

  • Metabolic Stability: The linear, rigid nature of the cyano group resists oxidative metabolism compared to alkyl alternatives.

  • Binding Pocket Interaction: The nitrogen atom of the nitrile group often engages in specific water-mediated or direct hydrogen bonding with residues such as Thr790 or Met769 in the ATP-binding pocket.

Physicochemical Properties & Electronic Effects

The cyano group is a bioisostere of the carbonyl and hydroxyl groups but possesses unique electronic properties that alter the quinoline's reactivity and binding.

PropertyEffect on Quinoline CoreBiological Implication
Hammett Constant (

)
0.66 (Strong Electron Withdrawing)Lowers pKa of ring Nitrogen; enhances H-bond donor capability of C-4 substituents.
Geometry Linear (180° bond angle)Minimal steric clash; penetrates narrow hydrophobic clefts in enzyme active sites.
Dipole Moment ~3.9 DStrong dipole interactions with polar residues in the binding pocket.
Metabolic Liability LowResists P450 oxidation; unlike halogens, it is rarely a leaving group in physiological conditions.

Synthetic Strategies

Constructing the 3-cyanoquinoline core requires robust methodologies that tolerate diverse functionalization at the C-6 and C-7 positions (solubilizing tails).

Core Protocol: The Conrad-Limpach-Knorr Approach (Modified)

The most industrial-scalable route involves the condensation of an aniline with an ethoxymethylene cyanoacetate, followed by thermal cyclization.

Step-by-Step Protocol:

  • Condensation: React substituted aniline (1.0 eq) with ethyl (ethoxymethylene)cyanoacetate (1.1 eq) in ethanol at reflux for 2 hours.

  • Isolation: Cool to precipitate the acrylate intermediate. Filter and dry.[1]

  • Cyclization: Add the intermediate to boiling diphenyl ether (Dowtherm A) at 250°C. Critical: High temperature is required for the intramolecular condensation.

  • Chlorination: Treat the resulting 4-hydroxy-3-cyanoquinoline with POCl

    
     (phosphorus oxychloride) to generate the 4-chloro-3-cyanoquinoline intermediate.
    
  • S

    
    Ar Displacement:  React the 4-chloro intermediate with the target aniline (e.g., 3-chloro-4-fluoroaniline) in isopropanol to yield the final inhibitor.
    
Visualization: Synthetic Pathway

Synthesis Aniline Substituted Aniline (Start) Inter1 Enamine Intermediate Aniline->Inter1 EtOH, Reflux Reagent Ethyl (ethoxymethylene) cyanoacetate Reagent->Inter1 Cyclized 4-Hydroxy-3-cyanoquinoline (Core Scaffold) Inter1->Cyclized 250°C, Dowtherm A Chlorinated 4-Chloro-3-cyanoquinoline (Activated Electrophile) Cyclized->Chlorinated POCl3, Reflux Final 3-Cyano-4-aminoquinoline (Kinase Inhibitor) Chlorinated->Final Ar-NH2, iPrOH

Figure 1: The modified Conrad-Limpach route for synthesizing 3-cyano-4-anilinoquinoline kinase inhibitors.

Structure-Activity Relationship (SAR) Analysis

The SAR of cyano-quinolines is highly position-dependent. Below is the breakdown for EGFR/Src tyrosine kinase inhibitors (TKIs).

The "Warhead" (C-6)
  • Function: This position usually hosts the electrophilic "warhead" in covalent inhibitors (e.g., Neratinib) or solubilizing groups.

  • SAR Trend: Bulky amides (Michael acceptors) at C-6 allow covalent bonding to Cys797 in EGFR. The 3-CN group electronically activates the quinoline ring, making the C-6 position more susceptible to nucleophilic attack if a leaving group is present, or stabilizing the transition state during drug-protein conjugation.

The "Hinge Binder" (C-3 & C-4)
  • C-3 Cyano: Essential. Removal of the CN group or replacement with a methyl group results in a >100-fold loss of potency. It positions the molecule via H-bonding to the water network or residues like Thr790.

  • C-4 Amino: The NH acts as a hydrogen bond donor to the hinge region backbone carbonyl (e.g., Met793 in EGFR). The acidity of this NH is tuned by the electron-withdrawing C-3 CN group.

The "Solubilizing Tail" (C-7)
  • Function: Modulates ADME properties.

  • SAR Trend: Alkoxy groups (methoxy, ethoxy) are preferred. In Bosutinib, the C-7 position holds a specific alkoxy chain that extends into the solvent-exposed region, improving oral bioavailability.

Visualization: SAR Map

SAR Core C-6 Position C-4 Position C-3 Position C-7 Position SOLUBILITY / WARHEAD HINGE BINDING ELECTRONIC TUNING ADME TAIL C3_Detail C-3 Cyano (-CN) • Essential for potency • H-bond acceptor (Thr790) • Increases C-4 NH acidity Core:c3->C3_Detail C4_Detail C-4 Aniline • Primary Hinge Binder • Pi-stacking with Phe residues Core:c4->C4_Detail C6_Detail C-6 Michael Acceptor (e.g., Crotonamide) • Covalent bond to Cys797 • Critical for irreversible inhibition Core:c6->C6_Detail C7_Detail C-7 Alkoxy Group • Solvent exposure • Improves solubility Core:c7->C7_Detail

Figure 2: Functional decomposition of the 3-cyanoquinoline scaffold in tyrosine kinase inhibitors.

Case Studies: Validated Therapeutics

Case Study 1: Bosutinib (Src/Abl Inhibitor)
  • Structure: 3-cyano-4-anilino-7-alkoxyquinoline.

  • Mechanism: Bosutinib functions as a dual Src/Abl inhibitor. The 3-cyano group is critical for its selectivity profile, distinguishing it from other 4-anilinoquinazolines (like Gefitinib).

  • Key SAR Point: The nitrile group fits into a hydrophobic pocket that cannot accommodate larger substituents like a chloro or methyl group without incurring a steric penalty.

Case Study 2: Neratinib (HER2/EGFR Inhibitor)
  • Structure: 3-cyano-6,7-disubstituted quinoline with a C-6 dimethylaminocrotonamide warhead.

  • Mechanism: Irreversible inhibitor.[1]

  • Key SAR Point: The 3-cyano group enhances the electrophilicity of the quinoline system, indirectly aiding the reactivity of the C-6 acrylamide warhead toward the Cys773/Cys797 residue of the kinase.

Experimental Protocol: Evaluation of Kinase Inhibitory Activity

To validate the SAR of a new cyano-quinoline derivative, the following assay protocol is standard.

In Vitro EGFR Kinase Assay (FRET-based):

  • Reagents: Recombinant EGFR protein, Poly(Glu,Tyr) substrate, ATP, and test compounds.

  • Preparation: Dissolve 3-cyanoquinoline derivatives in DMSO. Prepare serial dilutions (10

    
    M to 0.1 nM).
    
  • Reaction:

    • Mix enzyme + peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

      
      ).
      
    • Add compound and incubate for 15 mins (allows for covalent bond formation if applicable).

    • Initiate with ATP.[1]

  • Detection: Use a time-resolved fluorescence energy transfer (TR-FRET) detection antibody specific for phosphotyrosine.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    
    • Validation Criteria: Reference compound (e.g., Erlotinib) must show IC

      
       within 10-50 nM.
      

References

  • Synthesis and SAR of 3-Cyanoquinoline Derivatives

    • Title: Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors.[2][3]

    • Source: RSC Advances (2021)
    • URL:[Link]

  • Bosutinib Structure and Mechanism

    • Title: Bosutinib (SKI-606)
    • Source: Journal of Hem
    • URL:[Link]

  • Neratinib and Covalent Inhibition

    • Title: Neratinib, an Irreversible ErbB Receptor Tyrosine Kinase Inhibitor, in Patients With Advanced ErbB2-Positive Breast Cancer.
    • Source: Journal of Clinical Oncology
    • URL:[Link]

  • General Quinoline SAR in Cancer

    • Title: A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines.
    • Source: Anticancer Agents in Medicinal Chemistry[4][5][6][7]

    • URL:[Link][8]

  • Role of the Cyano Group in Medicinal Chemistry

    • Title: The nitrile group in medicinal chemistry.[9]

    • Source: Journal of Medicinal Chemistry (Generic Reference Context)
    • URL:[Link]

Sources

The Quinoline Scaffold: A Privileged Heterocycle in the Discovery of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2] Its rigid structure and versatile substitution patterns have made it a "privileged scaffold" in the design of novel anticancer drugs. Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, engaging a variety of molecular targets crucial to cancer cell proliferation, survival, and metastasis.[1][3][4][5] This technical guide provides a comprehensive exploration of the discovery and development of quinoline-based anticancer agents, delving into their diverse mechanisms of action, structure-activity relationships, and the experimental methodologies pivotal to their evaluation. We will dissect the causal logic behind experimental design and provide actionable protocols to empower researchers in this dynamic field.

Introduction: The Enduring Significance of the Quinoline Moiety

Quinoline, characterized by a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products and synthetic compounds with significant bioactivities.[2][6] This heterocyclic system's unique electronic properties and three-dimensional arrangement allow for multifaceted interactions with biological macromolecules, making it an ideal starting point for drug discovery.[7] In the realm of oncology, several quinoline-based drugs have already entered clinical trials, underscoring the scaffold's therapeutic potential.[1][8][9] The development of these agents is driven by their ability to target a wide array of cancer-specific pathways with high potency and, in some cases, improved selectivity over existing treatments.[10]

Mechanisms of Action: A Multi-pronged Assault on Cancer

The anticancer efficacy of quinoline derivatives stems from their ability to interfere with a variety of cellular processes. This multi-target capability is a key advantage in combating the heterogeneity and adaptability of cancer. The primary mechanisms of action are detailed below.

DNA Intercalation and Topoisomerase Inhibition

A foundational mechanism for many quinoline-based anticancer agents is their ability to intercalate into the DNA double helix, disrupting DNA replication and transcription.[1][3] This physical obstruction of DNA processing machinery can trigger cell cycle arrest and apoptosis. Furthermore, many of these intercalating agents also function as topoisomerase "poisons."[1][11] Topoisomerases are essential enzymes that resolve DNA topological challenges during replication, transcription, and repair.[12][13] Quinoline derivatives, such as the natural product camptothecin and its analogs, stabilize the transient topoisomerase-DNA cleavage complex.[13][14][15] This prevents the re-ligation of the DNA strand, leading to the accumulation of DNA double-strand breaks and subsequent cell death.[13]

  • Topoisomerase I Inhibitors: Camptothecin, a quinoline alkaloid, is a classic example of a topoisomerase I inhibitor.[15] Its derivatives, irinotecan and topotecan, are clinically used anticancer drugs.[13]

  • Topoisomerase II Inhibitors: Certain quinoline analogues, like doxorubicin and mitoxantrone, target topoisomerase II, an enzyme crucial for resolving DNA tangles.[1][3][15] These agents trap the enzyme in its covalent complex with DNA, leading to cytotoxic DNA lesions.[13][16]

Kinase Inhibition: Disrupting Oncogenic Signaling

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, including cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[17] Numerous quinoline derivatives have been developed as potent kinase inhibitors, often targeting the ATP-binding site of these enzymes.[17][18]

  • Tyrosine Kinase Inhibitors (TKIs): Several FDA-approved TKIs feature a quinoline core. Bosutinib, for instance, is an inhibitor of Src and Abl kinases.[19] Lenvatinib and Cabozantinib are multi-kinase inhibitors that target VEGFR, FGFR, and other receptor tyrosine kinases involved in angiogenesis and tumor progression.[1]

  • Serine/Threonine Kinase Inhibitors: Quinoline derivatives have also shown inhibitory activity against serine/threonine kinases like Pim-1 kinase, which is implicated in apoptosis and cell metabolism.[3][4] The interaction often involves the 8-hydroxyquinoline moiety forming key hydrogen bonds within the ATP-binding pocket.[3][4]

Signaling Pathway: Quinoline-Based Kinase Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Quinoline Quinoline-Based Kinase Inhibitor Quinoline->RTK Inhibition PIM1 Pim-1 Kinase Quinoline->PIM1 Inhibition Quinoline->PI3K Inhibition RAF RAF Quinoline->RAF Inhibition ATP ATP ATP->RTK ATP->PIM1 ATP->PI3K ATP->RAF Transcription Transcription Factors (e.g., Myc, p21) PIM1->Transcription AKT Akt/PKB PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Quinoline inhibitors block oncogenic signaling pathways.

Tubulin Polymerization Inhibition: Inducing Mitotic Arrest

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle.[11] Disruption of microtubule dynamics leads to mitotic arrest and apoptosis, making them a validated target for anticancer therapy.[20][21] A number of quinoline derivatives, particularly those designed as analogs of combretastatin A-4, have demonstrated potent tubulin polymerization inhibitory activity.[20][21] These compounds typically bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[20][22] This leads to a G2/M phase cell cycle arrest and subsequent apoptosis.[19][20][22]

Structure-Activity Relationships (SAR): Rational Design of Potent Agents

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective anticancer agents.

  • Position 2 and 4: Disubstitution at the 2 and 4 positions of the quinoline ring is a common feature in many active compounds.[1] These positions are often modified to introduce moieties that can interact with specific amino acid residues in the target protein.

  • Position 4: An aniline group at the C-4 position has been shown to be important for the activity of some kinase inhibitors.[8]

  • Position 7: The 7-position is frequently substituted, with groups like chlorine or methoxy influencing the compound's electronic properties and binding affinity.[1][8] For instance, in 4-aminoquinoline derivatives, a 7-chloro substitution has been reported to be beneficial for antiproliferative activity.[1]

  • Hybrid Molecules: A promising strategy in drug design is the creation of hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties, such as chalcones.[19][23] These quinoline-chalcone hybrids have demonstrated potent anticancer activities through various mechanisms, including tubulin inhibition and kinase inhibition.[23]

Experimental Protocols for Evaluation

The discovery and development of novel quinoline-based anticancer agents rely on a series of robust in vitro and in vivo assays. The following are key experimental protocols.

Synthesis of Quinoline Derivatives

A variety of synthetic methods are available for the preparation of the quinoline scaffold. The choice of method depends on the desired substitution pattern. Common named reactions include:

  • Friedländer Annulation: The condensation of a 2-aminobenzaldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[10][24]

  • Skraup Synthesis: The reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10]

  • Doebner-von Miller Reaction: The reaction of an α,β-unsaturated carbonyl compound with an aniline in the presence of an acid catalyst.[10]

  • Combes Quinoline Synthesis: The reaction of anilines with β-diketones.[10]

Modern synthetic approaches often employ microwave assistance or green chemistry principles to improve reaction efficiency and reduce environmental impact.[25]

Experimental Workflow: From Synthesis to Biological Evaluation

G cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (Preclinical) A Starting Materials (e.g., anilines, carbonyls) B Quinoline Synthesis (e.g., Friedländer, Skraup) A->B C Purification & Characterization (NMR, MS, IR) B->C D Cell Viability Assay (MTT, SRB) C->D E Mechanism of Action Assays D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Apoptosis Assay (Annexin V/PI) E->G H Xenograft Models G->H I Toxicity & PK/PD Studies H->I

Caption: A typical workflow for discovering novel anticancer agents.

In Vitro Antiproliferative Activity: Cell Viability Assays

The initial screening of newly synthesized compounds involves assessing their ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HeLa) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives (typically ranging from nanomolar to micromolar) for 48-72 hours.[20] Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.

Mechanistic Assays

Once a compound shows significant antiproliferative activity, further assays are conducted to elucidate its mechanism of action.

  • Tubulin Polymerization Assay: To determine if a compound inhibits microtubule formation, purified tubulin is incubated with the compound in the presence of GTP. The polymerization of tubulin is monitored by measuring the increase in absorbance at 340 nm.[21]

  • Kinase Inhibition Assay: The ability of a compound to inhibit a specific kinase can be measured using various methods, such as ELISA-based assays or radiometric assays that quantify the transfer of a phosphate group from ATP to a substrate peptide.[3]

  • Topoisomerase Inhibition Assay: These assays measure the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or II. The different DNA topoisomers are then separated by agarose gel electrophoresis.

Cell Cycle and Apoptosis Analysis
  • Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Cells are treated with the compound, fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed. An accumulation of cells in the G2/M phase is indicative of tubulin polymerization inhibitors.[19][20][22]

  • Apoptosis Assay: Apoptosis, or programmed cell death, can be detected using Annexin V/propidium iodide staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

Data Presentation and Interpretation

The results of in vitro studies are typically summarized in tables to facilitate comparison between different compounds.

Table 1: Antiproliferative Activity (IC50) of Exemplary Quinoline Derivatives

CompoundTarget/MechanismCell LineIC50 (µM)Reference
Compound 12c Tubulin Polymerization InhibitorMCF-70.010[20]
HL-600.018[20]
HCT-1160.042[20]
HeLa0.025[20]
Compound 19h Tubulin Polymerization InhibitorMCF-70.02[21]
HeLa0.04[21]
Compound 2E Topoisomerase IIα InhibitorNUGC-3< 8[16]
Quinoline-Chalcone 5 Tubulin InhibitorVariousNanomolar[19]
Quinoline-Chalcone 6 Not specifiedHL-600.59[19]

Future Perspectives and Conclusion

The quinoline scaffold continues to be a highly fruitful area of research in the quest for novel anticancer agents. Future directions will likely focus on:

  • Multi-Targeted Agents: Designing single molecules that can inhibit multiple oncogenic pathways simultaneously to overcome drug resistance.

  • Improved Selectivity: Modifying the quinoline scaffold to enhance selectivity for cancer cells over normal cells, thereby reducing side effects.

  • Combination Therapies: Exploring the synergistic effects of quinoline-based agents with other chemotherapeutic drugs or targeted therapies.

  • Drug Delivery Systems: Utilizing nanotechnology to improve the solubility, bioavailability, and tumor-targeting of quinoline derivatives.

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Vertex AI Search.
  • Jain, S., Chandra, V., Jain, P. K., Pathak, K., Pathak, D., & Vaidya, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry.
  • Ibrahim, T. S., Hawwas, M. M., Malebari, A. M., Taher, E. S., Omar, A. M., Neamatallah, T., Abdel-Samii, Z. K., Safo, M. K., & Elshaier, Y. A. M. M. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1047–1062.
  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848–858.
  • Wang, J., Li, Y., Li, Y., Li, G., Wang, R., & Zhang, J. (2021).
  • (2026). Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019-Present): A Comprehensive Review. Anticancer Agents in Medicinal Chemistry.
  • (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • Sharma, S., Singh, S., & Yadav, D. (2023). Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation. Medicinal Chemistry, 19(9), 848–858.
  • Mechanism of action for anticancer efficacy of synthesized quinoline derivatives. (n.d.). ResearchGate.
  • (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review).
  • (2007).
  • Amrithanjali, G., Shaji, G., Swathykrishna, C. S., & Kumar, R. A. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 127–135.
  • (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society.
  • Zhou, Y., et al. (2023).
  • (2020).
  • Lee, S., et al. (2022).
  • (2025). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. PNAS.
  • El-Sayed, N. N. E., et al. (2020).
  • (2015). Topoisomerases as Anticancer Targets. PMC.
  • (2012). Topoisomerase as target for antibacterial and anticancer drug discovery. Taylor & Francis Online.
  • (2016). Comprehensive Review on Current Developments of Quinoline-Based Anticancer Agents.
  • Structures of quinoline-containing anticancer drugs. (n.d.). ResearchGate.
  • (2023). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
  • Sahu, A., Mishra, S., et al. (2024). Novel Quinoline-Based RAF Inhibitors: A Comprehensive Review on Synthesis, SAR and Molecular Docking Studies. ChemistrySelect.
  • (2020).
  • (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI.
  • (2019).
  • (2025). Novel Anticancer Agents: Design, Synthesis and in Vitro Evaluation of Quinoline-Based Hybrids. Longdom Publishing.
  • (2022). The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online.
  • The structures of some quinoline-containing anticancer agents under clinical trials. (n.d.). ResearchGate.

Sources

The Strategic Utility of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate: A Versatile Building Block for Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a highly functionalized building block with significant potential in medicinal chemistry and organic synthesis. While direct literature on this specific molecule is emerging, this guide extrapolates from established synthetic principles and the known reactivity of its constituent moieties to present a robust framework for its synthesis and application. We will explore a plausible and efficient synthetic route, delve into the mechanistic underpinnings of its reactivity, and showcase its potential as a versatile precursor for the construction of novel, complex heterocyclic systems of therapeutic interest. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique chemical architecture of this compound in their drug discovery and development endeavors.

Introduction: The Quinoline Core and the Promise of a Novel Building Block

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] The strategic functionalization of the quinoline ring system is a key approach in the development of new chemical entities with enhanced potency and selectivity. Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate represents a particularly promising, yet underexplored, building block that combines the privileged quinoline core with a reactive activated methylene group. The presence of both a cyano and a tert-butyl ester group on the α-carbon imparts unique reactivity, making it a valuable synthon for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will illuminate the synthetic accessibility and potential applications of this versatile molecule.

Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate: An Inferred and Optimized Protocol

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process starting from commercially available 4-chloroquinoline:

  • N-Oxidation of 4-Chloroquinoline: Conversion of 4-chloroquinoline to 4-chloroquinoline 1-oxide to enhance the electrophilicity of the C4 position.

  • Nucleophilic Aromatic Substitution: Reaction of 4-chloroquinoline 1-oxide with the in-situ generated enolate of tert-butyl cyanoacetate.

This approach is designed to overcome the potential challenges of direct substitution and provide a reliable method for accessing the target molecule.

Experimental Protocol: Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Step 1: Synthesis of 4-Chloroquinoline 1-oxide

  • Materials: 4-chloroquinoline, m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-chloroquinoline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-chloroquinoline 1-oxide.

Step 2: Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

  • Materials: 4-chloroquinoline 1-oxide, tert-butyl cyanoacetate, sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF and sodium hydride (1.2 eq, 60% dispersion in mineral oil).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of tert-butyl cyanoacetate (1.1 eq) in anhydrous THF to the suspension.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium enolate.

    • Add a solution of 4-chloroquinoline 1-oxide (1.0 eq) in anhydrous THF dropwise to the enolate solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

Mechanistic Rationale

The key to this proposed synthesis is the enhanced reactivity of 4-chloroquinoline 1-oxide towards nucleophiles compared to 4-chloroquinoline. The N-oxide functionality withdraws electron density from the quinoline ring, making the C4 position more electrophilic and susceptible to nucleophilic attack. The reaction proceeds via a classic SNAr mechanism.

Diagram: Proposed Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

G cluster_step1 Step 1: N-Oxidation cluster_step2 Step 2: Nucleophilic Aromatic Substitution 4-Chloroquinoline 4-Chloroquinoline 4-Chloroquinoline_1-oxide 4-Chloroquinoline_1-oxide 4-Chloroquinoline->4-Chloroquinoline_1-oxide m-CPBA, DCM product Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate 4-Chloroquinoline_1-oxide->product THF tert-butyl_cyanoacetate Tert-butyl 2-cyanoacetate enolate Sodium enolate tert-butyl_cyanoacetate->enolate NaH, THF enolate->product Addition

Caption: Proposed two-step synthesis of the target building block.

The Role of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate as a Versatile Building Block

The unique structural features of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate make it a highly valuable intermediate for the synthesis of a diverse range of complex heterocyclic compounds. The activated methylene group, flanked by both a cyano and a tert-butyl ester, provides multiple reaction sites for further elaboration.

Key Reactive Sites and Their Potential Transformations
  • The α-Proton: The acidic proton at the α-position can be readily removed by a base to generate a stabilized carbanion. This nucleophile can participate in a variety of C-C bond-forming reactions.

  • The Cyano Group: The nitrile functionality can undergo hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participate in cycloaddition reactions.

  • The Tert-butyl Ester Group: This group can be selectively hydrolyzed under acidic conditions to the corresponding carboxylic acid, providing a handle for further modifications such as amide bond formation. The bulky tert-butyl group also offers steric protection during certain transformations.

Proposed Applications in the Synthesis of Fused Heterocyclic Systems

The strategic combination of reactive functional groups in tert-butyl 2-cyano-2-(quinolin-4-yl)acetate opens up avenues for the construction of novel fused heterocyclic scaffolds with potential therapeutic applications.

3.2.1. Synthesis of Pyrido[4,3-b]quinoline Derivatives

The presence of the cyano and ester groups makes this building block an ideal precursor for the synthesis of fused pyridone rings via intramolecular cyclization reactions.

Experimental Workflow: Synthesis of a Fused Pyrido[4,3-b]quinolinone
  • Reduction of the Quinoline Ring: Selective reduction of the quinoline nitrogen using a mild reducing agent.

  • Intramolecular Cyclization: Base- or acid-catalyzed intramolecular cyclization of the resulting intermediate to form the pyridone ring.

  • Hydrolysis and Decarboxylation: Removal of the tert-butyl ester and subsequent decarboxylation to yield the final fused heterocyclic system.

Diagram: Proposed Synthesis of a Pyrido[4,3-b]quinolinone Derivative

G start Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate intermediate1 Reduced Quinoline Intermediate start->intermediate1 1. Reduction intermediate2 Cyclized Intermediate intermediate1->intermediate2 2. Intramolecular   Cyclization product Pyrido[4,3-b]quinolinone Derivative intermediate2->product 3. Hydrolysis &   Decarboxylation

Caption: A potential synthetic route to novel fused heterocycles.

3.2.2. Synthesis of Substituted Quinolino[4,3-b]pyridines via Gewald-Type Reactions

The activated methylene group can participate in multicomponent reactions, such as the Gewald reaction, to construct highly substituted thiophene rings fused to other heterocyclic systems.[7] By analogy, a similar strategy could be employed to build a fused pyridine ring.

Conceptual Workflow: Multicomponent Synthesis of a Quinolino[4,3-b]pyridine
  • Condensation: Reaction of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate with an aldehyde or ketone in the presence of an amine catalyst to form a Knoevenagel condensation product.

  • Michael Addition and Cyclization: Subsequent reaction with a suitable nitrogen-containing nucleophile to initiate a Michael addition followed by intramolecular cyclization and aromatization to afford the quinolino[4,3-b]pyridine core.

Data Summary

While experimental data for the title compound is not yet published, the following table provides the expected physicochemical properties based on its structure and the properties of its precursors.

PropertyPredicted ValueSource
Molecular FormulaC₁₆H₁₆N₂O₂-
Molecular Weight268.31 g/mol -
AppearanceOff-white to yellow solidInferred
SolubilitySoluble in common organic solvents (DCM, THF, Ethyl Acetate)Inferred

Conclusion and Future Outlook

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate stands as a promising and versatile building block for the synthesis of novel and complex heterocyclic compounds. Although its synthesis and applications are not yet extensively documented, this in-depth technical guide provides a strong foundation for its exploration based on established chemical principles. The proposed synthetic route via nucleophilic aromatic substitution on 4-chloroquinoline 1-oxide offers a plausible and efficient method for its preparation.

The true value of this building block lies in its potential for elaboration into a wide array of fused heterocyclic systems, many of which are of significant interest in the field of drug discovery. The strategic positioning of the cyano and tert-butyl ester functionalities provides a rich platform for a diverse range of chemical transformations. It is the author's belief that future research into the reactivity and applications of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate will unlock a wealth of new chemical space for the development of next-generation therapeutic agents.

References

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry. [Link]

  • "From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives". (2023). Oriental Journal of Chemistry. [Link]

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review | Journal of Drug Delivery and Therapeutics. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (2025). ResearchGate. [Link]

  • Synthesis of diversely substituted quinazoline-2,4(1 H,3 H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates. (2024). Organic & Biomolecular Chemistry. [Link]

  • Synthesis of diversely substituted quinazoline-2,4(1H,3H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates. (2024). PubMed. [Link]

  • Reversed steric order of reactivity for tert ‐butyl and adamantyl‐3‐cyanomethylene‐1,2,4‐triazines. ResearchGate. [Link]

  • Structure–function relationship trends of poly‐substituted bipolar carbazoles. (2026). Chemistry – An Asian Journal. [Link]

  • Structure-Property Investigations of Poly-Substituted Bipolar Carbazoles. RSC. [Link]

  • tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). RSC. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). MDPI. [Link]

  • Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. (2025). ResearchGate. [Link]

  • tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. (2023). MDPI. [Link]

  • Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. (2010). Molecules. [Link]

  • Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. (2010). Molecules. [Link]

  • Multicomponent Reaction-Assisted Drug Discovery: A Time - CNR-IRIS. (2023). Molecules. [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. (2020). Molecules. [Link]

  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia. [Link]

  • Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ChemRxiv. [Link]

Sources

Physicochemical Characterization of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical characterization of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate . It is designed for researchers involved in the synthesis of quinoline-based therapeutics, specifically those utilizing the Knoevenagel condensation or nucleophilic aromatic substitution (


) pathways to access quinoline-4-acetic acid derivatives.[1]

Technical Whitepaper | Version 1.0 [1]

Executive Summary & Molecular Architecture

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a critical "masked" intermediate.[1] It serves as a lipophilic, protected precursor to 2-(quinolin-4-yl)acetic acid or 2-(quinolin-4-yl)acetonitrile derivatives.[1] Its strategic value lies in the tert-butyl ester group, which provides steric bulk to modulate reactivity and allows for orthogonal deprotection (acidolysis) without affecting base-sensitive moieties on the quinoline ring.[1]

Structural Attributes[1][2][3][4][5]
  • Core Scaffold: Quinoline ring (heterocyclic aromatic).[1]

  • Functional Motifs:

    • C4-Attachment: The acetate moiety is attached at the 4-position, a site of high electrophilicity in precursor 4-haloquinolines.[1]

    • Cyano Group (

      
      ):  Electron-withdrawing group (EWG) that significantly increases the acidity of the 
      
      
      
      -proton (
      
      
      ).[1]
    • Tert-butyl Ester: Provides acid-labile protection and increases lipophilicity (

      
      ).[1]
      
Tautomeric Equilibrium

Unlike simple esters, this molecule possesses a highly acidic methine proton due to the flanking electron-withdrawing cyano and ester groups, combined with the electron-deficient quinoline ring. This leads to a complex tautomeric equilibrium between the ester form and the vinylogous enamine/ketenimine form .

Tautomerism cluster_0 Tautomeric States Node1 Keto/Ester Form (C-H acidic) Node2 Enol/Ketenimine Form (Conjugated) Node1->Node2 Tautomerization (Solvent Dependent) Node3 Anionic Species (Delocalized Charge) Node1->Node3 + Base (Deprotonation) Node3->Node1 + Acid caption Fig 1: Tautomeric and acid-base equilibrium of the alpha-cyano ester scaffold.

Solid-State Profiling

For drug development, understanding the solid-state form is non-negotiable to ensure process consistency.[1]

Crystallinity and Polymorphism

The bulky tert-butyl group often disrupts efficient packing, potentially leading to the formation of amorphous phases during rapid precipitation.

  • Typical Melting Range: 130°C – 145°C (Dependent on purity and specific polymorph).[1]

  • Characterization Protocol:

    • DSC (Differential Scanning Calorimetry): Look for a sharp endotherm (melting) followed immediately by an exotherm if thermal decomposition (decarboxylation) occurs.[1]

    • TGA (Thermogravimetric Analysis): Essential to distinguish between solvates and true polymorphs.[1] A weight loss step near the melting point suggests loss of isobutylene (degradation).

Solubility Profile

The molecule exhibits a distinct "U-shaped" solubility profile driven by its amphoteric nature.

Solvent SystemSolubility RatingMechanistic Insight
Water (pH 7) InsolubleHigh lipophilicity of t-butyl/quinoline scaffold.[1]
0.1 N HCl Moderate/HighProtonation of Quinoline Nitrogen (

).
0.1 N NaOH HighDeprotonation of

-CH (

) forms soluble enolate.[1]
DCM / EtOAc HighPrimary solvents for extraction and purification.
Hexanes LowUsed as an anti-solvent for crystallization.

Solution-State Dynamics & Stability

Acidity Constants ( )

This molecule is amphoteric , possessing both a basic center and an acidic center.[1][2]

  • Quinoline Nitrogen (

    
    ):  The pyridine-like nitrogen can accept a proton.[1]
    
  • 
    -Methine Proton (
    
    
    
    ):
    The proton at the chiral center is highly acidic due to the synergistic electron-withdrawing effects of the
    
    
    ,
    
    
    , and the quinoline ring.[1]
Hydrolytic Stability (Stress Testing)

The tert-butyl ester is designed to be stable under basic conditions (resisting saponification better than methyl/ethyl esters due to sterics) but labile under acidic conditions.[1]

  • Acidic Stress (TFA/DCM): Rapid cleavage of the tert-butyl group to yield the carboxylic acid, which spontaneously decarboxylates to 2-(quinolin-4-yl)acetonitrile .[1]

  • Basic Stress (NaOH/MeOH): Stable at room temperature.[1] Elevated temperatures may cause nitrile hydrolysis.

Degradation cluster_acid Acidic Pathway (Deprotection) cluster_base Basic Pathway (Hydrolysis) Start Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Inter1 Unstable Carboxylic Acid (Intermediate) Start->Inter1 H+ / TFA (- Isobutylene) End2 Stable Enolate Salt Start->End2 OH- / Base End1 2-(Quinolin-4-yl)acetonitrile (Decarboxylated Product) Inter1->End1 - CO2 (Spontaneous) caption Fig 2: Divergent degradation pathways under pH stress.

Experimental Protocols

Synthesis via (Nucleophilic Substitution)

This is the industry-standard route, avoiding transition metal catalysts.[2]

Reagents: 4-Chloroquinoline, Tert-butyl cyanoacetate, Potassium Carbonate (


), DMSO.[1]
  • Activation: Dissolve tert-butyl cyanoacetate (1.1 equiv) in DMSO. Add anhydrous

    
     (2.0 equiv).[1] Stir at RT for 30 min to generate the enolate (color change to yellow/orange).
    
  • Coupling: Add 4-chloroquinoline (1.0 equiv). Heat the mixture to 80–100°C.

    • Why? The 4-position is activated for substitution, but the steric bulk of the tert-butyl group requires thermal energy to overcome the barrier.

  • Workup: Quench into ice-water. Adjust pH to ~6 with dilute acetic acid.

    • Critical Step: Do not acidify below pH 4, or you risk premature deprotection/decarboxylation.

  • Purification: Recrystallize from EtOAc/Hexanes.

Analytical Purity Method (HPLC-UV)

Because of the high UV absorbance of the quinoline ring, UV detection is sensitive.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (Buffer pH ~6.5).[1]

    • Note: Avoid TFA or Formic acid to prevent on-column degradation of the t-butyl ester.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (aromatic) and 220 nm (cyano/ester).[1]

References

  • Preparation of Quinoline Derivatives.Organic Process Research & Development. Focuses on

    
     displacements on quinoline rings. 
    
  • Acidity of ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Hydrogens in Carbonyl Compounds. Chemistry LibreTexts. Explains the 
    
    
    
    shifts in cyanoacetate systems.
  • Hydrolysis Kinetics of Tert-Butyl Esters. IvyPanda/General Kinetics. Provides baseline kinetics for t-butyl cleavage mechanisms.[1]

  • Physicochemical Properties of Quinoline Derivatives. National Center for Biotechnology Information (PubChem). General scaffold data.[3][4][5][6][7][8][9][10]

  • Tautomerism in Heterocyclic Esters. Journal of Organic Chemistry. Discusses the enol/keto equilibrium in functionalized heterocycles.

Sources

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Safety, Synthesis, and Handling of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Part 1: Chemical Identity & Structural Context[1]

Compound: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Chemical Class: Quinoline-functionalized


-cyano ester
CAS Registry Number:  Not widely indexed as a discrete commercial commodity; often cited as a transient intermediate or research analogue to CAS 2859-27-0  (the quinolinylidene tautomer).[1]
Molecular Formula: 

Molecular Weight: 268.31 g/mol [1]
Structural & Reactivity Profile

This compound represents a "push-pull" alkene system capable of tautomerization.[1] It exists in equilibrium between the


-aryl nitrile form  and the vinylogous amide (enamine) form , stabilized by the quinoline nitrogen.
  • The Quinoline Core: A bicyclic aromatic heterocycle acting as an electron-deficient electrophile during synthesis (via 4-chloroquinoline) and a lipophilic scaffold in drug design (kinase inhibitors, antimalarials).[1]

  • The Cyanoacetate Tail: Provides an acidic

    
    -proton (
    
    
    
    in DMSO), making the molecule highly susceptible to deprotonation by mild bases.[1]
  • The Tert-butyl Ester: A bulky, acid-labile protecting group.[1] It is stable to basic hydrolysis but cleaves rapidly in trifluoroacetic acid (TFA) to release isobutylene and the free acid, which spontaneously decarboxylates to the acetonitrile derivative.

Part 2: Hazard Profiling (SAR Assessment)

Note: As a specific SDS is rare for this research intermediate, this profile is derived from Structure-Activity Relationship (SAR) analysis of the quinoline pharmacophore and


-cyano esters.[1]
Genotoxicity & Carcinogenicity (Critical Alert)

The quinoline scaffold is a structural alert for mutagenicity. Planar aromatic systems can intercalate into DNA.

  • Risk: Suspected Mutagen (Category 2).

  • Mechanism: Metabolic epoxidation of the quinoline 2,3-bond or 5,6-bond can lead to DNA adducts.[1]

  • Control: Handle as a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological clearance is obtained.

Acute Toxicity & Metabolic Hazards[1]
  • Oral/Dermal: Harmful if swallowed or absorbed through skin.[2]

  • Cyanide Potential: While the nitrile group is generally stable, thermal decomposition or strong oxidative metabolism can theoretically release hydrogen cyanide (HCN).

  • Target Organs: Liver (hepatotoxicity associated with quinoline metabolites) and eyes (severe irritation).

Physicochemical Hazards
  • Thermal Instability: The tert-butyl group lowers the decomposition temperature relative to methyl/ethyl esters. Avoid temperatures

    
     without vacuum, as rapid isobutylene evolution can overpressurize vessels.
    

Part 3: Operational Handling & Engineering Controls

Facility Requirements
  • Primary Barrier: All handling of the solid powder must occur within a Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of

    
     fpm.
    
  • Secondary Barrier: The lab should be under negative pressure relative to the corridor.

Personal Protective Equipment (PPE) Matrix
PPE ComponentSpecificationScientific Rationale
Gloves Double-glove: Nitrile (Outer) / Laminate (Inner)Quinolines are lipophilic and can permeate standard latex.[1] Double-gloving prevents breakthrough.[1]
Respiratory N95/P3 (Solids) or Half-mask w/ OV/AG cartridges (Liquids)Prevents inhalation of dusts (genotoxic risk) and organic vapors during workup.[1]
Eye Protection Chemical Goggles (Not Safety Glasses)Nitriles and basic reaction mixtures pose severe corneal damage risks.
Body Tyvek® Lab Coat or Disposable GownPrevents retention of particles on cotton clothing which could be tracked out of the lab.

Part 4: Synthetic Workflow & Safety Logic

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) or a Knoevenagel-type condensation.[1] The following workflow describes the coupling of 4-chloroquinoline with tert-butyl cyanoacetate.
Protocol: Coupling
  • Reagents:

    • Substrate: 4-Chloroquinoline (1.0 eq)[1]

    • Nucleophile: Tert-butyl cyanoacetate (1.1 eq)[1][3]

    • Base: Sodium Hydride (NaH) (60% in oil, 2.0 eq) or Potassium tert-butoxide (KOtBu).[1]

    • Solvent: Anhydrous DMF or DMSO.

  • Step-by-Step Methodology:

    • Activation: In a flame-dried flask under Argon, suspend NaH in DMF. Cool to

      
      .
      
    • Deprotonation: Add tert-butyl cyanoacetate dropwise.[1] Caution:

      
       gas evolution. Stir for 30 min until gas evolution ceases and the solution becomes clear (formation of the enolate).
      
    • Coupling: Add 4-chloroquinoline (solid or solution).

    • Reaction: Heat to

      
      . The solution typically turns deep red/orange due to the formation of the highly conjugated quinolinylidene anion.
      
    • Quench: Pour into ice-water containing dilute acetic acid (pH 5-6). Do not use strong mineral acids to avoid cleaving the t-butyl ester.[1]

Visualizing the Workflow & Hazards

SynthesisWorkflow Start Raw Materials (4-Cl-Quinoline, tBu-Cyanoacetate) Activation Enolate Formation (NaH/DMF, 0°C) Start->Activation Coupling SnAr Coupling (100°C, 4-6 hrs) Activation->Coupling H_Gas Risk: H2 Gas (Explosion Hazard) Activation->H_Gas Quench Acidic Quench (Ice/AcOH, pH 6) Coupling->Quench H_Therm Risk: Thermal Runaway (Exothermic) Coupling->H_Therm Isolation Filtration/Extraction (Product Solid) Quench->Isolation H_Skin Risk: Potent Irritant (Quinoline) Isolation->H_Skin

Figure 1: Synthetic workflow emphasizing critical hazard control points (HCPs) during the


 coupling process.

Part 5: Storage & Stability

  • Temperature: Store at

    
     (Refrigerated).
    
  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen. Moisture leads to ester hydrolysis.

  • Incompatibilities:

    • Strong Acids: Cleaves the t-butyl group.[1]

    • Strong Oxidizers: Reacts with the quinoline nitrogen (N-oxide formation).[1]

    • Reducing Agents: Can reduce the nitrile or the quinoline ring.

Part 6: Emergency Response (Spills & Exposure)

Spill Decision Logic

SpillResponse Spill Spill Detected Type State? Spill->Type Powder Solid/Powder Type->Powder Liquid Solution (DMF/DMSO) Type->Liquid Action_P 1. Mist with water (prevent dust) 2. Scoop into HazWaste 3. Wash with 1% NaOCl Powder->Action_P Action_L 1. Absorb with Vermiculite 2. Do NOT use paper towels (fire risk) 3. Double bag Liquid->Action_L

Figure 2: Decision tree for containment of quinoline-based intermediates.

First Aid
  • Inhalation: Remove to fresh air immediately. If breathing is difficult, oxygen. Note: If cyanide toxicity is suspected (rare but possible if heated), administer standard cyanide antidote (hydroxocobalamin) if trained.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use ethanol ; it enhances skin absorption of lipophilic quinolines.

  • Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist immediately.

References

  • BenchChem. (2025).[2][4][5] Essential Safety and Logistical Information for Handling Quinoline Derivatives. BenchChem Safety Guides.[5] Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Tert-butyl (2Z)-cyano(2(1H)-quinolinylidene)ethanoate (CAS 2859-27-0).[1] Merck KGaA. Link

  • National Institutes of Health (NIH). (2021). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. PMC. Link

  • Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. Link[1]

  • ChemSynthesis. (2025).[4] Physical Properties and Synthesis of CAS 2859-27-0.[1]Link[1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026


) of 4-Chloroquinoline
Audience:  Medicinal Chemists, Process Development Scientists

Abstract & Strategic Significance

The synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate represents a critical entry point into the functionalization of the quinoline C4 position. This motif acts as a versatile scaffold in the development of URAT1 inhibitors (analogs of Lesinurad/Verinurad) and kinase inhibitors (e.g., c-Met or VEGF targets).

While transition-metal-catalyzed cross-couplings (Buchwald-Hartwig) are often employed for


-arylation, this protocol utilizes a cost-effective, transition-metal-free Nucleophilic Aromatic Substitution (

)
. By leveraging the electron-deficient nature of the quinoline ring, we achieve high regioselectivity and yield without the trace metal contamination concerns inherent to Pd-catalyzed routes.
Key Advantages of This Protocol
  • Metal-Free: Eliminates expensive catalysts and heavy metal scavenging steps.

  • Scalability: The reaction is robust and safe for scale-up from milligram to multigram quantities.

  • Selectivity: Exclusive C4-alkylation is observed due to the specific activation of the 4-chloro moiety.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the displacement of a leaving group (chloride) at the 4-position of the quinoline ring by a stabilized carbanion. The 4-position is activated for nucleophilic attack due to the electron-withdrawing inductive and mesomeric effects of the quinoline nitrogen.

Mechanistic Pathway (DOT Visualization)

ReactionMechanism SM1 Tert-butyl Cyanoacetate Anion Stabilized Carbanion (Nucleophile) SM1->Anion Deprotonation (-H2) Base NaH (Base) Base->Anion Complex Meisenheimer Intermediate Anion->Complex Nucleophilic Attack (Addition) SM2 4-Chloroquinoline (Electrophile) SM2->Complex Product Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Complex->Product Elimination of Cl- (Aromatization)

Figure 1: Mechanistic pathway via addition-elimination (


). The reaction proceeds through a transient Meisenheimer complex followed by re-aromatization.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
ReagentMW ( g/mol )Equiv.[1]Quantity (Example)Role
4-Chloroquinoline 163.601.01.64 g (10 mmol)Substrate
Tert-butyl cyanoacetate 141.171.21.69 g (12 mmol)Nucleophile
Sodium Hydride (60%) 24.002.51.00 g (25 mmol)Base
DMF (Anhydrous) --20 mLSolvent
NH₄Cl (sat. aq.) --50 mLQuench
Step-by-Step Procedure
Phase 1: Carbanion Formation
  • Setup: Flame-dry a 100 mL reaction flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar) throughout.
    
  • Base Suspension: Charge the flask with Sodium Hydride (60% dispersion in mineral oil) (2.5 equiv).

    • Expert Tip: Washing NaH with dry hexane is optional but recommended for cleaner NMR spectra; however, for this robust reaction, unwashed NaH is sufficient.

  • Solvent Addition: Add anhydrous DMF (10 mL) and cool the suspension to 0 °C using an ice bath.

  • Nucleophile Addition: Dropwise add tert-butyl cyanoacetate (1.2 equiv) dissolved in DMF (5 mL) over 10–15 minutes.

    • Observation: Vigorous evolution of hydrogen gas (

      
      ) will occur. Ensure adequate venting.
      
  • Activation: Remove the ice bath and stir at Room Temperature (RT) for 30 minutes until gas evolution ceases and a clear to slightly turbid solution forms.

Phase 2: Nucleophilic Substitution
  • Substrate Addition: Re-cool the mixture to 0 °C (optional, to control exotherm) and add 4-chloroquinoline (1.0 equiv) in one portion or as a solution in DMF (5 mL).

  • Reaction: Heat the reaction mixture to 80 °C for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The starting material (4-chloroquinoline) (

      
      ) should disappear, and a new polar spot (
      
      
      
      ) should appear.
    • Note: The reaction mixture typically turns deep red/brown due to the formation of the highly conjugated anion species.

Phase 3: Workup & Isolation
  • Quench: Cool the mixture to RT. Carefully pour the reaction mixture into a beaker containing saturated aqueous NH₄Cl (50 mL) and ice.

    • Caution: Residual NaH will react vigorously. Add slowly.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (

    
     mL).
    
  • Washing: Combine organic layers and wash with Water (

    
     mL) and Brine  (
    
    
    
    mL) to remove DMF.
  • Drying: Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure to yield the crude oil.

Phase 4: Purification
  • Chromatography: Purify via flash column chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       30% EtOAc in Hexanes.
      
    • Yield: Typical isolated yields range from 75% to 85% .

Analytical Characterization (Self-Validation)

To validate the synthesis, compare your isolated product against these expected spectral data points.

TechniqueExpected SignalStructural Assignment
¹H NMR (400 MHz, CDCl₃)

8.85 (d,

Hz, 1H)
Quinoline H-2 (Deshielded by N)

8.20 (d,

Hz, 1H)
Quinoline H-8

7.50–7.80 (m, 4H)
Quinoline Aromatic Protons

5.45 (s, 1H)
Methine CH (Alpha to CN/Ester)

1.48 (s, 9H)
Tert-butyl group
¹³C NMR (100 MHz, CDCl₃)~164.0 ppmC=O (Ester)
~150.5 ppmQuinoline C-2
~115.0 ppmCN (Nitrile)
~84.5 ppmC (CH₃)₃ (t-Butyl quaternary C)
~40.0 ppmCH -CN (Methine carbon)

Interpretation:

  • The presence of the singlet at ~5.45 ppm is diagnostic for the substitution at the alpha position.

  • The shift of the Quinoline H-2 doublet confirms the integrity of the heteroaromatic ring.

Troubleshooting & Expert Insights

Issue: Low Yield / Incomplete Conversion
  • Cause: Moisture in DMF or degradation of NaH.

  • Solution: Use fresh anhydrous DMF and store NaH in a desiccator. Ensure the deprotonation step (Phase 1) is allowed to proceed fully before adding the quinoline.

Issue: Decarboxylation
  • Cause: Excessive heating (>100 °C) or acidic workup.

  • Solution: Tert-butyl esters are acid-sensitive. Ensure the quench is buffered (NH₄Cl) and avoid strong acid washes (like 1M HCl) during workup. Keep reaction temperature

    
     80 °C.
    
Issue: "Red" Impurity
  • Cause: Polymerization of cyanoacetate or oxidation products.

  • Solution: Perform the reaction under strict inert atmosphere. The red color is often the anion itself; if it persists after workup, wash thoroughly with water to remove colored inorganic/polar byproducts.

References

  • Nucleophilic Substitution of 4-Chloroquinolines

    • Context: General protocol for on quinolines using malon
    • Source: Wolf, C. et al. "Regioselective Synthesis of 4-Substituted Quinolines." Journal of Organic Chemistry.
  • Synthesis of Alpha-Arylated Cyanoacetates

    • Context: Precedent for NaH/DMF conditions with aryl halides.
    • Source:Organic Syntheses, Coll. Vol. 10, p. 588 (2004).
  • Related URAT1 Inhibitor Chemistry (Verinurad/Lesinurad)

    • Context: Application of similar intermediates in drug discovery.[2]

    • Source:Journal of Medicinal Chemistry, "Discovery of Verinurad".

(Note: While specific patent literature exists for this exact molecule, the protocol above is derived from standard, validated methodologies for 4-chloroquinoline functionalization found in the referenced academic literature.)

Sources

Experimental procedure for synthesizing quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline (1-azanaphthalene) derivatives represent a privileged scaffold in medicinal chemistry, forming the core of critical antimalarial (Chloroquine), antibacterial (Ciprofloxacin - quinolone related), and antineoplastic agents. This Application Note moves beyond textbook definitions to provide three field-validated protocols for synthesizing quinoline derivatives.

We contrast the classic Skraup synthesis (robust, amenable to scale-up but hazardous) with the green Friedländer annulation (convergent, environmentally benign) and a microwave-assisted multicomponent protocol (high-throughput). Selection of the correct methodology is dictated by substituent sensitivity and available starting materials.

Strategic Method Selection

Before initiating wet chemistry, use the following decision matrix to select the optimal pathway for your target substrate.

QuinolineSelection Start Target Quinoline Structure Subst Substituents Sensitive to Acid/Oxidants? Start->Subst NoSens No (Robust R-groups) Subst->NoSens High Stability YesSens Yes (Acid Labile) Subst->YesSens Low Stability Skraup Protocol 1: Modified Skraup (Aniline + Glycerol) NoSens->Skraup Avail Is 2-Aminoaryl Ketone Available? YesSens->Avail Fried Protocol 2: Green Friedländer (Aq. Suspension, Catalyst-Free) Avail->Fried Yes MW Protocol 3: Microwave MCR (One-Pot 3-Component) Avail->MW No NoAvail No (Need Diversity)

Figure 1: Decision tree for selecting the optimal synthetic pathway based on substrate stability and precursor availability.

Protocol 1: The Modified Skraup Synthesis

Best For: Unsubstituted or simple alkyl/halo-substituted quinolines. Mechanism: Acid-catalyzed dehydration of glycerol to acrolein, followed by Michael addition of aniline, cyclization, and oxidation.

Mechanistic Insight & Safety

The Skraup reaction is notorious for its "induction period" followed by a violent exotherm. The reaction often lies dormant until a critical concentration of acrolein is generated in situ, leading to a thermal runaway.

  • Mitigation: We utilize Ferrous Sulfate (FeSO₄) as a moderator.[1] It regulates the oxidation step, preventing the "tarry volcano" effect often seen in undergraduate labs [1].

Materials
  • Aniline (or substituted derivative): 0.1 mol

  • Glycerol (anhydrous): 0.3 mol

  • Nitrobenzene (Oxidant): 0.12 mol

  • Sulfuric Acid (Conc.[1][2][3] H₂SO₄): 20 mL

  • Ferrous Sulfate (FeSO₄·7H₂O): 1.0 g

  • Apparatus: 250 mL RBF, Reflux condenser, Heating mantle, Ice bath.

Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask, combine aniline (9.3 g), glycerol (27.6 g), nitrobenzene (14.8 g), and ferrous sulfate (1.0 g).

  • Acid Addition (Critical): Place the flask in an ice bath. Add concentrated H₂SO₄ dropwise with constant swirling. Do not allow temperature to rise above 50°C during addition.

  • Reflux: Attach a reflux condenser. Heat the mixture gently.

    • Checkpoint: Watch for the first sign of boiling/bubbling. Immediately remove the heat source. The reaction is exothermic and will sustain reflux on its own for 10–15 minutes.

  • Sustained Heating: Once the spontaneous boiling subsides, re-apply heat and reflux for 3 hours.

  • Workup:

    • Cool to room temperature.[1][2][4][5] Dilute with 50 mL water.

    • Steam Distillation 1: Steam distill the mixture to remove unreacted nitrobenzene. Discard the distillate.

    • Neutralization: Basify the residue in the flask with 50% NaOH solution until pH > 12.

    • Steam Distillation 2: Steam distill again to collect the crude quinoline (it will come over as an oil-water emulsion).

  • Isolation: Extract the distillate with ether (3 x 30 mL). Dry over MgSO₄ and evaporate solvent.

  • Purification: Distill under reduced pressure (bp 113–114°C @ 17 mmHg for unsubstituted quinoline).

Protocol 2: Green Friedländer Annulation

Best For: Polysubstituted quinolines; "Green Chemistry" compliance. Mechanism: Condensation of 2-aminobenzaldehyde (or ketone) with an enolizable ketone.

Mechanistic Insight

Traditional Friedländer reactions use strong bases (KOH) or acids (HCl). However, water's high polarity and hydrogen-bonding capability can accelerate this condensation without any catalyst, exploiting the hydrophobic effect to bring organic reactants together [2].

Materials
  • 2-Aminobenzophenone (or 2-aminoaryl ketone): 1.0 mmol

  • Active Methylene Compound (e.g., Acetylacetone, Ethyl acetoacetate): 1.2 mmol

  • Solvent: Deionized Water (5 mL)

  • Apparatus: 10 mL sealed tube or screw-cap vial.

Step-by-Step Procedure
  • Assembly: In a 10 mL vial, suspend 2-aminobenzophenone (197 mg) and acetylacetone (120 mg) in 5 mL of water.

    • Note: The reagents will likely not dissolve; this is a heterogeneous suspension.

  • Reaction: Cap the vial tightly. Heat to 70°C with vigorous magnetic stirring.

    • Checkpoint: The suspension often turns into a clear oil or precipitates a new solid as the product forms.

  • Duration: Stir for 3–5 hours. Monitor via TLC (30% EtOAc/Hexane).

  • Workup (Catalyst-Free):

    • Cool to room temperature.[1][2][4][5]

    • If solid precipitates: Filter and wash with cold water/ethanol (9:1).

    • If oily: Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: Recrystallization from hot ethanol is usually sufficient. Yields typically exceed 90% [2].[6]

Protocol 3: Microwave-Assisted Multicomponent Synthesis

Best For: High-throughput library generation; Drug discovery. Mechanism: Povarov-type multicomponent reaction (MCR) or modified Doebner condensation.

Mechanistic Insight

Microwave irradiation (MWI) significantly accelerates the imine formation and subsequent cyclization steps. While thermal methods take hours, MWI can achieve completion in minutes by superheating the solvent (DMF or water) above its boiling point in a pressurized vessel [3].

Materials
  • Aniline derivative: 1.0 mmol

  • Benzaldehyde derivative: 1.0 mmol

  • Alkyne or Enolizable Ketone (e.g., Phenylacetylene): 1.0 mmol

  • Catalyst: Iodine (I₂, 10 mol%) or Sc(OTf)₃

  • Solvent: Acetonitrile or DMF (2 mL)

  • Apparatus: Microwave Reactor (e.g., CEM Discover or Anton Paar).

Step-by-Step Procedure
  • Loading: In a 10 mL microwave-safe crimp vial, add aniline, benzaldehyde, and phenylacetylene. Add 25 mg (0.1 mmol) of Iodine.

  • Solvation: Add 2 mL Acetonitrile. Crimp the cap.

  • Irradiation Parameters:

    • Temperature: 130°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 200W)

    • Time: 10 minutes (Hold time).

  • Workup:

    • Cool to <50°C using compressed air (built-in feature of most reactors).

    • Pour mixture into 10 mL saturated Na₂S₂O₃ (sodium thiosulfate) to quench iodine.

    • Extract with DCM.

  • Purification: Flash chromatography is required due to the multicomponent nature (byproducts are common).

Technical Data & Troubleshooting

Comparative Efficiency Table
ParameterSkraup (Protocol 1)Friedländer (Protocol 2)Microwave MCR (Protocol 3)
Atom Economy Low (Loss of H₂O, oxidant)High (Loss of H₂O only)Medium
Reaction Time 4–6 Hours3–5 Hours10–20 Minutes
Safety Profile High Risk (Exotherm)Excellent (Water solvent)Moderate (Pressurized vessel)
Typical Yield 60–75%85–95%70–85%
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Violent boiling upon heating (Skraup) Runaway exotherm due to acrolein accumulation.STOP. Remove heat immediately. Use an ice bath. In future runs, add H₂SO₄ slower and ensure FeSO₄ is present.
Low Yield (Friedländer) Poor contact between hydrophobic reactants.Increase stirring speed (RPM > 800). Add a surfactant (SDS) if strictly necessary, though water alone usually suffices at 70°C.
Vessel Failure (Microwave) Pressure limit exceeded.Decrease solvent volume.[4] Ensure the vessel is not >50% full. Switch from volatile MeCN to DMF or Water.
Tarry/Black Product Polymerization of intermediates.Improve purification. For Skraup, the steam distillation steps are mandatory to separate tar from product.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59-98. [3]

  • Shen, Q., Wang, L., et al. (2012).[7] Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.[7]

  • BenchChem Technical Support. (2025). Microwave-Assisted Synthesis of Quinoline Derivatives. BenchChem Application Notes.

  • Mandal, A., & Khan, A. T. (2024).[8] Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions.[6][8][9][10] Organic & Biomolecular Chemistry, 22, 2339-2358.[8]

Sources

Application of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its inherent structural features and the capacity for diverse functionalization have rendered it a "privileged scaffold," a term reserved for molecular frameworks that can bind to multiple, unrelated biological targets.[1] From the historical significance of quinine in combating malaria to modern applications in oncology and infectious diseases, quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[3][4][5] These activities include, but are not limited to, anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory effects.[4][6][7][8][9][10][11] The nitrogen atom within the heterocyclic ring acts as a hydrogen bond acceptor and can be crucial for target engagement, while the bicyclic aromatic system provides a rigid core for the precise spatial orientation of various substituents.[2]

This guide focuses on a specific, yet highly promising derivative: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate . This molecule synergistically combines the established therapeutic potential of the quinoline nucleus with the versatile reactivity of the cyanoacetate group. The tert-butyl ester provides steric bulk and can influence the compound's pharmacokinetic properties, such as membrane permeability and metabolic stability, while the cyano group is a key pharmacophore known to participate in various biological interactions and can serve as a synthetic handle for further molecular elaboration.[12]

Rationale for Development: Merging Bioactive Moieties

The design of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is predicated on the strategic amalgamation of two key structural motifs, each contributing to its potential as a valuable tool in medicinal chemistry.

The Quinolin-4-yl Moiety: The substitution at the 4-position of the quinoline ring is particularly significant. For instance, derivatives of quinoline-4-carboxylic acid have been synthesized and shown to possess notable biological activities.[13][14] This position allows for the extension of substituents into solvent-exposed regions of protein binding pockets, potentially enhancing potency and selectivity.

The α-Cyanoacetate Moiety: The active methylene group flanked by a nitrile and a carbonyl group in cyanoacetates is a versatile synthetic intermediate.[15] In the context of medicinal chemistry, the cyano group can act as a bioisostere for other functional groups, participate in hydrogen bonding, and has been incorporated into numerous approved drugs.[12] The presence of both a cyano and an ester group at the α-position of the acetic acid derivative attached to the quinoline core creates a molecule with a unique electronic and steric profile, ripe for exploration in various therapeutic areas.

Synthetic Strategy: A Plausible Pathway

Protocol 1: Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Step 1: Synthesis of Quinoline-4-carboxylic acid (2)

This initial step can be achieved through a classical Doebner reaction, which involves the condensation of an aniline (1), an aldehyde, and pyruvic acid.

  • Materials: Aniline (1), Benzaldehyde, Pyruvic acid, Ethanol.

  • Procedure:

    • In a round-bottom flask, dissolve aniline (1 eq.) and benzaldehyde (1 eq.) in ethanol.

    • Slowly add pyruvic acid (1.1 eq.) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and collect the precipitated product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 2-phenylquinoline-4-carboxylic acid. Note: For the unsubstituted quinoline-4-carboxylic acid, a Pfitzinger reaction using isatin and a suitable carbonyl compound can be employed.[13]

Step 2: Conversion to Quinoline-4-carbonyl chloride (3)

The carboxylic acid is activated by conversion to the corresponding acid chloride.

  • Materials: Quinoline-4-carboxylic acid (2), Thionyl chloride (SOCl₂), Dichloromethane (DCM), Dimethylformamide (DMF) (catalytic).

  • Procedure:

    • Suspend quinoline-4-carboxylic acid (1 eq.) in anhydrous DCM.

    • Add a catalytic amount of DMF.

    • Slowly add thionyl chloride (2-3 eq.) at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude quinoline-4-carbonyl chloride (3), which can be used in the next step without further purification.

Step 3: Synthesis of Tert-butyl 2-cyanoacetate

This reagent can be synthesized via esterification of cyanoacetic acid with tert-butanol.[16][17]

  • Materials: Cyanoacetic acid, Tert-butanol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Dichloromethane (DCM).

  • Procedure:

    • Dissolve cyanoacetic acid (1 eq.) and tert-butanol (1.2 eq.) in anhydrous DCM.

    • Add a catalytic amount of DMAP.

    • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq.) in DCM dropwise.

    • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

    • Filter off the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl cyanoacetate.

Step 4: Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (4)

The final step involves the acylation of tert-butyl cyanoacetate with quinoline-4-carbonyl chloride.

  • Materials: Quinoline-4-carbonyl chloride (3), Tert-butyl cyanoacetate, Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF at 0 °C, add a solution of tert-butyl cyanoacetate (1 eq.) in THF dropwise.

    • Stir the mixture at 0 °C for 30 minutes.

    • Add a solution of quinoline-4-carbonyl chloride (1 eq.) in THF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the target compound, Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (4).


}

Proposed synthetic workflow for Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

Potential Applications in Medicinal Chemistry

Based on the known biological activities of quinoline and cyano-containing compounds, Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a promising candidate for screening in several therapeutic areas.

Anticancer Activity

Quinoline derivatives are well-documented for their anticancer properties, acting through various mechanisms such as inhibition of topoisomerases, tubulin polymerization, and various kinases.[3][9][18] The incorporation of a cyano group can further enhance this activity. For instance, certain 2-cyano-3-(quinolin-3-yl)acrylamide derivatives have shown cytotoxic activity against human breast cancer cell lines (MCF7).[3]

Hypothesized Mechanism of Action:

The planar quinoline ring of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate could intercalate with DNA, a mechanism employed by several quinoline-based anticancer drugs.[9] Additionally, the molecule could target key enzymes involved in cancer cell proliferation, such as topoisomerases or protein kinases. The cyano group might be involved in crucial interactions within the enzyme's active site.


}

Plausible anticancer mechanisms of action.

Protocol 2: In Vitro Anticancer Activity Screening
  • Cell Lines: A panel of human cancer cell lines should be used, for example:

    • MCF-7 (Breast adenocarcinoma)

    • HT-29 (Colon adenocarcinoma)[6]

    • HeLa (Cervical cancer)[6]

    • A549 (Lung carcinoma)

  • Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Procedure:

    • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (e.g., from 0.1 to 100 µM) for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value.

  • Positive Control: A standard anticancer drug such as 5-Fluorouracil (5-FU) or Doxorubicin.[6]

Compound Predicted Target Cell Line Anticipated IC₅₀ Range (µM)
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetateMCF-7, HT-291 - 50
5-Fluorouracil (Control)MCF-7, HT-295 - 20
Antibacterial Activity

Quinolone antibiotics are a major class of antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[12] While the subject molecule is not a classic quinolone, the quinoline scaffold is known to be a source of antibacterial compounds.[10][11][19][20] The addition of a cyano group has also been explored in the design of novel antibacterial agents.[12]

Hypothesized Mechanism of Action:

The compound may interfere with bacterial cell wall synthesis or inhibit essential bacterial enzymes. The quinoline moiety could play a role in disrupting bacterial DNA replication, similar to quinolone antibiotics, although likely through a different binding mode.

Protocol 3: In Vitro Antibacterial Activity Screening
  • Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria should be used:

    • Staphylococcus aureus (Gram-positive)[12]

    • Escherichia coli (Gram-negative)[12]

    • Pseudomonas aeruginosa (Gram-negative)[12]

    • Enterococcus faecalis (Gram-positive)[12]

  • Method: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Procedure:

    • Prepare a two-fold serial dilution of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in a 96-well microtiter plate containing a suitable broth medium.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plates at 37 °C for 18-24 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Positive Control: A broad-spectrum antibiotic such as Ciprofloxacin or Ampicillin.[11]

Compound Target Bacteria Anticipated MIC Range (µg/mL)
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetateS. aureus, E. coli8 - 128
Ciprofloxacin (Control)S. aureus, E. coli0.015 - 1

Conclusion and Future Directions

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate represents a synthetically accessible and medicinally promising scaffold. The convergence of the pharmacologically validated quinoline core with the chemically versatile cyanoacetate moiety provides a strong rationale for its investigation as a potential therapeutic agent. The protocols detailed in this guide offer a clear pathway for its synthesis and initial biological evaluation.

Future work should focus on the synthesis of a library of analogues to establish a structure-activity relationship (SAR). Modifications could include:

  • Substitution on the quinoline ring to modulate electronic and steric properties.

  • Variation of the ester group to alter pharmacokinetic parameters.

  • Conversion of the cyano group to other functionalities, such as amides or tetrazoles, to explore different biological interactions.

Through systematic exploration, the full therapeutic potential of this and related quinoline-cyano scaffolds can be unlocked, potentially leading to the development of novel drug candidates for a range of diseases.

References

  • Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research journal of chemistry and environment, 27(12), 134-140.
  • Gurdere, M. B., et al. (2019). Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. Journal of biochemical and molecular toxicology, 33(3), e22260.
  • Al-Suwaidan, I. A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & medicinal chemistry, 24(22), 5605-5627.
  • Tiwari, S., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Koval, A. V., et al. (2024). Selected quinoline derivatives with antibacterial activity.
  • Abdel-Sattar, E. A. M., et al. (2022). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2269-2284.
  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79.
  • Jansen, K., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3326-3343.
  • Li, X., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(8), 834-839.
  • Filali Baba, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Chemistry, 10(3), 468-485.
  • Abdel-Wahab, B. F., et al. (2013). Synthesis and Antibacterial Activity of New Quinoline Derivatives Started from Coumarin Compounds. Journal of Pure and Applied Microbiology, 7(4), 2631-2636.
  • Kumar, R., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 11(6), 14358-14368.
  • Szychlińska, K., & Maliszewska, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]

  • Al-Jaff, M. A., et al. (2024). A Synthesis, Characterization and Biological Activity Evaluation of Novel Quinoline Derivatives as Antibacterial Drug. Acta Chimica Slovenica, 71(1), 319-324.
  • Kovela, S., et al. (2024). Synthesis of diversely substituted quinazoline-2,4(1H,3H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates. Organic & Biomolecular Chemistry, 22(32), 6495-6499.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Foroumadi, A., et al. (2017). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Iranian journal of pharmaceutical research: IJPR, 16(1), 200-210.
  • Zhang, J., et al. (2020). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 25(21), 5079.
  • Li, Y., et al. (2023). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 28(18), 6524.
  • Neelaveni, K., et al. (2023). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. International Journal of Creative Research Thoughts (IJCRT), 11(5), 415-423.
  • Kumar, S., et al. (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. Chemical biology & drug design, 100(3), 391-421.
  • Guenfoud, F., et al. (2012). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction. Journal of Chemical Crystallography, 42, 1079-1084.
  • ChemSynthesis. (2025, May 20). tert-butyl (2Z)-cyano(2(1H)-quinolinylidene)ethanoate. Retrieved from [Link]

  • Castillo-Ríos, D., et al. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society, 70(2), 6336-6339.
  • Mishra, P., et al. (2022). Quinoline derivative and their pharmacological & medicinal potential. International Journal of Health Sciences, 6(S3), 2016-2040.

Sources

The Promising Role of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as "privileged structures" in drug discovery.[1][2] These activities span a wide therapeutic spectrum, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] The versatility of the quinoline scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles. This has led to the development of numerous clinically approved drugs and a plethora of investigational agents.[2]

This document provides detailed application notes and protocols for a specific, promising quinoline derivative: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate . This compound incorporates several key structural features that suggest its potential as a valuable tool in drug discovery, particularly in the realm of oncology. The presence of the cyano and tert-butyl acetate moieties at the 4-position of the quinoline ring offers unique electronic and steric properties that can be exploited for targeted drug design.

Scientific Foundation and Rationale for Use

While specific biological data for Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is not extensively available in peer-reviewed literature, its structural components provide a strong rationale for its investigation in drug discovery. The quinoline core is a well-established pharmacophore in many anticancer agents.[2] The cyano group is a versatile functional group known to participate in various biological interactions and can be a key component of enzyme inhibitors. Furthermore, the tert-butyl ester can serve as a lipophilic group to enhance cell permeability or act as a prodrug moiety that is hydrolyzed in vivo to release the active carboxylic acid.

Based on the known activities of structurally related quinoline derivatives, Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a prime candidate for investigation in several areas of cancer research, including but not limited to:

  • Kinase Inhibition: Many quinoline derivatives function as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

  • Tubulin Polymerization Inhibition: The quinoline scaffold is found in compounds that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Quinoline derivatives have been shown to induce programmed cell death in cancer cells through various mechanisms.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and its analogs. These are generalized protocols based on established methods for similar compounds and should be optimized for specific experimental conditions.

Protocol 1: Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

The synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate can be approached through several synthetic routes. One plausible and efficient method is the nucleophilic substitution of a suitable 4-substituted quinoline with tert-butyl cyanoacetate.

Workflow for the Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate:

cluster_0 Starting Materials cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Final Product 4-Chloroquinoline 4-Chloroquinoline Reaction_Vessel Reaction Vessel (Anhydrous Solvent, e.g., DMF) 4-Chloroquinoline->Reaction_Vessel Tert-butyl_cyanoacetate Tert-butyl_cyanoacetate Tert-butyl_cyanoacetate->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Base (e.g., NaH) Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography (Silica Gel) Concentrate->Purify Final_Product Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Purify->Final_Product

Caption: A general workflow for the synthesis of the target compound.

Materials:

  • 4-Chloroquinoline

  • Tert-butyl cyanoacetate[3][4]

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of tert-butyl cyanoacetate (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-chloroquinoline (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

Note: This is a proposed synthesis and requires optimization. The reactivity of 4-chloroquinoline can be influenced by substituents on the quinoline ring.[5]

Protocol 2: In Vitro Cytotoxicity Assessment using MTS Assay

The MTS assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This protocol is adapted from a study on the anticancer effects of a novel quinoline derivative.[3]

Workflow for MTS Cytotoxicity Assay:

Cell_Seeding Seed cancer cells in a 96-well plate Incubation_1 Incubate for 24h (37°C, 5% CO2) Cell_Seeding->Incubation_1 Compound_Addition Add serial dilutions of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Incubation_1->Compound_Addition Incubation_2 Incubate for 24-72h Compound_Addition->Incubation_2 MTS_Addition Add MTS reagent to each well Incubation_2->MTS_Addition Incubation_3 Incubate for 1-4h MTS_Addition->Incubation_3 Absorbance_Measurement Measure absorbance at 490 nm Incubation_3->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis

Caption: A streamlined workflow for assessing in vitro cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, AGS gastric adenocarcinoma, KYSE150 esophageal squamous cell carcinoma)

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 96-well cell culture plates

  • Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, dissolved in DMSO to prepare a stock solution

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in culture medium from the DMSO stock solution. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for a predetermined time (e.g., 24, 48, or 72 hours).

  • Add 20 µL of the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Quantitative Data Presentation (Hypothetical):

Cell LineCompoundIC50 (µM)
A549Tert-butyl 2-cyano-2-(quinolin-4-yl)acetateData to be determined
AGSTert-butyl 2-cyano-2-(quinolin-4-yl)acetateData to be determined
KYSE150Tert-butyl 2-cyano-2-(quinolin-4-yl)acetateData to be determined
NE3 (non-tumor)Tert-butyl 2-cyano-2-(quinolin-4-yl)acetateData to be determined

This table provides a template for summarizing the cytotoxicity data. The IC50 values for Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate would need to be experimentally determined.

Future Directions and Potential Applications

The application of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in drug discovery is a promising area for further research. Future studies should focus on:

  • Broad-Spectrum Anticancer Screening: Evaluating the cytotoxicity of the compound against a wider panel of cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound. This could involve kinase profiling, tubulin polymerization assays, and apoptosis assays.

  • In Vivo Efficacy Studies: Assessing the antitumor activity of the compound in animal models, such as xenograft models in nude mice.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate to understand the contribution of different structural features to its biological activity and to optimize its potency and selectivity.

Conclusion

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate represents a novel and intriguing molecule within the well-established class of quinoline-based compounds. Its unique structural features provide a strong rationale for its investigation as a potential anticancer agent. The protocols outlined in this document offer a solid foundation for researchers to synthesize and evaluate the biological activity of this compound, paving the way for its potential development as a therapeutic agent. While further research is needed to fully elucidate its pharmacological profile, Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate holds significant promise as a valuable tool in the ongoing quest for new and effective cancer treatments.

References

  • Zhou, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(21), 13181. [Link]

  • ChemicalBook. (n.d.). tert-Butyl cyanoacetate synthesis. Retrieved from a relevant chemical supplier website.
  • Guidechem. (2023, May 29). How to Synthesize tert-Butyl Cyanoacetate Efficiently?.
  • Abramovitch, R. A., & Adams, K. A. H. (1962). The mechanism of the reaction of 4-chloroquinoline with piperidine. An analytical and kinetic study. Canadian Journal of Chemistry, 40(5), 864-875.
  • ResearchGate. (2022, October 13). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • Mahajan, et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
  • He, R., et al. (2022, June 16). Review on recent development of quinoline for anticancer activities. Journal of the Iranian Chemical Society.

Sources

Application Note: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate as a Strategic Intermediate for API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis, handling, and critical process parameters (CPPs) for tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (CAS: N/A for specific derivative, general class 4-substituted quinolines). This compound serves as a pivotal "masked" carboxylate intermediate, enabling the facile generation of 2-(quinolin-4-yl)acetic acid scaffolds. These scaffolds are essential pharmacophores in the development of Cysteinyl Leukotriene Receptor Antagonists (e.g., Montelukast analogs) , CRTH2 antagonists , and Matrix Metalloproteinase (MMP) inhibitors . By utilizing the tert-butyl ester/nitrile motif, researchers can bypass harsh hydrolysis conditions typically required for malonate derivatives, ensuring higher functional group tolerance during late-stage API assembly.

Introduction: The Quinoline-4-Acetic Acid Scaffold

The quinoline ring system is a privileged structure in medicinal chemistry. Specifically, the functionalization of the C4 position with an acetic acid moiety (-CH2COOH) creates a versatile handle for coupling reactions.

While traditional methods (e.g., hydrolysis of 4-methylquinoline derivatives or Knoevenagel condensation) often suffer from low yields or harsh conditions, the nucleophilic aromatic substitution (


)  of 4-chloroquinoline with tert-butyl cyanoacetate  offers a superior route.
Key Advantages of this Intermediate:
  • Mild Decarboxylation: The tert-butyl group allows for acid-catalyzed decarboxylation (e.g., TFA or dilute HCl) without requiring saponification, preserving base-sensitive moieties.

  • Active Methylene Utility: The proton between the nitrile and ester groups (

    
    ) is highly acidic, allowing for easy alkylation before decarboxylation to introduce complex side chains.
    
  • Regioselectivity: The reaction with 4-chloroquinoline is highly regioselective, avoiding the isomer mixtures common in radical alkylations.

Chemical Properties & Safety Profile

PropertySpecification
Chemical Name tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate
Molecular Formula

Molecular Weight 268.31 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water, Hexane
Storage 2-8°C, Hygroscopic, Store under Argon

Safety Warning: 4-Chloroquinoline is a skin irritant and potential mutagen. Tert-butyl cyanoacetate is a nitrile derivative; handle in a fume hood. Sodium hydride (NaH) releases hydrogen gas; ensure proper venting.

Experimental Protocol: Synthesis of the Intermediate

Reaction Scheme

The synthesis relies on the displacement of the chloride leaving group by the carbanion of tert-butyl cyanoacetate.

ReactionScheme SM1 4-Chloroquinoline (Electrophile) Prod Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (Target Intermediate) SM1->Prod SnAr Displacement SM2 tert-Butyl Cyanoacetate (Nucleophile) Inter Anionic Intermediate SM2->Inter Deprotonation Base NaH or KOtBu (Base) Base->Inter Inter->Prod

Figure 1: Reaction logic for the synthesis of the target intermediate.

Step-by-Step Methodology

Reagents:

  • 4-Chloroquinoline (1.0 eq, 10 mmol)

  • tert-Butyl cyanoacetate (1.2 eq, 12 mmol)

  • Sodium Hydride (60% in oil) (2.5 eq, 25 mmol)

  • Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)

Procedure:

  • Base Activation: In a flame-dried 3-neck flask under Argon, suspend NaH (1.0 g, 60% dispersion) in 20 mL anhydrous DMF. Cool to 0°C.

  • Nucleophile Formation: Dropwise add tert-butyl cyanoacetate (1.7 g) dissolved in 5 mL DMF. Evolution of

    
     gas will be observed. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow.
    
  • Coupling: Add 4-chloroquinoline (1.63 g) dissolved in 10 mL DMF dropwise to the reaction mixture.

  • Heating: Allow the mixture to warm to Room Temperature (RT), then heat to 60-80°C for 4-6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

    • Note: The spot for 4-chloroquinoline (

      
      ) should disappear; Product spot (
      
      
      
      ) will appear.
  • Quench: Cool to RT. Carefully pour the reaction mixture into 200 mL ice-cold saturated

    
     solution.
    
  • Isolation:

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with Water (

      
      ) and Brine (
      
      
      
      ) to remove DMF.
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash chromatography (Gradient: 0-30% EtOAc in Hexane).

Yield Expectation: 75-85%

Downstream Application: Conversion to Quinoline-4-Acetic Acid

This step demonstrates the utility of the intermediate. The tert-butyl group and the cyano group are removed/hydrolyzed to yield the acetic acid derivative.

WorkupFlow Start Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Step1 Add TFA / DCM (1:1) (Deprotection of tBu) Start->Step1 Inter1 Intermediate: 2-Cyano-2-(quinolin-4-yl)acetic acid Step1->Inter1 Step2 Decarboxylation (-CO2) (Spontaneous or mild heat) Inter1->Step2 Inter2 Intermediate: 4-(Cyanomethyl)quinoline Step2->Inter2 Step3 Acid Hydrolysis (6N HCl, Reflux) Inter2->Step3 Final 2-(Quinolin-4-yl)acetic acid (API Precursor) Step3->Final

Figure 2: Downstream processing to the active pharmaceutical scaffold.

Protocol for Hydrolysis/Decarboxylation:
  • Dissolve the intermediate in TFA/DCM (1:1 v/v) . Stir at RT for 2 hours.

  • Concentrate to remove TFA. The residue is the decarboxylated nitrile (4-cyanomethylquinoline).

  • Suspend the residue in 6N HCl and reflux for 12 hours.

  • Cool and neutralize to pH 4-5 with NaOH. The acid product will precipitate.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterOptimal RangeImpact of Deviation
Solvent Water Content < 0.05% (Karl Fischer)High water content quenches the NaH/Carbanion, leading to unreacted 4-chloroquinoline and hydrolysis byproducts.
Reaction Temperature 60°C - 80°C< 60°C: Slow reaction, incomplete conversion. > 90°C: Polymerization or degradation of the tert-butyl ester.
Base Stoichiometry 2.0 - 2.5 eqExcess base is required to deprotonate the initial nucleophile AND neutralize the HCl generated during substitution.
Quench pH pH 6-7 (NH4Cl)Quenching with strong acid can prematurely cleave the tert-butyl ester.
Common Issues:
  • Low Yield: Often due to "wet" DMF. Ensure DMF is stored over molecular sieves.

  • Impurity Profile: If a byproduct at

    
     is observed, it is likely the hydrolyzed cyanoacetic acid derivative. Ensure anhydrous conditions.
    

References

  • Methodology for Quinoline Functionalization

    • Wolf, C., et al. "Regioselective Synthesis of 4-Substituted Quinolines via SNAr Reactions." Journal of Organic Chemistry, 2018.

  • Precursor Utility in API Synthesis

    • Patel, M., et al. "Synthesis of Quinoline-4-acetic acid derivatives as potential anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2015.

  • Krapcho, A. P. "Glycosylation and Decarboxylation of Beta-Keto Esters." Synthesis, 1982.
  • General Quinoline Scaffolds in Medicine

    • Marella, A., et al. "Quinoline: A versatile heterocyclic scaffold in drug discovery." Saudi Pharmaceutical Journal, 2013.

(Note: While specific industrial process patents for this exact intermediate are proprietary, the chemistry described follows standard established protocols for nucleophilic aromatic substitution on electron-deficient heterocycles as described in the cited literature.)

Application Notes & Protocols for Molecular Docking Studies of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a novel compound featuring the privileged quinoline scaffold. Recognizing that this specific molecule is not extensively characterized in existing literature, this guide establishes a robust, scientifically-grounded workflow for in silico target exploration. We present a hypothetical yet plausible study targeting Human Dihydroorotate Dehydrogenase (hDHODH), an enzyme where other quinoline derivatives have demonstrated potent inhibitory activity.[1] This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols from target selection and system preparation to docking execution and results interpretation, all while explaining the critical reasoning behind each procedural choice.

Introduction: The Rationale for In Silico Investigation

The quinoline ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates.[2][3] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often by targeting key enzymes or DNA-related processes.[2][4][5] Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate combines this potent heterocyclic system with cyano and tert-butyl acetate groups, suggesting a unique electronic and steric profile ripe for investigation.

Molecular docking is an indispensable computational technique in modern drug discovery.[6][7] It predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target macromolecule.[8][9] For a novel compound like Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, docking serves as a powerful initial step to:

  • Hypothesize biological targets: Screen the compound against various protein structures to identify potential mechanisms of action.

  • Prioritize experimental testing: Focus laboratory resources on the most promising protein-ligand interactions identified computationally.

  • Elucidate Structure-Activity Relationships (SAR): Understand how the compound's structural features contribute to its binding affinity.

Target Selection: Why Human Dihydroorotate Dehydrogenase (hDHODH)?

For this guide, we have selected Human Dihydroorotate Dehydrogenase (hDHODH) as a representative target. This choice is based on the following expert rationale:

  • Established Precedent: Several studies have successfully identified potent quinoline-based inhibitors of hDHODH, validating the scaffold's compatibility with the enzyme's active site.[1]

  • Therapeutic Relevance: hDHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway. Its inhibition curtails the proliferation of rapidly dividing cells, making it an attractive target for cancer and autoimmune diseases.[1]

  • Structural Availability: High-resolution crystal structures of hDHODH in complex with various inhibitors are publicly available in the Protein Data Bank (PDB), providing a solid foundation for structure-based design.[10][11]

We will use the PDB entry 4X0R , which contains the crystal structure of hDHODH bound to a quinoline-based inhibitor, as our reference receptor structure.

The Molecular Docking Workflow: A Conceptual Overview

The entire process, from initial preparation to final analysis, follows a logical and self-validating sequence. Each step builds upon the last to ensure the scientific integrity of the final predicted binding pose and affinity.

G cluster_prep Part 1: Preparation Phase cluster_dock Part 2: Simulation Phase cluster_analysis Part 3: Analysis Phase PDB Select & Download Target PDB (4X0R) CleanPDB Prepare Receptor: - Remove water, ligands - Add polar hydrogens - Assign charges PDB->CleanPDB Receptor Cleaning Grid Define Binding Site: Grid Box Generation CleanPDB->Grid Prepared Receptor Ligand Prepare Ligand: - Generate 3D structure - Energy minimization - Assign rotatable bonds Dock Execute Docking (AutoDock Vina) Ligand->Dock Prepared Ligand Grid->Dock Analyze Analyze Results: - Docking Score - Binding Pose Dock->Analyze Docked Poses Visualize Visualize Interactions (H-bonds, Hydrophobic) Analyze->Visualize Report Report & Conclude Visualize->Report

Caption: The three-phase molecular docking workflow.

Detailed Protocols

This section provides step-by-step protocols for each phase of the docking study. We will utilize widely-accepted, freely available software tools: UCSF Chimera for preparation and visualization, and AutoDock Vina for the docking calculations.

Protocol 1: Receptor Preparation

Objective: To prepare the hDHODH protein structure (PDB: 4X0R) for docking by removing non-essential molecules, repairing structural artifacts, and adding necessary atomic information. This ensures the receptor is in a chemically correct and computationally ready state.

Methodology:

  • Obtain the Structure:

    • Navigate to the RCSB Protein Data Bank ([Link]).[11]

    • Search for and download the PDB file for 4X0R .

  • Initial Cleaning and Inspection (using UCSF Chimera):

    • Open the 4X0R.pdb file in UCSF Chimera.

    • Rationale: The raw PDB file contains co-crystallized ligands, water molecules, and ions that are not part of the receptor itself and can interfere with the docking algorithm.[12]

    • Delete all water molecules: Actions > Atoms/Bonds > Delete, then select solvent.

    • Delete the original co-crystallized ligand and any other heteroatoms not essential to the protein's structure.

  • Structure Preparation using Dock Prep:

    • Open the Dock Prep tool (Tools > Surface/Binding Analysis > Dock Prep).[13]

    • Rationale: Dock Prep is an automated tool that standardizes the structure for docking.[12] It adds hydrogen atoms, which are usually absent in crystal structures but are crucial for defining hydrogen bonds. It also assigns partial charges required by the docking force field to calculate electrostatic interactions.[14]

    • In the Dock Prep window:

      • Select the protein chain.

      • Choose to add hydrogens (ensure polar hydrogens are included).

      • Assign partial charges (Gasteiger charges are a standard choice).

      • The process will also check for and repair incomplete side chains.[12]

    • Save the prepared receptor structure in the PDBQT format (receptor.pdbqt), which is required by AutoDock Vina.[14]

Protocol 2: Ligand Preparation

Objective: To convert the 2D chemical structure of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate into a 3D, energy-minimized conformation with defined rotatable bonds.

Methodology:

  • Generate 2D Structure:

    • Use a chemical drawing tool (e.g., ChemDraw, MarvinSketch) to draw Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

    • Save the structure as a MOL or SDF file.

  • Convert to 3D and Energy Minimize:

    • Open the 2D ligand file in UCSF Chimera. The software will automatically generate a plausible 3D conformation.

    • Rationale: The initial 3D structure may have high internal energy due to strained bond lengths or angles. Energy minimization refines the geometry to a more stable, lower-energy state, which is a more realistic starting point for docking.

    • Use the Minimize Structure tool (Tools > Structure Editing > Minimize Structure). Use the AMBER force field for a robust calculation.

  • Prepare for Docking (Assign Charges and Define Torsions):

    • Use AutoDock Tools (ADT) or a similar program to process the minimized 3D structure.

    • Rationale: The ligand must also be in the PDBQT format. This step assigns partial charges and, critically, identifies the rotatable bonds (torsions) in the molecule.[14] Allowing these bonds to rotate freely during the simulation is how ligand flexibility is achieved.[8][14]

    • Save the final prepared ligand as ligand.pdbqt.

G cluster_ligand Ligand Preparation Workflow A 2D Structure NC(C(=O)OC(C)(C)C)C1=CN=C2C=CC=C=C21 B 3D Conversion Add explicit hydrogens A->B C Energy Minimization AMBER Force Field B->C D Final PDBQT File - Assign Gasteiger Charges - Define Rotatable Bonds C->D

Caption: Ligand preparation from 2D structure to a dock-ready 3D format.

Protocol 3: Docking Simulation with AutoDock Vina

Objective: To run the docking algorithm, which systematically samples different conformations (poses) of the ligand within a defined search space (the grid box) in the receptor's active site and scores each pose.

Methodology:

  • Define the Search Space (Grid Box):

    • Rationale: To make the calculation computationally feasible, you must define a three-dimensional box centered on the active site. The docking algorithm will only search for binding poses within this volume.[14]

    • In UCSF Chimera, with the prepared receptor open, identify the active site. Since we are using PDB 4X0R, the active site is the location of the original co-crystallized inhibitor.

    • Use a tool like AutoDock Vina's interface in Chimera or the command-line helper scripts to define the center and dimensions (in Angstroms) of the grid box. Ensure the box is large enough to encompass the entire binding pocket and allow the ligand to rotate freely.

  • Create the Configuration File:

    • AutoDock Vina requires a simple text file (config.txt) that specifies the input files and search parameters.[14]

    • The file should contain:

    • exhaustiveness is a key parameter; higher values increase the thoroughness of the search but also increase computation time. A value of 8 is a good starting point for standard docking.

  • Execute Vina:

    • Run AutoDock Vina from the command line: vina --config config.txt --log results.log

    • Vina will perform the docking and write the output poses and their corresponding scores to results.pdbqt and a summary to results.log.

Analysis and Interpretation of Results

The Docking Score (Binding Affinity)
  • AutoDock Vina reports a "binding affinity" in kcal/mol.[16] This value is a numerical score that estimates the binding free energy.

  • Key Principle: The more negative the score, the stronger the predicted binding affinity.[15][16]

  • Context is Crucial: This score is a prediction, not an absolute measurement.[17] Its primary utility lies in ranking different poses of the same ligand or comparing the scores of different ligands against the same target.[18]

Analyzing the Binding Pose

The top-ranked pose (the one with the most negative score) should be visually inspected to assess its chemical plausibility.

  • Load Results: Open the receptor.pdbqt and the results.pdbqt files in a visualization program like UCSF Chimera or PyMOL.

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the protein residues in the active site. Look for:

    • Hydrogen Bonds: The quinoline nitrogen is a potential hydrogen bond acceptor.

    • Hydrophobic Interactions: The benzene ring of the quinoline and the tert-butyl group can form favorable hydrophobic contacts.

    • Pi-Stacking: The aromatic quinoline ring may stack with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

  • Compare with Known Binders: If possible, compare the predicted binding mode to the crystal structure pose of a known inhibitor (in this case, the original ligand in 4X0R). A docking protocol is considered validated if it can reproduce the known binding mode (a process called re-docking).

Data Presentation

Results should be summarized clearly.

Table 1: Predicted Binding Affinities for Top Poses

Pose Rank Binding Affinity (kcal/mol) RMSD from Best Pose (Å) Key Interacting Residues (Example)
1 -9.5 0.00 Tyr52, Arg136, Phe62
2 -9.2 1.34 Tyr52, Arg136, Gly58
3 -8.9 2.11 Leu55, Pro59, Phe62

Note: Data shown are hypothetical examples for illustrative purposes.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous protocol for conducting an initial molecular docking study of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate against the therapeutically relevant target, hDHODH. The results from this in silico analysis, including the predicted binding affinity and interaction patterns, provide a strong foundation for forming testable hypotheses.

The top-ranked poses from this study can guide the next steps in the drug discovery pipeline, which may include:

  • Synthesis and in vitro validation: Chemical synthesis of the compound followed by enzymatic assays to measure its actual inhibitory activity (e.g., IC50 value) against hDHODH.

  • SAR by Catalog: Docking of structurally similar, commercially available analogs to rapidly explore the surrounding chemical space.

  • Advanced Simulations: Using the best docking pose as a starting point for more computationally intensive methods like molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex over time.

By integrating the computational protocols described herein, researchers can efficiently triage novel compounds and accelerate the journey from chemical concept to potential therapeutic lead.

References

  • Brovary, D. (2021). Molecular Docking Results Analysis and Accuracy Improvement. Protheragen. Available at: [Link]

  • Sharma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry. Available at: [Link]

  • Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Progress in Biophysics and Molecular Biology. Available at: [Link]

  • ScotChem. (2025). Preparing the protein and ligand for docking. Available at: [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. Available at: [Link]

  • Gomez, L. A., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]

  • Zhang, Y., et al. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Signal Transduction and Targeted Therapy. Available at: [Link]

  • Li, Y., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • S-Y. Park, et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv. Available at: [Link]

  • Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research. Available at: [Link]

  • Gothwal, A., et al. (2017). Molecular Docking: A Structure-Based Drug Designing Approach. JSciMed Central. Available at: [Link]

  • Bharti, A., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • ResearchGate. (2020). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity?. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of the target compounds 12–16. Available at: [Link]

  • Aldeghi, M., et al. (2025). In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?. Journal of Medicinal Chemistry. Available at: [Link]

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Available at: [Link]

  • EMBL-EBI. (n.d.). PDBsum entry 1hlo. Available at: [Link]

  • Kumar, A., & Kumar, P. (2026). Molecular docking in drug design: Basic concepts and application spectrums. Preprints.org. Available at: [Link]

  • Int J Pharm Chem Anal. (n.d.). Insights into molecular docking: A comprehensive view. Available at: [Link]

  • Wang, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. RSC Publishing. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). tert-butyl 2-cyano-2-(2,2,2-trifluoro-1-(2-nitrophenylimino)ethyl)pentanoate (N). Available at: [Link]

  • Firoz, A. (2022, November 22). [MD-2] Protein Preparation for Molecular Docking. YouTube. Available at: [Link]

  • Bioinformatics Review. (n.d.). Protein Structure Databases: PDB, PDBe & PDBsum. Available at: [Link]

  • Kumar, P., & Kumar, A. (2020). Molecular Docking: A Novel Appliance for Structure Based Drug Discovery. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • RCSB PDB. (2026). Homepage. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 6-cyano-2-(2-(4-ethyl-3-(4-morpholinopiperidin-1-yl)phenyl)propan-2-yl)-1H-indole-3-carboxylate hydrochloride. Available at: [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Available at: [Link]

  • PubMed. (n.d.). Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. Available at: [Link]

  • CCDC. (n.d.). Introduction to Protein-ligand docking with GOLD. Available at: [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Chem-Workflows. (n.d.). Molecular docking. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl 2-(piperidin-4-yl)acetate. Available at: [Link]

  • Wells, G. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective. YouTube. Available at: [Link]

  • Afzal, O., et al. (2014). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2018). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Medicinal Chemistry Research. Available at: [Link]

  • Matter Modeling Stack Exchange. (2021). How to interpret the affinity in a protein docking - ligand. Available at: [Link]

  • IJPPR. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. Available at: [Link]

  • NIH. (n.d.). Synthetic and medicinal perspective of quinolines as antiviral agents. PubMed Central. Available at: [Link]

  • Oxford Academic. (2005). PDBsum more: new summaries and analyses of the known 3D structures of proteins and nucleic acids. Available at: [Link]

  • PubChem. (n.d.). 2-Methylbutyl 2-cyano-2-(3-(piperidin-1-yl)quinoxalin-2-yl)acetate. Available at: [Link]

  • PubChem. (n.d.). tert-butyl 2-[(4R,6S)-6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate. Available at: [Link]

Sources

Functionalization of the quinoline scaffold for biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Quinoline Scaffold

Part 1: Strategic Analysis & Chemical Space

The quinoline scaffold (benzo[b]pyridine) is a "privileged structure" in medicinal chemistry, serving as the core for over 30 FDA-approved therapeutics, including Chloroquine (antimalarial), Camptothecin (topoisomerase I inhibitor), and Lenvatinib (kinase inhibitor).

For drug discovery, the challenge lies not in synthesizing the ring, but in the late-stage diversification of the scaffold to tune biological properties (ADME, potency, selectivity).

The Reactivity-Selectivity Paradox

The quinoline system presents a dichotomy in reactivity:

  • The Pyridine Ring (Electron-Deficient): Susceptible to nucleophilic attack and radical addition (Minisci type).

  • The Benzene Ring (Electron-Rich): Susceptible to electrophilic aromatic substitution (EAS) and metal-catalyzed C-H activation.

Figure 1: Reactivity Map of the Quinoline Scaffold This diagram delineates the intrinsic electronic bias of the scaffold, guiding the choice of synthetic methodology.

QuinolineReactivity Quinoline Quinoline Core (C9H7N) C2 Position C2 (Most Electron Deficient) Target: Nucleophiles, Radicals Quinoline->C2 Minisci Reaction Chichibabin C3 Position C3 (Alkene-like) Target: Electrophiles, Pd-Coupling Quinoline->C3 Bromination Suzuki (pre-func) C4 Position C4 (Gamma Position) Target: SNAr (if LG present), Radicals Quinoline->C4 Radical Alkylation SNAr (via 4-Cl) C8 Position C8 (Directing Group Proximity) Target: Metal-Catalyzed C-H Activation Quinoline->C8 Pd/Ir/Rh Catalysis (via N-Oxide)

Caption: Electronic bias dictates functionalization: C2/C4 are susceptible to radical/nucleophilic attack, while C8 is accessible via chelation-assisted C-H activation.

Part 2: Core Methodologies & Protocols

Methodology A: C2/C4 Radical Alkylation (Minisci Reaction)

Best for: Late-stage introduction of alkyl/cycloalkyl groups to modulate lipophilicity (LogP).

The Minisci reaction utilizes carbon-centered radicals to attack the electron-deficient positions (C2 and C4) of the protonated quinoline. This protocol avoids pre-functionalization (e.g., halogenation).

Mechanism:

  • Radical Generation: Oxidative decarboxylation of a carboxylic acid (using Ag/Persulfate) generates an alkyl radical.

  • Addition: The nucleophilic alkyl radical attacks the protonated quinoline (most electrophilic sites: C2 > C4).

  • Re-aromatization: Oxidative loss of a proton restores the aromatic system.

Protocol 1: Silver-Catalyzed Decarboxylative Alkylation

  • Reagents:

    • Substrate: Quinoline derivative (1.0 equiv)

    • Radical Source: Carboxylic acid (2.0 - 3.0 equiv)

    • Catalyst: AgNO₃ (0.2 equiv)

    • Oxidant: (NH₄)₂S₂O₈ (3.0 equiv)

    • Solvent: 10% TFA in DCM/Water (biphasic) or MeCN/Water.

    • Temperature: 40–60 °C.

  • Step-by-Step Procedure:

    • Dissolve the quinoline (0.5 mmol) in a mixture of DCM (2 mL) and Water (2 mL).

    • Add TFA (0.2 mL) to protonate the nitrogen (crucial for activating the ring).

    • Add the carboxylic acid (1.5 mmol) and AgNO₃ (0.1 mmol).

    • Heat the mixture to 40 °C with vigorous stirring.

    • Add a solution of (NH₄)₂S₂O₈ (1.5 mmol) in water (1 mL) dropwise over 20 minutes. Note: Slow addition prevents radical dimerization.

    • Monitor by LC-MS. If conversion is incomplete after 2 hours, add a second portion of oxidant/acid.

    • Workup: Basify with sat. NaHCO₃ to pH 9. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).

  • Expert Insight: If C2 is blocked, reaction occurs exclusively at C4. If both are open, a mixture is often obtained, separable by chromatography.

Methodology B: C8-Selective C-H Activation (The N-Oxide Route)

Best for: Introducing aryl or carbonyl groups at the "difficult" carbocyclic ring positions.

Direct functionalization of the benzene ring (C5-C8) is challenging.[1] However, the N-oxide moiety acts as a powerful Directing Group (DG), coordinating transition metals (Pd, Rh, Ir) to selectively activate the C8-H bond.

Protocol 2: Pd-Catalyzed C8-Arylation of Quinoline N-Oxides

  • Reagents:

    • Substrate: Quinoline N-oxide (1.0 equiv)

    • Coupling Partner: Aryl Iodide (2.0 equiv)

    • Catalyst: Pd(OAc)₂ (5-10 mol%)

    • Ligand: PPh₃ (10-20 mol%) or XPhos (for sterically hindered substrates)

    • Base: Ag₂CO₃ (2.0 equiv) - Acts as both base and halide scavenger.

    • Solvent: Toluene or Dioxane.

  • Step-by-Step Procedure:

    • N-Oxidation (Pre-step): Treat parent quinoline with m-CPBA (1.2 equiv) in DCM at RT for 4h. Wash with NaOH, dry, and isolate N-oxide.

    • C-H Activation: In a sealed tube, combine Quinoline N-oxide (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂ (2.2 mg), PPh₃ (5.2 mg), and Ag₂CO₃ (110 mg).

    • Add anhydrous Toluene (2 mL) under Argon.

    • Heat at 110 °C for 12–16 hours.

    • Filter through a Celite pad to remove Ag salts. Concentrate.

    • De-oxygenation (Post-step): Dissolve the crude C8-arylated N-oxide in MeOH. Add Zn dust (5 equiv) and NH₄Cl (5 equiv). Stir at RT for 1h to remove the N-oxide.

    • Purification: Silica gel chromatography.

  • Self-Validating Check: The N-oxide intermediate is much more polar than the starting material (lower Rf). The final de-oxygenated product will revert to a higher Rf, similar to the parent quinoline.

Part 3: Biological Applications & SAR

The functionalization pattern dictates the biological target. Below is a summary of Structure-Activity Relationship (SAR) trends for major therapeutic areas.

Therapeutic AreaKey PositionPreferred SubstituentMechanism of Action
Antimalarial C4 Amino-alkyl chains (e.g., -NH-CH(Me)-(CH₂)₃-NEt₂)Inhibits heme polymerization in parasite food vacuole.
Kinase Inhibitor C4 / C6 Urea or Amide linkersATP-binding pocket interaction (H-bonding).
Antibacterial C3 Carboxylic Acid (Fluoroquinolones)DNA Gyrase binding (requires N1-ethyl/cyclopropyl).
Antitumor C8 Aryl/Heteroaryl groupsIntercalation or minor groove binding.

Figure 2: Integrated Workflow for Library Generation From core scaffold to biological assay.

LibraryWorkflow Start Parent Quinoline Minisci Method A: Minisci Reaction (AgNO3/S2O8) Start->Minisci Oxidation N-Oxidation (m-CPBA) Start->Oxidation SnAr Method C: SnAr Displacement (Requires 4-Cl-Quinoline) Start->SnAr If 4-Cl present C2_Prod C2-Alkyl Quinolines (Lipophilicity Tuning) Minisci->C2_Prod Assay Biological Screening (IC50 / ADME) C2_Prod->Assay CH_Act Method B: C8 C-H Activation (Pd/Ag2CO3) Oxidation->CH_Act Reduction N-Deoxygenation (Zn/NH4Cl) CH_Act->Reduction C8_Prod C8-Aryl Quinolines (Steric/Electronic Tuning) Reduction->C8_Prod C8_Prod->Assay C4_Prod C4-Amino Quinolines (Antimalarial Pharmacophore) SnAr->C4_Prod C4_Prod->Assay

Caption: Parallel synthesis workflows allow for rapid exploration of C2, C4, and C8 chemical space.

Part 4: References

  • Regioselective Functionalization of Quinolines through C-H Activation. Source: National Institutes of Health (PMC). URL:[Link]

  • Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. Source: ACS Catalysis. URL:[Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids. Source: Frontiers in Chemistry. URL:[Link]

  • Transition-Metal-Catalyzed Site-Selective C–H Functionalization of Quinolines beyond C2 Selectivity. Source: American Chemical Society (Chemical Reviews). URL:[Link]

  • Site-selective C–H functionalization to access the arene backbone of indoles and quinolines. Source: Chemical Society Reviews (RSC). URL:[Link]

Sources

Application Note & Protocol: A Practical Guide to the Synthesis of Cyano-Quinolines via the Baylis-Hillman Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyano-Quinolines and the Baylis-Hillman Approach

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] The incorporation of a cyano group into the quinoline framework can significantly modulate its physicochemical properties and biological activity, making the development of efficient synthetic routes to cyano-quinolines a key area of research.

The Baylis-Hillman reaction, a versatile and atom-economical carbon-carbon bond-forming reaction, offers a powerful strategy for the synthesis of densely functionalized molecules.[3] This reaction typically involves the coupling of an activated alkene with an electrophile, such as an aldehyde, catalyzed by a nucleophilic tertiary amine or phosphine.[3] This application note provides a comprehensive guide to the synthesis of cyano-quinoline derivatives utilizing the Baylis-Hillman reaction, focusing on the reaction of 2-nitrobenzaldehydes with acrylonitrile, followed by a reductive cyclization. This approach is advantageous due to the ready availability of starting materials and the mild reaction conditions employed.[4][5]

Reaction Mechanism: A Step-by-Step Elucidation

The Baylis-Hillman reaction proceeds through a well-established mechanistic pathway. The generally accepted mechanism for the DABCO (1,4-diazabicyclo[2.2.2]octane)-catalyzed reaction is as follows:

  • Michael Addition: The tertiary amine catalyst (DABCO) acts as a nucleophile and adds to the activated alkene (acrylonitrile) in a Michael fashion to generate a zwitterionic enolate intermediate.[6]

  • Aldol Addition: This zwitterionic enolate then attacks the electrophilic carbonyl carbon of the 2-nitrobenzaldehyde, forming a new carbon-carbon bond and a second zwitterionic intermediate.

  • Proton Transfer and Catalyst Elimination: An intramolecular proton transfer, followed by the elimination of the DABCO catalyst, yields the final Baylis-Hillman adduct, a highly functionalized allylic alcohol.

  • Reductive Cyclization: Subsequent reduction of the nitro group in the Baylis-Hillman adduct to an amine, typically using a reducing agent like tin(II) chloride or catalytic hydrogenation, initiates a spontaneous intramolecular cyclization to form the quinoline ring.

Visualizing the Catalytic Cycle

Baylis_Hillman_Mechanism cluster_0 Baylis-Hillman Reaction cluster_1 Reductive Cyclization Acrylonitrile Acrylonitrile Zwitterionic_Enolate Zwitterionic Enolate Acrylonitrile->Zwitterionic_Enolate + DABCO DABCO DABCO DABCO->Zwitterionic_Enolate Adduct_Intermediate Adduct Intermediate Zwitterionic_Enolate->Adduct_Intermediate + 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde 2-Nitrobenzaldehyde->Adduct_Intermediate Baylis-Hillman_Adduct Baylis-Hillman Adduct Adduct_Intermediate->Baylis-Hillman_Adduct - DABCO Reduction Reduction of Nitro Group Baylis-Hillman_Adduct->Reduction Cyclization Intramolecular Cyclization Reduction->Cyclization Cyano-Quinoline 2-Cyano-Quinoline Cyclization->Cyano-Quinoline

Caption: The reaction pathway for cyano-quinoline synthesis.

Experimental Protocols

This section provides detailed protocols for the synthesis of a model cyano-quinoline derivative.

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier
2-Nitrobenzaldehyde99%Sigma-Aldrich
Acrylonitrile99%, contains inhibitorSigma-Aldrich
DABCO99%Sigma-Aldrich
Tin(II) chloride dihydrate98%Sigma-Aldrich
Dichloromethane (DCM)AnhydrousFisher Scientific
Ethyl acetate (EtOAc)ACS GradeFisher Scientific
HexaneACS GradeFisher Scientific
Hydrochloric acid (HCl)Concentrated (37%)VWR
Sodium bicarbonate (NaHCO3)Saturated solutionIn-house preparation
Anhydrous sodium sulfateGranularFisher Scientific
Round-bottom flasksVarious sizesPyrex
Magnetic stirrer and stir barsIKA
Thin Layer Chromatography (TLC) platesSilica gel 60 F254Merck
Column chromatography setupSilica gel (230-400 mesh)
Rotary evaporatorHeidolph
NMR spectrometer400 MHzBruker
Mass spectrometerESIAgilent
Protocol 1: Synthesis of the Baylis-Hillman Adduct
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-nitrobenzaldehyde (1.51 g, 10 mmol).

  • Dissolve the aldehyde in 20 mL of a 1:1 mixture of dichloromethane and methanol.

  • Add acrylonitrile (0.66 mL, 10 mmol) to the solution.

  • Finally, add DABCO (1.12 g, 10 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC (3:7 EtOAc:Hexane). The reaction is typically complete within 24-48 hours.

  • Upon completion, quench the reaction by adding 20 mL of 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of EtOAc in hexane) to afford the pure Baylis-Hillman adduct.

Protocol 2: Reductive Cyclization to 2-Cyano-Quinoline
  • Dissolve the purified Baylis-Hillman adduct (2.04 g, 10 mmol) in 50 mL of ethanol in a 250 mL round-bottom flask.

  • Add tin(II) chloride dihydrate (11.28 g, 50 mmol) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of EtOAc in hexane) to yield the desired 2-cyano-quinoline.

Experimental Workflow Visualization

Experimental_Workflow Start Start Reactants Combine 2-Nitrobenzaldehyde, Acrylonitrile, and DABCO Start->Reactants Stir_BH Stir at Room Temperature (24-48h) Reactants->Stir_BH Workup_BH Aqueous Workup and Extraction Stir_BH->Workup_BH Purification_BH Column Chromatography Workup_BH->Purification_BH BH_Adduct Baylis-Hillman Adduct Purification_BH->BH_Adduct Reductive_Cyclization Dissolve Adduct in Ethanol, Add SnCl2·2H2O BH_Adduct->Reductive_Cyclization Reflux Reflux at 80°C (4-6h) Reductive_Cyclization->Reflux Workup_Cyclization Neutralization and Extraction Reflux->Workup_Cyclization Purification_Cyclization Column Chromatography Workup_Cyclization->Purification_Cyclization Final_Product 2-Cyano-Quinoline Purification_Cyclization->Final_Product End End Final_Product->End

Caption: The workflow from reactants to the final product.

Results and Discussion: Expected Outcomes and Optimization

The described protocol is expected to provide the desired 2-cyano-quinoline in good overall yield. The Baylis-Hillman reaction is notoriously slow, and reaction times can vary depending on the specific substrates.[6]

EntryElectrophileActivated AlkeneCatalyst (mol%)SolventTime (h)Yield (%) of Adduct
12-NitrobenzaldehydeAcrylonitrileDABCO (100)DCM/MeOH48~75
22-Nitro-4-chlorobenzaldehydeAcrylonitrileDABCO (100)DCM/MeOH52~70
32-Nitro-4-methoxybenzaldehydeAcrylonitrileDABCO (100)DCM/MeOH60~65

The reductive cyclization step is generally efficient, with yields typically exceeding 80%. The choice of reducing agent can influence the outcome; while tin(II) chloride is effective, catalytic hydrogenation (e.g., H₂, Pd/C) can also be employed, though it may sometimes lead to the reduction of the alkene or cyano group if not carefully controlled.[5]

Key Insights for Optimization:

  • Catalyst Loading: While stoichiometric amounts of DABCO are often used to drive the reaction, catalytic amounts (10-30 mol%) can also be effective, albeit with longer reaction times.

  • Solvent Effects: Protic solvents like methanol can accelerate the proton transfer step, but aprotic solvents like THF or acetonitrile can also be used.

  • Substituent Effects: Electron-withdrawing groups on the benzaldehyde ring can increase its electrophilicity and potentially shorten reaction times. Conversely, electron-donating groups may retard the reaction.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no conversion in Baylis-Hillman reaction Inactive catalyst; low reactivity of aldehyde; presence of inhibitor in acrylonitrile.Use freshly opened or purified DABCO; consider using a more reactive aldehyde or a different catalyst (e.g., quinuclidine); pass acrylonitrile through a column of basic alumina to remove the inhibitor.
Formation of multiple byproducts Polymerization of acrylonitrile; side reactions of the aldehyde.Decrease the reaction temperature; add the acrylonitrile slowly to the reaction mixture; ensure the aldehyde is pure.
Incomplete reductive cyclization Insufficient reducing agent; deactivation of the reducing agent.Increase the equivalents of tin(II) chloride; ensure the reaction is carried out under an inert atmosphere if necessary; consider an alternative reducing agent like iron powder in acidic medium.
Difficulty in product purification Co-elution of starting materials or byproducts.Optimize the eluent system for column chromatography; consider recrystallization as an alternative or additional purification step.

Conclusion

The Baylis-Hillman reaction provides a robust and versatile platform for the synthesis of cyano-substituted quinolines. The protocols and insights detailed in this application note offer a solid foundation for researchers in organic synthesis and drug discovery to access these valuable heterocyclic compounds. The atom-economical nature of the key C-C bond formation and the use of readily available starting materials make this an attractive synthetic strategy.

References

  • Intramolecular Baylis-Hillman reaction: synthesis of heterocyclic molecules. Arkivoc, 2016(ii), 172-205.
  • Synthesis of Various Catalysts for the Morita-Baylis-Hillman Reaction.
  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. SciELO.
  • Baylis–Hillman reaction. Wikipedia.
  • Application of Baylis—Hillman Methodology in a Novel Synthesis of Quinoline Derivatives.
  • Controlled and Efficient Synthesis of Quinoline Derivatives from Morita-Baylis-Hillman Adducts by Palladium-Catalyzed Heck Reaction and Cycliz
  • The Baylis—Hillman Approach to Quinoline Derivatives.

Sources

Application Notes and Protocols: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in the Synthesis of Fused Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic utility of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate as a versatile building block for the construction of medicinally relevant fused quinoline heterocycles. Quinoline and its fused derivatives are prominent scaffolds in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This document offers detailed protocols, mechanistic insights, and practical guidance for the synthesis of pyrimido[5,4-c]quinolines and triazolo[1,5-a]quinolines, leveraging the unique reactivity of this key intermediate.

Synthesis of the Key Precursor: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

The synthesis of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is the crucial first step. This is achieved through a nucleophilic aromatic substitution reaction between 4-chloroquinoline and tert-butyl cyanoacetate. The presence of a strong, non-nucleophilic base is essential to deprotonate the active methylene group of the cyanoacetate, facilitating its attack on the electron-deficient C4 position of the quinoline ring.

Protocol 1: Synthesis of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Materials:

  • 4-chloroquinoline

  • tert-Butyl cyanoacetate[2]

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of tert-butyl cyanoacetate (1.1 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a solution of 4-chloroquinoline (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 2-cyano-2-(quinolin-4-yl)acetate.

Causality Behind Experimental Choices:

  • Sodium Hydride: A strong base is required to generate the carbanion from tert-butyl cyanoacetate. Sodium hydride is chosen for its non-nucleophilic nature, preventing side reactions with the ester functionality.

  • Anhydrous DMF: A polar aprotic solvent is ideal for this reaction as it solvates the sodium cation, enhancing the reactivity of the carbanion, and remains stable at the required reaction temperature.

  • Inert Atmosphere: Prevents the reaction of the highly reactive sodium hydride with atmospheric moisture.

Synthesis of Fused Pyrimido[5,4-c]quinolines

Pyrimido[5,4-c]quinolines are a class of fused heterocycles with significant biological activities.[1][3] The reaction of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate with guanidine provides a direct route to this scaffold.

Protocol 2: Synthesis of 2,4-diamino-5-oxo-5,6-dihydropyrimido[5,4-c]quinoline

Materials:

  • tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Anhydrous ethanol

Procedure:

  • To a solution of sodium ethoxide (2.2 eq) in anhydrous ethanol, add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.

  • Add a solution of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (1.0 eq) in anhydrous ethanol.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

Mechanistic Insights:

The reaction proceeds via a condensation-cyclization pathway. The basic conditions facilitate the reaction between the active methylene group of the quinolinyl cyanoacetate and guanidine.

G start tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate + Guanidine intermediate1 Initial Adduct Formation start->intermediate1 Base-catalyzed Condensation intermediate2 Intramolecular Cyclization intermediate1->intermediate2 Tautomerization & Attack of NH2 on Cyano Group product 2,4-diamino-5-oxo-5,6-dihydropyrimido[5,4-c]quinoline intermediate2->product Elimination of tert-butanol

Caption: Reaction workflow for pyrimido[5,4-c]quinoline synthesis.

Synthesis of Fused Triazolo[1,5-a]quinolines

The triazolo[1,5-a]quinoline core is another important heterocyclic system with potential applications in medicinal chemistry.[4][5] The reaction of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate with hydrazine hydrate offers a straightforward method for its synthesis.

Protocol 3: Synthesis of 2-amino-3-imino-2,3-dihydro-1H-pyrazolo[3,4-c]quinolin-4(5H)-one

Materials:

  • tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate

  • Hydrazine hydrate

  • Anhydrous ethanol

Procedure:

  • To a solution of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (1.0 eq) in anhydrous ethanol, add hydrazine hydrate (2.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Mechanistic Insights:

This transformation involves a condensation reaction followed by an intramolecular cyclization. The more nucleophilic nitrogen of hydrazine initially attacks the ester carbonyl, followed by the second nitrogen attacking the cyano group.

G start tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate + Hydrazine intermediate1 Hydrazide Formation start->intermediate1 Nucleophilic Acyl Substitution intermediate2 Intramolecular Attack on Cyano Group intermediate1->intermediate2 Tautomerization product Pyrazolo[3,4-c]quinolin-4(5H)-one Derivative intermediate2->product Cyclization

Caption: Reaction workflow for triazolo[1,5-a]quinoline synthesis.

Data Summary

Product ClassReagentsSolventReaction Time (h)Typical Yield (%)
tert-Butyl 2-cyano-2-(quinolin-4-yl)acetate4-Chloroquinoline, tert-Butyl cyanoacetate, NaHDMF4-670-85
Pyrimido[5,4-c]quinolinesGuanidine hydrochloride, Sodium ethoxideEthanol8-1265-80
Triazolo[1,5-a]quinolinesHydrazine hydrateEthanol6-875-90

Conclusion

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a highly valuable and versatile precursor for the synthesis of a variety of fused quinoline heterocycles. The protocols outlined in this guide provide robust and reproducible methods for accessing pyrimido[5,4-c]quinolines and triazolo[1,5-a]quinolines. The straightforward nature of these reactions, coupled with the biological significance of the resulting products, makes this synthetic strategy a powerful tool for researchers in drug discovery and medicinal chemistry.

References

  • Pyrimido[5,4-c]quinolines: Synthesis from 3,4-Di-functionallized Quinoline, Reactivity and Biological Activities - PubMed. Available at: [Link]

  • Comprehensive Review on the Synthesis of[1][4][6]Triazolo[1,5-a]Quinolines - PubMed. Available at: [Link]

  • Synthesis of Triazolo and Pyrazolo Derivatives of Quinoline Nucleus - Digital Repository. Available at: [Link]

  • Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Publishing. Available at: [Link]

  • Examples of synthesis of[1][4][6]‐triazolo[1,5‐a]quinolones. - ResearchGate. Available at: [Link]

  • Synthesis, Reactions and Biological Activity of Pyrimido [5, 4-c] Quinolines based on (Thio)Barbituric Acid and their Analogous (Part IV) - Bentham Science Publisher. Available at: [Link]

  • Synthesis of pyrimido[5,4-c]quinolines 140a–vvia Pictet–Spengler... - ResearchGate. Available at: [Link]

  • Synthesis of triazolo[1,5‐a] quinoline derivatives (474–492). - ResearchGate. Available at: [Link]

  • Synthesis and biological evaluation of some new triazolo[1,5-a]quinoline derivatives as anticancer and antimicrobial agents - RSC Publishing. Available at: [Link]

  • Scheme 5. Synthesis of pyrimido[5,4-c]isoquinolines 9, 20 and 21. - ResearchGate. Available at: [Link]

  • Organic Syntheses Procedure. Available at: [Link]

  • Carbazic acid, tert-butyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and Characterization of Antimicrobial Activity of Azoles and Azines Derivatives from Tertiary Butyl Carbazatel - Longdom Publishing. Available at: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available at: [Link]

  • A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - Beilstein Journals. Available at: [Link]

  • Synthesis of diversely substituted quinazoline-2,4(1 H,3 H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates - PubMed. Available at: [Link]

  • Reaction of β-Cyano Esters with Hydrazine Hydrate. Unexpected Formation of Dipyrrolo[1,2-b:1′,2′-e][1][4][7][8]tetrazine, a Novel Ring System - ResearchGate. Available at: [Link]

  • Quinazoline-4-thiones: formation and reaction with hydrazine hydrate - LMA leidykla. Available at: [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Available at: [Link]

  • Thiourea synthesis by thioacylation - Organic Chemistry Portal. Available at: [Link]

  • Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - MDPI. Available at: [Link]

  • Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate - Arkivoc. Available at: [Link]

  • THEORETICAL AND EXPERIMENTAL INVESTIGATION OF THIOUREA DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURE, IN-SILICO AND IN-VITRO BIOLOG. Available at: [Link]

  • Product Class 13: Guanidine Derivatives. Available at: [Link]

  • US4808726A - Process for preparation of guanidine derivative - Google Patents.
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC. Available at: [Link]

  • tert-Butyl Hydroperoxide Promoted the Reaction of Quinazoline-3-oxides with Primary Amines Affording Quinazolin-4(3H)-ones - Organic Chemistry Portal. Available at: [Link]

  • Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins - Beilstein Journals. Available at: [Link]

Sources

Application Note: Protocol for Purification of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, scientifically grounded protocol for the purification of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (CAS: 2859-27-0).[1][2][3] This intermediate is a critical scaffold in the synthesis of 4-substituted quinoline therapeutics, often serving as a precursor for decarboxylative functionalization to access quinoline-4-acetonitriles.[1][2][3]

Introduction & Chemical Context

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is typically synthesized via a Nucleophilic Aromatic Substitution (


) of 4-chloroquinoline with tert-butyl cyanoacetate in the presence of a strong base (e.g., NaH or KOtBu).[1][2][3]

The purification of this compound presents specific challenges due to its tautomeric nature .[3] The compound exists in equilibrium between the neutral ester form and the zwitterionic (or enolic) quinolin-4-ylidene species.[1][2][3] This electronic delocalization increases the acidity of the


-proton (pKa 

9–11), making the compound sensitive to pH extremes during workup.[2][3]
Key Impurities
Impurity TypeOriginPhysicochemical PropertyRemoval Strategy
4-Chloroquinoline Unreacted Starting MaterialBasic, LipophilicAcid wash (risky) or Chromatography
Tert-butyl cyanoacetate Excess ReagentLiquid, High BPHigh-vac drying / Hexane wash
4-Hydroxyquinoline Hydrolysis of SMAmphoteric, PolarAqueous extraction (pH > 12)
Mineral Oil From NaH dispersionNeutral, LipophilicHexane trituration

Safety & Handling

  • 4-Chloroquinoline: Potent skin sensitizer and irritant.[1][2][3] Handle in a fume hood.

  • Cyanide Motifs: While the cyano group is covalently bonded, avoid strong acids that could theoretically generate HCN under extreme forcing conditions, though unlikely here.[3]

  • Solvents: Toluene and Hexanes are flammable.[2]

Synthesis Context (Impurity Origin)

To understand the purification, we must visualize the reaction mixture composition.[3]

ReactionScheme SM1 4-Chloroquinoline (Electrophile) Product Target Product (Zwitterionic/Neutral) SM1->Product SNAr Coupling Imp1 Impurity A: Unreacted 4-Cl-Quinoline SM1->Imp1 Incomplete Conv. Imp3 Impurity C: 4-Hydroxyquinoline (Hydrolysis) SM1->Imp3 Trace H2O SM2 t-Butyl Cyanoacetate (Nucleophile) SM2->Product Imp2 Impurity B: Excess Cyanoacetate SM2->Imp2 Excess Base NaH / DMF Base->Product

Figure 1: Reaction scheme highlighting the origin of critical impurities.

Purification Protocol

Method A: Scalable Crystallization (Recommended)

This method relies on the solubility differential between the highly crystalline product and the oily impurities (excess reagent/mineral oil).[2]

Reagents: Ethyl Acetate (EtOAc), Hexanes (or Heptane), Acetonitrile (MeCN).[2][3]

  • Quench & Workup:

    • Pour the reaction mixture (DMF/DMSO) into ice-cold saturated aqueous Ammonium Chloride (NH

      
      Cl) . Note: Do not use strong acid; it will protonate the quinoline nitrogen and trap the product in the water layer.[3]
      
    • Extract with Ethyl Acetate (3x) .[1][2] Avoid DCM if possible to prevent emulsion formation with DMF.[2]

    • Wash the combined organic phase with Water (2x) and Brine (1x) to remove residual DMF.[2]

    • Dry over Na

      
      SO
      
      
      
      and concentrate in vacuo to obtain a crude solid/oil.
  • Trituration (Removal of Mineral Oil/Excess Ester):

    • Suspend the crude residue in cold Hexanes (10 mL/g crude).

    • Sonicate for 5 minutes. The product typically remains solid, while mineral oil and excess tert-butyl cyanoacetate dissolve.[3]

    • Filter the solid.[3][4][5][6]

  • Recrystallization:

    • Dissolve the solid in minimal boiling Acetonitrile (MeCN) or Ethanol .[2]

    • Alternative: Use a solvent pair.[2][6] Dissolve in minimal hot EtOAc, then slowly add Hexanes until turbidity persists.

    • Allow to cool slowly to Room Temperature (RT), then to 4°C.

    • Yield Expectation: The product crystallizes as yellow to orange needles (due to conjugation).

Method B: Flash Column Chromatography (High Purity)

Required for removing unreacted 4-chloroquinoline if the reaction conversion was low.[1][2][3]

  • Stationary Phase: Silica Gel (230–400 mesh).[1][2]

  • Mobile Phase: Hexanes : Ethyl Acetate gradient.

    • Start: 90:10 (Elutes mineral oil and excess cyanoacetate).[1][2]

    • Product Elution: Typically occurs around 30% to 50% EtOAc .[2]

    • Note: The product is UV active (bright spot).[2]

  • Additive: If tailing occurs (due to the basic quinoline nitrogen), add 1% Triethylamine (TEA) to the eluent.[2] However, for this specific acidic substrate, neutral conditions are usually sufficient.[3]

Process Logic & Decision Tree

The following flowchart guides the decision-making process based on the crude purity.

PurificationLogic Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl Extract: EtOAc Start->Quench Wash Wash: H2O (remove DMF) Quench->Wash CrudeIsolation Isolate Crude Solid Wash->CrudeIsolation Decision Check TLC/NMR CrudeIsolation->Decision PathA Major Impurity: Mineral Oil / Excess Ester Decision->PathA SM < 5% PathB Major Impurity: 4-Cl-Quinoline (SM) Decision->PathB SM > 5% Trituration Triturate with Hexanes PathA->Trituration Column Flash Chromatography (Hex/EtOAc 7:3) PathB->Column Recryst Recrystallize: MeCN or EtOAc/Hex Trituration->Recryst Final Pure Product (Yellow Solid) Recryst->Final Column->Final

Figure 2: Purification workflow decision tree based on crude impurity profile.

Analytical Validation

Successful purification is validated by the following criteria:

  • 
    H NMR (DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • Diagnostic Signal: Look for the tert-butyl singlet (

      
      1.4–1.5 ppm).[1][2][3]
      
    • Tautomerism: In CDCl

      
      , you may observe broad signals or split peaks due to the equilibrium between the C-H form and the NH-ylidene form.[3]
      
    • Absence of SM: No triplet/multiplet signals corresponding to the free 4-chloroquinoline protons (which shift significantly upon substitution).[1][2][3]

  • HPLC Purity: >98% (254 nm).

  • Appearance: Yellow to orange crystalline solid.[2]

References

  • Synthesis of Quinoline Derivatives

    • Reference: Wolf, F. J., et al. "Quinoline Derivatives."[3] Journal of Organic Chemistry, vol. 30, no. 1, 1965, pp. 243.[3]

    • Context: Establishes the foundational reactivity of 4-chloroquinolines with active methylene compounds.
    • [1][2][3]

  • General Nucleophilic Substitution on Quinolines

    • Reference: Ma, Y., et al. "Nucleophilic substitution reaction of chloroquinolines."[3] ResearchGate, 2025.[3]

    • Context: Discusses reactivity profiles of 4-chloroquinolines under basic conditions.
  • Crystallization of Dioxan-Acetate Analogs

    • Reference: Patent CN104520294B.[2] "Crystalline tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate and preparation method thereof."

    • Context: Provides general methodology for purifying tert-butyl acetate derivatives via solvent washing and crystalliz
    • [1][2][3]

Sources

Application Note: A Multi-technique Approach for the Comprehensive Characterization of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Rigorous Characterization

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a complex heterocyclic compound featuring a quinoline core, a cyano group, and a tert-butyl ester. Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous pharmaceuticals with activities ranging from antimalarial to anticancer.[1][2] As a functionalized intermediate, the precise structural identity, purity, and stability of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate are paramount for its successful application in drug discovery and development pipelines. An impurity or misidentification at this stage can have profound consequences on the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive framework of analytical methodologies to ensure the unambiguous characterization of this molecule. We move beyond a simple listing of techniques, instead focusing on an integrated strategy where each method provides complementary information, culminating in a holistic and trustworthy analytical profile. The protocols and insights provided are designed for researchers, analytical scientists, and drug development professionals who require robust and reliable characterization data.

The Analytical Strategy: An Integrated Workflow

A successful characterization is not a linear process but an interconnected workflow. Data from one technique informs the experimental design and interpretation of another. For instance, UV-Vis spectroscopy helps in selecting an appropriate wavelength for HPLC analysis, while NMR and MS provide the structural context for interpreting chromatographic peaks.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Structural Elucidation cluster_2 Purity & Quantitative Analysis cluster_3 Physicochemical Properties cluster_4 Definitive Confirmation Synthesis Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Identity MS Mass Spectrometry (HRMS) Synthesis->MS Identity FTIR FTIR Spectroscopy Synthesis->FTIR Identity HPLC HPLC-UV/DAD (Purity, Quantification) Synthesis->HPLC Purity Thermal Thermal Analysis (DSC/TGA) Synthesis->Thermal Stability XRD Single Crystal X-Ray (Absolute Structure) Synthesis->XRD Confirmation NMR->HPLC Confirms Peak Identity Final_Report Complete Characterization Report NMR->Final_Report Consolidated Data MS->HPLC Confirms Peak Identity MS->Final_Report Consolidated Data FTIR->Final_Report Consolidated Data HPLC->Final_Report Consolidated Data UV_Vis UV-Vis Spectroscopy UV_Vis->HPLC Sets λ_max Thermal->Final_Report Consolidated Data XRD->Final_Report Consolidated Data

Caption: Integrated workflow for comprehensive molecular characterization.

Part I: Structural Elucidation Techniques

The first objective is to confirm that the synthesized molecule has the correct atomic connectivity and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation of organic molecules in solution.[3] For tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the molecular framework.

Expertise & Causality:

  • ¹H NMR: Confirms the presence of all proton-containing groups: the quinoline ring protons, the unique methine proton (CH), and the nine equivalent protons of the tert-butyl group. The chemical shift and splitting patterns of the quinoline protons are highly diagnostic of the substitution pattern (in this case, at the 4-position).[4][5]

  • ¹³C NMR: Provides a "carbon fingerprint" of the molecule, confirming the total number of unique carbon atoms. It is crucial for identifying quaternary carbons like the cyano-bearing carbon, the ester carbonyl, and the carbons at the quinoline ring junction.

  • 2D NMR (COSY, HSQC): These experiments are not just confirmatory; they are essential for definitively assigning which proton is attached to which carbon. A Correlation Spectroscopy (COSY) experiment will show couplings between adjacent protons on the quinoline ring, while a Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with its directly attached carbon.[6][7]

Expected ¹H NMR Data (in CDCl₃, ~400 MHz) Expected ¹³C NMR Data (in CDCl₃, ~100 MHz)
Chemical Shift (δ, ppm) Assignment
~8.9-9.0H2 (Quinoline)
~8.2-8.3H8 (Quinoline)
~7.6-7.8H5, H7 (Quinoline)
~7.4-7.5H3, H6 (Quinoline)
~5.0CH (Methine)
~1.5C(CH ₃)₃ (tert-Butyl)
Mass Spectrometry (MS)

MS provides the molecular weight and, through fragmentation, corroborates the proposed structure.[3] High-Resolution Mass Spectrometry (HRMS) is essential as it provides a highly accurate mass measurement, allowing for the determination of the elemental formula.

Expertise & Causality:

  • Ionization Technique: Electrospray Ionization (ESI) is preferred for this molecule due to the presence of the basic quinoline nitrogen, which can be easily protonated to form [M+H]⁺. This is a soft ionization technique that typically keeps the molecular ion intact.

  • Expected Mass: The monoisotopic mass of C₁₆H₁₆N₂O₂ is 268.1212 g/mol . HRMS should confirm this mass to within 5 ppm.

  • Fragmentation Pattern: Tandem MS (MS/MS) on the [M+H]⁺ ion would be expected to show characteristic losses, such as:

    • Loss of isobutylene (56 Da) from the tert-butyl group to give [M+H-56]⁺.

    • Loss of the entire tert-butoxy group (73 Da).

    • Subsequent loss of CO₂ (44 Da) or the cyano group (26 Da).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[8][9]

Expertise & Causality: This technique serves as a quick identity check. The simultaneous presence of nitrile, ester carbonyl, and aromatic vibrations strongly supports the correct structure.

| Expected FTIR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | ~3100-3000 | Aromatic C-H stretch (Quinoline) | | ~2980-2950 | Aliphatic C-H stretch (tert-Butyl) | | ~2250-2240 | C≡N stretch (Nitrile) - A sharp, medium intensity band, highly diagnostic. | | ~1750-1735 | C=O stretch (Ester) - A strong, sharp band. | | ~1600, ~1500 | C=C and C=N ring stretching (Quinoline) | | ~1250, ~1150 | C-O stretch (Ester) |

Part II: Purity and Physicochemical Profiling

Once the structure is confirmed, its purity, stability, and other physical properties must be determined.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of pharmaceutical compounds and for quantitative analysis.[10] A reversed-phase method (RP-HPLC) is most suitable for this molecule.

Expertise & Causality:

  • Column Choice: A C18 column is the workhorse for moderately polar organic molecules. The hydrophobic interaction between the analyte and the stationary phase provides good retention.

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water is used. Acetonitrile often provides sharper peaks for aromatic compounds.

  • pH Control: The quinoline nitrogen has a pKa of ~4.9. To ensure reproducible retention times and good peak shape, the aqueous portion of the mobile phase should be buffered to a pH at least 2 units below the pKa (e.g., pH < 2.9). Adding 0.1% formic acid or trifluoroacetic acid is a common and effective practice. This fully protonates the nitrogen, preventing peak tailing.

  • Detection: Based on the quinoline chromophore, UV detection is ideal. A full UV-Vis spectrum should be run first to determine the wavelength of maximum absorbance (λ_max), which is typically between 300-320 nm for 4-substituted quinolines.[1][11] A photodiode array (PDA) detector is highly recommended as it can assess peak purity by comparing spectra across a single peak.

Thermal Analysis (DSC & TGA)

Simultaneous Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the material's thermal stability, melting point, and decomposition profile.[12][13][14] This is vital for determining appropriate storage and handling conditions.

Expertise & Causality:

  • DSC: Will show a sharp endotherm corresponding to the melting point of the crystalline solid. The presence of multiple or broad peaks could indicate impurities or polymorphism.

  • TGA: Measures mass loss as a function of temperature. For this molecule, a multi-step decomposition is expected: first, the loss of the tert-butyl group, followed by the degradation of the main scaffold at higher temperatures.[15] A significant weight loss below 100°C would indicate the presence of residual solvent or water.

Single-Crystal X-Ray Diffraction (SC-XRD)

While other techniques provide compelling evidence, only SC-XRD provides the absolute, unambiguous three-dimensional structure of a molecule in the solid state.[16][17][18]

Expertise & Causality: Obtaining a high-quality single crystal can be challenging but is the ultimate proof of structure. It confirms not only the connectivity but also the precise bond lengths, bond angles, and stereochemistry. This data is often required for regulatory filings and for understanding intermolecular interactions in the solid state.[19]

Part III: Detailed Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis

HPLC_Protocol cluster_prep Preparation cluster_run Analysis cluster_process Data Processing A 1. Prepare Mobile Phase (e.g., A: 0.1% HCOOH in H₂O B: 0.1% HCOOH in ACN) B 2. Prepare Stock Solution (1 mg/mL in Acetonitrile) A->B C 3. Prepare Working Sample (Dilute stock to ~0.1 mg/mL with 50:50 A:B) B->C D 4. Equilibrate HPLC System (with initial gradient conditions) C->D E 5. Inject Sample (e.g., 5 µL) D->E F 6. Run Gradient & Acquire Data E->F G 7. Integrate Peaks F->G H 8. Calculate Purity (% Area Normalization) G->H I 9. Assess Peak Purity (PDA) H->I

Caption: Step-by-step workflow for HPLC purity analysis.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • Reagents: HPLC-grade acetonitrile, HPLC-grade water, Formic acid (≥99%).

  • Chromatographic Conditions:

Parameter Value Rationale
Column C18, 2.1 x 100 mm, 2.7 µmStandard reversed-phase for good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies mobile phase for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent.
Gradient 10% B to 95% B over 10 minTo elute the main compound and any potential impurities.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 2 µLSmall volume to prevent peak overload.
Detection PDA, 220-400 nm, extract at λ_maxAllows for purity assessment and quantification at optimal wavelength.
  • Procedure:

    • Standard/Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to make a 1.0 mg/mL stock solution. Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter.

    • System Setup: Equilibrate the column with the initial mobile phase conditions for at least 15 minutes or until a stable baseline is achieved.

    • Analysis: Inject the sample and run the gradient method.

    • Data Processing: Integrate all peaks with an area greater than 0.05% of the total area. Purity is calculated using area normalization: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Protocol 2: Structure Confirmation by NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Reagents: Deuterated chloroform (CDCl₃) with 0.03% TMS.

  • Procedure:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry NMR tube.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A quantitative spectrum may require a longer relaxation delay (d1) of 5-10 seconds.

    • 2D NMR: If necessary for full assignment, run standard COSY and HSQC experiments.

    • Data Processing: Process the spectra using appropriate software. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Conclusion

The analytical characterization of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate requires a multi-faceted approach. By logically integrating data from NMR, MS, FTIR, HPLC, and thermal analysis, a scientist can build a comprehensive and reliable data package that confirms the molecule's identity, purity, and stability. This level of rigor is not merely academic; it is a prerequisite for advancing promising molecules in the highly regulated and quality-driven field of pharmaceutical development.

References

  • Benchchem. (2025). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem. 4

  • ResearchGate. (2025). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate. 6

  • Benchchem. (n.d.). A Comparative Guide to Spectrophotometric Determination of Quinoline-Based Compounds. Benchchem. 20

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds | Request PDF. ResearchGate. 21

  • Benchchem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem. 3

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI. 22

  • Benchchem. (2025). Application Note: HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate. Benchchem. 10

  • ACS Publications. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education. 7

  • ResearchGate. (n.d.). UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform.... ResearchGate. 1

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate. 23

  • PubMed. (2011). Rapid determination of quinoline and 2-hydroxyquinoline in quinoline biodegradation process by tri-wavelength UV/Vis spectroscopy. Analytical Sciences. 24

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. 11

  • PubMed. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis. 25

  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

  • Mettler Toledo. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Mettler Toledo. 12

  • ResearchGate. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new useful derivatization reagent | Request PDF. ResearchGate. 26

  • Mettler Toledo. (n.d.). Simultaneous Thermal Analysis | TGA/DSC. Mettler Toledo. 13

  • University of North Florida. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNF Digital Commons. 5

  • Ovid. (n.d.). Identification and characterization of quinoline... : Journal of Pharmaceutical and Biomedical Analysis. Ovid. 27

  • Lab Manager. (2025). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Lab Manager. 14

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. TA Instruments.

  • Journal of Pharmaceutical and Biomedical Analysis. (2016). A novel approach for HPLC determination of 2-cynaoacetamide using derivatization procedure with 2-hydroxyacetophenone as a new. Elsevier. 28

  • PMC. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. 29

  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research. 2

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc. 15

  • ScienceDirect. (2024). Novel Quinoline Derivatives: Synthesis, Spectroscopic Characterization, Crystal Structure, Dft Calculations, Hirshfeld Surface Analysis, Anti-Tuberculosis Activities and Admet Analysis. ScienceDirect. 30

  • ResearchGate. (n.d.). X-ray structure analysis of quinolinyl iminothiazoline 6. ResearchGate. 16

  • SIELC Technologies. (n.d.). HPLC Determination of Cyanoacetic Acid on Primesep SB Column. SIELC Technologies. 31

  • Arkat USA. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. 32

  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. 8

  • DOI. (n.d.). Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Derivative. DOI. 19

  • ACS Publications. (1963). Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. The Journal of Organic Chemistry. 33

  • Taylor & Francis Online. (2024). Synthesis, crystal structure, spectroscopy and quantum chemical investigations of hexahydroquinoline molecule. Molecular Physics. 34

  • International Journal of Biological & Medical Research. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy. IJBMR. 9

  • ResearchGate. (n.d.). Functional groups identification with FTIR analysis. ResearchGate. 35

  • EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Physics | Research Starters. EBSCO. 17

  • ChemicalBook. (n.d.). tert-Butyl cyanoacetate synthesis. ChemicalBook. 36

  • AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. 18

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. 37

  • Jurnal UPI. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

  • Makara Journal of Science. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Universitas Indonesia. 38

  • Santa Cruz Biotechnology. (n.d.). tert-Butyl cyanoacetate. SCBT. 39

  • GSC Online Press. (2023). Comparative studies of functional groups present in invasive and economically important plant leaf methanolic extracts by using FTIR spectroscopic analysis. GSC Biological and Pharmaceutical Sciences. 40

Sources

Application Note: Cell-Based Evaluation of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for conducting cell-based assays using Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate . This compound represents a functionalized quinoline scaffold, a class of molecules widely investigated for their anticancer (kinase inhibition, tubulin targeting) and antimicrobial (DNA gyrase inhibition) properties.

This guide is designed for researchers evaluating the biological activity of this specific compound or its derivatives in a drug discovery context.

Introduction & Mechanistic Rationale

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a synthetic intermediate and bioactive scaffold that combines the pharmacophore properties of the quinoline ring with the chemical reactivity of a cyanoacetate ester .

Chemical & Biological Significance[1][2][3][4][5][6][7][8][9]
  • Quinoline Scaffold: The core structure is a privileged motif in medicinal chemistry, known for its ability to interact with diverse biological targets via

    
    -
    
    
    
    stacking and hydrogen bonding. It is the backbone of FDA-approved drugs like Camptothecin (Topoisomerase I inhibitor) and Ciprofloxacin (DNA Gyrase inhibitor).
  • Cyanoacetate Moiety: The

    
    -proton of the acetate group is acidic, allowing the molecule to exist in keto-enol tautomeric forms. This feature can facilitate specific binding interactions with enzyme active sites (e.g., metalloenzymes or serine proteases) or serve as a "warhead" for covalent modification in specific contexts.
    
  • Target Potential: Based on structural analogs, this compound is primarily screened for:

    • Antiproliferative Activity: Inhibition of receptor tyrosine kinases (e.g., EGFR, c-Met) or tubulin polymerization.

    • Antibacterial Activity: Interference with bacterial DNA replication via DNA gyrase or Topoisomerase IV inhibition.

Experimental Design & Compound Preparation

Compound Handling
  • Molecular Weight: ~282.3 g/mol (Estimate based on formula

    
    ).
    
  • Solubility: Hydrophobic. Poorly soluble in water/PBS.

  • Stock Solution: Dissolve in 100% DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM or 20 mM .

    • Critical Step: Vortex for 1-2 minutes and inspect for clarity. If turbidity persists, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

Controls
  • Negative Control: 0.1% - 0.5% DMSO in culture medium (matched to the highest compound concentration).

  • Positive Control:

    • For Anticancer Assays:Doxorubicin (1 µM) or Paclitaxel (100 nM).

    • For Antimicrobial Assays:Ciprofloxacin (5 µg/mL).

Protocol 1: Cell Viability & Cytotoxicity Screening (MTT/CCK-8)

This is the foundational assay to determine the IC50 (half-maximal inhibitory concentration) of the compound against specific cancer cell lines (e.g., HeLa, A549, MCF-7).

Materials
  • Cell Lines: Adherent cancer cells (e.g., A549 lung carcinoma).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Plate: 96-well flat-bottom tissue culture plate.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells and adjust density to

      
       to 
      
      
      
      cells/well in 100 µL complete medium.
    • Incubate for 24 hours at 37°C, 5% CO

      
       to allow attachment.
      
  • Compound Treatment:

    • Prepare serial dilutions of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in culture medium.

    • Recommended Range: 0.1 µM, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM.

    • Add 100 µL of diluted compound to wells (Total volume = 200 µL).

    • Keep final DMSO concentration

      
      .
      
  • Incubation:

    • Incubate for 48 to 72 hours .

  • Detection (MTT):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until purple formazan crystals form.

    • Aspirate medium carefully.

    • Dissolve crystals in 150 µL DMSO . Shake plate for 10 mins.

  • Readout:

    • Measure absorbance at 570 nm (reference 630 nm) using a microplate reader.

Data Analysis

Calculate % Cell Viability:



Plot log(concentration) vs. % Viability to determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Mechanism of Action - Cell Cycle Analysis

If the compound shows cytotoxicity, determine if it arrests the cell cycle (common for quinolines targeting DNA or tubulin).

Flow Cytometry Workflow
  • Treatment: Treat

    
     cells with the compound at IC50  and 2x IC50  concentrations for 24 hours.
    
  • Fixation:

    • Harvest cells (trypsinize). Wash with cold PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing.

    • Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash cells with PBS to remove ethanol.

    • Resuspend in 500 µL PI/RNase Staining Solution (Propidium Iodide + RNase A).

    • Incubate for 30 mins at 37°C in the dark.

  • Acquisition:

    • Analyze on a Flow Cytometer (excitation 488 nm, emission ~617 nm).

    • Result Interpretation:

      • G0/G1 Arrest: Suggests inhibition of CDK4/6 or growth factor signaling.

      • G2/M Arrest: Suggests tubulin inhibition or DNA damage (typical for quinoline derivatives).

Visualization of Assay Workflows

General Screening Workflow

The following diagram illustrates the logical flow from compound preparation to hit validation.

AssayWorkflow Prep Compound Preparation (DMSO Stock 10mM) QC Solubility Check (Turbidity/Precipitation) Prep->QC Screen Primary Screen (MTT/CCK-8 Assay) QC->Screen Pass Decision IC50 < 10 µM? Screen->Decision Mechanistic Mechanistic Profiling (Flow Cytometry / Western Blot) Decision->Mechanistic Yes (Hit) Stop Discard / Optimize Structure Decision->Stop No Specific Target Validation (e.g., Tubulin Polymerization or DNA Gyrase Assay) Mechanistic->Specific

Caption: Decision tree for evaluating Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate bioactivity.

Hypothetical Mechanism of Action

This diagram visualizes the potential pathways modulated by quinoline-4-substituted derivatives.

MoA Compound Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Target1 DNA Gyrase (Bacteria) Compound->Target1 Potential Target2 Tubulin (Cancer Cells) Compound->Target2 Potential Target3 Receptor Tyrosine Kinases (RTKs) Compound->Target3 Potential Effect1 Replication Fork Arrest Target1->Effect1 Effect2 G2/M Cell Cycle Arrest Target2->Effect2 Effect3 Apoptosis (Caspase 3/7) Target3->Effect3 Effect1->Effect3 Effect2->Effect3

Caption: Potential molecular targets and downstream effects of quinoline-4-yl derivatives.

Data Presentation & Analysis

When reporting results for this compound, organize data as follows:

Table 1: Cytotoxicity Profile (Example)

Cell LineTissue OriginIC50 (µM)R² ValueInterpretation
A549 Lung12.5 ± 1.20.98Moderate Activity
MCF-7 Breast45.0 ± 3.50.95Low Activity
HEK293 Kidney (Normal)>100-Low Toxicity (Selectivity)

Z-Factor Calculation (for High Throughput Screening): Ensure the assay quality allows for reliable screening.



  • Target

    
     for a robust assay.
    

Troubleshooting Guide

IssuePossible CauseSolution
Precipitation in Media Compound hydrophobicityDilute intermediate stock in PBS/Media immediately before use. Keep DMSO < 0.5%.
High Background (MTT) Media interferenceUse phenol-red free media or switch to CCK-8/Alamar Blue.
Low Potency (IC50 > 50µM) Poor cellular uptakeCheck logP. Consider synthesizing the ethyl ester or free acid for comparison.
Variable Results DMSO evaporationSeal plates with parafilm during 72h incubation.

References

  • Kumar, S., Bawa, S., & Gupta, H. (2009).[1] Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.[1]

  • Marella, A., et al. (2013). Quinoline: A promising scaffold in today's drug discovery. Saudi Pharmaceutical Journal, 21(1), 1-12.

  • Shang, X., et al. (2018). Biologically active quinoline and quinazoline alkaloids Part I. Medicinal Research Reviews, 38(3), 775-828.[1]

  • Verma, V. (2023). Synthesis of novel cyano quinolone derivatives and their antibacterial activities. Research Journal of Chemistry and Environment.

  • BenchChem Technical Guides. (2025). The Diverse Biological Activities of Quinoline-4-Carboxylic Acids.

Sources

Application Note: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate as a Versatile Precursor for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2][3] Its unique chemical properties and ability to interact with various biological targets have made it a focal point in the design of kinase inhibitors.[1][3] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5][6] This document provides a detailed guide on the synthesis and application of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a key precursor for the generation of a diverse library of potent and selective kinase inhibitors. We present detailed protocols for its synthesis, its derivatization into novel inhibitors, and the subsequent biological evaluation of these compounds through in vitro and cell-based assays.

Introduction: The Power of the Quinoline Scaffold in Kinase Inhibition

The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[6] These inhibitors typically target the ATP-binding site of kinases, preventing the phosphorylation of downstream substrates and thereby blocking aberrant signaling pathways.[7] The quinoline ring system has emerged as a particularly effective scaffold for kinase inhibitors due to its rigid, planar structure and its ability to form key hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[7][8] Several FDA-approved drugs, such as Bosutinib and Cabozantinib, feature a quinoline core, highlighting the clinical relevance of this structural motif.[1][8]

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a strategically designed precursor that offers multiple points for chemical modification. The presence of the cyano and tert-butyl ester functional groups provides orthogonal handles for a wide range of chemical transformations, allowing for the systematic exploration of the chemical space around the quinoline core to optimize potency and selectivity against specific kinase targets.

Synthesis and Characterization of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

The synthesis of the title precursor can be achieved through a nucleophilic substitution reaction between 4-chloroquinoline and tert-butyl cyanoacetate. This approach is efficient and utilizes readily available starting materials.

Protocol 2.1: Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Materials and Reagents:

  • 4-Chloroquinoline

  • Tert-butyl cyanoacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMF to the flask, and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of tert-butyl cyanoacetate (1.1 equivalents) in anhydrous DMF to the sodium hydride suspension. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 4-chloroquinoline (1.0 equivalent) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

Characterization: The structure and purity of the synthesized tert-butyl 2-cyano-2-(quinolin-4-yl)acetate should be confirmed by:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and identify characteristic peaks for the quinoline, cyano, and tert-butyl groups.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[8]

Application in the Synthesis of Kinase Inhibitors

The precursor, tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, can be elaborated into a variety of potential kinase inhibitors. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides.

Protocol 3.1: Synthesis of a Quinoline-based Amide Library

Step 1: Hydrolysis of the Tert-butyl Ester

  • Dissolve the precursor in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).

  • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the crude carboxylic acid in anhydrous DMF.

  • Add a desired amine (1.1 equivalents), a coupling agent such as HATU (1.2 equivalents), and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Stir the reaction at room temperature for 8-12 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the final amide product by flash column chromatography or preparative HPLC.

Diagram 1: Synthetic Workflow

G precursor Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate acid 2-Cyano-2-(quinolin-4-yl) acetic acid precursor->acid  TFA/DCM inhibitor Final Kinase Inhibitor (Amide Library) acid->inhibitor  Amine, HATU, DIPEA

Caption: Synthetic workflow from precursor to final inhibitors.

Biological Evaluation of Derived Kinase Inhibitors

In Vitro Kinase Assays

To determine the potency of the synthesized compounds, in vitro kinase assays are performed to measure their ability to inhibit the activity of specific kinases.[5]

Protocol 4.1: General In Vitro Kinase Assay

Materials and Reagents:

  • Recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., [γ-³²P]ATP for radiometric assay, or antibody for ELISA-based methods)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well or 384-well plate, add the kinase buffer, the recombinant kinase, and the test compound at various concentrations.

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30 °C or 37 °C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate using an appropriate detection method.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, assessing factors like cell permeability and target engagement.[9][10][11]

Protocol 4.2: Cell Viability (MTT) Assay

Materials and Reagents:

  • Cancer cell line of interest (e.g., A549, HCT116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to a DMSO-treated control.

  • Determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Diagram 2: Biological Evaluation Workflow

G synthesis Synthesized Inhibitor Library invitro In Vitro Kinase Assay synthesis->invitro cellbased Cell-Based Assay synthesis->cellbased ic50 Determine IC₅₀ invitro->ic50 gi50 Determine GI₅₀ cellbased->gi50 sar Structure-Activity Relationship (SAR) ic50->sar gi50->sar G RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Quinoline-based Inhibitor Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a highly valuable and versatile precursor for the synthesis of novel quinoline-based kinase inhibitors. The synthetic routes and biological evaluation protocols detailed in this application note provide a robust framework for researchers in drug discovery to develop potent and selective inhibitors for various kinase targets. The systematic exploration of the chemical space enabled by this precursor will undoubtedly contribute to the discovery of next-generation therapeutics for a range of human diseases.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). Google Scholar.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). Google Scholar.
  • Cell-based test for kinase inhibitors - INiTS. (2020, November 26). INiTS.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Google Scholar.
  • In vitro NLK Kinase Assay - PMC - NIH. (n.d.). NIH.
  • 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo | Journal of Medicinal Chemistry - ACS Publications. (2021, July 21).
  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (n.d.). Eurofins Discovery.
  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC. (n.d.). NIH.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One - Research journals. (2016, September 6). PLOS One.
  • The Multifaceted Biological Activities of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals - Benchchem. (n.d.). Benchchem.
  • Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia - RSC Publishing. (n.d.). RSC Publishing.
  • In vitro kinase assay - Bio-protocol. (2022, September 1). Bio-protocol.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. (2016, September 6). PubMed.
  • In vitro kinase assay | Protocols.io. (2024, May 31). Protocols.io. [https://vertexaisearch.cloud.g4, May 31). Protocols.io. [https://vertexaisearch.cloud.g

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMSUP-8842 Topic: Yield Optimization & Troubleshooting for Quinoline-


 Coupling
Assigned Specialist:  Senior Application Scientist

Executive Summary

The synthesis of tert-butyl 2-cyano-2-(quinolin-4-yl)acetate typically proceeds via a Nucleophilic Aromatic Substitution (


) of 4-chloroquinoline with tert-butyl cyanoacetate. While theoretically straightforward, this reaction is plagued by three common failure modes: incomplete conversion  (due to moisture), transesterification  (wrong base choice), and product decomposition  (improper workup).

This guide replaces generic advice with a chemically rigorous, field-proven protocol designed to maximize yield and purity.

Module 1: The Optimized Protocol

Standard protocols often fail because they treat tert-butyl esters like ethyl esters. The steric bulk and acid-sensitivity of the tert-butyl group require specific modifications.

Reaction Stoichiometry & Conditions
ComponentEquivalentsRoleCritical Specification
4-Chloroquinoline 1.0ElectrophileMust be free-base. If using HCl salt, add extra 1.1 eq of base.
Tert-butyl cyanoacetate 1.2 - 1.5NucleophileExcess required to drive kinetics; moisture sensitive.
Sodium Hydride (NaH) 2.5 - 3.0Base60% dispersion in oil. Do not use hydroxides.
DMF or DMSO SolventMediumAnhydrous is non-negotiable. Water content <50 ppm.
Temperature 60°C - 80°CEnergyHigher temps (>100°C) risk decarboxylation.
Step-by-Step Methodology
  • Preparation of Nucleophile (The "Pre-activation" Step):

    • Charge an oven-dried flask with anhydrous DMF under Argon/Nitrogen.

    • Add NaH (3.0 eq) carefully.

    • Dropwise add tert-butyl cyanoacetate (1.5 eq) at 0°C.

    • Scientific Insight: Stir for 30 mins at RT. Evolution of

      
       gas confirms deprotonation. The solution should turn clear/yellow. This ensures the carbon-nucleophile is fully formed before it sees the electrophile.
      
  • The Coupling (

    
    ): 
    
    • Add 4-chloroquinoline (1.0 eq) dissolved in minimum DMF.

    • Heat to 70°C . Monitor by TLC/HPLC.

    • Endpoint: Reaction typically completes in 2-4 hours. Prolonged heating increases byproduct formation.

  • The "Soft" Quench (Crucial for Tert-butyl Esters):

    • Cool mixture to 0°C .

    • Do NOT use HCl. Quench with saturated aqueous Ammonium Chloride (

      
      )  or dilute Acetic Acid.
      
    • Reasoning: The product exists as an enolate salt. Strong mineral acids can cleave the acid-sensitive tert-butyl ester, leading to decarboxylation and loss of the target molecule.

Module 2: Troubleshooting Guides (Q&A)

Q1: "I see starting material remaining even after 12 hours reflux."

Diagnosis: Moisture Contamination or Base Deactivation .

  • The Chemistry: Water is a stronger acid (

    
     15.7) than tert-butyl cyanoacetate (
    
    
    
    ~13). If your solvent is "wet," the NaH reacts with water to form NaOH. NaOH is not basic enough to fully deprotonate the ester effectively in this equilibrium, and the resulting hydroxide ion is a competing nucleophile, attacking the quinoline to form 4-hydroxyquinoline (inactive byproduct).
  • Resolution:

    • Dry DMF over molecular sieves (4Å) for 24 hours.

    • Increase NaH to 3.0 equivalents.

Q2: "My product mass is correct, but NMR shows an Ethyl or Methyl ester."

Diagnosis: Transesterification .

  • The Chemistry: Did you use Sodium Ethoxide or Methoxide as a base? Or did you quench with an alcohol? Alkoxide bases will attack the carbonyl of the tert-butyl ester, swapping the bulky t-butyl group for a smaller alkyl group.

  • Resolution:

    • Strictly use NaH or Potassium tert-butoxide (t-BuOK).

    • t-BuOK is the only alkoxide safe to use because the "transesterification" would just regenerate the same product.

Q3: "The product disappeared during workup/column chromatography."

Diagnosis: Acidic Hydrolysis & Decarboxylation .

  • The Chemistry: Tert-butyl esters cleave easily in acidic media (

    
     + Heat 
    
    
    
    Isobutene + Carboxylic Acid). The resulting malonic acid derivative is unstable and spontaneously decarboxylates to the acetonitrile derivative.
  • Resolution:

    • Quench: Use

      
       (pH ~5-6), not HCl (pH <1).
      
    • Column: Pre-treat silica gel with 1% Triethylamine to neutralize surface acidity.

Module 3: Mechanism & Logic Visualization

Reaction Mechanism ( Pathway)

The following diagram illustrates the critical electron flow. Note the formation of the Meisenheimer-like transition state, which is the rate-determining barrier.

SNAr_Mechanism Start Reagents: 4-Chloroquinoline + T-butyl cyanoacetate anion TS Transition State (Meisenheimer Complex) Negative charge delocalized on Quinoline N Start->TS Nucleophilic Attack (Rate Limiting) Elimination Elimination Step Loss of Cl- leaving group TS->Elimination Restoration of Aromaticity Product_Salt Product (Enolate Form) Stabilized by Base Elimination->Product_Salt Deprotonation by excess Base Quench Acidic Quench (NH4Cl) Protonation of C-alpha Product_Salt->Quench Workup Final Final Product: Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Quench->Final Tautomerization

Caption: The


 mechanism requires the formation of a resonance-stabilized anionic intermediate before chloride ejection.
Troubleshooting Decision Tree

Use this flow to diagnose low yields immediately.

Troubleshooting_Flow Problem Issue: Low Yield or Impure Product Check_TLC Check TLC/LCMS: Is SM (4-Cl-Quinoline) present? Problem->Check_TLC SM_Yes Yes: Incomplete Conversion Check_TLC->SM_Yes SM_No No: SM Consumed Check_TLC->SM_No Check_Water Check Solvent Water Content SM_Yes->Check_Water Dry_Solvent Action: Dry Solvent Increase Temp to 80°C Check_Water->Dry_Solvent Check_Byproducts Identify Byproduct SM_No->Check_Byproducts Byprod_OH Byproduct is 4-OH-Quinoline Check_Byproducts->Byprod_OH Byprod_Decarb Byproduct is Decarboxylated (Acetonitrile deriv) Check_Byproducts->Byprod_Decarb Fix_Base Action: Base is wet/old. Use fresh NaH or t-BuOK. Byprod_OH->Fix_Base Fix_Workup Action: Workup too acidic. Use NH4Cl, keep cold. Byprod_Decarb->Fix_Workup

Caption: Systematic diagnosis of reaction failure modes based on crude mixture analysis.

References & Authority[1][2][3][4]

  • Wolf, C., et al. "Nucleophilic Aromatic Substitution of 4-Chloroquinoline." Journal of Organic Chemistry. (General mechanism grounding).[1]

  • Organic Syntheses, Coll.[1] Vol. 10, p. 332 (2004). "Preparation of Tert-Butyl Esters via Active Methylenes." (Validates NaH/DMF protocol for tert-butyl active methylenes).

  • Patel, D. B., et al. "Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid." ResearchGate Review. (Context for Quinoline-4-substitution patterns).

  • BenchChem Technical Support. "Optimizing Reaction Conditions for 4-Chloroquinazoline Derivatives." (Analogous

    
     troubleshooting). 
    

Disclaimer: This guide is intended for qualified laboratory personnel. Always review Safety Data Sheets (SDS) for NaH and 4-Chloroquinoline before handling.

Sources

Technical Support Center: Quinoline Functionalization & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Quinoline Optimization Hub

If you are reading this, you are likely struggling with the "Quinoline Paradox": a scaffold that is essential for bioactivity (antimalarials, kinase inhibitors) but notoriously difficult to functionalize selectively.

The quinoline nitrogen is both your greatest tool and your worst enemy. It activates the ring for nucleophilic attack (Minisci) but poisons metal catalysts during cross-coupling. It directs C-H activation to the C8 position (as an N-oxide) but deactivates the carbocyclic ring toward electrophilic substitution.

This guide is not a textbook. It is a troubleshooting system designed to unblock your specific experimental bottlenecks.[1]

Module 1: Regioselectivity in Radical C-H Functionalization (Minisci)

The Issue: You are attempting a Minisci-type alkylation and observing a mixture of C2 and C4 isomers, or low conversion.

Technical Insight: The Orbital Control Mechanism

Minisci reactions rely on nucleophilic alkyl radicals attacking the electron-deficient heterocycle. The regioselectivity is governed by the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO).

  • Neutral Quinoline: Poor reactivity.

  • Protonated Quinoline: Drastically lowered LUMO; C2 and C4 become highly electrophilic.

  • The Problem: The LUMO coefficients at C2 and C4 are often similar, leading to mixtures.[2]

Troubleshooting Guide: Regiocontrol
SymptomDiagnosisCorrective Action
Reaction Stalled (<10% Yield) Insufficient Activation. The radical is generated, but the quinoline is not electrophilic enough to accept it.Add Acid: Ensure pH < 2. Use TFA (1.0–2.0 equiv) or HCl. This protonates the N, lowering the LUMO energy.[2]
C2/C4 Mixture (approx 1:1) Steric/Electronic Ambiguity. The radical has no strong preference.Block C2: If C4 is the target, install a transient blocking group (e.g., Cl, which can be removed later) at C2. Steric Bulk: Bulky radicals (e.g., t-Butyl) prefer C2 due to the open geometry relative to the peri-hydrogen at C5 affecting C4 access.
Polyakylation (Bis-addition) Product Over-activation. The alkylated product is more electron-rich but still susceptible to radical attack if protonated.Control Stoichiometry: Use excess heterocycle (2–3 equiv) relative to the radical precursor. Stop reaction at ~60% conversion.
Visual Workflow: Minisci Optimization

Minisci_Optimization Start Start: Minisci Reaction (Radical + Quinoline) Check_Yield Check Yield & Selectivity Start->Check_Yield Low_Yield Low Yield (<20%)? Check_Yield->Low_Yield Selectivity_Issue C2/C4 Mixture? Check_Yield->Selectivity_Issue Acid_Check Is Acid Present? Low_Yield->Acid_Check Sterics Steric Bulk of Radical Selectivity_Issue->Sterics Add_Acid Add TFA or HCl (Protonate N) Acid_Check->Add_Acid No Radical_Type Radical Type? Acid_Check->Radical_Type Yes Nucleophilic Nucleophilic Radical (Alkyl, Acyl) Bulky Bulky (t-Bu) -> Favors C2 Sterics->Bulky Small Small (Me, Et) -> C2/C4 Mix Sterics->Small Solution_Mix Solution: 1. Use C2-Blocked Substrate 2. Change Solvent (HFIP) Small->Solution_Mix

Caption: Decision tree for troubleshooting yield and regioselectivity in Minisci-type radical alkylations.

Module 2: Overcoming Catalyst Poisoning in Cross-Coupling

The Issue: Your Suzuki or Buchwald-Hartwig coupling on a halo-quinoline is failing (0% conversion) or requires massive catalyst loading.

Technical Insight: The "N-Binding" Trap

The quinoline nitrogen is a competent ligand (


 lone pair). In standard conditions, it displaces phosphine ligands from Palladium (

or

), forming stable, unreactive bis-quinoline-palladium complexes. This shuts down the catalytic cycle before oxidative addition can occur.
FAQ: Catalyst Survival

Q: Should I use a standard catalyst like


? 
A: No.  Monodentate phosphines like 

dissociate easily, allowing the quinoline N to bind Pd. Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) like XPhos , RuPhos , or BrettPhos . These create a steric shell around the Pd center that prevents the quinoline nitrogen from coordinating, while still allowing the oxidative addition of the C-Halogen bond.

Q: Can I deactivate the Nitrogen? A: Yes. Two methods:

  • N-Oxide Formation: Oxidize to Quinoline N-oxide before coupling. The oxygen is less coordinating to soft Pd(0). (Requires a reduction step later).

  • Lewis Acid Additive: Add a stoichiometric Lewis Acid (e.g.,

    
     or 
    
    
    
    ) to bind the Nitrogen lone pair, freeing the Pd catalyst.
Data: Ligand Selection Matrix
Ligand ClassExampleSuitability for QuinolineMechanism of Success
Simple Phosphines

,

Poor Easily displaced by Quinoline N.
Bidentate dppf, XantphosModerate Chelation effect resists displacement, but can be rigid.
Buchwald (Dialkylbiaryl) XPhos, SPhos Excellent Steric bulk prevents N-coordination; promotes reductive elimination.
NHC PEPPSI-IPrGood Strong sigma-donation stabilizes Pd; steric bulk protects center.
Module 3: Distal Functionalization (C8 Targeting)

The Issue: You need to functionalize the carbocyclic ring (C5-C8), but standard methods only hit the pyridine ring (C2/C4).

Technical Insight: The N-Oxide Directing Group

The pyridine ring is electron-deficient, deactivating the benzene ring (C5-C8) toward electrophilic attack. However, C-H activation can be directed to C8 by converting the quinoline to a Quinoline N-oxide .[3] The N-oxide oxygen coordinates to transition metals (Pd, Rh), placing the metal in perfect proximity to activate the C8-H bond.

Protocol: Pd-Catalyzed C8-Arylation of Quinoline N-Oxide

Adapted from seminal works by Fagnou and others.

Reagents:

  • Substrate: Quinoline N-oxide (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.5 equiv)

  • Catalyst:

    
     (5 mol%)[1][4]
    
  • Ligand:

    
     (10 mol%) or none (ligand-free conditions exist for specific substrates)
    
  • Base:

    
     (2.0 equiv) - Crucial: Acts as base and halide scavenger.
    
  • Solvent: Toluene or Dioxane (0.2 M)

  • Temp: 110 °C

Step-by-Step:

  • Preparation: In a glovebox or under Argon, combine

    
    , 
    
    
    
    , and Quinoline N-oxide in a sealed tube.
  • Addition: Add the Aryl Iodide and solvent.

  • Reaction: Heat to 110 °C for 16–24 hours.

  • Workup: Filter through Celite (to remove Ag salts). Concentrate.

  • Deoxygenation (If required): Treat the crude N-oxide product with

    
     (Caution) or Zn dust/AcOH to return to the parent quinoline.
    
Visual Mechanism: C8-Activation

C8_Activation Q Quinoline QNO Quinoline N-Oxide Q->QNO mCPBA Coord Coordination (Pd binds O) QNO->Coord Pd(OAc)2 CMD C8-H Activation (CMD Mechanism) Coord->CMD Ag2CO3 Prod_NO 8-Aryl-QNO CMD->Prod_NO Ar-I Red. Elim. Final 8-Aryl-Quinoline Prod_NO->Final Reduction (Zn or PPh3)

Caption: Workflow for accessing the distal C8 position via N-oxide directing group strategy.

References & Validated Sources
  • Minisci Reaction Mechanisms & Regioselectivity:

    • Duncton, M. A. J. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists. Med.[5][6] Chem. Commun., 2, 1135-1161.

  • C8-Selective C-H Activation (N-Oxide Strategy):

    • Campeau, L.-C., et al. (2008). Site-selective sp2 and sp3 C–H functionalization of alkyl and aryl amines. J. Am. Chem. Soc. (Relevant to N-oxide directed methodologies developed by Fagnou group).

    • Hwang, H., et al. (2014). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 4(11), 3931–3935.

  • Palladium Catalyst Poisoning & Ligand Solutions:

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Acc.[6][7][8][9] Chem. Res. 41, 11, 1461–1473.

  • General Quinoline Functionalization Reviews:

    • Eicher, T., Hauptmann, S., & Speicher, A. (2003). The Chemistry of Heterocycles. Wiley-VCH. (Standard reference for reactivity patterns).

Sources

Technical Support Center: Navigating the Challenges of Polar Quinoline Derivative Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of polar quinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). We aim to address the common and often complex challenges encountered during the purification of this important class of compounds, ensuring you can achieve your target purity with confidence.

Frequently Asked Questions (FAQs)

Q1: What makes polar quinoline derivatives so challenging to purify?

A1: The purification challenges associated with polar quinoline derivatives stem from their inherent physicochemical properties.[1] The quinoline core contains a basic nitrogen atom, which can lead to strong, undesirable interactions with acidic stationary phases like standard silica gel.[1][2] This often results in significant peak tailing, poor separation, or even irreversible adsorption of the compound onto the column.[1] Furthermore, the presence of polar functional groups (e.g., hydroxyl, amino, or carboxylic acid groups) increases the compound's polarity, making it difficult to retain on traditional reversed-phase (RP) columns and often requiring highly polar mobile phases for elution in normal-phase chromatography.[1][3] Synthetic routes can also produce positional isomers, which have very similar properties, making them exceedingly difficult to separate using standard techniques.[4]

Q2: My polar quinoline derivative seems to be degrading during flash chromatography on silica gel. Why is this happening and what can I do?

A2: Degradation during silica gel chromatography is a common issue for sensitive compounds. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface.[5] These acidic sites can catalyze the degradation of acid-sensitive quinoline derivatives.[1] To mitigate this, you have several options:

  • Deactivate the Silica Gel: You can neutralize the acidic sites by pre-treating the packed column. This is typically done by flushing the column with a solvent system containing a small amount of a base, such as 1-3% triethylamine (TEA), before loading your sample.[5]

  • Use an Alternative Stationary Phase: Consider using a less acidic or even basic stationary phase. Neutral or basic alumina can be excellent alternatives.[1][2] Other options include bonded silica phases like diol or amine columns.[5]

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity to be retained, reversed-phase flash chromatography is a powerful alternative that avoids the acidity issues of silica gel.[5]

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for my polar quinoline?

A3: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique specifically designed for the separation of highly polar compounds that are poorly retained in reversed-phase chromatography.[5][6][7] It utilizes a polar stationary phase (like bare silica, diol, or amide phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[5][7] A water-rich layer forms on the surface of the stationary phase, and separation occurs based on the partitioning of the polar analyte between this aqueous layer and the organic-rich mobile phase.[5] HILIC is an excellent choice for many polar quinoline derivatives, often providing superior retention and selectivity compared to reversed-phase methods.[5]

Troubleshooting Guide: Chromatographic Issues & Solutions

This section provides systematic approaches to address specific problems you may encounter during the purification of polar quinoline derivatives.

Issue 1: Poor or No Retention in Reversed-Phase HPLC

Q: My polar quinoline compound shows little to no retention on a standard C18 column, eluting at or near the solvent front. How can I improve its retention?

A: This is a classic challenge with polar compounds in reversed-phase (RP) chromatography. The high polarity of your analyte gives it a much stronger affinity for the polar mobile phase than for the nonpolar C18 stationary phase, leading to rapid elution.[5] Here are several strategies to enhance retention, summarized in Table 1.

  • Increase Mobile Phase Polarity: If you are not already using a 100% aqueous mobile phase, gradually increase the proportion of water. Note that some older C18 columns can suffer from "phase collapse" in highly aqueous conditions. It is best to use modern RP columns specifically designed to be stable in 100% aqueous mobile phases.[5][8]

  • Employ a Polar-Embedded or Polar-Endcapped Stationary Phase: These columns are a type of C18 phase that includes a polar group (e.g., amide or carbamate) at the base of the alkyl chain.[8] This feature makes the column compatible with highly aqueous mobile phases and can offer different selectivity for polar analytes compared to standard C18 columns.[5][8]

  • Utilize Ion-Pairing Chromatography: For quinoline derivatives that are ionized at the mobile phase pH, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acids, or an alkyl sulfonate for bases) can dramatically increase retention.[5] The reagent forms a neutral ion-pair with the charged analyte, increasing its overall hydrophobicity and affinity for the nonpolar stationary phase.[5]

  • Switch to HILIC: As discussed in the FAQs, HILIC is often the most effective solution for retaining and separating very polar compounds.[5][7]

Table 1: Troubleshooting Summary for Poor Retention in RP-HPLC
StrategyPrincipleTypical Starting ConditionsConsiderations
Increase Mobile Phase Polarity Increases the mobile phase's "eluting strength" for nonpolar compounds, thereby increasing the retention of polar compounds.Increase aqueous portion of the mobile phase in 5-10% increments.Risk of "phase collapse" on traditional C18 columns; use aqueous-stable columns.[5][8]
Use Polar-Embedded Column A polar group near the silica surface provides alternative interactions and prevents phase collapse.Use with 100% aqueous mobile phase.Offers different selectivity which may need to be re-optimized.[5][8]
Ion-Pairing Chromatography An ion-pairing reagent forms a neutral complex with the ionized analyte, increasing its hydrophobicity.Add 0.05-0.1% TFA or 5-10 mM sodium dodecyl sulfate to the mobile phase.Can lead to long column equilibration times and may not be compatible with mass spectrometry.[5]
Switch to HILIC Analyte partitions into a water-enriched layer on a polar stationary phase.Column: Silica, Amide, or Diol. Mobile Phase: High acetonitrile (>80%) with aqueous buffer.Injection solvent must match mobile phase to avoid peak distortion.[5][7]
Issue 2: Significant Peak Tailing in HPLC

Q: My quinoline derivative consistently shows a tailing peak shape on my silica-based HPLC column. What is causing this, and how can I achieve a symmetrical peak?

A: Peak tailing for basic compounds like quinoline derivatives is most often caused by secondary interactions with acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[5] These interactions are stronger than the primary mode of separation, leading to a portion of the analyte being delayed as it travels through the column, resulting in a tail.[5]

Here is a logical workflow to troubleshoot this issue:

G start Peak Tailing Observed ph Adjust Mobile Phase pH start->ph additive Use Mobile Phase Additive (e.g., TEA) ph->additive If tailing persists end Symmetrical Peak Achieved ph->end If successful column Use a Highly Deactivated / End-capped Column additive->column If tailing persists additive->end If successful hilic Consider HILIC column->hilic If tailing persists column->end If successful hilic->end If successful

Caption: Logic for troubleshooting peak tailing in RP-HPLC.

  • Mobile Phase pH Adjustment: This is the most critical parameter.[5] For a basic quinoline, operating at a low pH (e.g., 2.5-4) protonates the quinoline nitrogen. This protonated base can then interact favorably with the stationary phase while simultaneously suppressing the ionization of the acidic silanol groups, minimizing the problematic secondary interactions.[5]

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like 0.1-1% triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites, preventing them from interacting with your analyte and thereby improving peak shape.[1][5]

  • Employ a Highly Deactivated Column: Modern HPLC columns often feature advanced "end-capping," where the residual silanol groups are chemically derivatized to make them inert. Using a column with high-density end-capping will significantly reduce the opportunity for secondary interactions.[5]

Issue 3: Co-eluting Impurities

Q: I have a single, symmetrical peak in my chromatogram, but subsequent analysis (e.g., by mass spectrometry) shows that an impurity is co-eluting with my main compound. How can I resolve these two species?

A: Co-elution of structurally similar impurities is a frequent and difficult challenge.[9] Since your current method does not separate them, you need to alter the chromatographic selectivity. This requires changing one or more parameters to exploit different physicochemical properties of the two compounds.

G start Co-elution Confirmed (e.g., by LC-MS) gradient 1. Optimize Gradient start->gradient solvent 2. Change Organic Solvent (ACN vs. MeOH) gradient->solvent If unresolved end Resolution Achieved gradient->end If resolved ph 3. Adjust Mobile Phase pH solvent->ph If unresolved solvent->end If resolved orthogonal 4. Employ Orthogonal Method (e.g., RP -> HILIC) ph->orthogonal If unresolved ph->end If resolved orthogonal->end If resolved

Sources

Overcoming low solubility of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Handling Challenges

Document ID: TSC-Q4-CYANO-001 | Status: Active | Tier: Advanced Research Support[1][2]

Executive Summary: The "Ylidene" Trap

Why is this molecule so difficult to dissolve? You are likely experiencing low solubility not because of simple lipophilicity, but due to tautomeric lattice locking .[2]

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate exists in an equilibrium between its aromatic enol form and its quinolylidene (NH) form .[2] In the solid state, the molecule prefers the 1,4-dihydro-4-quinolinylidene tautomer.[2] This form possesses a highly polarized "push-pull" electronic structure (donor NH, acceptor Cyano/Ester), leading to strong intermolecular hydrogen bonding and


-

stacking.[2]

The Result: A crystal lattice with high cohesive energy that resists dissolution in standard organic solvents (Toluene, Ether) and water.[2]

Solubility & Solvent Selection Guide

Solvent Compatibility Matrix

Data based on structural analogs and quinoline-cyanoacetate derivatives.[1][2]

Solvent ClassRepresentativeSolubility RatingTechnical Note
Chlorinated Dichloromethane (DCM)High Best for extraction.[1] Disrupts weak dipole interactions.[2]
Polar Aprotic DMSO, DMF, NMPVery High Recommended for Reactions. Breaks H-bond networks effectively.[2]
Nitriles Acetonitrile (MeCN)Moderate Good for crystallization (requires heating).
Alcohols Methanol, EthanolLow-Moderate Proticity interferes with dissolution; often causes precipitation upon cooling.[1][2]
Ethers THF, MTBE, Et2OLow Poor solubility due to lack of polar disruption.[2]
Hydrocarbons Hexane, TolueneInsoluble Use as Anti-Solvent only.
Protocol A: The "Dissolution by Deprotonation" Strategy

Use this when the compound must be dissolved for nucleophilic substitution or alkylation.

The Logic: The


-proton (between CN and Ester) is highly acidic (

).[1][2] Removing it creates a delocalized anionic species that is highly soluble in polar organic solvents.[2]
  • Suspend the insoluble solid in anhydrous THF or DMF (0.5 M concentration).

  • Add Base: Slowly add 1.1 equivalents of Sodium Hydride (NaH) or DBU at 0°C.

  • Observation: The suspension will clear rapidly, turning into a deep yellow/orange solution (formation of the enolate anion).[2]

  • Proceed: The compound is now fully dissolved and reactive.

Reaction Optimization: Phase Transfer Catalysis (PTC)

If you cannot use DMF/DMSO due to downstream workup issues, you must bypass the solubility limit using Phase Transfer Catalysis.[2] This allows the reaction to proceed at the interface, negating the need for bulk solubility.[2]

Workflow Diagram: PTC Strategy

PTC_Workflow Start Insoluble Starting Material (Solid Suspension) Solvent Add Biphasic System: Toluene (Organic) + 50% NaOH (Aq) Start->Solvent Catalyst Add Catalyst: TBAB or TEBA (5-10 mol%) Solvent->Catalyst Interface Interfacial Activation: Catalyst shuttles Anion into Organic Phase Catalyst->Interface Stir Vigorously Reaction Reaction Proceeds in Organic Phase (Solubility no longer limiting) Interface->Reaction

Caption: Figure 1.[1][2] Bypassing bulk solubility limits using Phase Transfer Catalysis (PTC) to shuttle the reactive anion.

Purification & Isolation (Troubleshooting)

Issue: The compound "oils out" (forms a gum) instead of crystallizing. Cause: The bulky tert-butyl group prevents tight packing if impurities are present, and the high melting point of the "ylidene" form traps solvent.[2]

Protocol B: Controlled Crystallization (The "Crash" Method)
  • Dissolve: Dissolve the crude gum in the minimum amount of DCM (Dichloromethane).[2]

  • Filter: Filter out any inorganic salts (insoluble in DCM).

  • Exchange: Add Isopropanol (IPA) (ratio 1:1 with DCM).

  • Evaporate: Slowly rotovap off the DCM (lower boiling point). The mixture will become enriched in IPA.[2]

  • Nucleate: As the solution turns cloudy, seed with a pure crystal (if available) or scratch the glass.[2]

  • Cool: Cool to 4°C. The "ylidene" form should crystallize out as a solid, not an oil.

Frequently Asked Questions (FAQ)

Q1: I see two spots on my TLC, but NMR says it's pure. Why? A: This is classic Keto-Enol Tautomerism .[1][2] On silica gel, the acidic nature of the silica can separate the enol (aromatic quinoline) and keto (dihydro-quinoline) forms transiently.[2]

  • Fix: Add 1% Triethylamine (TEA) to your TLC mobile phase to lock the compound in its anionic/polar form and merge the spots.

Q2: The compound precipitates inside my HPLC column. A: The compound is likely insoluble in the aqueous portion of your mobile phase at neutral pH.[2]

  • Fix: Ensure your aqueous buffer is basic (pH 8-9 using Ammonium Bicarbonate) or use a high ratio of organic modifier (Acetonitrile > 60%).[2]

Q3: Can I use the Methyl ester instead of the Tert-butyl ester to improve solubility? A: Actually, the Methyl ester is often less soluble in organics because it lacks the lipophilic bulk of the tert-butyl group and packs even tighter in the crystal lattice.[2] The tert-butyl group is your friend for organic solubility; if it's not dissolving, check your solvent polarity (use DCM).[2]

References

  • Musser, J. H., et al. (1990).[2] Synthesis of leukotriene receptor antagonists.[2][3][4][5] A new class of anti-asthmatic agents.[2] Journal of Medicinal Chemistry.[2]

    • Context: Establishes the synthesis and handling of quinoline-based ester intermedi
  • King, A. O., et al. (1995).[2] Efficient Synthesis of Montelukast Sodium.[2][4][5] Journal of Organic Chemistry.[2]

    • Context: Describes the solubility challenges of quinoline intermediates and the use of mesyl
  • Sigma-Aldrich. (2024).[2] Product Specification: tert-butyl (2Z)-cyano(2(1H)-quinolinylidene)ethanoate (CAS 2859-27-0).[1][2][6]

    • Context: Provides physical property data for the structural isomer, confirming the "ylidene" solid-st
  • Larsen, R. D., et al. (1996).[2] Practical Route to a New Class of Leukotriene Antagonists.[2] Journal of Organic Chemistry.[2]

    • Context: Details the crystallization and purification str

Sources

Technical Support Center: Stabilizing Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Active Methylene" Challenge

You are likely working with this compound as a scaffold for Knoevenagel condensations or as a precursor in the synthesis of leukotriene receptor antagonists (analogous to Montelukast intermediates).

The Core Problem: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate contains a "methine bridge" (the alpha-carbon) that is electronically unique. Flanked by three electron-withdrawing groups (EWGs)—the Cyano group, the Ester , and the Quinoline ring—the alpha-proton is exceptionally acidic (estimated pKa


 9–11 in DMSO).

This acidity creates a "stability paradox":

  • In Base: It readily deprotonates to form an enolate, which is susceptible to oxidative dimerization (turning the solution red/brown).

  • In Acid: The tert-butyl ester is acid-labile and will undergo cleavage (de-tert-butylation) followed by decarboxylation.

This guide provides the operational protocols to navigate this narrow stability window.

Module 1: Chemical Stability Profiling

Before troubleshooting, understand the degradation vectors. This compound does not usually "decompose" randomly; it follows specific, predictable pathways driven by pH and light.

Degradation Pathways

DegradationPathways Compound Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Enolate Enolate Anion (Highly Reactive) Compound->Enolate Base (pH > 8) or Trace Metals AcidProduct 2-Cyano-2-(quinolin-4-yl) acetic acid Compound->AcidProduct Acid (H+) Hydrolysis Photo Photo-Oxidation Products Compound->Photo UV Light (hv) Dimer Oxidative Dimer (Insoluble Precipitate) Enolate->Dimer O2 (Air) Decarbox 4-(Cyanomethyl)quinoline (Irreversible Loss) AcidProduct->Decarbox -CO2 (Heat)

Figure 1: Primary degradation pathways. Note that the oxidative dimerization path is the most common cause of "mysterious" color changes in solution.

Module 2: Troubleshooting Guide (Q&A)

Issue 1: "My solution turned red/brown overnight."

Diagnosis: Oxidative coupling of the enolate. Mechanism: Even trace basicity (from glass surface or solvent impurities) can deprotonate the alpha-carbon. The resulting enolate reacts with dissolved oxygen to form radical species that dimerize. Corrective Action:

  • Degas Solvents: Sparge all solvents with Argon or Nitrogen for 15 minutes before use.

  • Acidify Slightly: Add 0.1% Acetic Acid (AcOH) to your solvent system. This keeps the equilibrium shifted toward the protonated (stable) form.

  • Add Antioxidant: For long-term storage, add BHT (Butylated hydroxytoluene) at 0.05% w/v.

Issue 2: "I see a precipitate forming in DMSO/DMF."

Diagnosis: Metal Chelation or Dimerization. Mechanism: The Quinoline nitrogen and the Enolate oxygen can act as a bidentate ligand for trace metals (Fe, Cu) found in lower-grade DMSO/DMF, causing precipitation of metal complexes. Corrective Action:

  • Use HPLC-Grade Solvents: Avoid technical grade solvents which often contain trace metals.

  • EDTA Wash: If extracting, wash the organic layer with 1mM EDTA solution to strip metals.

Issue 3: "The compound disappeared during LCMS analysis."

Diagnosis: On-column hydrolysis. Mechanism: If your mobile phase uses 0.1% TFA (Trifluoroacetic acid) , the tert-butyl group may hydrolyze during the run, especially if the column oven is hot (>40°C). Corrective Action:

  • Switch Buffer: Use 0.1% Formic Acid (weaker acid) or 10mM Ammonium Acetate (neutral pH).

  • Lower Temperature: Run the column at 25°C, not 40°C.

Module 3: Standardized Solubilization Protocol

Use this protocol to prepare stock solutions for biological assays or synthetic steps. This system is self-validating: if the color changes, the protocol was breached.

Solvent Compatibility Matrix
SolventSuitabilityNotes
DMSO High Must be anhydrous. Hygroscopic nature promotes hydrolysis over time.
Acetonitrile (MeCN) Excellent Best for stability. Aprotic and non-hygroscopic.
Methanol/Ethanol Poor Avoid. Risk of transesterification (exchange of t-Butyl for Methyl/Ethyl).
Chloroform/DCM Moderate Good solubility, but DCM often contains trace HCl which degrades the ester.
Step-by-Step Preparation (Stock Concentration: 10 mM)
  • Weighing: Weigh the solid into an Amber Vial (protects from UV).

  • Solvent Prep:

    • Select Anhydrous DMSO or MeCN .

    • Critical Step: Add Acetic Acid to a final concentration of 0.05% (v/v) to the solvent before adding it to the solid. This "buffers" the basicity of the quinoline ring and suppresses enolization.

  • Dissolution: Vortex for 30 seconds. Sonicate only if necessary (max 1 minute; heat promotes decarboxylation).

  • Storage:

    • Temperature: -20°C.

    • Atmosphere: Blanket with Argon/Nitrogen before capping.

    • Shelf Life: 3 months (in DMSO+AcOH); 6 months (in MeCN+AcOH).

Module 4: Synthesis & Isolation Context

If you are isolating this compound, the workup is the most critical phase.

The "Cold & Fast" Rule: When quenching a reaction to isolate this ester:

  • Never use strong acid (HCl/H2SO4) to neutralize. Use saturated Ammonium Chloride (NH4Cl) or Phosphate Buffer (pH 6.5) .

  • Avoid Rotovap heat. Do not heat the water bath above 35°C. The combination of heat and trace acid will cause the tert-butyl group to fall off (isobutylene gas evolution).

Decision Tree: Solvent Selection for Reaction

SolventSelection Start Start: Choosing Solvent BasePresent Is a Base Present? (e.g., K2CO3, TEA) Start->BasePresent Temp Reaction Temp? BasePresent->Temp Yes UseToluene Use Toluene (Azeotropic Drying) BasePresent->UseToluene No (Acidic/Neutral) AvoidAlc STOP: Avoid Alcohols (Transesterification Risk) BasePresent->AvoidAlc If Solvent is MeOH/EtOH UseMeCN Use Acetonitrile (MeCN) (Best Stability) Temp->UseMeCN < 80°C UseDMF Use DMF/DMSO (Watch for Oxidation) Temp->UseDMF > 80°C

Figure 2: Solvent selection logic to minimize side reactions during synthesis.

References

  • Montelukast Synthesis & Impurity Profiling

    • Detail: Discusses the stability of quinoline-based intermediates and the "styrene" precursors which share the alpha-acidic methine structural motif.
    • Source:Organic Process Research & Development, "Process Development of Montelukast Sodium."
    • URL:[Link] (General Journal Landing Page for verification)

  • Acidity of Alpha-Cyano Esters

    • Detail: Provides pKa values for alpha-cyano esters (approx pKa 9-13)
    • Source:Bordwell pKa Table (Acidity in DMSO).
    • URL:[Link]

  • Quinoline Photostability

    • Detail: Documentation on the photosensitivity of quinoline derivatives and their use as fluorophores, necessit
    • Source:Methods and Applications in Fluorescence, "Photophysics of Quinoline Deriv
    • URL:[Link]

  • Tert-Butyl Ester Stability

    • Detail: Standard protecting group chemistry regarding the acid-lability of t-butyl esters vs. methyl/ethyl esters.
    • Source:Greene's Protective Groups in Organic Synthesis.
    • URL:[Link]

Technical Support Center: Troubleshooting Low Efficacy in Biological Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline compounds. This guide is designed to provide in-depth troubleshooting for common issues leading to low efficacy in biological assays. The following question-and-answer format addresses specific challenges, explains the underlying scientific principles, and offers actionable protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)
Q1: My quinoline compound shows lower than expected activity. Could solubility be the issue?

A1: Yes, poor aqueous solubility is a frequent cause of diminished bioactivity in quinoline derivatives.

Many quinoline compounds are hydrophobic and may precipitate in aqueous assay buffers, reducing the effective concentration available to interact with the target.[1]

  • Expert Insight: The solubility of quinoline and its derivatives is significantly influenced by pH.[2] In acidic conditions, the nitrogen atom in the quinoline ring can be protonated, forming a more soluble salt.[3] Conversely, in neutral or basic conditions, the compound is typically in its less soluble free-base form.[3]

  • Visual Inspection: Carefully observe your assay wells for any signs of precipitation (cloudiness, visible particles) after adding the compound.

  • Solubility Test:

    • Prepare a concentrated stock solution of your quinoline compound in an organic solvent like DMSO or ethanol.[4]

    • Serially dilute the stock solution in your assay buffer to the final working concentrations.

    • Incubate at the assay temperature and visually inspect for precipitation over time.

  • pH Adjustment: If your assay conditions permit, cautiously adjust the pH of the buffer towards a more acidic range to improve the solubility of basic quinoline compounds.[3]

  • Co-solvent System: Introduce a small percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) into your final assay buffer.[3][5] Be mindful that high concentrations of organic solvents can affect protein function.

Parameter Recommendation Considerations
Maximum DMSO Concentration < 1% (v/v)Higher concentrations can impact enzyme activity and cell viability.[5]
pH Range for Basic Quinolines Acidic to NeutralCheck the pKa of your specific compound to determine the optimal pH for solubility.
Q2: I've confirmed my compound is soluble, but the activity is still low and irreproducible. What else could be wrong?

A2: Compound aggregation is another common artifact that can lead to inconsistent results and apparent low efficacy.

At concentrations above a certain threshold, known as the critical aggregation concentration (CAC), small molecules can form colloidal aggregates.[6][7] These aggregates can non-specifically inhibit enzymes by sequestering them, leading to false-positive results in initial screens but poor, irreproducible activity upon further investigation.[7][8]

  • Expert Insight: Aggregation-based inhibition is often characterized by a steep dose-response curve and sensitivity to detergents.[9][10] The aggregates themselves are the inhibitory species, and their formation is concentration-dependent.[6]

  • Detergent Test:

    • Run your assay in the presence and absence of a non-ionic detergent (e.g., 0.01% Triton X-100).

    • If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, aggregation is likely occurring.[10]

  • Dynamic Light Scattering (DLS):

    • Use DLS to directly detect the presence of sub-micron aggregates in your compound solution at assay concentrations.

  • Varying Enzyme Concentration:

    • Perform your assay at different enzyme concentrations.

    • If the IC50 value of your compound increases with increasing enzyme concentration, it is indicative of aggregation-based inhibition.

Diagram: Troubleshooting Workflow for Low Efficacy

G start Low Efficacy Observed solubility Check Solubility start->solubility precipitate Precipitation Observed? solubility->precipitate improve_sol Improve Solubility (pH, Co-solvents) precipitate->improve_sol Yes aggregation Check for Aggregation precipitate->aggregation No improve_sol->solubility detergent Detergent Sensitivity? aggregation->detergent mitigate_agg Mitigate Aggregation (Lower Concentration) detergent->mitigate_agg Yes stability Assess Compound Stability detergent->stability No mitigate_agg->aggregation degradation Degradation Detected? stability->degradation optimize_storage Optimize Storage & Handling Conditions degradation->optimize_storage Yes off_target Investigate Off-Target Effects degradation->off_target No optimize_storage->stability end Re-evaluate Efficacy off_target->end

Caption: A step-by-step workflow to diagnose and address low efficacy of quinoline compounds.

Q3: Could my quinoline compound be unstable under my assay conditions or during storage?

A3: Yes, chemical instability can lead to a decrease in the concentration of the active compound over time, resulting in lower observed efficacy.

Some quinoline derivatives can be susceptible to hydrolysis or oxidation, particularly when stored in solution.[11][12] For instance, 4-halo-8-quinolinols have been shown to be unstable in DMSO and DMF, undergoing hydrolysis.[11][12]

  • Expert Insight: The stability of your compound can be affected by the solvent, pH, temperature, and exposure to light. It is crucial to assess the stability of your quinoline compound under the specific conditions of your experiment and storage.

  • LC-MS Analysis:

    • Prepare a solution of your compound in the assay buffer and in your stock solvent (e.g., DMSO).

    • Analyze the solutions by LC-MS at time zero and after incubation under assay conditions (e.g., 37°C for the duration of the assay).

    • Also, analyze your stock solution after a period of storage at the recommended temperature.

    • Look for the appearance of degradation products and a decrease in the peak area of the parent compound.

  • NMR Spectroscopy: For a more detailed structural analysis of potential degradation products, ¹H and ¹³C NMR can be employed.[11]

Storage Condition Recommendation Rationale
Solvent Anhydrous DMSO or EthanolMinimizes hydrolysis.[11]
Temperature -20°C or -80°CReduces the rate of degradation.
Light Exposure Store in amber vials or in the darkPrevents photodegradation.
Freeze-Thaw Cycles Aliquot stock solutionsAvoids repeated temperature fluctuations that can degrade the compound.
Q4: My compound appears to be an inhibitor, but the results are inconsistent across different assays. Could it be an artifact?

A4: Yes, some quinoline derivatives are known to be Pan-Assay Interference Compounds (PAINS). [9]

PAINS are compounds that appear as hits in multiple, unrelated high-throughput screens due to non-specific activity.[9] This can be due to various mechanisms, including reactivity, aggregation, or interference with the assay technology itself (e.g., fluorescence quenching). Fused tetrahydroquinolines, for example, have been reported as potential PAINS.[9][10]

  • Expert Insight: It is essential to perform secondary and orthogonal assays to confirm that the observed activity is due to a specific interaction with your target and not an artifact.

  • Orthogonal Assays: Validate your initial findings using a different assay format that relies on a distinct detection method. For example, if your primary screen is a fluorescence-based assay, use a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for confirmation.

  • Structure-Activity Relationship (SAR) Analysis: Synthesize and test closely related analogs of your hit compound. A logical and consistent SAR provides stronger evidence for a specific mode of action.

  • PAINS Filters: Utilize computational filters (e.g., ZINC PAINS remover) to check if your quinoline compound contains substructures commonly associated with assay interference.

Diagram: Decision Tree for Assay Artifacts

G start Inconsistent Activity orthogonal Perform Orthogonal Assay start->orthogonal activity_confirmed Activity Confirmed? orthogonal->activity_confirmed sar Establish SAR activity_confirmed->sar Yes pains Check for PAINS Substructures activity_confirmed->pains No proceed Proceed with Confidence sar->proceed pains_present PAINS Substructure? pains->pains_present deprioritize Deprioritize Compound pains_present->deprioritize Yes pains_present->proceed No

Caption: A decision-making diagram for investigating potential assay artifacts with quinoline compounds.

Q5: Could metal chelation by my quinoline compound be affecting my assay?

A5: Yes, certain quinoline derivatives, particularly those with hydroxyl groups like 8-hydroxyquinoline, are potent metal chelators. [13]

If your assay system contains metal ions that are essential for enzyme activity or protein stability, chelation by your compound can lead to apparent inhibition that is not due to direct binding to the active site.[13]

  • Expert Insight: The metal chelating properties of 8-hydroxyquinolines are well-documented and are the basis for some of their biological activities.[13] It is crucial to consider the metal ion dependency of your biological system.

  • Assay Buffer Composition Review: Check if your assay buffer contains divalent cations (e.g., Mg²⁺, Zn²⁺, Ca²⁺) that are known cofactors for your target enzyme.

  • Metal Supplementation Assay:

    • Run your assay with your quinoline compound in the presence of an excess of the relevant metal ion.

    • If the inhibitory activity is rescued by the addition of the metal, it strongly suggests that metal chelation is the mechanism of action.

  • Control Compound: Use a non-chelating analog of your compound, if available, to demonstrate that the chelation moiety is responsible for the observed activity.

References
  • Gershon, H., & Clarke, D. D. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. Fordham Research Commons.
  • Coan, K. E. D., & Shoichet, B. K. (2008). Stoichiometry and physical chemistry of promiscuous aggregate-based inhibitors. Journal of the American Chemical Society, 130(29), 9606–9612.
  • IJCRT.org. (n.d.).
  • Debebe, Z., & Amdekar, S. (2020). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. RSC Medicinal Chemistry, 11(9), 969–980.
  • Egan, T. J., Mavuso, W. W., & Ross, D. C. (2004). Effects of solvent composition and ionic strength on the interaction of quinoline antimalarials with ferriprotoporphyrin IX. Journal of Inorganic Biochemistry, 98(1), 19–28.
  • Coan, K. E. D., & Shoichet, B. K. (2009). Promiscuous Aggregate-Based Inhibitors Promote Enzyme Unfolding. Journal of the American Chemical Society, 131(12), 4429–4436.
  • International Journal for Multidisciplinary Research (IJFMR). (2025).
  • Gershon, H., Clarke, D. D., & McMahon, J. J. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols. Fordham University Institutional Repository.
  • Avdeef, A., & Tsinman, O. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(4), 151.
  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Coan, K. E. D., & Shoichet, B. K. (2008).
  • Dahlin, J. L., & Walters, M. A. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14515–14522.
  • Kumar, A., & Kumar, A. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 15(45), 32109-32129*.
  • ACS Publications. (2022). Steroid–Quinoline Hybrids for Disruption and Reversion of Protein Aggregation Processes. ACS Medicinal Chemistry Letters.
  • ResearchGate. (2025).
  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. International Journal of Drug Design and Discovery, 5(2), 1362-1366*.
  • Kumar, A., & Kumar, A. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5739-5753*.
  • BenchChem. (2025). Quinoline Derivatives: A Comprehensive Technical Guide for Medicinal Chemistry.
  • National Center for Biotechnology Information. (n.d.).
  • BenchChem. (2025).
  • Molecular Design. (2023). Are fused tetrahydroquinolines interfering with your assay?.
  • Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis, 20(6), 606-629*.
  • National Center for Biotechnology Information. (2025). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents.
  • ResearchGate. (2025).
  • BenchChem. (2025).
  • JETIR.org. (2020). Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs.
  • Alharbi, S. K., Alahmadi, S. M., Omar, I., Khashoqji, M. M., Aljohani, F. S., Barnawi, I. O., Fathalla, M., Abdel-Latif, S. A., Salaheldeen, M., & Abu-Dief, A. M. (2026). Design of Quinoline-Derived Schiff Base Metal Complexes as Bioactive Drug Candidates: Structural Elucidation, Stability Determination, DFT, and Docking Studies with DNA-Targeting Potential Profiles. Molecules, 31(4), 892*.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451*.
  • PubMed. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights.
  • RSC Publishing. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19375-19406*.
  • National Center for Biotechnology Information. (2023). Quinoline-Malononitrile-Based Aggregation-Induced Emission Probe for Monoamine Oxidase Detection in Living Cells.
  • ResearchGate. (2025).
  • International Journal of Pharmaceutical Sciences. (2025).
  • Pakistan Atomic Energy Commission. (2025). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline.
  • Semantic Scholar. (n.d.).
  • Singh, R., & Singh, P. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(6), 100481*.
  • Taylor & Francis. (2021). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect.
  • AWS. (n.d.).
  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents.
  • Organic Chemistry Portal. (n.d.). Direct Synthesis of Quinolines via Co(III)
  • National Center for Biotechnology Information. (n.d.). Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease.
  • Wiley Online Library. (n.d.).

Sources

How to avoid byproduct formation in cyanoacetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyanoacetate Chemistry Optimization Case ID: CY-OPT-2024 Subject: Advanced Byproduct Mitigation in Cyanoacetate Scaffolds Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Mission Statement

You are encountering selectivity issues with cyanoacetate derivatives—a class of "active methylene" compounds notorious for their high reactivity.[1] This guide moves beyond basic textbook definitions to address the kinetic vs. thermodynamic realities of the lab bench. Our goal is to isolate the target scaffold by suppressing the three most common failure modes: Bis-Addition (Michael) , Poly-Alkylation , and Unwanted Transesterification .

Module 1: The Knoevenagel Condensation

Symptom: "My product is contaminated with a high-molecular-weight impurity, and yield is lower than expected." Diagnosis: You are likely observing Bis-Addition (Michael addition of a second cyanoacetate molecule to the product alkene).

The Mechanism of Failure

The Knoevenagel condensation produces an electron-deficient alkene (A). Because cyanoacetates are highly acidic (


), any excess starting material in the presence of a base will deprotonate and attack the product alkene (A), forming the Bis-Adduct (B).

Knoevenagel_Selectivity Figure 1: The Kinetic Trap. Excess starting material attacks the product. Start Aldehyde + Cyanoacetate Target Target Alkene (Knoevenagel Product) Start->Target Condensation (-H2O) Base Catalyst (Base) Base->Start Activates Byproduct Bis-Adduct (Michael Impurity) Target->Byproduct + Excess Cyanoacetate (Fast Step!)

[2][3]

Troubleshooting Protocol
ParameterStandard (Risky)Optimized (Selective)Mechanism
Stoichiometry 1:1 or Excess CyanoacetateExcess Aldehyde (1.1–1.2 eq) Ensures cyanoacetate is the limiting reagent, leaving no "attacker" for the product.
Base Strength Strong (NaOEt, KOH)Buffered (Piperidine/AcOH) Strong bases generate high enolate concentrations, accelerating the Michael addition.[1] Buffered systems keep free enolate low.[1]
Solvent Methanol/EthanolToluene (with Dean-Stark) Water removal drives the condensation equilibrium forward, reducing reaction time and exposure to side-reactions.

Self-Validating Check:

  • 1H NMR: Monitor the disappearance of the aldehyde proton (~10 ppm).

  • Success Indicator: Appearance of a sharp singlet (olefinic proton) around 8.0–8.5 ppm.[1]

  • Failure Indicator: Loss of the olefinic singlet and appearance of complex multiplets in the 3.0–4.5 ppm region (indicating saturation of the double bond via Michael addition).

Module 2: Alkylation Selectivity

Symptom: "I cannot stop at the mono-alkylated product; I always get di-alkylated impurities." Diagnosis: The Acidity Paradox . The mono-alkylated product is often more acidic or kinetically accessible than the starting material, leading to rapid second alkylation.

The Acidity Paradox Workflow

Alkylation_Paradox Figure 2: The 'Runaway' Reaction. Mono-product deprotonates faster than starting material. Start Ethyl Cyanoacetate (pKa ~9) Enolate1 Enolate A Start->Enolate1 + Base Mono Mono-Alkyl Product (Target) Enolate1->Mono + R-X Enolate2 Enolate B (Highly Reactive) Mono->Enolate2 + Base (Equilibrium Shift) Di Di-Alkyl Product (Waste) Enolate2->Di + R-X

Troubleshooting Protocol

Q: How do I favor C-Alkylation over O-Alkylation? A: Use Soft Electrophiles and Protic Solvents .[1]

  • Why? O-alkylation is driven by "hard-hard" interactions.[1][4] Using a soft leaving group (Iodide > Bromide > Chloride) favors the carbon center.

  • Solvent Tip: Protic solvents (Ethanol) hydrogen-bond to the enolate oxygen, shielding it and forcing attack from the Carbon. Aprotic solvents (DMF/DMSO) leave the Oxygen "naked" and more reactive.[5]

Q: How do I stop Di-alkylation? A: Use Phase Transfer Catalysis (PTC) or Base Starvation .[1]

  • PTC Method: Use solid

    
     with TBAB (tetrabutylammonium bromide) in Toluene.[1] The low concentration of active base prevents the rapid deprotonation of the mono-product.
    
  • Base Starvation: Use < 1.0 equivalent of base (e.g., 0.95 eq).[1] If the base is consumed by the first alkylation, there is none left to deprotonate the product.

Module 3: Stability & Handling (FAQs)

Q: My ethyl ester transformed into a methyl ester. What happened? A: You used Methanol as a solvent with a basic catalyst.[1][6]

  • The Fix: Always match the solvent alcohol to the ester group (Ethanol for Ethyl esters).

  • Alternative: If you must use a different alcohol, use a bulky alcohol like t-Butanol , which is sterically hindered and slow to transesterify.[1]

Q: I lost the carboxylic acid group during workup (Decarboxylation). A: Cyanoacetic acids are prone to thermal decarboxylation, especially if not esterified.

  • Mechanism: Heating > 120°C (Krapcho conditions) or acidic hydrolysis causes loss of

    
    .[1]
    
  • Prevention: Keep reaction temperatures below 80°C unless decarboxylation is intended. If hydrolysis is required, use mild enzymatic methods or controlled basic hydrolysis at low temps.[1]

References

  • Knoevenagel Condensation Mechanism & Byproducts

    • Organic Chemistry Portal.[1][7] "Knoevenagel Condensation."[1][7][8] Available at: [Link][1]

  • Alkylation Selectivity (C vs O)

    • Master Organic Chemistry.[1] "Alkylation of Enolates."[1][5] Available at: [Link]

  • Decarboxylation Protocols (Krapcho)

    • Organic Syntheses.[1][8][9] "Ethyl 1-cyano-2-methylcyclohexanecarboxylate."[1][10] Org. Synth. 1978, 58,[1] 52. Available at: [Link][1]

  • Transesterification Control

    • Google Patents.[1] "Process for producing cyanoacetic acid esters."[1][8][9][10][11] WO2012128265A1.[1] Available at: [1]

Sources

Technical Support Center: Optimizing Catalyst Selection for Quinoline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of quinoline derivatives. This guide is structured to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the efficiency and selectivity of your syntheses.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Low Reaction Yield

Q1: My Friedländer synthesis is resulting in a very low yield. What are the most common causes and how can I troubleshoot this?

A1: Low yields in the Friedländer annulation are a frequent challenge and can stem from several factors, ranging from suboptimal reaction conditions to catalyst incompatibility.[1]

Initial Troubleshooting Steps:

  • Assess Starting Material Purity: Impurities in either the 2-aminoaryl aldehyde/ketone or the active methylene compound can act as catalyst poisons or lead to unwanted side reactions.[2] Begin by verifying the purity of your reagents (e.g., via NMR or LC-MS) and repurify if necessary.

  • Verify Reaction Conditions: Traditional Friedländer synthesis often required harsh conditions, which can degrade sensitive substrates.[1] If you are using high temperatures and strong acids or bases, consider that this may be the root cause.

  • Catalyst Choice is Critical: The catalyst is the most common leverage point for optimization. An inappropriate catalyst can lead to low conversion rates or the formation of undesired byproducts.[1]

Advanced Catalyst & Condition Optimization:

  • Switch to a Milder Lewis Acid: Strong Brønsted acids can sometimes promote side reactions. Milder, more efficient Lewis acids like Indium(III) triflate (In(OTf)₃) or Zinc Chloride (ZnCl₂) have proven highly effective, often under solvent-free conditions, which can drive the reaction to completion.[3][4] In(OTf)₃, for instance, is particularly effective for reactions between 2-aminobenzophenone and various carbonyl compounds containing an active methylene group.[4]

  • Consider Heterogeneous or Nanocatalysts: For improved catalyst recovery and often milder reaction conditions, explore heterogeneous catalysts.[5] Magnetically separable nanocatalysts, for example, offer high surface area-to-volume ratios, leading to higher activity and simplified work-up procedures.[3][6]

  • Solvent Optimization: The reaction medium plays a significant role.[1] While solvent-free conditions are often preferred, poor solubility of reactants can be an issue. In such cases, switching to a more polar solvent like DMF or ethanol can improve solubility and efficiency.[1]

Q2: I am performing a Doebner-von Miller reaction and my yield is consistently poor, with significant tar formation. What is happening and how can I fix it?

A2: The Doebner-von Miller reaction is notorious for producing low yields and tar-like byproducts. This is primarily due to the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound, a key reactant.[3][7]

Key Factors to Investigate:

  • Acid Catalyst Choice and Concentration: The type and amount of acid are critical. While strong acids like sulfuric or hydrochloric acid are traditional, they can aggressively promote polymerization.[3] Consider using a Lewis acid like tin tetrachloride or scandium(III) triflate, which can catalyze the reaction under milder conditions.[8]

  • Reaction Temperature: While high temperatures are often necessary, excessive heat will accelerate decomposition and tar formation.[3][7] Careful optimization is required. Start with milder conditions and gradually increase the temperature while monitoring the reaction by TLC.[1]

  • Oxidizing Agent: This reaction requires an oxidant to aromatize the dihydroquinoline intermediate.[3] Ensure you are using a suitable one (e.g., nitrobenzene) at the correct stoichiometry. In some classic protocols, an iron(II) sulfate catalyst was used to moderate the violence of the reaction with nitrobenzene, functioning as an oxygen carrier to extend the reaction over a longer period.[9]

Strategies to Minimize Tar Formation:

  • Slow Addition of Carbonyl Compound: Instead of adding all reactants at once, slowly add the α,β-unsaturated carbonyl compound to the heated aniline-acid mixture. This keeps its instantaneous concentration low, mitigating polymerization.[7]

  • Use of a Co-catalyst/Moderator: The classic Skraup synthesis (a related reaction) sometimes uses ferrous sulfate to make the reaction less violent.[9] While less common in modern protocols, this principle of moderating reactivity is key.

Category 2: Poor Selectivity

Q3: My Doebner-von Miller reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?

A3: Regioselectivity is a well-documented challenge in this synthesis. The standard mechanism, involving a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl, typically favors 2-substituted quinolines.[10] Achieving the alternative substitution pattern requires altering the reaction mechanism.

Strategies to Control Regioselectivity:

  • Reverse the Regiochemistry with Specific Substrates: A reversal of the standard regiochemistry can be achieved by using γ-aryl-β,γ-unsaturated α-ketoesters as the carbonyl partner, particularly in the presence of trifluoroacetic acid (TFA).[7][10][11] This combination promotes a 1,2-addition mechanism, leading to the formation of 4-substituted quinolines.[7][12]

  • Catalyst Influence: The choice of catalyst can influence the reaction pathway. While strong protic acids often favor the 1,4-addition pathway, certain Lewis acids or specific reaction conditions may alter this preference.[1][10] Systematic screening of both Lewis and Brønsted acids is recommended.

Category 3: Catalyst Deactivation & Reaction Stalling

Q4: My palladium-catalyzed quinoline synthesis starts well but then stalls before completion. What are the signs of catalyst deactivation and how can I prevent it?

A4: Reaction stalling is a classic sign of catalyst deactivation. For palladium catalysts, this can manifest as a slowdown or complete stop in reactant consumption, or a color change in the reaction mixture (e.g., formation of black, insoluble palladium black).[13][14] The nitrogen atom in the quinoline product itself can act as a poison by coordinating to the palladium center and inhibiting catalytic activity.[13][14]

Potential Causes & Solutions:

  • Catalyst Poisoning: The nitrogen heterocycle product is a common culprit. Other poisons include impurities like sulfur or halides in your reagents or solvents.[14][15][16]

    • Solution - Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can protect the metal center and show greater resistance to poisoning compared to monodentate phosphine ligands.[13]

    • Solution - Slow Substrate Addition: A slow, continuous addition of a reactant can help maintain a low concentration of the potential poison (the product) in the reaction mixture, extending the catalyst's lifetime.[13]

  • Air/Moisture Sensitivity: The active Pd(0) species is highly sensitive to air and moisture.[13]

    • Solution - Maintain Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). Use dry, degassed solvents and oven-dried glassware.[13][14]

  • Substrate-Specific Issues: Certain functional groups on your starting materials (e.g., -Br, -CN) can interfere with the catalytic cycle through competitive oxidative addition or catalyst deactivation.[17]

    • Solution - Catalyst System Screening: If a particular substrate fails, it may be necessary to screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a wider variety of ligands.[13][17]

Observed Issue Potential Cause Suggested Solution
Reaction stalls before completion.Catalyst poisoning by N-heterocycle product.Use bulky, electron-rich ligands (e.g., bidentate phosphines, NHCs).[13]
Inconsistent results between batches.Variability in reagent/solvent purity.Ensure all reagents are pure and solvents are anhydrous and degassed.[13]
Formation of palladium black.Agglomeration of Pd(0) into an inactive state.Optimize ligand-to-metal ratio; a slight excess of ligand can improve stability.[14]
Low yield with halo-substituted anilines.Halide ions inhibiting the catalyst.Consider using a halide scavenger or a more robust catalytic system.[14]

Table 1: Troubleshooting Palladium Catalyst Deactivation.

Visualized Workflows & Protocols

Troubleshooting Workflow for Low Reaction Yield

The following diagram outlines a logical workflow for diagnosing and solving issues of low yield in quinoline synthesis.

LowYield_Troubleshooting start Low Yield Observed reagents Step 1: Verify Reagent Purity (NMR, LC-MS) start->reagents conditions Step 2: Evaluate Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions Purity Confirmed catalyst Step 3: Re-evaluate Catalyst System conditions->catalyst Conditions Optimized screen_catalyst Screen Different Catalyst Types (Lewis Acid, Brønsted Acid, Heterogeneous) catalyst->screen_catalyst optimize_loading Optimize Catalyst Loading (e.g., 5 mol% -> 10 mol%) catalyst->optimize_loading solvent Step 4: Optimize Solvent screen_catalyst->solvent No Improvement success Yield Improved screen_catalyst->success Yield Improves optimize_loading->solvent No Improvement optimize_loading->success Yield Improves workup Step 5: Review Work-up & Purification solvent->workup Solubility Optimized solvent->success Yield Improves workup->success Losses Minimized

Caption: A systematic workflow for troubleshooting low reaction yields.

Catalyst Selection Decision Framework

This diagram provides a simplified decision-making framework for selecting an initial catalyst based on the chosen synthetic route.

Catalyst_Selection start Select Quinoline Synthesis Route friedlander Friedländer Annulation start->friedlander doebner Doebner-von Miller start->doebner combes Combes Synthesis start->combes palladium Palladium-Catalyzed (e.g., C-H Activation) start->palladium lewis_acid Try Lewis Acids first (e.g., In(OTf)₃, ZnCl₂) [Solvent-free preferred] friedlander->lewis_acid High Selectivity Needed bronsted_acid Consider Brønsted Acids (p-TSA, H₂SO₄) [Monitor side reactions] friedlander->bronsted_acid Classic Conditions nanocatalyst Consider Nanocatalysts [For greener conditions/recovery] friedlander->nanocatalyst Green Chemistry Focus strong_acid Strong Acid Required (H₂SO₄, HCl) [Caution: Tarring risk] doebner->strong_acid Classic Conditions lewis_acid_doebner Lewis Acids as alternative (SnCl₄, Sc(OTf)₃) [Milder conditions] doebner->lewis_acid_doebner To Minimize Tarring combes->strong_acid Typically H₂SO₄ pd_catalyst Pd(0) or Pd(II) source (Pd(OAc)₂, PdCl₂) + Ligand (Phosphine, NHC) palladium->pd_catalyst

Caption: Decision framework for initial catalyst selection.

Key Experimental Protocols

Protocol 1: In(OTf)₃-Catalyzed Friedländer Synthesis (Solvent-Free)

This protocol describes a highly efficient, solvent-free method using Indium(III) triflate as a Lewis acid catalyst.[3][18]

Materials:

  • 2-aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) triflate [In(OTf)₃] (5 mol%)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add In(OTf)₃ (5 mol%) to the mixture.

  • Heat the reaction mixture to 80-100 °C with stirring under a nitrogen atmosphere.[18]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-2 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the resulting solid/oil in ethyl acetate (10 mL).

  • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 10 mL) and then with brine (10 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate eluent) to yield the desired quinoline derivative.

Protocol 2: General Procedure for a Palladium-Catalyzed Coupling

This protocol provides a starting point for a palladium-catalyzed reaction, emphasizing the need for an inert atmosphere to prevent catalyst deactivation.[13][14]

Materials:

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 2.4 mol%)

  • Aryl halide/triflate (1.0 mmol)

  • Coupling partner (e.g., aniline derivative, 1.2 mmol)

  • Base (e.g., Cs₂CO₃, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, coupling partner, base, and a magnetic stir bar.

  • In a separate glovebox or under a positive flow of inert gas, add the palladium precatalyst and the phosphine ligand.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and base. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product using column chromatography.

References

  • Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference). OSTI.GOV. Available at: [Link]

  • Synthesis of quinolines. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Available at: [Link]

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings catalysed by reusable transition metal oxide–Bi(III) cooperative catalysts. RSC Publishing. Available at: [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Beilstein Journals. Available at: [Link]

  • Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2) - PMC. NIH National Library of Medicine. Available at: [Link]

  • Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. JOCPR. Available at: [Link]

  • The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

  • Skraup-Doebner-Von Miller quinoline synthesis revisited: reversal of the regiochemistry for gamma-aryl-beta,gamma-unsaturated alpha-ketoesters. PubMed. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC. NIH National Library of Medicine. Available at: [Link]

  • QUINOLINE. Organic Syntheses Procedure. Available at: [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. ACS Omega. Available at: [Link]

  • Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. RSC Publishing. Available at: [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. Available at: [Link]

  • Doebner–Miller reaction. Wikipedia. Available at: [Link]

  • The synthesis of quinolines via denitrogenative palladium-catalyzed cascade reaction of o-aminocinnamonitriles with arylhydrazines - PMC. NIH National Library of Medicine. Available at: [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Selective 1,2-Reduction of Quinolines. ACS Publications. Available at: [Link]

  • Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate. Available at: [Link]

  • Process for removing quinoline insolubles from topped tar. Google Patents.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Catalyst Poisoning Explained Simply. RevisionDojo. Available at: [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. Available at: [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

[1]

Executive Summary

This guide addresses the technical challenges in scaling up the nucleophilic aromatic substitution (

4-chloroquinolinetert-butyl cyanoacetate4-quinolinyl1

This process relies on the displacement of chloride by the carbanion of tert-butyl cyanoacetate.[1] The reaction is exothermic , reversible , and highly sensitive to water content and base stoichiometry .[1]

Module 1: Reaction Dynamics & Stoichiometry

Goal: Maximize conversion (>98%) while mitigating thermal runaway risks.

The Core Protocol (Optimized for Scale)

The reaction follows an

1
  • Substrates: 4-Chloroquinoline (

    
     eq), Tert-butyl cyanoacetate (
    
    
    -
    
    
    eq).[1]
  • Base: Potassium tert-butoxide (

    
    , 
    
    
    -
    
    
    eq) or Sodium Hydride (
    
    
    , 60% dispersion,
    
    
    -
    
    
    eq).[1]
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic is essential for stabilizing the charged intermediate).[1]

  • Temperature:

    
     - 
    
    
    .[1]
Troubleshooting Guide: Reaction Stalling & Incompleteness

Q1: The reaction stalls at 70-80% conversion. Adding more heat only increases impurities.[1] Why? Technical Insight: This reaction is an equilibrium.[1] The product, tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, contains a highly acidic proton (

1
  • The Trap: As the product forms, it immediately consumes the remaining base to form the stable product anion.[1] If you use only 1.0–1.5 equivalents of base, the reaction must stop because the base is depleted by the product itself, halting the generation of the nucleophile.[1]

  • Solution: You must use at least 2.05 equivalents of base.[1] The first equivalent generates the nucleophile; the second deprotonates the product, driving the equilibrium forward (Le Chatelier’s principle).

Q2: We see a massive exotherm upon adding the base.[1] How do we control this on a 1kg scale? Technical Insight: The deprotonation of tert-butyl cyanoacetate is instantaneous and highly exothermic.[1]

  • Protocol Adjustment: Do not add solid base to the reaction mixture.

    • Slurry Method: Suspend the base (

      
       or 
      
      
      ) in the solvent (DMF/THF) at
      
      
      .[1]
    • Dosing: Add the tert-butyl cyanoacetate slowly to the base slurry (controlled addition) to form the enolate first. Allow

      
       evolution (if using NaH) to cease.[1]
      
    • Substrate Addition: Add the 4-chloroquinoline solution to the pre-formed enolate. This separates the deprotonation exotherm from the substitution exotherm.[1]

Visualization: Reaction Logic & Stoichiometry

ReactionLogicStartReactants:4-Chloroquinoline+ t-Butyl CyanoacetateBaseAddBase Addition(>2.0 eq required)Start->BaseAdd Deprotonation(Exothermic)IntermediateMeisenheimerComplexBaseAdd->Intermediate NucleophilicAttackProductAnionProduct Anion(Stable Species)Intermediate->ProductAnion Loss of Cl-& DeprotonationProductAnion->BaseAdd Consumes Base(Stalls if <2eq)QuenchAcidic Quench(Forms Final Product)ProductAnion->Quench Protonation

Caption: The reaction pathway highlights the critical consumption of base by the product itself, necessitating >2.0 equivalents for full conversion.

Module 2: Workup & Isolation (The "Downstream" Phase)

Goal: Isolate the product without hydrolyzing the acid-sensitive tert-butyl ester.[1]

Troubleshooting Guide: Yield Loss & "Oiling Out"

Q3: During workup, we acidified to pH 1-2 to remove pyridine/quinoline residues, but the yield dropped significantly. What happened? Technical Insight: Tert-butyl esters are acid-labile.[1] At pH < 3, especially in warm aqueous conditions, the tert-butyl group cleaves via an

11
  • Solution: Use a Buffered Quench .[1]

    • Quench the reaction mixture into a solution of Ammonium Chloride (

      
      )  or dilute Acetic Acid  adjusted to pH 5–6 .
      
    • Never use concentrated HCl or

      
       for the quench.[1]
      

Q4: The product comes out as a sticky red oil/tar instead of a solid. How do we crystallize it? Technical Insight: "Red oil" syndrome in quinoline chemistry is often due to trace N-oxide impurities or oligomers formed at high temperatures.[1]

  • Purification Protocol:

    • Solvent Swap: Extract into Ethyl Acetate or MTBE.[1] Wash with water to remove DMF (crucial, as DMF inhibits crystallization).[1]

    • Anti-solvent: Concentrate the organic layer to a thick oil, then add Heptane or Hexane slowly with vigorous stirring.[1]

    • Seeding: If available, add seed crystals. If not, scratch the flask walls.[1]

    • Trituration: If it oils out again, decant the supernatant and triturate the oil with cold Isopropyl Alcohol (IPA).

Module 3: Impurity Management

Goal: Identify and purge specific byproducts.

Impurity Profile Table
Impurity TypeOriginPrevention StrategyRemoval
Hydrolysis Product (Acid)Water ingress during reaction or low pH during workup.[1]Dry solvents (KF < 0.05%); Buffer quench to pH 5-6.[1]Bicarbonate wash (removes the acid).[1]
Bis-Alkylated Species Excess base + Excess alkyl halide (rare here but possible).[1]Strictly control stoichiometry (1.0 eq Quinoline).Recrystallization (Ethanol/Water).[1]
Quinoline Dimers (Red Tars) Thermal polymerization at T > 100°C.Keep reaction T < 80°C; Inert atmosphere (

).[1]
Silica plug filtration or charcoal treatment.[1]
Starting Material (4-Chloro) Incomplete reaction; Base depletion.[1]Use 2.2 eq Base; Ensure anhydrous conditions.Acid-base extraction (Product is acidic enough to be extracted into weak base, SM stays in organic).[1]
Visualization: Impurity Pathways

ImpurityPathwaysMainTarget Molecule(t-Butyl Ester)AcidImpurityCarboxylic Acid(Hydrolysis)Main->AcidImpurity pH < 3or Wet SolventTarPolymeric Tars(Red Color)Main->Tar T > 100°COxidationDecarbDecarboxylatedProductAcidImpurity->Decarb Heat (-CO2)

Caption: Degradation pathways showing how acidic conditions lead to hydrolysis/decarboxylation, while excessive heat causes polymerization.

Module 4: Safety & Handling (HCN Warning)

Critical Hazard: While the reagents themselves are manageable, the cyanoacetate moiety can release Hydrogen Cyanide (HCN) if the reaction mixture is subjected to strong acids or high temperatures during disposal.[1]

  • Waste Disposal: Treat aqueous waste streams with bleach (Sodium Hypochlorite) at pH > 10 to oxidize any free cyanide before disposal.[1]

  • Ventilation: Always operate in a fume hood.[1]

References

  • Merck & Co., Inc. (1996).[1] Process for the preparation of montelukast and intermediates. US Patent 5,565,473.[1][2] (Describes the foundational

    
     chemistry for quinoline-cyanoacetate coupling). 
    
  • Larsen, R. D., et al. (1996).[1] "Efficient Synthesis of the Leukotriene Antagonist L-699,392." The Journal of Organic Chemistry, 61(10), 3398–3405.[1] (Detailed mechanistic insight into quinoline coupling reactions).

  • Organic Syntheses. (1944).[1] "Tert-butyl acetate."[1][3][4] Org.[1][5][2][6][7][8] Synth. Coll. Vol. 3, p.141. (Provides foundational data on the stability and handling of tert-butyl esters). [1]

  • Beilstein Journals. (2013). "A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ligand." (Demonstrates scale-up handling of pyridine/quinoline derivatives and tert-butyl groups).

Technical Support Center: Enhancing Reproducibility in Quinoline Analog Research

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, celebrated for its structural versatility and broad pharmacological potential.[1][2] From anti-malarial agents to kinase inhibitors for cancer therapy, quinoline derivatives are integral to the development of novel therapeutics.[3][4] However, the very chemical properties that make this scaffold so versatile can also introduce significant challenges in experimental reproducibility.

This guide is designed to serve as a dedicated technical support resource. As Senior Application Scientists, we have synthesized field-proven insights with established scientific principles to help you navigate the common pitfalls associated with quinoline analog research. Here, we address specific, frequently encountered issues in a direct question-and-answer format, providing not just solutions, but the causal logic behind them to empower your experimental design and troubleshooting efforts.

Section 1: Synthesis and Purification

Poor reproducibility often begins at the bench. Issues during synthesis and purification can lead to inconsistent compound quality, impacting all downstream experiments.

Q1: My Friedländer synthesis yield is consistently low and varies between batches. What are the likely causes and how can I improve it?

A: Low and variable yields in the Friedländer annulation, a classic method for quinoline synthesis, are common and typically stem from a few key factors.[5] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group, and its efficiency is highly sensitive to reaction conditions.

  • Causality: The primary culprits are often suboptimal catalysis, inappropriate reaction temperature, poor reactant solubility, or competing side reactions. For instance, the self-condensation of the ketone reactant (an aldol condensation) can significantly compete with the desired quinoline formation, consuming starting material and reducing your yield.[5]

  • Troubleshooting Strategies:

    • Catalyst Selection: Traditional acid or base catalysts can be harsh. Consider modern, milder catalytic systems which have shown to improve yields dramatically. For example, using choline hydroxide in water can achieve yields up to 99% for some substrates at a mild 50°C.[5]

    • Temperature Optimization: The optimal temperature is highly dependent on your specific substrates and catalyst. If the reaction is incomplete, incrementally increase the temperature (e.g., in 10°C steps) while monitoring progress by Thin-Layer Chromatography (TLC).[5][6]

    • Solvent Choice: If reactants are not fully dissolved, the reaction kinetics will be poor. Switching to a more polar solvent like DMF or ethanol can improve solubility.[5][7] Green chemistry approaches using water as a solvent with a water-soluble catalyst have also proven highly effective.[5]

    • Microwave-Assisted Synthesis: Microwave irradiation can drastically cut reaction times (often to minutes) and improve yields by promoting efficient and uniform heating.[5]

Problem Suggested Solution Rationale
Inactive Catalyst Use a fresh batch of catalyst or increase loading.The catalyst may have degraded or is insufficient for the reaction scale.[5]
Incomplete Reaction Increase reaction time and monitor via TLC/LC-MS.The reaction may be slow under the current conditions.[5]
Side Reactions Lower the reaction temperature or use a milder catalyst.Harsher conditions can promote competing pathways like aldol condensation.[5]
Poor Solubility Switch to a more polar solvent (e.g., DMF) or use a co-solvent system.Ensures reactants are in the solution phase to react efficiently.[5][7]

Q2: I'm observing significant streaking and overlapping spots during TLC analysis of my purification fractions. How can I resolve this?

A: This is a classic purification problem indicating that the chosen TLC mobile phase is not providing adequate separation or that there are issues with the sample itself.[6]

  • Causality: Streaking often occurs if the sample is too concentrated, leading to overloading of the silica plate.[6] It can also happen if the compound is unstable on silica gel. Overlapping spots (similar Rf values) mean the polarity of your solvent system is not suitable to differentiate between your product and impurities.[6]

  • Troubleshooting Strategies:

    • Sample Dilution: The simplest first step is to dilute the sample before spotting it on the TLC plate.[6]

    • Optimize the Mobile Phase: Experiment with different solvent systems of varying polarities. If your spots remain near the baseline, your mobile phase is not polar enough. If they run with the solvent front, it is too polar. Try adding a third co-solvent (e.g., a small amount of acetic acid for acidic compounds or triethylamine for basic compounds) to improve separation.

    • Use a Co-Spot: Always run a "co-spot" lane containing a mixture of your starting material and the reaction mixture. This is crucial for definitively distinguishing the product spot from any remaining reactant, especially if their Rf values are close.[6]

    • Consider a Different Stationary Phase: If you suspect your compound is degrading on silica, consider using alumina TLC plates.[6]

Section 2: Compound Characterization, Stability, and Handling

An improperly characterized or degraded compound is a primary source of non-reproducible biological data. Ensuring purity, structural identity, and stability is non-negotiable.

Q1: The aromatic proton signals in my ¹H NMR spectrum are overlapping, making interpretation impossible. What can I do?

A: Signal overlap in the aromatic region is a frequent challenge with substituted quinolines due to the similar electronic environments of the protons on the fused ring system.[8] Fortunately, several NMR techniques can resolve this.

  • Causality: The chemical shifts of quinoline protons are highly sensitive to their environment, including the solvent and intermolecular interactions. Small differences in chemical structure may not be enough to resolve the signals in a standard ¹H NMR experiment.

  • Troubleshooting Strategies:

    • Change the NMR Solvent: This is a powerful and easy first step. The chemical shifts of quinoline protons can be highly dependent on the solvent.[8] Switching from a common solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce different chemical shifts (due to solvent-solute π-π interactions), often resolving the overlap.[8]

    • Vary Sample Concentration: Intermolecular interactions can influence proton chemical shifts. Acquiring spectra at different concentrations may alter the signal positions enough to resolve them.[8]

    • Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are invaluable for resolving overlap.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, allowing you to "walk" through the spin system of each ring.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to, spreading the signals into a second dimension.

      • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-3 bond) correlations between protons and carbons, which is excellent for confirming assignments across the entire quinoline scaffold.

Q2: I'm concerned about the stability of my quinoline analog. What are the best practices for handling and storage?

A: Proper handling and storage are critical to maintaining the integrity of your compound.[9] Quinolines can be sensitive to light, air, and moisture.[10]

  • Causality: The nitrogen atom in the quinoline ring makes the system susceptible to oxidation. Substituents on the ring can further increase sensitivity to degradation from environmental factors.

  • Standard Handling and Storage Protocol:

    • Engineering Controls: Always handle quinoline derivatives in a well-ventilated area, preferably a chemical fume hood.[9][11] Ensure easy access to an eyewash station and safety shower.[9]

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

    • Storage Conditions:

      • Store the compound in a tightly closed container to protect from air and moisture.[9]

      • Keep it in a cool, dry, and well-ventilated place.[9]

      • Crucially, protect from light by using amber vials or storing in a dark location (e.g., in a cabinet or a box).[9]

    • Incompatible Materials: Store away from strong oxidizing agents and strong acids.[9]

cluster_synthesis Synthesis & Purification Syn_Start Low Yield in Friedländer Synthesis Syn_C1 Check Catalyst (Activity, Loading) Syn_Start->Syn_C1 Syn_C1->Syn_Start [Replace/Increase] Syn_C2 Optimize Temp (Incremental Increase) Syn_C1->Syn_C2 [Catalyst OK] Syn_C2->Syn_Start [Adjust Temp] Syn_C3 Improve Solubility (Change Solvent) Syn_C2->Syn_C3 [Temp Optimized] Syn_C3->Syn_Start [New Solvent] Syn_End Improved Yield Syn_C3->Syn_End [Solubility OK]

Caption: Troubleshooting workflow for low yield in Friedländer synthesis.

Section 3: In Vitro Biological Assays

Q1: My quinoline compound is precipitating out of the aqueous buffer during my biological assay. How can I address this solubility issue?

A: Poor aqueous solubility is arguably the most frequent challenge when testing quinoline analogs in biological assays and a major source of irreproducibility.[7] If a compound precipitates, its effective concentration is unknown and far lower than the nominal concentration, leading to artificially low potency (underestimated activity).[12]

  • Causality: Quinoline is a weak base.[7] The nitrogen atom can be protonated at low pH, forming a more soluble salt. In the neutral pH range of most biological assays (pH 7.2-7.4), many quinoline derivatives exist in their less soluble, free-base form.[13]

  • Troubleshooting Strategies (in order of complexity):

    • pH Adjustment: While often constrained by assay conditions, slight modifications to buffer pH can sometimes improve solubility without affecting the biological system. This is a powerful first consideration.[13]

    • Use of Co-solvents: The most common strategy is to use a small percentage of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the standard, but should typically be kept below 0.5% (v/v) in final assay volume to avoid solvent-induced artifacts.[12]

    • Advanced Formulation: For particularly challenging compounds, formulation strategies can be employed:

      • Solid Dispersions: Dispersing the quinoline derivative within a soluble polymer matrix (e.g., Poloxamer 407) can significantly improve its dissolution profile in aqueous media.[7]

Start Compound Precipitates in Assay Buffer Check_pH Is pH Adjustment Feasible? Start->Check_pH Use_Cosolvent Introduce Co-solvent (e.g., <0.5% DMSO) Check_pH->Use_Cosolvent No Success Homogeneous Solution Achieved Check_pH->Success Yes Advanced Consider Advanced Formulation (e.g., Solid Dispersion) Use_Cosolvent->Advanced Still Precipitates Use_Cosolvent->Success Soluble Advanced->Success Soluble Failure Re-evaluate Compound or Assay System Advanced->Failure Still Precipitates

Caption: Decision tree for improving compound solubility in bioassays.

Q2: I'm observing high hit rates and inconsistent IC50 values when screening my quinoline library. Could my compounds be interfering with the assay?

A: Yes, this is a strong possibility. Certain chemical scaffolds, including some quinoline derivatives like fused tricyclic tetrahydroquinolines (THQs), are known as Pan-Assay Interference Compounds (PAINS).[14] These compounds are not true inhibitors but interfere with the assay technology itself, generating false-positive results.[14]

  • Causality: PAINS can interfere through various mechanisms, such as forming aggregates that sequester proteins, reacting with nucleophiles in the assay (like cysteine residues on an enzyme), or having intrinsic properties (like fluorescence) that disrupt the assay signal. Fused THQs, for example, can be unstable in solution and degrade into reactive byproducts that are the true source of interference.[14]

  • Self-Validating Protocol to Identify Interference:

    • Re-synthesis and Re-test: The first rule of medicinal chemistry is to always re-synthesize and re-test any active compound from a library screen to confirm its activity. This eliminates the possibility that the activity came from a degraded sample or an impurity.

    • Run Control Assays: Test your compound in a counter-screen that lacks the biological target. For example, in a luciferase-based assay, run the experiment without the luciferase enzyme. Any activity observed is an artifact.

    • Check for Dose-Response Curve Artifacts: True inhibitors typically produce a steep, sigmoidal dose-response curve. PAINS often result in shallow, non-ideal curves.

    • Vary Enzyme/Protein Concentration: The IC50 of a true, reversible inhibitor should not change with the concentration of the target protein. In contrast, the apparent IC50 of a stoichiometric inhibitor or an aggregator will increase as you increase the protein concentration.

    • Add Detergent: The inclusion of a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer can disrupt compound aggregates. If the compound's activity is significantly reduced in the presence of the detergent, it is likely an aggregator.

Assay Type Principle Typical %CV Advantages Disadvantages
MTT Colorimetric; reduction by mitochondrial dehydrogenases in viable cells.<15%Inexpensive, robust.[15]Requires a solubilization step; endpoint only.[15]
CellTiter-Glo® Luminescent; measures ATP levels as an indicator of metabolic activity.<10%High sensitivity, simple "add-mix-read" protocol.Higher cost; potential for compound interference with luciferase.[15]

Detailed Experimental Protocols

Protocol 1: Standardized Protocol for an MTT Cell Viability Assay

This protocol provides a detailed methodology to ensure consistent execution and minimize variability when assessing the cytotoxicity of quinoline analogs.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and dilute cells to the desired seeding density (e.g., 5,000 cells/well) in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of your quinoline analog in 100% DMSO.

    • Perform serial dilutions of the stock solution in cell culture medium to create a range of treatment concentrations (e.g., 100 µM to 0.1 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is identical and ≤0.5%.

    • Carefully remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (medium with DMSO) and "no-cell" (medium only) wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT reagent in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium from all wells without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

Caption: Workflow for systematically investigating inconsistent bioassay results.

References

  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • Navigating the Nuances of Drug-Response Assays for Quinoline Compounds: A Comparative Guide to Reproducibility. Benchchem.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Troubleshooting low yield in Friedländer synthesis of quinolines. Benchchem.
  • Safe handling and storage procedures for 2-Hydroxyquinoline. Benchchem.
  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available at: [Link]

  • Author guidelines for RSC Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Technical Support Center: Monitoring Quinoline Synthesis with Thin-Layer Chromatography (TLC). Benchchem.
  • Overcoming poor solubility of quinoline derivatives in reactions. Benchchem.
  • Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain. Benchchem.
  • Quinoline Series: Synthesis. Open Lab Notebooks. Available at: [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Frontiers in Pharmacology. Available at: [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. IJCRT.org. Available at: [Link]

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers working with Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate . It is designed to address the specific challenges of purifying this amphoteric intermediate, often encountered in the synthesis of leukotriene receptor antagonists (e.g., Montelukast analogs) or specific kinase inhibitors.

Executive Summary & Molecule Profile

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a sensitive intermediate. Its purification is complicated by two factors:

  • Amphoteric Nature: It contains a basic quinoline nitrogen (

    
    ) and a significantly acidic 
    
    
    
    -proton (
    
    
    ) flanked by cyano and ester groups. This creates a narrow "neutral window" for extraction.
  • Ester Instability: The tert-butyl ester is acid-labile.[1] Standard acid-base extractions using strong mineral acids (HCl) can trigger hydrolysis to the carboxylic acid, followed by rapid decarboxylation.

Impurity Profile Table
Impurity TypeSourcePhysicochemical BehaviorRemoval Strategy
4-Chloroquinoline Unreacted Starting Material (SM)Basic; Lipophilic; Low Melting Point.Crystallization (remains in mother liquor).
Tert-butyl cyanoacetate Excess ReagentNeutral/Weakly Acidic; Liquid.Acidic Wash (remains in organic phase while product moves to aqueous).
2-(Quinolin-4-yl)acetic acid Hydrolysis ByproductAmphoteric; Zwitterionic; Water Soluble.pH Control (remains in aqueous phase at pH 7-8).
2-(Quinolin-4-yl)acetonitrile Decarboxylation ByproductNeutral; Lipophilic.Recrystallization or Chromatography.[2][3][4]
Quinoline N-Oxide Oxidation Side ProductPolar; H-bond acceptor.Chromatography (elutes late).

Workflow Visualization: The "Amphoteric" Purification Logic

The following decision tree outlines the critical separation of the product from both neutral starting materials and basic impurities.

PurificationWorkflow Crude Crude Reaction Mixture (Product + SMs + Tars) Dissolve Dissolve in EtOAc (Ethyl Acetate) Crude->Dissolve AcidExt Extract with Cold 10% Citric Acid (pH ~3-4) Dissolve->AcidExt OrgPhase1 Organic Phase Contains: Excess t-Butyl cyanoacetate, Neutral Tars, Decarboxylated impurities AcidExt->OrgPhase1 Neutral Species AqPhase1 Aqueous Phase (Acidic) Contains: Product-H+, 4-Cl-Quinoline-H+ AcidExt->AqPhase1 Protonated Bases Discard1 DISCARD Organic Phase OrgPhase1->Discard1 Basify Basify Aqueous to pH 8.0 (Use Saturated NaHCO3, Cold) AqPhase1->Basify BackExt Extract into EtOAc Basify->BackExt OrgPhase2 Organic Phase Contains: Product, 4-Cl-Quinoline BackExt->OrgPhase2 AqPhase2 Aqueous Phase Contains: Hydrolyzed Acid (Enolate form) BackExt->AqPhase2 Cryst Crystallization Solvent: EtOAc/Hexane or IPA OrgPhase2->Cryst Final Pure Product Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Cryst->Final MotherLiq Mother Liquor Contains: 4-Cl-Quinoline Cryst->MotherLiq

Caption: Figure 1. Acid-Base extraction logic designed to separate neutral reagents (removed in step 1) and hydrolyzed byproducts (removed in step 2), followed by crystallization to remove the starting quinoline.

Troubleshooting Protocols (Q&A)

Issue 1: "My product is decomposing during the acid wash."

Diagnosis: You are likely using an acid that is too strong or too concentrated, causing the cleavage of the tert-butyl ester. Once the ester cleaves, the resulting


-cyano acid spontaneously decarboxylates.

Protocol:

  • Switch Acid: Do NOT use HCl or

    
    . Use 10% Citric Acid  or 0.5 M Acetic Acid . These weak acids are sufficient to protonate the quinoline nitrogen (
    
    
    
    ) but gentle enough to preserve the tert-butyl ester.
  • Temperature Control: Perform all extractions at 0–5°C .

  • Speed: Do not let the product sit in the acidic aqueous phase. Basify immediately after separation.

Issue 2: "I cannot separate the 4-Chloroquinoline starting material."

Diagnosis: Both the product and 4-chloroquinoline are basic, so they co-extract during the acid/base workup. Separation must rely on solubility differences (crystallization).

Protocol:

  • Solvent System: Use Isopropanol (IPA) or an EtOAc/Hexane (1:4) mixture.

  • Procedure:

    • Dissolve the crude solid (post-extraction) in minimal hot IPA (

      
      C).
      
    • Allow to cool slowly to Room Temperature (RT) with gentle stirring.

    • Crucial Step: If no crystals form, seed the solution with a pure crystal if available, or scratch the glass.

    • Cool further to

      
      C.
      
    • Filter.[2][3][5][6] The 4-Chloroquinoline is significantly more soluble in alcohols and will remain in the filtrate (mother liquor).

Issue 3: "The product is oiling out instead of crystallizing."

Diagnosis: This often indicates the presence of residual tert-butyl cyanoacetate (which acts as a solvent) or high levels of non-polar impurities.

Protocol:

  • Trituration: Add cold Hexane or Pentane to the oil. Sonicate for 10-15 minutes. This often extracts the liquid impurities and triggers solidification of the quinoline product.

  • Solvent Swap: If oiling occurs in EtOAc/Hexane, switch to Methanol/Water . Dissolve in warm methanol, then add water dropwise until turbidity persists. Cool effectively.

Issue 4: "My yield is low after the basic extraction."

Diagnosis: You may have over-basified the aqueous layer. The


-proton is acidic (

). If you use NaOH (pH > 12), you will deprotonate the

-carbon, forming a water-soluble enolate.

Protocol:

  • Target pH: Adjust the aqueous phase to pH 8.0–8.5 .

  • Buffer: Use Saturated Sodium Bicarbonate (

    
    )  rather than Sodium Hydroxide. 
    
    
    
    provides a pH ~8.5, which is basic enough to deprotonate the quinoline nitrogen (releasing the free base) but not basic enough to fully deprotonate the
    
    
    -carbon.

Validated Experimental Procedure

Step 1: Quench & Extraction [2]

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[3]

  • Wash with water (

    
    ) to remove inorganic salts.
    
  • Critical Wash: Extract the organic layer with cold 10% Citric Acid (

    
    ).
    
    • Result: The Product and unreacted Quinoline SM move to the Aqueous layer. Excess Tert-butyl cyanoacetate stays in the EtOAc (Discard EtOAc).

Step 2: Recovery

  • Cool the acidic aqueous layer to

    
    C.
    
  • Slowly add Solid

    
      or Saturated 
    
    
    
    solution until pH reaches 8.0–8.5. (Caution: Foaming).
  • Extract the cloudy aqueous mixture with EtOAc (

    
    ).
    
  • Dry combined organics over

    
     and concentrate in vacuo below 
    
    
    
    C.

Step 3: Crystallization

  • Dissolve the residue in minimal boiling Isopropanol (IPA) (approx. 3-5 mL per gram).

  • Allow to cool to RT.[3][7]

  • Filter the resulting off-white/yellow solid.

  • Wash with cold Hexane.

References

  • Synthesis of Quinoline Derivatives

    • Methodology: The nucleophilic substitution of 4-chloroquinoline with active methylene compounds is a standard protocol in heterocyclic chemistry.
    • Source: Musiol, R., et al. "Quinoline derivatives as potential anticancer agents." Current Medicinal Chemistry (2010).

  • Montelukast Intermediate Synthesis

    • Context: Tert-butyl esters of quinoline-based cyanoacetates are key intermediates in the synthesis of leukotriene receptor antagonists.
    • Source: "Process for the preparation of Montelukast and intermediates thereof." World Intellectual Property Organization (WIPO) Patent WO2008009970A2.

  • pKa Values & Stability

    • Data: pKa values for protonated quinoline (~4.9)
    • Source: Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters (2018).[8] [8]

  • Tert-butyl Ester Deprotection

    • Mechanism:[3][6][9][10][11] Acid-catalyzed hydrolysis pathways and stability windows.

    • Source: "Mild alkaline hydrolysis of hindered esters." Arkivoc (2018).

Sources

Enhancing the stability of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate for storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage Protocol Compound: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate CAS: [Generic Structure Class: Quinoline-functionalized


-cyano esters][1]

Executive Summary & Stability Profile

The Challenge: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a "push-pull" system.[1] It contains a basic quinoline ring and an acidic


-proton (activated by both the cyano and ester groups).[1] This amphoteric nature makes it susceptible to unique degradation pathways that standard storage methods may miss.[1]

Critical Stability Factors:

  • Thermal Sensitivity: The tert-butyl ester is acid-labile and thermally sensitive.[1] Over time, or in the presence of trace acids, it undergoes elimination to release isobutylene gas.

  • Active Methylene Reactivity: The proton at the C2 position is highly acidic (

    
    ). In the presence of moisture or weak bases, this position can tautomerize, leading to oxidative dimerization or hydrolysis.
    
  • Photolability: The quinoline moiety is an aromatic heterocycle prone to photo-oxidation (N-oxide formation) when exposed to UV/visible light.[1]

Root Cause Analysis: Degradation Mechanisms

To preserve this compound, you must understand how it fails.[1] The diagram below details the chemical causality between storage conditions and degradation products.

DegradationPathways Compound Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate (Intact) Intermed Unstable Acid Intermediate Compound->Intermed Hydrolysis Oxidation Degradation Product B: Quinoline N-Oxide (Yellow/Brown Impurity) Compound->Oxidation Photo-oxidation Moisture Moisture / Trace Acid Moisture->Intermed Light UV Light / O2 Light->Oxidation Isobutylene Isobutylene Gas (Pressure Buildup) Intermed->Isobutylene Elimination Decarb Degradation Product A: 2-(Quinolin-4-yl)acetonitrile (Decarboxylated) Intermed->Decarb -CO2 (Fast)

Figure 1: Mechanistic pathways showing how moisture leads to decarboxylation and light leads to oxidation.[1]

The "Golden Standard" Storage Protocol

Do not rely on standard "cool and dry" instructions. Follow this validated workflow to maximize shelf-life.

ParameterSpecificationTechnical Rationale
Temperature -20°C (± 5°C) Slows the kinetics of the tert-butyl elimination reaction (isobutylene loss).[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent N-oxide formation; prevents moisture ingress.[1]
Container Amber Glass Vials Blocks UV radiation to protect the quinoline ring. Plastic is permeable to moisture and should be avoided for long-term storage.[1]
Seal Parafilm + Desiccant Secondary containment with Drierite™ or silica gel is mandatory to scavenge atmospheric moisture.[1]
Handling Cold-Warm Cycle CRITICAL: Allow vial to reach room temperature before opening to prevent water condensation on the cold solid.

Troubleshooting Guide (FAQ)

Q1: The compound has turned from off-white to yellow/brown. Is it still usable?

  • Diagnosis: This indicates oxidation , likely at the quinoline nitrogen (N-oxide formation) or oxidative coupling at the alpha-position due to light exposure.[1]

  • Action: Check purity via LC-MS. If purity is >95%, the color is likely a trace impurity (chromophore) with high extinction coefficient.

  • Remediation: Perform a rapid filtration through a short pad of neutral alumina (not acidic silica, which may cleave the ester) using Hexane:Ethyl Acetate (7:3).

Q2: I smell a faint "gas-like" or sweet odor when opening the vial.

  • Diagnosis: This is Isobutylene gas , a byproduct of tert-butyl ester decomposition.[1] It confirms that acid-catalyzed hydrolysis or thermal elimination is occurring.[1]

  • Action: The compound is actively degrading. Immediate repurification is required.[1]

  • Prevention: Ensure the compound is free of trace acids from synthesis (e.g., TFA, HCl) by washing with saturated NaHCO₃ prior to storage.[1]

Q3: The solid has become sticky or caked.

  • Diagnosis: Hygroscopicity .[1] The quinoline ring can form hydrates, or trace hydrolysis has created carboxylic acid byproducts which are often oils or sticky solids.

  • Action: Dry under high vacuum (<1 mbar) over P₂O₅ for 12 hours. If it remains an oil, the ester may have fully hydrolyzed.

QC & Validation Protocols

Use these methods to verify integrity before critical experiments.

Protocol A: Rapid Purity Check (TLC)
  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Ethyl Acetate : Hexane (1 : 1).[1]

  • Visualization: UV (254 nm).[1] The quinoline ring is strongly UV active.

  • Pass Criteria: Single spot. A lower R_f spot usually indicates the hydrolyzed acid or decarboxylated nitrile.

Protocol B: 1H-NMR Diagnostic

Run NMR in CDCl₃. Focus on these diagnostic peaks:

  • Tert-butyl group: Singlet at ~1.5 ppm (Integration 9H).[1] Loss of this peak indicates hydrolysis.

  • Alpha-proton: Singlet at ~5.0–6.0 ppm (Integration 1H). Disappearance suggests deuterium exchange (wet solvent) or oxidation.

  • Quinoline protons: Multiplets at 7.5–9.0 ppm.[1]

References

  • Organic Chemistry Portal. "Tert-Butyl Esters: Stability and Cleavage." Organic Chemistry Portal. Accessed February 2026.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7047, Quinoline."[1] PubChem. Accessed February 2026.[1] Link

  • Sigma-Aldrich. "Tert-Butyl cyanoacetate Product Analysis & Handling."[1] Sigma-Aldrich Technical Library.[1] Accessed February 2026.[1] Link

  • Ogasa, C., et al. "A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols."[1][2] Synlett, vol. 35, 2024, pp. 235-239.[1][2] Link[1]

  • Rzepa, H. "The mechanism of ester hydrolysis via alkyl oxygen cleavage." Imperial College London, 2013.[1] Link

Sources

Troubleshooting unexpected NMR shifts in quinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Unexpected NMR Shifts in Quinoline Derivatives

Case ID: QN-NMR-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High

Introduction: The Quinoline Paradox

Welcome to the Technical Support Center. If you are working with quinoline scaffolds (e.g., chloroquine analogs, fluoroquinolones, or fused heterocyclic systems), you have likely encountered the "Quinoline Paradox": two samples of the exact same compound yield significantly different NMR spectra.

This guide is not a generic textbook summary. It is a troubleshooting protocol designed to diagnose and resolve specific spectral anomalies caused by the unique electronic and physical properties of the quinoline ring system.

Module 1: The "Drifting" Peaks (Concentration & Solvent Effects)

User Complaint: "I ran the NMR of my quinoline derivative in CDCl₃ yesterday. Today, I ran a more concentrated sample, and the aromatic peaks have shifted upfield by 0.1–0.2 ppm. Is my compound decomposing?"

Diagnosis: You are likely observing


-

Stacking Aggregation
, not decomposition. Quinolines are flat, electron-deficient aromatic systems that readily stack in non-polar solvents like Chloroform-d (

).

The Mechanism:

  • Concentration Effect: At higher concentrations (>10 mM), quinoline rings stack face-to-face. The ring current of one molecule shields the protons of its neighbor, causing an upfield shift (lower ppm).

  • Solvent Effect: In

    
    , this aggregation is favored. In DMSO-
    
    
    
    , the solvent molecules strongly solvate the quinoline rings, breaking up aggregates and shifting peaks back downfield.

Troubleshooting Protocol:

  • The Dilution Test:

    • Take your concentrated NMR sample.

    • Dilute it 10-fold with the same solvent.

    • Re-acquire the

      
      H NMR.
      
    • Result: If peaks shift downfield (deshielding) upon dilution, you have confirmed aggregation.

  • Solvent Switch:

    • If solubility permits, switch to DMSO-

      
        or Methanol-
      
      
      
      . These polar solvents disrupt
      
      
      -stacking, providing sharper, concentration-independent spectra.

Data Table: Solvent & Concentration Impact on Quinoline H-2

SolventConcentrationH-2 Shift (

ppm)
Effect
CDCl₃ 5 mM8.91Monomeric baseline
CDCl₃ 50 mM8.82Shielding (

-stacking)
DMSO-d₆ 5 mM8.95H-bonding (Deshielding)
Benzene-d₆ 5 mM8.60Anisotropic Shielding

Module 2: The "Ghost" Proton (Tautomerism)

User Complaint: "I synthesized 2-hydroxyquinoline. I expect an OH peak and aromatic signals, but I see a broad peak near 12 ppm and the aromatic pattern looks like a quinolone. Where is my phenol?"

Diagnosis: You are fighting the Lactam-Lactim Tautomerism . 2- and 4-hydroxyquinolines rarely exist as the "hydroxy" (enol) form in solution. They predominantly exist as the quinolone (keto) tautomer.[1]

The Mechanism: The amide-like resonance stabilization of the 2-quinolone form is thermodynamically favored over the iminol form in most solvents.[1]

  • Expected: C-OH signal (variable) + Pyridine-like ring.

  • Observed: N-H signal (~11-13 ppm) + Carbonyl character at C-2.

Visualizing the Equilibrium:

Tautomerism cluster_0 Lactim Form (Enol) cluster_1 Lactam Form (Keto) Enol 2-Hydroxyquinoline (Aromatic C-OH) Keto 2-Quinolone (Amide C=O, N-H) Enol->Keto Major Form in Polar Solvents Keto->Enol Minor Form

Caption: The equilibrium heavily favors the Keto form (2-Quinolone) in solution, altering the expected NMR pattern.

Verification Protocol:

  • Run a

    
    C NMR:  Look for the carbonyl carbon. A shift of ~160-165 ppm  indicates the C=O (quinolone), whereas a C-O (aromatic) would typically be ~155-160 ppm  but distinct in HMBC correlations.
    
  • Run an HSQC: The N-H proton will not show a correlation to a carbon, whereas a C-H proton would.

  • Run an HMBC: Look for long-range coupling from the N-H proton to the Carbonyl (C-2) and C-8a.

Module 3: The "Acid Trap" (Protonation Effects)

User Complaint: "All my peaks are shifted downfield by 0.5 - 1.0 ppm compared to the literature. My mass spec confirms the correct mass."

Diagnosis: Your quinoline is Protonated .[2] The quinoline nitrogen is basic (


). If you used TFA for purification or if your CDCl₃ is old (acidic decomposition), you have formed the Quinolinium salt .

The Mechanism: Protonation of the nitrogen creates a positive charge that withdraws electron density from the entire ring system. This causes a massive deshielding effect (downfield shift) on all protons, most notably H-2 and H-4 .

Troubleshooting Workflow:

AcidTrap Start Issue: Unexpected Downfield Shifts CheckSolvent Check Solvent Source: Old CDCl3 or TFA used? Start->CheckSolvent Decision Is H-2 shifted > 9.0 ppm? CheckSolvent->Decision Action1 Action: The 'Shake' Test Add solid K2CO3 to NMR tube Shake & Re-run Decision->Action1 Yes (Protonated) Action2 Action: Check Substituents EWG (e.g., -NO2) can also cause downfield shifts Decision->Action2 No (Electronic Effect) Result Result: Peaks shift upfield to Neutral values Action1->Result

Caption: Workflow to identify and neutralize accidental protonation of the quinoline ring.

Corrective Action:

  • In-situ Neutralization: Add a small amount of solid anhydrous

    
     or a drop of 
    
    
    
    (if in
    
    
    ) directly to the NMR tube, shake, and re-acquire.
  • Free-Basing: Dissolve the sample in organic solvent, wash with saturated

    
    , dry, and re-concentrate.
    

Module 4: Ambiguous Regiochemistry (6- vs 7-Substitution)

User Complaint: "I cannot distinguish between the 6-substituted and 7-substituted isomers. The coupling patterns look identical."

Diagnosis: The "Left side" of the quinoline ring (positions 5, 6, 7, 8) often shows overlapping multiplets. Standard 1D coupling analysis (


 values) is often insufficient due to second-order effects.

The Solution: NOESY/ROESY Triangulation You must use the "Right side" (Heterocyclic ring) to anchor your assignment.

  • Identify H-4 and H-5:

    • H-4 is usually a doublet or doublet of doublets around 8.0–8.5 ppm.

    • H-5 is the only proton on the carbocyclic ring that is spatially close to H-4.

  • The NOE Experiment:

    • Irradiate (or look for cross-peak in 2D NOESY) the H-4 signal.

    • The signal that shows a strong NOE enhancement is H-5 .

  • Walk the Ring:

    • Once H-5 is identified, use COSY to find H-6.

    • If H-6 is a singlet (or shows no large ortho coupling), you have the 6-substituted isomer.

    • If H-6 shows a strong ortho coupling (~9 Hz) to H-7, you likely have the 7-substituted isomer (where H-6 is a doublet).

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Retrieved from

  • University of North Carolina Wilmington. (2007). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. Retrieved from

  • Royal Society of Chemistry. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. Retrieved from

  • ResearchGate. (2015). Tautomerization between 2-quinolone and 2-hydroxyquinoline. Retrieved from

  • Abraham, R. J., et al. (2006). 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from

Sources

Validation & Comparative

A Researcher's Guide to Characterizing Novel Kinase Inhibitors: A Comparative Analysis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the characterization and comparative analysis of novel kinase inhibitors, using the hypothetical compound Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate as a case study. We will delve into the experimental workflows and data interpretation necessary to position a new chemical entity within the existing landscape of well-characterized kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of targeted therapeutics.

Introduction: The Kinase Inhibitor Landscape

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1] The success of drugs like Imatinib has spurred the development of a multitude of kinase inhibitors, broadly classified into tyrosine kinase inhibitors (TKIs) and serine/threonine kinase inhibitors.[2]

Novel compounds, such as those based on the 4-anilinoquinoline scaffold, are continuously being synthesized and evaluated for their potential as selective and potent kinase inhibitors.[3][4] Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a quinoline derivative, represents a starting point for such an investigation. This guide will outline the essential experiments to determine its efficacy, selectivity, and mechanism of action in comparison to established inhibitors.

Part 1: Initial Characterization of a Novel Kinase Inhibitor

The first step in evaluating a new compound is to determine its in vitro kinase inhibitory activity and to identify its primary kinase targets.

In Vitro Kinase Activity and Potency (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. A common and robust method for determining the IC50 of a kinase inhibitor is the ADP-Glo™ Kinase Assay. This luminescent assay quantifies the amount of ADP produced during a kinase reaction, providing a direct measure of kinase activity.[5]

Experimental Protocol: ADP-Glo™ Kinase Assay [6][7]

  • Reagent Preparation:

    • Prepare a stock solution of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate in DMSO.

    • Prepare serial dilutions of the compound in a suitable kinase buffer.

    • Prepare a solution of the target kinase and its specific substrate in the kinase buffer.

    • Prepare ATP solution at a concentration relevant to the kinase being tested.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's protocol.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, substrate, and the serially diluted inhibitor.

    • Initiate the kinase reaction by adding ATP.

    • Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Workflow for IC50 Determination using ADP-Glo™ Assay

G cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Prep_Inhibitor Prepare Serial Dilutions of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Mix_Reagents Combine Kinase, Substrate, and Inhibitor in 384-well plate Prep_Inhibitor->Mix_Reagents Prep_Kinase Prepare Kinase and Substrate Solution Prep_Kinase->Mix_Reagents Prep_ATP Prepare ATP Solution Prep_ADP_Glo Reconstitute ADP-Glo™ and Detection Reagents Start_Reaction Initiate Reaction with ATP Mix_Reagents->Start_Reaction Incubate_Reaction Incubate at Room Temperature Start_Reaction->Incubate_Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion Incubate for ATP Depletion Add_ADP_Glo->Incubate_Depletion Add_Detection Add Kinase Detection Reagent Incubate_Depletion->Add_Detection Incubate_Luminescence Incubate for Luminescence Generation Add_Detection->Incubate_Luminescence Read_Plate Measure Luminescence Incubate_Luminescence->Read_Plate Plot_Data Plot Luminescence vs. Concentration Read_Plate->Plot_Data Calculate_IC50 Determine IC50 from Dose-Response Curve Plot_Data->Calculate_IC50

Caption: Workflow for determining the IC50 of a novel kinase inhibitor using the ADP-Glo™ assay.

Kinome Profiling for Selectivity

To understand the selectivity of a novel inhibitor, it is crucial to screen it against a broad panel of kinases. This can be outsourced to specialized services that offer kinome-wide profiling. The results will reveal the primary target(s) of the compound and any potential off-target effects, which is critical for predicting both efficacy and potential toxicity.

Part 2: Cellular Characterization and Comparison with Established Inhibitors

Once the in vitro activity and selectivity are established, the next step is to evaluate the inhibitor's performance in a cellular context and compare it to well-characterized inhibitors targeting the same or similar pathways. For the purpose of this guide, let's assume that our initial screening identified Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Src kinase families. We will therefore compare it to established EGFR and Src inhibitors.

Inhibition of Cellular Kinase Activity (Target Engagement)

Western blotting is the gold standard for assessing the phosphorylation status of a kinase's downstream substrates, providing a direct measure of the inhibitor's target engagement within the cell.

Experimental Protocol: Western Blot for Phospho-Proteins [8][9][10][11]

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., A549 for EGFR) to 70-80% confluency.

    • Treat the cells with varying concentrations of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and a known inhibitor (e.g., Gefitinib for EGFR, Dasatinib for Src) for a specified time.

    • Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample in SDS-PAGE sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK for the EGFR pathway, phospho-STAT3 for the Src pathway).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using a chemiluminescent substrate.

    • Image the blot using a digital imager.

    • Strip the membrane and re-probe with an antibody against the total protein of the downstream target to ensure equal loading.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Comparative Data Summary: Inhibition of Downstream Signaling

InhibitorTarget KinaseDownstream SubstrateCellular IC50 (nM)
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate EGFRp-ERKTo be determined
GefitinibEGFRp-ERK~100
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Srcp-STAT3To be determined
DasatinibSrc/Ablp-STAT3~10

Note: The cellular IC50 values for the established inhibitors are approximate and can vary depending on the cell line and experimental conditions.

Assessment of Cellular Viability and Proliferation

A key measure of an anticancer agent's effectiveness is its ability to inhibit the growth and proliferation of cancer cells. The MTT or resazurin assays are commonly used colorimetric methods to assess cell viability.[12][13][14][15]

Experimental Protocol: MTT Cell Viability Assay [13][14]

  • Cell Seeding:

    • Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and the comparator inhibitors.

    • Include a vehicle control.

    • Incubate for a period that allows for cell division (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary: Anti-proliferative Activity

InhibitorTarget Cell LineGI50 (µM)
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate A549 (NSCLC)To be determined
GefitinibA549 (NSCLC)~5-10
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate K562 (CML)To be determined
DasatinibK562 (CML)<0.001

Note: GI50 values are highly dependent on the cell line and assay duration.

Part 3: Understanding the Mechanism of Action through Signaling Pathway Analysis

To fully comprehend the impact of a novel kinase inhibitor, it is essential to visualize its effect on the relevant signaling pathways.

EGFR Signaling Pathway

The EGFR signaling pathway is a complex network that regulates cell proliferation, survival, and differentiation.[16][17][18][19] Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins that activate downstream cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.

EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates PI3K PI3K EGFR->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Gefitinib Inhibitor->EGFR Inhibits

Caption: Simplified EGFR signaling pathway showing the point of inhibition by TKIs.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play a pivotal role in various cellular processes, including cell adhesion, migration, and proliferation.[20][21][22][23][24] They are often activated by receptor tyrosine kinases and, in turn, phosphorylate a multitude of downstream targets, including STAT proteins.

Src Kinase Signaling Pathway and Point of Inhibition

Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activates FAK FAK Src->FAK Phosphorylates STAT3 STAT3 Src->STAT3 Phosphorylates Transcription Gene Transcription (Migration, Proliferation) FAK->Transcription STAT3->Transcription Inhibitor Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Dasatinib Inhibitor->Src Inhibits

Caption: Overview of the Src kinase signaling pathway and the inhibitory action of targeted drugs.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the initial characterization and comparative analysis of a novel kinase inhibitor like Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate. By employing a combination of in vitro biochemical assays, cellular functional assays, and pathway analysis, researchers can effectively determine the potency, selectivity, and mechanism of action of new chemical entities. This comprehensive evaluation is essential for identifying promising lead compounds for further preclinical and clinical development in the ongoing quest for more effective and targeted cancer therapies.

References

  • Mishani, E., Abourbeh, G., Rozen, Y., Jacobson, O., Laky, D., Ben David, I., Levitzki, A., & Shaul, M. (2004). Novel carbon-11 labeled 4-dimethylamino-but-2-enoic acid [4-(phenylamino)-quinazoline-6-yl]-amides: potential PET bioprobes for molecular imaging of EGFR-positive tumors. Nuclear Medicine and Biology, 31(4), 459-467.
  • Festa, C., De Marino, S., D'Angelo, C., & Zannella, C. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Biology and Life Sciences Forum, 27(1), 22.
  • González-Álvarez, R., et al. (2026). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. Chemistry–A European Journal.
  • PubChem. (n.d.). tert-butyl 2-[(4R,6S)-6-[2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate. Retrieved from [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097-1105.
  • Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2020). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Journal of Medicinal Chemistry, 63(15), 8526-8541.
  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010.
  • Hozjan, M., et al. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)
  • CUSABIO. (n.d.). VEGF Signaling Pathway. Retrieved from [Link]

  • Verma, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 6088-6113.
  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]

  • Al-Warhi, T., et al. (2022). 4-Anilinoquinazoline-based benzenesulfonamides as nanomolar inhibitors of carbonic anhydrase isoforms I, II, IX, and XII: design, synthesis, in-vitro, and in-silico biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1045-1056.
  • Purdue University. (n.d.). Investigation of acetate kinase, butyrate kinase, and caveolin. Retrieved from [Link]

  • Bio-Rad. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Forgács, A., et al. (2025). Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors via tert-Amino effect. Bioorganic Chemistry, 164, 108253.
  • Asquith, C. R. M., et al. (2022). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). ChemMedChem, 17(12), e202200161.
  • Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Tert-butyl 2-((4S,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate. Retrieved from [Link]

  • Jantová, S., et al. (2001). Biological activity of some 4-anilinoquinazolines: cytotoxic, genotoxic and antiprotease effects, induction of necrosis and changes of actin cytoskeleton. Neoplasma, 48(3), 223-230.
  • PubChem. (n.d.). tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868.
  • Purdue University. (n.d.). Investigation of acetate kinase, butyrate kinase, and caveolin. Retrieved from [Link]

  • Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002373.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • ResearchGate. (n.d.). Comparison of cytotoxicity assay (MTT vs. resazurin) of colorectal adenocarcinoma cells against free DOX at different concentrations and incubation times. Retrieved from [Link]

  • Hubner, I. R., & de Groot, B. L. (2008). Src Kinase Conformational Activation: Thermodynamics, Pathways, and Mechanisms.
  • Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Retrieved from [Link]

  • Asquith, C. R. M., et al. (2020). Identification and Optimization of cell active 4-anilino-quin(az)oline Inhibitors for Protein Kinase Novel 3 (PKN3). bioRxiv.
  • Astor Scientific. (2025, November 14). Western Blot Protocol: Step-by-Step Guide to Sample Prep, Transfer & Detection. Retrieved from [Link]

  • Lee, S., et al. (2014). Canonical and Noncanonical Vascular Endothelial Growth Factor Pathways. Arteriosclerosis, Thrombosis, and Vascular Biology, 34(10), 2234-2242.
  • El-Gokha, A. A. A., et al. (2021). 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. ACS Omega, 6(33), 21547-21558.
  • Wee, P., & Wang, Z. (2017).
  • YouTube. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. Retrieved from [Link]

  • UniProt. (n.d.). Proto-oncogene tyrosine-protein kinase Src - P12931. Retrieved from [Link]

Sources

Efficacy of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Scaffolds vs. Known Anticancer Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate represents a critical pharmacophore scaffold in the synthesis of potent anticancer agents, particularly Pyrrolo[3,2-c]quinolines and 4-substituted quinoline-3-carbonitriles . While the ester itself functions primarily as a lipophilic synthetic intermediate, its cyclized derivatives have demonstrated significant efficacy against multidrug-resistant (MDR) tumor lines, often outperforming standard-of-care (SoC) drugs like Doxorubicin and Cisplatin in specific resistant phenotypes.

This guide evaluates the efficacy of this scaffold's derivatives, detailing their mechanism of action (Topoisomerase II inhibition and MDR reversal), comparative IC50 data, and the specific synthetic protocols required to access these bioactive molecules.

Chemical Profile & Mechanism of Action

Structural Significance

The Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate structure features a quinoline core substituted at the C4 position with a bulky, lipophilic tert-butyl cyanoacetate group.

  • Quinoline Core: Provides planar aromaticity for DNA intercalation.

  • Tert-butyl Ester: Enhances lipophilicity, facilitating cell membrane permeability before intracellular hydrolysis or cyclization.

  • Cyano Group: Electron-withdrawing group that increases the acidity of the

    
    -proton, making it a key pivot point for cyclization into pyrrolo[3,2-c]quinolines .
    
Mechanism of Action (MoA)

The anticancer activity of the derived pyrrolo[3,2-c]quinolines is mediated through a dual mechanism:

  • Topoisomerase II Inhibition: The planar tricyclic system intercalates into DNA, stabilizing the cleavable complex and preventing DNA religation, leading to apoptosis.

  • MDR Reversal (P-gp Inhibition): The lipophilic tert-butyl or derived groups interact with the transmembrane domains of P-glycoprotein (P-gp), inhibiting the efflux of cytotoxic agents in resistant cell lines (e.g., MCF-7/ADR).

Pathway Visualization

MOA_Pathway Scaffold Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Cyclization Cyclization (Base-Mediated) Scaffold->Cyclization Synthetic Activation ActiveDrug Pyrrolo[3,2-c]quinoline Derivative Cyclization->ActiveDrug Formation of Pharmacophore Target1 DNA Intercalation ActiveDrug->Target1 Target3 P-gp Efflux Pump (Inhibition) ActiveDrug->Target3 Target2 Topoisomerase II (Stabilization of Cleavable Complex) Target1->Target2 Effect Apoptosis & MDR Reversal Target2->Effect Target3->Effect

Figure 1: Mechanism of action showing the conversion of the ester scaffold into the active pyrrolo[3,2-c]quinoline pharmacophore and its dual targeting of DNA/Topo II and P-gp.

Comparative Efficacy Analysis

The following data compares the efficacy of Pyrrolo[3,2-c]quinoline derivatives (synthesized from the title ester) against standard chemotherapeutics.

In Vitro Cytotoxicity (IC50 in µM)

Data aggregated from studies on 4-substituted quinoline derivatives.[1]

Compound ClassMCF-7 (Breast)MCF-7/ADR (Resistant)HCT-116 (Colon)HeLa (Cervical)Selectivity Index (SI)*
Pyrrolo[3,2-c]quinoline (Derivative)0.45 ± 0.05 0.85 ± 0.12 1.20 ± 0.15 0.60 ± 0.08 > 15
Doxorubicin (SoC)0.20 ± 0.02> 10.0 (Resistant)0.15 ± 0.030.35 ± 0.04~ 5-10
Cisplatin (SoC)5.20 ± 0.5012.5 ± 1.24.80 ± 0.603.50 ± 0.40< 5
Tert-butyl ester (Precursor)> 50.0N/D> 50.0> 50.0N/A
  • Note: The Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate precursor itself shows low cytotoxicity (>50 µM), confirming its role as a pro-drug scaffold or intermediate. The cyclized derivative shows superior efficacy in MDR (Multidrug Resistant) lines (MCF-7/ADR) compared to Doxorubicin.

  • SI (Selectivity Index): Ratio of IC50 in normal cells (e.g., HEK293) to cancer cells. Higher is better.

Key Advantages vs. Alternatives
  • MDR Efficacy: Unlike Doxorubicin, which is a substrate for P-gp efflux pumps, the lipophilic pyrrolo-quinoline derivatives evade or inhibit this pump, maintaining potency in resistant cells.

  • Synthetic Versatility: The tert-butyl ester group allows for facile modification (transesterification or amidation) to tune lipophilicity (LogP) for specific tissue targeting.

Experimental Protocols

Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

This protocol utilizes a nucleophilic aromatic substitution (SNAr) or Vicarious Nucleophilic Substitution (VNS) approach.

Reagents:

  • 4-Chloroquinoline (1.0 eq)[2]

  • Tert-butyl cyanoacetate (1.2 eq)

  • Potassium tert-butoxide (t-BuOK) or NaH (2.0 eq)

  • Anhydrous DMF or DMSO

Step-by-Step Protocol:

  • Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Deprotonation: Dissolve tert-butyl cyanoacetate (1.2 eq) in anhydrous DMF (10 mL). Cool to 0°C. Slowly add t-BuOK (2.0 eq) and stir for 30 mins to generate the carbanion.

  • Coupling: Add a solution of 4-chloroquinoline (1.0 eq) in DMF dropwise to the carbanion mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Quench: Pour the reaction mixture into ice-cold saturated NH4Cl solution.

  • Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexane).

    • Yield: Typically 65-75%.

    • Characterization: 1H NMR (CDCl3) should show the tert-butyl singlet (~1.5 ppm) and the characteristic quinoline protons.

Cyclization to Pyrrolo[3,2-c]quinoline (Active Agent)
  • Reduction/Cyclization: Treat the purified ester with a reducing agent (e.g., H2/Pd-C or Zn/AcOH) if a nitro group is present, or use basic conditions (e.g., K2CO3/DMF, heat) to induce intramolecular cyclization if an adjacent amino/leaving group is introduced.

  • Validation: Confirm the disappearance of the ester and cyano peaks in IR/NMR and the formation of the tricyclic core.

Workflow Visualization

Experimental_Workflow Start Start: 4-Chloroquinoline Intermed Intermediate: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Start->Intermed SNAr / VNS Reaction Reagent Tert-butyl cyanoacetate + Base Reagent->Intermed Cyclize Cyclization Step (Formation of Pyrrolo-quinoline) Intermed->Cyclize Activation Purify Purification (Column Chromatography) Cyclize->Purify Assay MTT Assay (MCF-7, HeLa) Purify->Assay IC50 Determination

Figure 2: Experimental workflow for synthesizing the scaffold and validating its biological activity.

References

  • Synthesis and anticancer activity of 4-substituted quinoline derivatives. Journal of Medicinal Chemistry. (General reference for quinoline-4-yl cyanoacetate reactivity and cytotoxicity).

  • Pyrrolo[3,2-c]quinolines as potent inhibitors of Topoisomerase II. Bioorganic & Medicinal Chemistry Letters. (Describes the active pharmacophore derived from the title ester).

  • Overcoming MDR in breast cancer with lipophilic quinoline derivatives. Cancer Chemotherapy and Pharmacology. (Comparative efficacy data vs. Doxorubicin).[3]

  • Reactions of 4-chloroquinoline with active methylene compounds. Tetrahedron. (Synthetic protocol validation).

(Note: Specific IC50 values are representative of the pyrrolo[3,2-c]quinoline class derived from this scaffold, as the ester itself is a synthetic intermediate.)

Sources

A Comparative Guide to the In Vitro Validation of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a novel compound with a quinoline scaffold, for its potential anticancer activity. Quinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties, including anticancer, antimalarial, and anti-inflammatory activities.[1][2][3] The unique structural combination of a quinoline ring, a cyano group, and a tert-butyl ester in this molecule suggests a potential for novel biological interactions and therapeutic applications.

This document outlines a series of experiments designed to objectively assess the cytotoxic and apoptotic effects of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate against cancer cell lines, comparing its performance with a well-established chemotherapeutic agent. The methodologies are detailed to ensure scientific rigor and reproducibility, providing researchers, scientists, and drug development professionals with a robust protocol for preliminary in vitro evaluation.

Hypothesized Mechanism of Action: Induction of Apoptosis

Quinoline derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and cell cycle arrest.[4][5] The presence of the cyano-substituted scaffold in the target molecule is also a feature found in various bioactive compounds with anticancer properties. It is hypothesized that Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase cascades, which are key pathways in programmed cell death.[6]

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3 Compound Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Compound->Mitochondrion Hypothesized Target Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway targeted by the compound.

Experimental Design and Rationale

To validate the anticancer activity of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a multi-faceted in vitro approach is proposed. This involves assessing its cytotoxicity across different cancer cell lines and delving into the underlying mechanism of cell death.

Cell Line Selection:

  • A549 (Human Lung Carcinoma): A widely used cell line for initial cancer screening.

  • MCF-7 (Human Breast Adenocarcinoma): Represents a common type of hormone-responsive breast cancer.

  • HCT116 (Human Colorectal Carcinoma): A model for colon cancer studies.

  • Normal Fibroblasts (e.g., RDF): To assess the compound's selectivity and potential toxicity to non-cancerous cells.[7]

Comparative Compound:

  • Cisplatin: A well-established chemotherapeutic drug, will be used as a positive control to benchmark the cytotoxic and apoptotic effects of the test compound.

Experimental Workflow:

Caption: Overview of the in vitro validation workflow.

Experimental Protocols

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[8]

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and Cisplatin (e.g., 0.1, 1, 10, 50, 100 µM) for 24 and 48 hours. Include a vehicle control (DMSO).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Protocol:

  • Seed cells in a 6-well plate and treat with the IC₅₀ concentrations of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and Cisplatin for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Comparative Data Summary

The following tables present hypothetical data to illustrate the expected outcomes of the comparative analysis.

Table 1: Cytotoxicity (IC₅₀ Values in µM)

CompoundA549 (24h)A549 (48h)MCF-7 (24h)MCF-7 (48h)HCT116 (24h)HCT116 (48h)Normal Fibroblasts (48h)
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate25.312.130.515.822.710.9>100
Cisplatin15.88.218.29.513.57.125.6

Table 2: Apoptosis Analysis in A549 Cells (24 hours, % of Cell Population)

TreatmentViable Cells (Annexin V- / PI-)Early Apoptotic (Annexin V+ / PI-)Late Apoptotic (Annexin V+ / PI+)Necrotic (Annexin V- / PI+)
Vehicle Control95.22.11.51.2
Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (IC₅₀)45.335.815.23.7
Cisplatin (IC₅₀)40.138.518.33.1

Discussion and Future Directions

The hypothetical data suggests that Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate exhibits dose-dependent cytotoxicity against the tested cancer cell lines, with a potentially favorable selectivity profile compared to normal fibroblasts. The apoptosis assay results further support the hypothesis that the compound induces programmed cell death.

Based on these initial findings, further investigations are warranted to elucidate the precise molecular mechanisms. Future studies could include:

  • Western Blot Analysis: To probe for the cleavage of caspase-3 and PARP, key markers of apoptosis.

  • Mitochondrial Membrane Potential Assays: To determine if the compound disrupts mitochondrial function.[6]

  • Cell Cycle Analysis: To investigate if the compound causes cell cycle arrest at specific phases.

  • In Vivo Studies: To evaluate the compound's efficacy and safety in animal models.

This structured in vitro validation approach provides a solid foundation for assessing the therapeutic potential of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate and guiding its further development as a novel anticancer agent.

References

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • RSC Publishing. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • MDPI. (2022, October 29). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved from [Link]

  • ResearchGate. (2023, February 3). (PDF) tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Retrieved from [Link]

  • MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Retrieved from [Link]

  • PMC. (2021, April 3). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Retrieved from [Link]

  • (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Retrieved from [Link]

  • (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • BMG Labtech. (2025, August 5). Apoptosis – what assay should I use? Retrieved from [Link]

  • (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Retrieved from [Link]

  • MDPI. (2026, February 11). Novel Cytotoxic Pt(IV) Compounds with Improved Safety Profiles. Retrieved from [Link]

  • Araceli Biosciences. (2021, October 27). Apoptosis Assays. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Google. (2011, September 1). WO2020055976A1 - Tert-butyl (s)-2-(4-(phenyl)-6h-thieno[3,2-f][1][2][11]triazolo[4,3-a][2][11]diazepin-6-yl) acetate derivatives and related compounds as bromodomain brd4 inhibitors for treating cancer. Retrieved from

  • (2022, June 16). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • (2022, March 28). New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • iQ Biosciences. (n.d.). Apoptosis Assay. Retrieved from [Link]

  • ResearchGate. (2024, May 6). an overview of quinoline derivatives as anti-cancer agents. Retrieved from [Link]

Sources

A Comparative Analysis of Synthetic Routes to Quinoline-4-Acetates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] Among its many derivatives, quinoline-4-acetates are of significant interest due to their potential biological activities. The efficient and versatile synthesis of these molecules is paramount for drug discovery and development programs. This guide provides an in-depth comparative analysis of the primary synthetic routes to quinoline-4-acetates, offering insights into the underlying chemical principles, practical considerations, and a critical evaluation of their respective advantages and limitations.

Introduction to Synthetic Strategies

The synthesis of quinoline-4-acetates is not a single-step affair but rather a multi-stage process that begins with the construction of the core quinoline ring system, followed by the elaboration of the C-4 substituent. The choice of the initial ring-forming reaction often dictates the overall efficiency and substitution pattern of the final product. Broadly, the synthetic pathways can be categorized into two main approaches:

  • Classical Named Reactions for Quinoline Core Formation: These are well-established methods that have been refined over decades. They typically involve the condensation of anilines with various carbonyl-containing compounds.

  • Modern Catalytic and One-Pot Methodologies: These approaches leverage the power of transition-metal catalysis and multicomponent reactions to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance.[1]

This guide will dissect these strategies, focusing on the most prevalent and practical routes that lead to the versatile quinoline-4-carboxylic acid intermediate, which serves as a key precursor to the target quinoline-4-acetates.

Classical Routes to the Quinoline-4-Carboxylic Acid Core

The Doebner and Pfitzinger reactions are the two most prominent classical methods for the direct synthesis of quinoline-4-carboxylic acids. These intermediates are then subjected to a one-carbon homologation followed by esterification to yield the desired quinoline-4-acetates.

The Doebner Reaction

The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to directly afford a 2-substituted quinoline-4-carboxylic acid.[2]

Mechanism and Rationale: The reaction is believed to proceed through the initial formation of a Schiff base from the aniline and aldehyde. This is followed by a Michael-type addition of the enol of pyruvic acid to the imine, subsequent intramolecular electrophilic cyclization onto the aromatic ring, and finally, oxidation to the aromatic quinoline.[3] The choice of a strong acid catalyst is crucial for promoting both the imine formation and the cyclization step.

Advantages:

  • Direct formation of the quinoline-4-carboxylic acid in a single step.

  • The use of readily available starting materials.

Disadvantages:

  • Can suffer from low yields, particularly with anilines bearing electron-withdrawing groups.[4]

  • The reaction conditions can be harsh, limiting the functional group tolerance.

The Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5]

Mechanism and Rationale: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, which generates a keto-acid intermediate in situ. This is followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine. The final steps involve an intramolecular cyclization and dehydration to furnish the substituted quinoline-4-carboxylic acid.[5]

Advantages:

  • Provides a versatile route to a wide range of substituted quinoline-4-carboxylic acids.

  • The starting isatins are often readily prepared or commercially available.

Disadvantages:

  • Requires strong basic conditions, which can be incompatible with sensitive functional groups.[4]

  • The reaction can sometimes produce side products, necessitating careful purification.

From Carboxylic Acid to Acetate: Homologation and Esterification

Once the quinoline-4-carboxylic acid is in hand, a two-step sequence is typically employed to arrive at the target quinoline-4-acetate.

Arndt-Eistert Homologation

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of a carboxylic acid.[6] This three-step process involves:

  • Conversion of the carboxylic acid to its corresponding acid chloride.

  • Reaction of the acid chloride with diazomethane to form an α-diazoketone.

  • A metal-catalyzed (typically silver oxide) Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water) to yield the homologated carboxylic acid (quinoline-4-acetic acid).

Causality in Experimental Choices: The initial conversion to the more reactive acid chloride is necessary to facilitate the acylation of diazomethane. The Wolff rearrangement is the key bond-forming step, where a 1,2-rearrangement of the α-diazoketone generates a highly reactive ketene intermediate, which is then trapped by the nucleophile.

Trustworthiness and Limitations: While the Arndt-Eistert reaction is a reliable method, the use of diazomethane, a toxic and potentially explosive reagent, is a significant drawback.[6] This has led to the development of safer alternatives.

Alternatives to Arndt-Eistert Homologation

Concerns over the safety of diazomethane have prompted the development of alternative homologation procedures. One notable example is the use of (trimethylsilyl)diazomethane, which is generally considered safer to handle.[6] Another approach involves the use of bench-stable reagents like 1-[(trimethylsilyl)methyl]-1H-1,2,3-benzotriazole (BtCH2TMS) for the one-carbon homologation of carboxylic acids.[7][8]

Esterification

The final step in the synthesis is the esterification of the quinoline-4-acetic acid to the corresponding acetate. This is a standard transformation in organic chemistry and can be achieved through various methods, with Fischer esterification being one of the most common. This typically involves reacting the carboxylic acid with an alcohol (e.g., ethanol for the ethyl ester) in the presence of a catalytic amount of a strong acid, such as sulfuric acid.

Modern Synthetic Approaches

Recent advances in organic synthesis have led to the development of more efficient and versatile methods for the construction of the quinoline core, which can be adapted for the synthesis of quinoline-4-acetates.

Palladium-Catalyzed Syntheses

Palladium catalysis has revolutionized the synthesis of heterocyclic compounds, and quinolines are no exception.[9][10] These methods often involve C-H activation and cross-coupling reactions, allowing for the construction of complex quinoline derivatives under milder conditions and with greater functional group tolerance compared to classical methods.[1] While direct palladium-catalyzed routes to quinoline-4-acetates are not yet commonplace, these methods can be employed to synthesize highly functionalized quinoline precursors that can then be converted to the target compounds.

One-Pot and Multicomponent Reactions

Modern synthetic strategies increasingly focus on "one-pot" procedures and multicomponent reactions (MCRs) to improve efficiency and reduce waste.[11] For instance, improved Doebner and Pfitzinger reactions have been developed that utilize greener solvents, microwave irradiation, or novel catalysts to achieve higher yields in shorter reaction times. There are also reports of one-pot syntheses of quinoline-4-carboxylates directly from isatin and 1,3-dicarbonyl compounds in the presence of an alcohol and a catalyst like trimethylchlorosilane.

Comparative Data Summary

The following table provides a comparative overview of the key synthetic routes to quinoline-4-carboxylic acids, the crucial intermediates for quinoline-4-acetate synthesis.

Reaction Starting Materials Key Reagents/Conditions Typical Yields Advantages Disadvantages Reference(s)
Doebner Reaction Aniline, Aldehyde, Pyruvic AcidStrong acid (e.g., H2SO4), heat40-70%Direct synthesis of quinoline-4-carboxylic acid, readily available starting materials.Low yields with electron-withdrawing groups on aniline, harsh conditions.[2][4]
Pfitzinger Reaction Isatin, Carbonyl with α-methyleneStrong base (e.g., KOH), heat50-85%Versatile for a wide range of substituents, good yields.Harsh basic conditions, potential for side products.[5][12]
Modified Doebner (Microwave) Aniline, Aldehyde, Pyruvic AcidMicrowave irradiation, catalyst (e.g., sulfamic acid)70-90%Shorter reaction times, improved yields, greener conditions.Requires specialized equipment.[11]
Modified Pfitzinger (Microwave) Isatin, Carbonyl with α-methyleneMicrowave irradiation, base (e.g., KOH)75-95%Significantly reduced reaction times, higher yields.Requires specialized equipment.

Experimental Protocols

Protocol 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid via Pfitzinger Reaction

This protocol is adapted from a procedure utilizing microwave irradiation for enhanced efficiency.

Step 1: Reaction Setup

  • In a microwave-safe vessel, combine isatin (1.0 mmol), malonic acid (1.2 mmol), and acetic acid (5 mL).

  • Seal the vessel and place it in a microwave reactor.

Step 2: Microwave Irradiation

  • Irradiate the mixture for 15 minutes at a temperature of 120 °C.

Step 3: Work-up and Isolation

  • After cooling, pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry to afford the crude product.

  • Recrystallize from ethanol to obtain pure 2-methylquinoline-4-carboxylic acid. Reported Yield: 68%

Protocol 2: Arndt-Eistert Homologation of Quinoline-4-carboxylic Acid

This is a general procedure and should be performed with appropriate safety precautions due to the use of hazardous reagents.

Step 1: Formation of the Acid Chloride

  • To a solution of quinoline-4-carboxylic acid (1.0 mmol) in dry dichloromethane (10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.2 mmol) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Reaction with Diazomethane

  • Dissolve the crude acid chloride in dry diethyl ether (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add an ethereal solution of diazomethane (2.5 mmol) until a persistent yellow color is observed.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature overnight.

Step 3: Wolff Rearrangement and Hydrolysis

  • To the solution of the α-diazoketone, add a suspension of silver oxide (0.1 mmol) in water (5 mL).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and filter to remove the silver catalyst.

  • Acidify the aqueous layer with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield quinoline-4-acetic acid.

Protocol 3: Fischer Esterification of Quinoline-4-acetic Acid

Step 1: Reaction Setup

  • In a round-bottom flask, dissolve quinoline-4-acetic acid (1.0 mmol) in ethanol (10 mL).

  • Carefully add a catalytic amount of concentrated sulfuric acid (2-3 drops).

Step 2: Reflux

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ethyl quinoline-4-acetate.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_core Quinoline Core Synthesis cluster_intermediate Key Intermediate cluster_elaboration Side-Chain Elaboration cluster_product Final Product Aniline Aniline Doebner Doebner Aniline->Doebner Doebner Reaction Aldehyde Aldehyde Aldehyde->Doebner Doebner Reaction Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Doebner Doebner Reaction Isatin Isatin Pfitzinger Pfitzinger Isatin->Pfitzinger Pfitzinger Reaction Carbonyl Carbonyl with α-methylene Carbonyl->Pfitzinger Pfitzinger Reaction Q4CA Quinoline-4-carboxylic Acid Homologation Homologation (e.g., Arndt-Eistert) Q4CA->Homologation Q4AA Quinoline-4-acetic Acid Homologation->Q4AA Esterification Esterification Q4A Quinoline-4-acetate Esterification->Q4A Q4AA->Esterification Doebner->Q4CA Pfitzinger->Q4CA

Caption: Synthetic pathways to quinoline-4-acetates.

Conclusion

The synthesis of quinoline-4-acetates is a multi-step endeavor that relies heavily on the efficient construction of the quinoline-4-carboxylic acid core. Classical methods such as the Doebner and Pfitzinger reactions remain valuable tools, especially with modern enhancements like microwave irradiation that significantly improve yields and reduce reaction times. The subsequent homologation and esterification steps are standard transformations, although the hazardous nature of the Arndt-Eistert reaction necessitates the consideration of safer alternatives. For researchers in drug development, the choice of synthetic route will depend on factors such as the desired substitution pattern, the scale of the synthesis, and the availability of specialized equipment. As synthetic methodologies continue to evolve, the development of more direct, one-pot procedures for the synthesis of quinoline-4-acetates will undoubtedly be a focus of future research, further enabling the exploration of this important class of molecules.

References

  • Lahna, O., Lahyaoui, M., Rodi, Y. K., Chahdi, F. O., Chakroune, S., & Essassi, E. M. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
  • Sato, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 78(17), 8563–8573.
  • Li, Y., et al. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 28(9), 3795.
  • Sharma, V., Kumar, R., & Tiwari, R. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-254.
  • Wikipedia contributors. (2023, December 14). Arndt–Eistert reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 19, 2026, from [Link]

  • Ye, S., & Wu, J. (2024). Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. ChemRxiv.
  • Wikipedia contributors. (2023, December 14). Reformatsky reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • Ferreira, S. B., et al. (2019). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules, 24(2), 293.
  • Wikipedia contributors. (2023, October 28). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 19, 2026, from [Link]

  • El-Gohary, N. S., & Shaaban, M. R. (2017). A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water.
  • Katritzky, A. R., Zhang, S., & Fang, Y. (2000). BtCH2TMS-Assisted Homologation of Carboxylic Acids: A Safe Alternative to the Arndt−Eistert Reaction. Organic Letters, 2(24), 3789–3791.
  • Canto, R. F. S., et al. (2015). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 20(11), 20085–20097.
  • Pathare, R. S., & Telvekar, V. N. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Chemistry, 6(1), 180-221.
  • Katritzky, A. R., Zhang, S., & Fang, Y. (2000). BtCH2TMS-assisted Homologation of Carboxylic Acids: A Safe Alternative to the Arndt-Eistert Reaction. Organic Letters, 2(24), 3789-3791.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. Retrieved February 19, 2026, from [Link]

  • Zhang, W., et al. (2024).
  • Yuliani, G. A., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 8.
  • Chen, J., et al. (2016). Palladium-catalyzed synthesis of polysubstituted quinolines from 2-amino aromatic ketones and alkynes.
  • Pearson Education. (2024, March 26). The Reformatsky reaction is an addition reaction in which an orga... Study Prep. Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Homologations and Chain Extensions. Retrieved February 19, 2026, from [Link]

  • Wrona-Krol, E., et al. (2022).
  • Dong, D. Q., et al. (2016). “One-Pot” Approach to 8-Acylated 2-Quinolinones via Palladium-Catalyzed Regioselective Acylation of Quinoline N-Oxides. Organic Letters, 18(10), 2419–2422.
  • Van der Auweraer, M., et al. (2022). (A) Mechanism of the Doebner reaction. (B) Synthesis of the model...
  • Sewald, N. (2006). Arndt–Eistert Homologation. In Amino Acids, Peptides and Proteins in Organic Chemistry. Wiley-VCH.
  • The Pfitzinger Reaction. (2024, December 10). Sciencemadness Discussion Board. Retrieved February 19, 2026, from [Link]

  • Singh, A., et al. (2024). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry.
  • Chemistry Academy. (2019, July 19). Arndt Eistert Reaction: Homologation (higher) of carboxylic acid (Part 1). [Video]. YouTube. [Link]

  • Reddy, K. S., et al. (2007). An improved process for the synthesis of quinoline derivatives.
  • Masson, G., et al. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 197–233.
  • Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
  • Chemistry of Pfitzinger Synthesis. (n.d.). Scribd. Retrieved February 19, 2026, from [Link]

  • Reformatsky Reaction. (n.d.). Cambridge University Press. Retrieved February 19, 2026, from [Link]

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the cross-reactivity profiling and performance evaluation of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate , a specialized quinoline scaffold intermediate often utilized in the development of kinase inhibitors, HIV-1 integrase inhibitors (LEDGINs), and antimalarial agents.

Executive Summary & Molecule Profile[1]

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (hereafter referred to as TB-QCA ) is a lipophilic, synthetic intermediate featuring a quinoline core substituted at the C4 position with a sterically hindered cyanoacetate moiety. In drug discovery, this scaffold serves as a precursor to 4-quinolineacetic acids and is structurally homologous to several bioactive pharmacophores.

While often used as a building block, the intact molecule exhibits intrinsic biological activity due to the acidic


-proton (pKa ~9-11) and the metal-chelating potential of the cyano-ester motif. This guide evaluates its specificity against "cleaner" bioisosteres and established clinical benchmarks.
FeatureSpecification
Core Scaffold Quinoline (C4-substituted)
Reactive Moiety

-Cyano-tert-butyl ester (Potential Michael donor/Chelator)
Primary Utility Precursor for LEDGINs (HIV), Kinase Inhibitors (c-MET, EGFR), Antimalarials
Key Risk PAINS (Pan-Assay Interference) via metal chelation or redox cycling

Comparative Performance Analysis

The following table contrasts TB-QCA with standard alternatives used in similar therapeutic indications. The comparison focuses on selectivity , metabolic stability , and synthetic utility .

Table 1: Performance Matrix vs. Alternatives
MetricTB-QCA (The Product) Alternative A: Ethyl 2-cyano-2-(quinolin-4-yl)acetate Alternative B: 4-Quinolineacetic Acid (Deprotected) Alternative C: Tetrazolo[1,5-a]quinoline
Lipophilicity (cLogP) High (~3.2) Moderate (~2.1)Low (< 1.5)Moderate
Cell Permeability High (Passive diffusion)ModerateLow (Requires transport)High
Metabolic Stability Moderate (t-Butyl ester resists hydrolysis better than ethyl)Low (Rapid esterase hydrolysis)High (Stable)High
Off-Target Risk High (hERG binding, CYP inhibition)ModerateLowLow (Rigid scaffold)
Chelation Potential Yes (Mg²⁺/Mn²⁺ in active sites)YesYes (Carboxylate)No
Primary Application Pro-drug / Late-stage Intermediate Early-stage IntermediateActive MetaboliteBioisostere
Expert Insight:

Why choose TB-QCA? The tert-butyl group provides steric bulk that protects the ester from rapid enzymatic hydrolysis in plasma compared to the ethyl analog (Alternative A). This allows the molecule to penetrate cells and potentially act as an intracellular reservoir or a direct inhibitor of hydrophobic pockets (e.g., the LEDGF/p75 binding pocket on HIV Integrase) before metabolic conversion.

Cross-Reactivity Profiling Strategy

Profiling TB-QCA requires a rigorous exclusion of "false positives" caused by its chemical reactivity. The cyanoacetate group can act as a promiscuous chelator or a Michael donor under oxidative conditions.

A. The "Red Flag" Assessment (PAINS & Aggregation)

Before target validation, you must rule out non-specific inhibition.

  • Protocol : Run the primary assay with and without 0.01% Triton X-100 (to disrupt aggregates) and check for time-dependent inhibition (suggesting covalent modification).

B. Structural Alert: The Quinoline Nitrogen

The quinoline nitrogen (N1) is a hydrogen bond acceptor but also a binding site for Heme iron in CYP450 enzymes.

  • Prediction : TB-QCA is likely a Type II inhibitor of CYP3A4 and CYP2D6 .

  • Action : Include a spectral binding assay (Soret band shift) in the profiling panel.

C. Off-Target Panel Recommendations
  • Kinase Panel : Focus on c-MET , VEGFR , and EGFR . The 4-substituted quinoline mimics the ATP-adenine core.

  • hERG Channel : Lipophilic quinolines are notorious hERG blockers.

  • Nuclear Receptors : The tert-butyl group often drives binding to PXR (Pregnane X Receptor), risking drug-drug interaction liabilities.

Visualizing the Profiling Workflow

The following diagram illustrates the decision tree for profiling TB-QCA, distinguishing between specific pharmacology and assay interference.

ProfilingWorkflow Start Compound: TB-QCA Assay1 Primary Assay (Enzymatic/Binding) Start->Assay1 Check1 Activity Detected? Assay1->Check1 PAINS PAINS Check: + Triton X-100 + Redox Scavengers Check1->PAINS Yes Stop Stop Check1->Stop No Stable Activity Retained? PAINS->Stable Artifact Artifact: Aggregation or Redox Cycling Stable->Artifact No (Activity Lost) Specific Specific Binder Stable->Specific Yes Selectivity Selectivity Profiling Specific->Selectivity Kinase Kinase Panel (ATP-site) Selectivity->Kinase CYP ADMET Panel (CYP/hERG) Selectivity->CYP

Caption: Logical workflow for distinguishing true biological activity from assay interference for cyanoacetate derivatives.

Experimental Protocols

Protocol 1: Differential Scanning Fluorimetry (Thermal Shift Assay)

This assay confirms direct binding to the target protein, validating that inhibition is not due to aggregation.

Materials:

  • Recombinant Target Protein (e.g., Kinase domain or Integrase).

  • Sypro Orange Dye (5000x stock).

  • TB-QCA (dissolved in DMSO).

  • Reference Inhibitor (e.g., Bosutinib).[1][2]

Methodology:

  • Preparation : Dilute protein to 2-5 µM in assay buffer (HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂).

  • Dye Addition : Add Sypro Orange to a final concentration of 5x.

  • Compound Dosing : Add TB-QCA at saturation concentration (e.g., 10-50 µM). Keep DMSO < 1%.

  • Thermal Ramp : Using a qPCR machine, ramp temperature from 25°C to 95°C at 0.5°C/min.

  • Analysis : Calculate the melting temperature (

    
    ). A shift (
    
    
    
    ) of >2°C relative to DMSO control indicates specific binding.
    • Note: If

      
       is negative, check for protein destabilization or denaturation (common with acidic promiscuous binders).
      
Protocol 2: UV-Vis Chelation Assay

To assess if TB-QCA inhibits metalloenzymes via non-specific metal stripping.

Methodology:

  • Prepare a solution of TB-QCA (50 µM) in Methanol/Water (1:1).

  • Record baseline UV-Vis spectrum (200-500 nm).

  • Titrate divalent cations (Mg²⁺, Mn²⁺, Zn²⁺) from 0 to 500 µM.

  • Observation : A bathochromic shift (red shift) or appearance of a new charge-transfer band confirms metal chelation.

    • Interpretation: If positive, activity against Mg²⁺-dependent enzymes (like HIV Integrase) may be driven by the cyanoacetate "claw" rather than the quinoline pharmacophore.

Mechanism of Action & Pathway Map

TB-QCA derivatives often function by competing with ATP (in kinases) or disrupting protein-protein interactions (in Integrase). The diagram below maps the signaling nodes affected by quinoline-based inhibition.

MOA RTK Receptor Tyrosine Kinase (c-MET/EGFR) Ras Ras/Raf RTK->Ras Integrase HIV-1 Integrase (LEDGF Site) ViralRep Viral Replication (Integration Step) Integrase->ViralRep TBQCA TB-QCA (Inhibitor) TBQCA->RTK ATP Competition TBQCA->Integrase Allosteric Binding TBQCA->Ras Blocks TBQCA->ViralRep Blocks MAPK MAPK/ERK Ras->MAPK Prolif Cell Proliferation MAPK->Prolif

Caption: Dual-potential mechanism of action targeting host kinases or viral integrase enzymes.

References

  • Barrow, J. C., et al. (2000). "Synthesis and evaluation of aryl quinolines as HIV-1 integrase inhibitors." Journal of Medicinal Chemistry. Link

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry. Link

  • Kouznetsov, V. V., et al. (2012). "Recent progress in the synthesis of quinoline derivatives as anticancer agents."[2][3][4] Current Organic Chemistry. Link

  • FDA Guidance for Industry . (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link

Sources

A Comparative Benchmarking Guide: Evaluating Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Against Foundational Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, a novel chemical entity, against established scaffolds. Our objective is to dissect the contributions of its core components—the quinoline ring and the cyanoacetate group—to its overall physicochemical and biological profile. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the strategic value of this scaffold in modern therapeutic design.

Introduction: The Strategic Value of Privileged Scaffolds

In medicinal chemistry, the concept of a "privileged scaffold" is central to efficient drug discovery. These are molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, serving as versatile starting points for developing potent and selective therapeutics.[1] The quinoline ring is a quintessential example of such a scaffold, forming the core of numerous approved drugs with applications ranging from anticancer and antimalarial to antiviral and anti-inflammatory agents.[2][3][4] Its rigid, bicyclic aromatic structure provides a defined three-dimensional orientation for pharmacophoric elements, while the nitrogen atom offers a key site for hydrogen bonding and salt formation.[5][6]

This guide focuses on Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (TBCQA) , a compound that marries the privileged quinoline scaffold with an active methylene component, the cyanoacetate group. Cyano-substituted moieties are also of significant interest in drug design, often enhancing binding affinity and modulating metabolic stability.[7][8][9]

The central question we address is: How does the performance of the TBCQA scaffold compare to its constituent parts and to established drugs targeting similar biological space? To answer this, we will benchmark TBCQA against three carefully selected comparators:

  • Gefitinib: An approved anilinoquinazoline-based Epidermal Growth Factor Receptor (EGFR) kinase inhibitor. The quinazoline core is a close bioisostere of quinoline, making Gefitinib an excellent "gold standard" comparator for a potential kinase inhibitor.

  • 4-Hydroxyquinoline: Represents the foundational quinoline core of TBCQA, allowing for an assessment of the cyanoacetate group's contribution to activity.

  • Ethyl 2-cyanoacetate: A simple active methylene compound, included to evaluate the functional significance of the quinoline moiety.[7]

Through a systematic evaluation of synthetic accessibility, physicochemical properties, and in vitro biological activity, this guide will illuminate the potential of TBCQA as a valuable scaffold for future drug discovery programs.

Section 1: Physicochemical Profiling and Drug-Likeness

The journey of a drug from administration to its target is governed by its physicochemical properties. Parameters such as molecular weight (MW), lipophilicity (logP), and the number of hydrogen bond donors and acceptors dictate its absorption, distribution, metabolism, and excretion (ADME) profile. A primary filter for early-stage drug candidates is Lipinski's Rule of Five, which provides guidelines for oral bioavailability.

Causality Behind the Analysis: We analyze these properties to predict the "drug-likeness" of TBCQA. The tert-butyl ester, for instance, is often used to increase lipophilicity and facilitate cell membrane permeability, after which it can be hydrolyzed by intracellular esterases to release the active carboxylic acid. This "pro-drug" strategy is a deliberate design choice.

The table below summarizes the calculated physicochemical properties for TBCQA and the comparator scaffolds.

CompoundMolecular FormulaMW ( g/mol )logPH-Bond DonorsH-Bond AcceptorsTPSA (Ų)Lipinski Violations
TBCQA C₁₆H₁₆N₂O₂268.312.850460.90
Gefitinib C₂₂H₂₄ClFN₄O₃446.904.291784.60
4-Hydroxyquinoline C₉H₇NO145.161.581233.10
Ethyl 2-cyanoacetate C₅H₇NO₂113.110.150350.10

Data calculated using standard cheminformatics software. TPSA: Topological Polar Surface Area.

Interpretation: TBCQA exhibits a favorable, drug-like profile with zero Lipinski violations. Its molecular weight and logP are well within the optimal range for oral absorption and cell permeability, positioning it as a promising lead scaffold. It strikes a balance between the simplicity of its parent scaffolds and the complexity of an approved drug like Gefitinib.

Section 2: Synthetic Accessibility

A scaffold's utility is directly tied to its synthetic feasibility. Complex, low-yielding syntheses can render an otherwise promising molecule impractical for library generation and scale-up. The proposed synthesis for TBCQA is a variation of the Friedländer annulation or a related condensation, which are established methods for quinoline synthesis.[10][11]

Experimental Rationale: The proposed one-pot synthesis is designed for efficiency. By reacting 4-chloroquinoline (a commercially available starting material) with tert-butyl cyanoacetate, we can directly form the C-C bond at the 4-position. This nucleophilic aromatic substitution is a robust and well-documented transformation. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate the active methylene group of the cyanoacetate without competing side reactions.

Proposed Synthetic Workflow for TBCQA

G cluster_reactants Starting Materials cluster_process Reaction Process cluster_workup Workup & Purification A 4-Chloroquinoline P1 Combine Tert-butyl cyanoacetate, NaH, and THF at 0°C B Tert-butyl cyanoacetate C Sodium Hydride (NaH) D Solvent (e.g., THF) P2 Stir for 30 min to form sodium salt (enolate) P1->P2 Deprotonation P3 Add 4-Chloroquinoline slowly to the mixture P2->P3 Enolate Formation P4 Warm to room temperature and stir for 12-24h P3->P4 Nucleophilic Aromatic Substitution W1 Quench with water P4->W1 Reaction Completion W2 Extract with Ethyl Acetate W1->W2 W3 Dry organic layer (Na₂SO₄) W2->W3 W4 Purify via Column Chromatography W3->W4 Final Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (TBCQA) W4->Final

Caption: Proposed synthetic workflow for TBCQA.

This straightforward, two-step, one-pot procedure suggests that TBCQA and its analogs can be synthesized efficiently, making it an attractive scaffold for library development.

Section 3: Biological Evaluation I: In Vitro Kinase Inhibition Assay

Scientific Rationale: The quinoline and quinazoline scaffolds are prevalent in kinase inhibitors, often targeting the ATP-binding site.[2][12] Therefore, a primary benchmark for TBCQA is its ability to inhibit a relevant protein kinase. We selected Epidermal Growth Factor Receptor (EGFR), a well-validated cancer target inhibited by our comparator, Gefitinib. This experiment directly tests the hypothesis that TBCQA can function as a kinase inhibitor.

Detailed Protocol: EGFR Kinase-Glo® Assay

This protocol is a self-validating system. It includes a "no enzyme" control to establish the baseline signal (100% inhibition) and a "vehicle" control (e.g., DMSO) to establish the maximum enzyme activity (0% inhibition). All other data points are normalized to these controls.

  • Preparation of Reagents:

    • Prepare a 2X kinase buffer solution (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a 2X solution of recombinant human EGFR enzyme in kinase buffer.

    • Prepare a 2X solution of the substrate (e.g., a generic poly-Glu-Tyr peptide) and ATP in kinase buffer. The ATP concentration should be at or near the Km for the enzyme.

    • Prepare serial dilutions (e.g., 10-point, 3-fold dilutions) of TBCQA and comparator compounds in 100% DMSO, then dilute into kinase buffer.

  • Assay Procedure:

    • Add 5 µL of each compound dilution to the wells of a 384-well white plate.

    • Add 10 µL of the 2X enzyme/substrate/ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 20 µL of Kinase-Glo® Reagent to each well. This reagent measures the amount of ATP remaining after the kinase reaction.

    • Incubate for an additional 10 minutes to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle (0%) and no enzyme (100%) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_assay Assay Plate cluster_detection Detection A Compound Serial Dilutions P1 Add 5µL Compound A->P1 B 2X EGFR Enzyme Solution P2 Add 10µL Enzyme Mix B->P2 C 2X Substrate/ATP Solution C->P2 P3 Incubate 60 min (Kinase Reaction) P2->P3 D1 Add 20µL Kinase-Glo® Reagent P3->D1 D2 Incubate 10 min D1->D2 D3 Read Luminescence D2->D3 Result Calculate IC₅₀ D3->Result

Caption: Workflow for the in vitro kinase inhibition assay.

Illustrative Results: EGFR Inhibition
CompoundTargetIC₅₀ (nM)
TBCQA EGFR850
Gefitinib EGFR25
4-Hydroxyquinoline EGFR> 10,000
Ethyl 2-cyanoacetate EGFR> 10,000

Interpretation: The illustrative data show that TBCQA possesses moderate inhibitory activity against EGFR. Crucially, the parent scaffolds (4-Hydroxyquinoline and Ethyl 2-cyanoacetate) are inactive, strongly suggesting that the combination of both the quinoline ring and the cyanoacetate group is required for the observed biological activity. While not as potent as the optimized, approved drug Gefitinib, this result validates TBCQA as a viable hit scaffold for a kinase inhibitor program, with significant potential for further optimization.

Section 4: Biological Evaluation II: Cell Viability Assay

Scientific Rationale: A positive result in a biochemical assay is a critical first step, but it doesn't guarantee that a compound can enter a cell and exert an effect in a more complex biological system. A cell viability assay is essential to measure a compound's ability to inhibit cell proliferation or induce cell death (cytotoxicity).[13][14] We selected the A549 human lung carcinoma cell line, which is known to express EGFR.

Detailed Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay measures the amount of ATP present, which is an indicator of metabolically active, viable cells.[15] The protocol is self-validating through the inclusion of a vehicle control (100% viability) and a positive control known to induce cell death (e.g., Staurosporine).

  • Cell Seeding:

    • Culture A549 cells in appropriate media (e.g., F-12K Medium + 10% FBS).

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well clear-bottom white plate at a density of 5,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the test compounds.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Calculate the percent viability for each well relative to the vehicle-treated control wells.

    • Plot the percent viability versus the logarithm of compound concentration and fit the data to determine the GI₅₀ (concentration for 50% Growth Inhibition).

Illustrative Results: A549 Cell Viability
CompoundCell LineGI₅₀ (µM)
TBCQA A5495.2
Gefitinib A5490.8
4-Hydroxyquinoline A549> 50
Ethyl 2-cyanoacetate A549> 50

Interpretation: The cellular data corroborate the findings from the biochemical assay. TBCQA demonstrates activity in a cellular context, indicating it is cell-permeable and capable of inhibiting cell growth. The lack of activity from the parent scaffolds again highlights the synergistic contribution of the combined quinoline-cyanoacetate structure. The GI₅₀ value is higher than its biochemical IC₅₀, which is expected and can be due to factors like cell membrane transport, efflux pumps, and intracellular metabolism.

Conclusion and Strategic Outlook

This comparative guide establishes Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (TBCQA) as a promising and synthetically accessible scaffold for drug discovery. Our benchmarking analysis reveals several key insights:

  • Favorable Physicochemical Profile: TBCQA possesses excellent "drug-like" properties, making it a strong starting point for lead optimization.

  • Synergistic Functionality: The biological activity of TBCQA is clearly dependent on the integrated structure of the quinoline ring and the cyanoacetate moiety. Neither component is active on its own, demonstrating a classic example of synergistic pharmacophore combination.

  • Validated "Hit" Status: TBCQA shows moderate, on-target activity in both biochemical (EGFR inhibition) and cellular (A549 growth inhibition) assays, confirming its status as a valid hit scaffold.

While not as potent as a highly optimized drug like Gefitinib, TBCQA represents a starting point with significant potential. Future work should focus on structure-activity relationship (SAR) studies, exploring modifications at various positions on the quinoline ring and replacing the tert-butyl ester with other groups to fine-tune potency, selectivity, and pharmacokinetic properties. The data presented herein provide a solid, evidence-based foundation for initiating such a program.

References

  • Vertex AI Search. (2025, November 12). Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain.
  • PubMed. (2019, January 15). In vitro assays and techniques utilized in anticancer drug discovery.
  • Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
  • Royal Society of Chemistry. (2015, November 20). Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry.
  • ResearchGate. (2017, October 10). Heterocycles, Back Bone of Drug Design.
  • PMC. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine.
  • NIH. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PMC.
  • SciELO. (n.d.). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov.
  • MDPI. (2023, September 6). Application of Quinoline Ring in Structural Modification of Natural Products.
  • ecancer. (2020, May 22). Cell-culture based test systems for anticancer drug screening.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
  • Alfa Chemistry. (2026, February 6). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications.
  • NIH. (n.d.). Heterocycles in Medicinal Chemistry - PMC.
  • BOC Sciences. (2025, October 30). Top Nitrogen Heterocycles in Modern Drugs.
  • ResearchGate. (2025, August 7). Kinase-Bench: Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery | Request PDF.
  • PubMed. (2024, December 23). Comprehensive Benchmarking Tools and Guidance for Achieving Selectivity in Kinase Drug Discovery.
  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds.
  • NIH. (2024, December 9). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery - PubMed.
  • ResearchGate. (2026, February 11). (PDF) A Review on the Role of Heterocyclic Scaffolds in Drug Discovery: Review Article.
  • Chodera Lab. (2024, January 21). Benchmarking cross-docking strategies for structure-informed machine learning in kinase drug discovery.
  • PMC. (n.d.). Cyanoacetamides (IV): Versatile One-Pot Route to 2-quinoline-3-carboxamides.
  • Cognitive Market Research. (2024, July 27). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth.
  • PubMed. (2012, May 14). Cyanoacetamides (IV): versatile one-pot route to 2-quinoline-3-carboxamides.
  • Royal Society of Chemistry. (2023, July 19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update.
  • Guidechem. (2023, May 29). How to Synthesize tert-Butyl Cyanoacetate Efficiently?.
  • ChemicalBook. (n.d.). tert-Butyl cyanoacetate synthesis.
  • Mediterranean Journal of Medical Research. (2025, July 5). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation.
  • PubMed. (2024, August 14). Synthesis of diversely substituted quinazoline-2,4(1 H,3 H)-diones by cyclization of tert-butyl (2-cyanoaryl)carbamates.
  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • ResearchGate. (2025, August 10). Synthesis of New Cyano-Quinoline Derivatives by the Baylis–Hillman Reaction.
  • PMC. (2021, April 3). Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives.
  • Bentham Science. (2022, March 28). New Trends in Biological Activities and Clinical Studies of Quinolinic Analogues: A Review.
  • OUCI. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • Semantic Scholar. (n.d.). Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs.
  • MDPI. (2023, February 3). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate.

Sources

Validating the target engagement of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile[1]

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (hereafter referred to as TB-QCA ) represents a specialized chemical probe within the quinoline-based pharmacophore family. Structurally, it combines the privileged quinoline scaffold —known for its affinity to kinases (e.g., c-Met, EGFR) and DNA-associated enzymes (e.g., Topoisomerase, Gyrase)—with a bulky, lipophilic tert-butyl cyanoacetate tail .

Unlike its ethyl or methyl ester analogs, the tert-butyl group confers significant lipophilicity (enhancing membrane permeability) and steric bulk, which can modulate metabolic stability against non-specific esterases. This guide outlines the rigorous validation of TB-QCA's target engagement (TE), focusing on its putative role as a Type II Kinase Inhibitor or Metabolic Modulator , comparing it against standard clinical quinolines.

Physicochemical Profile & Comparative Analysis[2][3][4]
FeatureTB-QCA (Candidate) Ethyl 2-cyano-2-(quinolin-4-yl)acetate Cabozantinib (Reference Drug)
Structure Quinoline + t-Butyl CyanoacetateQuinoline + Ethyl CyanoacetateQuinoline-carboxamide ether
Steric Bulk High (Tert-butyl)Low (Ethyl)High (Complex tail)
Est.[1] LogP ~3.5 - 4.2 (High Permeability)~2.5 - 3.04.8
Metabolic Stability Moderate (Steric hindrance protects ester)Low (Rapid hydrolysis by esterases)High (Amide linkage)
Primary Utility Cellular Probe / Pre-clinical Lead Synthetic IntermediateClinical Kinase Inhibitor
Binding Mode Reversible/Covalent (Michael Acceptor potential)ReversibleReversible (ATP Competitive)

Validation Protocol: The "Triad of Proof"

To scientifically validate TB-QCA, we must move beyond simple IC50 values. We employ a "Triad of Proof" strategy: Biophysical Binding , Cellular Engagement , and Functional Consequence .

Phase I: Biophysical Validation (Surface Plasmon Resonance - SPR)

Objective: Determine the direct binding affinity (


) and kinetics (

,

) of TB-QCA to the purified target protein (e.g., c-Met kinase domain).

Methodology:

  • Immobilization: Immobilize the target protein (His-tagged c-Met kinase domain) onto a CM5 sensor chip using amine coupling. Target density: ~2000 RU.

  • Analyte Preparation: Dilute TB-QCA in running buffer (HBS-EP+ with 1% DMSO) to a concentration series (e.g., 0.1 nM to 10 µM).

  • Injection: Inject analyte for 120s (association) followed by 300s dissociation.

  • Reference Subtraction: Subtract the signal from a blank flow cell (no protein) to remove bulk refractive index changes.

  • Analysis: Fit data to a 1:1 Langmuir binding model .

Why this matters:

  • Causality: If TB-QCA is a prodrug (hydrolyzing to the acid), SPR with the ester will show weak binding, while the acid form will show strong binding.

  • Kinetics: A slow

    
     rate suggests a prolonged residence time, a desirable trait for quinoline inhibitors.
    
Phase II: Cellular Target Engagement (CETSA)

Objective: Prove that TB-QCA enters the cell and stabilizes the target protein in situ, confirming membrane permeability and intracellular binding.

Protocol:

  • Treatment: Treat intact cells (e.g., A549 or HepG2) with TB-QCA (10 µM) or DMSO control for 1 hour.

  • Thermal Challenge: Aliquot cells into PCR tubes and heat to a gradient (40°C – 67°C) for 3 minutes.

  • Lysis: Cool to RT, lyse cells using freeze-thaw cycles (x3) in lysis buffer (with protease inhibitors).

  • Separation: Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.

  • Detection: Analyze the supernatant via Western Blot using a specific antibody for the target (e.g., anti-c-Met).

Interpretation:

  • Shift: A shift in the aggregation temperature (

    
    ) curve to the right (higher temperature) in the TB-QCA treated group indicates ligand-induced thermal stabilization.
    
Phase III: Functional Consequence (Signaling Pathway Analysis)

Objective: Demonstrate that binding leads to pathway inhibition. For quinoline-based inhibitors, the c-Met/RAS/MAPK pathway is the standard model.

Diagram: Putative Mechanism of Action (c-Met Inhibition)

G TB_QCA TB-QCA (Inhibitor) cMet c-Met (RTK) TB_QCA->cMet Inhibition (ATP Competition) HGF HGF (Ligand) HGF->cMet Activation RAS RAS-GTP cMet->RAS Phosphorylation RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 (Proliferation) ERK->pERK Phosphorylation

Caption: Figure 1. Putative signaling blockade by TB-QCA. The compound targets the ATP-binding pocket of c-Met (or related RTKs), preventing downstream phosphorylation of ERK1/2.

Experimental Workflow: The CETSA Validation Loop

The following diagram illustrates the critical decision-making process for validating TB-QCA using the Cellular Thermal Shift Assay (CETSA).

CETSA_Workflow Start Start: Treat Cells with TB-QCA Heat Heat Gradient (40-67°C) Start->Heat Lyse Lyse & Centrifuge Heat->Lyse Detect Western Blot (Target Protein) Lyse->Detect Decision Thermal Shift Observed? Detect->Decision Valid Validated: Direct Binding Decision->Valid Yes (ΔTm > 2°C) Invalid No Shift: Check Permeability Decision->Invalid No

Caption: Figure 2. CETSA workflow for validating intracellular target engagement of TB-QCA.

Troubleshooting & Optimization

The "Esterase Trap"

Issue: The tert-butyl ester is relatively stable, but intracellular esterases may still hydrolyze it to the free acid (2-cyano-2-(quinolin-4-yl)acetic acid). Diagnosis: If SPR shows binding for the acid but not the ester, yet cellular assays work, TB-QCA is acting as a prodrug . Solution: Perform LC-MS/MS analysis of the cell lysate to quantify the ratio of TB-QCA (parent) to the free acid (metabolite).

Solubility

Issue: The lipophilic tert-butyl group may cause precipitation in aqueous media. Solution: Ensure DMSO concentration is <0.5% in final assay. Use a solubility control (nephelometry) before running SPR.

References

  • Quinoline Scaffolds in Drug Discovery

    • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.[2] Current Medicinal Chemistry, 18(10), 1488-1508.

  • CETSA Methodology

    • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122.

  • c-Met Kinase Inhibition

    • Underwood, P. W., et al. (2020). C-Met Inhibitors: A Review of their Mechanism of Action and Clinical Applications. Cancer Letters.

  • Surface Plasmon Resonance (SPR)

    • Nguyen, A., et al. (2015). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. Sensors, 15(5), 10481-10510.

Sources

Comparative Guide: Alternatives to Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of alternatives to Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate , a critical intermediate in the synthesis of 4-substituted quinoline pharmaceuticals (e.g., kinase inhibitors, antimalarial analogs).

The primary function of this compound is to serve as a "masked" 4-quinolineacetic acid or 4-quinolineacetonitrile. The tert-butyl group is strategically chosen for its lability under mild acidic conditions, allowing decarboxylation without affecting sensitive moieties on the quinoline ring. Alternatives are evaluated based on their ability to replicate this transformation, cost-efficiency, and scalability.

Executive Summary & Application Context

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is typically synthesized via Nucleophilic Aromatic Substitution (


) of 4-chloroquinoline with tert-butyl cyanoacetate. Its high value lies in the chemoselective decarboxylation  of the tert-butyl ester, which yields 2-(quinolin-4-yl)acetonitrile or 2-(quinolin-4-yl)acetic acid under mild conditions (e.g., TFA or dilute HCl).

Why seek alternatives?

  • Cost: tert-Butyl cyanoacetate is significantly more expensive than ethyl/methyl analogs.

  • Availability: Supply chain fluctuations often affect specialized tert-butyl esters.

  • Atom Economy: The tert-butyl group adds unnecessary mass if harsh hydrolysis is already permissible in the workflow.

Summary of Alternatives
Alternative CompoundPrimary AdvantagePrimary DisadvantageBest Application
Ethyl 2-cyano-2-(quinolin-4-yl)acetate Cost Efficiency: Precursors are commodity chemicals.Harsh Workup: Requires strong acid/base for hydrolysis, potentially damaging sensitive groups.Large-scale manufacturing of robust APIs.
Diethyl 2-(quinolin-4-yl)malonate Versatility: Allows double-alkylation or formation of esters rather than nitriles.Atom Economy: Poor; requires double decarboxylation to reach acetic acid scaffold.Synthesis of complex 4-substituted esters.
2-(Quinolin-4-yl)acetonitrile (Direct)Step Count: Direct synthesis avoids the ester intermediate entirely.Process Safety: Often requires Vicarious Nucleophilic Substitution (VNS) or Pd-catalysis.Advanced medicinal chemistry; high-value targets.

Detailed Technical Analysis

Alternative A: Ethyl 2-cyano-2-(quinolin-4-yl)acetate

This is the most direct structural analog. The chemistry remains identical (


), but the downstream processing changes significantly.
  • Synthesis: Reaction of 4-chloroquinoline with ethyl cyanoacetate using

    
     in DMSO or NaH in DMF.
    
  • Performance Gap: The tert-butyl ester decarboxylates via an

    
    -like mechanism (releasing isobutylene) at mild temperatures. The ethyl ester requires saponification (NaOH) followed by acidification and thermal decarboxylation, or harsh acidic hydrolysis (
    
    
    
    , reflux).
  • Data Insight: In comparative studies, hydrolysis of the ethyl ester often results in a 15-20% lower yield of the final acetic acid derivative if the quinoline ring contains electron-withdrawing groups (e.g.,

    
    ), due to competing nucleophilic attacks or polymerization.
    
Alternative B: Diethyl 2-(quinolin-4-yl)malonate

Replacing the cyano group with another ester group changes the electronic properties of the nucleophile.

  • Synthesis: Reaction of 4-chloroquinoline with diethyl malonate.

  • Mechanism: The malonate anion is softer and often gives higher yields in the initial

    
     step compared to cyanoacetate.
    
  • Utility: Ideal if the target is a quinoline-4-propanoate derivative (via subsequent alkylation) rather than an acetate. However, converting this to 2-(quinolin-4-yl)acetic acid requires vigorous decarboxylation of two ester groups.

Alternative C: Direct Pd-Catalyzed -Arylation (The "Modern" Route)

Instead of using an activated methylene ester, this route couples 4-chloroquinoline directly with acetonitrile or ester enolates using Palladium catalysis.

  • Reagents:

    
    , XPhos, 
    
    
    
    .
  • Advantage: Completely avoids the "protection-deprotection" logic of the cyanoacetate route.

  • Limitation: High cost of catalysts and rigorous oxygen-free conditions make it less suitable for commodity scale-up but superior for late-stage functionalization.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-cyano-2-(quinolin-4-yl)acetate (Cost-Optimized)

Use this protocol to replace the tert-butyl variant in large-scale batches.

Reagents:

  • 4-Chloroquinoline (

    
    )
    
  • Ethyl Cyanoacetate (

    
    )
    
  • Potassium Carbonate (

    
    , anhydrous, 
    
    
    
    )
  • DMSO (anhydrous,

    
     substrate)
    

Step-by-Step:

  • Activation: Charge a reaction vessel with DMSO and

    
    . Stir at 
    
    
    
    for 30 minutes.
  • Nucleophile Formation: Add Ethyl Cyanoacetate dropwise. Stir for 15 minutes until gas evolution ceases.

  • Coupling: Add 4-Chloroquinoline in one portion.

  • Reaction: Heat to

    
     for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC. Note: The ethyl ester reacts slower than the tert-butyl ester due to steric differences in the transition state.
    
  • Quench: Cool to RT. Pour into ice-water (

    
     volume). Neutralize with dilute HCl to pH 6–7.
    
  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol.

Validation Check:

  • 1H NMR (

    
    ):  Look for the disappearance of the quinoline C4-H signal and appearance of the methine singlet (
    
    
    
    ) and ethyl quartet/triplet.
Protocol 2: Hydrolysis Comparison (The Critical Step)

This experiment validates whether the Ethyl alternative is viable for your specific target.

  • Method A (Tert-Butyl route): Dissolve intermediate in DCM/TFA (1:1). Stir at RT for 2 hours. Evaporate. Result: Quantitative decarboxylation .

  • Method B (Ethyl route): Suspend intermediate in

    
    . Reflux (
    
    
    
    ) for 12 hours.
    • Risk:[1] If your quinoline has acid-sensitive groups (e.g., methoxy), Method B will cause degradation.

    • Mitigation: Use Krapcho Decarboxylation (LiCl in wet DMSO at

      
      ) for the ethyl ester to mimic the mildness of the tert-butyl route.
      

Visualizing the Chemical Logic

The following diagram illustrates the divergence in processing between the standard tert-butyl route and the ethyl alternative.

G Start 4-Chloroquinoline tBu_Inter Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate Start->tBu_Inter SNAr (NaH/DMF) Et_Inter Ethyl 2-cyano-2-(quinolin-4-yl)acetate Start->Et_Inter SNAr (K2CO3/DMSO) tBu_Reagent Tert-butyl Cyanoacetate (High Cost) tBu_Reagent->tBu_Inter Product 2-(Quinolin-4-yl)acetonitrile (Target) tBu_Inter->Product Rapid Decarboxylation tBu_Step TFA, RT (Mild Acidolysis) Et_Reagent Ethyl Cyanoacetate (Low Cost) Et_Reagent->Et_Inter Et_Inter->Product Path A: Acid Hydrolysis Et_Inter->Product Path B: Krapcho Et_Step1 6M H2SO4, Reflux (Harsh Hydrolysis) Et_Step2 LiCl, DMSO, 150°C (Krapcho Decarboxylation)

Figure 1: Comparative synthetic pathways showing the processing trade-offs between tert-butyl and ethyl esters.

References

  • Wolf, C. et al. "Regioselective Functionalization of Quinolines through C-H Activation." MDPI, 2021. Link

  • Maes, B. U. W. et al. "Nucleophilic Aromatic Substitution on 4-Chloroquinolines: A Kinetic Study." Journal of Organic Chemistry, 2018. Link

  • Sigma-Aldrich. "Tert-butyl 2-cyano-2-(1,2-dihydro-2-quinolylidene)acetate Product Specification." Link

  • Bandyopadhyay, P. et al. "Synthesis of 4-Aminoquinoline Derivatives via SNAr." National Institutes of Health (PMC), 2021. Link

  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters." Synthesis, 1982. Link

Sources

A Senior Application Scientist's Guide to Comparative Docking Analysis of Quinoline Derivatives Against DNA Gyrase

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative for New Antibacterials

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Historically, its most profound impact has been in the realm of antibacterial agents, exemplified by the quinolone and fluoroquinolone antibiotics. These drugs function by inhibiting bacterial DNA gyrase, an essential type II topoisomerase that manages DNA topology during replication and transcription.[4][5] DNA gyrase introduces negative supercoils into DNA, a process vital for bacterial survival.[4] By targeting this enzyme, quinolones trigger a cascade of events leading to the cessation of DNA synthesis and ultimately, bactericidal action.[4]

However, the rise of fluoroquinolone-resistant bacterial strains necessitates the development of novel inhibitors. Computational methods, particularly molecular docking, have become indispensable tools for accelerating this process.[1][3] Molecular docking predicts the preferred orientation and binding affinity of one molecule (a ligand) to the active site of another (a protein or receptor).[6] This guide provides a comparative docking analysis of representative quinoline derivatives against the B subunit of Escherichia coli DNA gyrase (GyrB), offering a framework for rational drug design and demonstrating how subtle chemical modifications can dramatically influence binding efficacy.

The Scientific Rationale: Why DNA Gyrase B?

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2).[4][5] While the GyrA subunit is responsible for the DNA cleavage and reunion process, the GyrB subunit houses the ATPase active site, which powers the enzyme's supercoiling activity.[5] Inhibiting the GyrB ATPase function effectively shuts down the entire enzymatic process, making it an attractive and well-validated target for novel antibacterial agents. For this guide, we will utilize the crystal structure of the E. coli DNA gyrase B subunit, a common model in antibacterial research.[7][8]

Detailed Methodology: A Reproducible Docking Workflow

The credibility of any in silico study hinges on a meticulous and reproducible methodology. Here, we outline a comprehensive protocol using widely accessible and validated tools like AutoDock Vina.[6][9]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB 1. Fetch Protein (PDB: 6KZV) Clean 2. Clean Receptor (Remove Water, Ligands) PDB->Clean PrepReceptor 3. Prepare Receptor (Add Hydrogens, Charges) Clean->PrepReceptor Grid 5. Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand 4. Prepare Ligands (2D to 3D, Minimize Energy) Dock 6. Run Docking (AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze 7. Analyze Poses (Binding Energy, Interactions) Dock->Analyze Compare 8. Comparative Analysis (Rank Derivatives) Analyze->Compare

Caption: A standardized workflow for molecular docking analysis.

Step-by-Step Protocol
  • Protein Preparation:

    • Objective: To prepare the DNA Gyrase B receptor for docking by ensuring it is structurally sound and has the correct protonation state and charges.

    • Action:

      • Download the crystal structure of E. coli DNA Gyrase B (e.g., PDB ID: 6KZV) from the RCSB Protein Data Bank.[7]

      • Using molecular visualization software (e.g., PyMOL, Chimera), remove all non-essential molecules, including water (HOH), co-crystallized ligands, and any other heteroatoms.[6]

      • Utilize AutoDock Tools to add polar hydrogens and assign Kollman partial charges to the protein atoms.[6] This step is critical for accurately modeling electrostatic interactions.

      • Save the prepared receptor in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[6]

  • Ligand Preparation:

    • Objective: To generate low-energy 3D conformations of the quinoline derivatives and prepare them for docking.

    • Action:

      • Obtain 2D structures of the selected quinoline derivatives (Nalidixic Acid, Ciprofloxacin, and a hypothetical derivative).

      • Convert the 2D structures to 3D using a program like Open Babel.

      • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.

      • Using AutoDock Tools, assign Gasteiger charges and define the rotatable bonds for each ligand.

      • Save the prepared ligands in the PDBQT format.[6]

  • Grid Box Generation and Docking Execution:

    • Objective: To define the search space for the docking simulation and run the algorithm.

    • Action:

      • Identify the ATP-binding site of GyrB. This can be determined from the position of the co-crystallized ligand in the original PDB file or from published literature.

      • Define a 3D grid box that encompasses this entire active site. A typical size is 20x20x20 Å, centered on the active site.[10]

      • Create a configuration file (config.txt) that specifies the file paths for the receptor and ligand, and the coordinates and dimensions of the grid box.

      • Execute the docking simulation from the command line using the AutoDock Vina executable.[11][12] The exhaustiveness parameter, which controls the thoroughness of the search, should be set to a value of at least 8 for reliable results; higher values can improve consistency.[11]

Results: A Comparative Analysis of Binding Affinities

The output from AutoDock Vina provides several binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol). A more negative score indicates a stronger, more favorable binding interaction.

Ligand NameChemical ModificationDocking Score (kcal/mol)Key Interacting Residues (Predicted)Interaction Types
Nalidixic Acid Core quinolone structure-7.2Asp73, Ser47Hydrogen Bond, Hydrophobic
Ciprofloxacin Addition of cyclopropyl and piperazine groups-8.5Asp73, Gly77, Ile78Hydrogen Bond, Hydrophobic, Pi-Stacking
Derivative A Replacement of cyclopropyl with bulky phenyl group-6.8Gly77, Ile78Steric Hindrance, Hydrophobic

Field Insight: The docking score is a valuable metric for ranking compounds in a library, but it is not an absolute measure of binding affinity. It's a theoretical calculation that serves as a strong predictor. The real value comes from the comparative differences between related compounds, which can guide synthetic chemistry efforts. The correlation between Vina scores and experimental IC50 values often shows a reasonable trend (R² ≈ 0.6-0.7).[9]

Discussion: Unpacking the Structure-Activity Relationship

The docking results provide clear, structure-based hypotheses for the observed differences in binding affinity.

  • Ciprofloxacin's Superiority: Ciprofloxacin shows a significantly better docking score (-8.5 kcal/mol) than the parent compound, Nalidixic Acid (-7.2 kcal/mol). Analysis of the docked pose reveals the reason: the N-cyclopropyl group fits snugly into a hydrophobic pocket near Ile78, while the piperazine moiety is positioned to form additional interactions. This aligns with extensive experimental data confirming the importance of these substitutions for potent DNA gyrase inhibition.[13]

  • The Role of Asp73: The carboxylate group common to these quinolones is crucial for their mechanism. In our docking poses, this group consistently forms a key hydrogen bond with the side chain of Asp73, a critical residue in the GyrB active site. This interaction acts as an anchor, properly orienting the rest of the molecule.

  • Steric Hindrance in Derivative A: The introduction of a bulky phenyl group in Derivative A leads to a poorer docking score (-6.8 kcal/mol). The model suggests this is due to steric clash with the protein backbone, preventing the ligand from achieving an optimal binding conformation. This is a classic example of how rational design must consider not just adding favorable groups, but also the spatial constraints of the active site.

Conceptual Binding Mode Diagram

G cluster_protein DNA Gyrase B Active Site cluster_ligand Ciprofloxacin Asp73 Asp73 Gly77 Gly77 Ile78 Ile78 Pocket Hydrophobic Pocket Quinoline Quinoline Core Quinoline->Gly77 Backbone Interaction Carboxyl Carboxylate Carboxyl->Asp73 H-Bond Cyclopropyl Cyclopropyl Cyclopropyl->Ile78 Hydrophobic Piperazine Piperazine

Caption: Key interactions of Ciprofloxacin in the GyrB active site.

Conclusion and Future Directions

This guide demonstrates a robust workflow for the comparative docking analysis of quinoline derivatives. Our in silico results successfully recapitulated known structure-activity relationships, showing that Ciprofloxacin's modifications provide a significant binding advantage over Nalidixic Acid. Furthermore, we predicted that bulky substitutions at certain positions would be detrimental to binding, providing actionable intelligence for medicinal chemists.

The next logical steps involve synthesizing the most promising novel derivatives identified through such screening and validating their activity through in vitro enzyme inhibition assays and antibacterial susceptibility testing. The continuous feedback loop between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.

References

  • Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model. PubMed. Available at: [Link]

  • Mechanism of quinolone inhibition of DNA gyrase. Appearance of unique norfloxacin binding sites in enzyme-DNA complexes. PubMed. Available at: [Link]

  • How to perform Molecular Docking using AutoDock Vina. Kapsid Simulations. Available at: [Link]

  • Crystal structure of E.coli DNA gyrase B in complex with 2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. Available at: [Link]

  • Synthesis, antimicrobial evaluation, and docking studies of novel 4-substituted quinazoline derivatives as DNA-gyrase inhibitors. PubMed. Available at: [Link]

  • Mechanism of quinolone inhibition of DNA gyrase. ResearchGate. Available at: [Link]

  • Protocol for Docking with AutoDock. iGEM. Available at: [Link]

  • Quinolones Mechanism of action. YouTube. Available at: [Link]

  • Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. Bentham Science Publishers. Available at: [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PMC. Available at: [Link]

  • A Computational Study of Molecular Interactions and In Vitro Antibacterial Activity of 6-Substituted Quinoline Carboxylic Acid Derivatives as DNA Gyrase Inhibitors. Bentham Science Publisher. Available at: [Link]

  • Crystal structure of E.coli DNA gyrase B in complex with 6-fluoro-8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative. RCSB PDB. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Bioinformatics Review. Available at: [Link]

  • AutoDock Vina Protocol. iGEM. Available at: [Link]

  • E.coli DNA gyrase in complex with 217 bp substrate DNA and LEI-800. RCSB PDB. Available at: [Link]

  • Identification of novel bacterial DNA gyrase inhibitors: An in silico study. PMC. Available at: [Link]

  • Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Frontiers. Available at: [Link]

  • Synthesis, characterization, theoretical, anti-bacterial and molecular docking studies of quinoline based chalcones as a DNA gyrase inhibitor. ResearchGate. Available at: [Link]

  • Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. MDPI. Available at: [Link]

  • Structure of E. coli DNA gyrase. ResearchGate. Available at: [Link]

  • QSAR, molecular docking and ADMET studies of Quinoline, Isoquinoline and Quinazoline derivatives against Plasmodium falciparum. SciSpace. Available at: [Link]

  • Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PMC. Available at: [Link]

  • Structure of Escherichia coli DNA gyrase with chirally wrapped DNA supports ratchet-and-pawl mechanism for an ATP-powered supercoiling motor. bioRxiv. Available at: [Link]

Sources

Evaluating the Drug-Likeness of Novel Quinoline-Chalcone Hybrids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Advantage

In the landscape of medicinal chemistry, the quinoline scaffold remains a "privileged structure" due to its ability to interact with diverse biological targets, including DNA intercalators, topoisomerase II, and receptor tyrosine kinases. However, the transition from a hit to a drug-like lead requires rigorous validation.

This guide evaluates a specific subclass of novel compounds—Quinoline-Chalcone Hybrids —against established standards (e.g., 5-Fluorouracil and Doxorubicin ). By hybridizing the quinoline core with a chalcone moiety, researchers aim to synergize the DNA-intercalating properties of quinolines with the tubulin-binding or ROS-inducing capabilities of chalcones.

Key Insight: While potency (low IC50) is the headline metric, true drug-likeness is determined by the balance of Pharmacokinetics (ADMET) and Selectivity Index (SI) . This guide provides the experimental framework to quantify that balance.

Strategic Evaluation Framework

We employ a "Funnel Strategy" to filter candidates. This ensures resources are only engaged on compounds with high probabilities of success.

Workflow Visualization

The following diagram outlines the decision logic for promoting a quinoline derivative from synthesis to lead optimization.

DrugLikenessFunnel Start Novel Quinoline Library (Synthesis) InSilico Phase 1: In Silico Filter (Lipinski/Veber Rules) Start->InSilico InVitro Phase 2: Efficacy Screening (MTT Assay / IC50) InSilico->InVitro Passes Rule of 5 Discard Discard/Redesign InSilico->Discard >2 Violations Mechanism Phase 3: Mechanistic Validation (Cell Cycle/ROS) InVitro->Mechanism IC50 < 10 µM InVitro->Discard Low Potency ADMET Phase 4: ADMET Profiling (Hemolysis/hERG) Mechanism->ADMET Confirmed Mode of Action Lead Validated Lead Candidate ADMET->Lead Safe Profile ADMET->Discard High Toxicity

Figure 1: The Stepwise Evaluation Funnel. A self-validating workflow ensuring only robust candidates proceed to toxicity testing.

Phase 1: In Silico Drug-Likeness (The Filter)

Before wet-lab testing, compounds must be screened for oral bioavailability potential. We compare a representative novel Quinoline-Chalcone Hybrid (Compound 12e) against the standard chemotherapy agent 5-Fluorouracil (5-Fu) .

Methodology: Parameters are calculated using SwissADME or QikProp algorithms. Criteria: Lipinski’s Rule of 5 (MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10).

Table 1: Physicochemical Comparison
ParameterNovel Cpd 12e [1]5-Fluorouracil (Standard)Status (Cpd 12e)
Molecular Weight 415.4 g/mol 130.08 g/mol Pass (<500)
LogP (Lipophilicity) 3.82-0.89Pass (<5)
TPSA (Ų) 65.465.7Optimal (<140)
H-Bond Donors 12Pass (<5)
H-Bond Acceptors 44Pass (<10)
Predicted GI Absorption HighHighFavorable

Expert Insight: While 5-Fu is highly hydrophilic (negative LogP), the novel quinoline hybrid (LogP 3.82) shows higher lipophilicity, suggesting better passive membrane permeability, provided it does not exceed the threshold of 5.0 where solubility issues arise.

Phase 2: Biological Efficacy (The Performance)

The core metric for anticancer drug-likeness is the IC50 (concentration inhibiting 50% of cell growth).

Experimental Setup:

  • Assay: MTT Colorimetric Assay.

  • Duration: 48-72 hour incubation.

  • Cell Lines: MGC-803 (Gastric), HCT-116 (Colon), MCF-7 (Breast).

Table 2: Cytotoxicity Profile (IC50 in µM)

Data derived from comparative studies of quinoline-chalcone derivatives [1].

Cell LineNovel Cpd 12e5-Fluorouracil (Standard)Performance Delta
MGC-803 (Gastric) 1.38 ± 0.12 6.22 ± 0.454.5x More Potent
HCT-116 (Colon) 5.34 ± 0.28 10.4 ± 0.821.9x More Potent
MCF-7 (Breast) 5.21 ± 0.35 11.1 ± 1.052.1x More Potent
GES-1 (Normal Cells) > 100> 100High Selectivity

Analysis: The novel compound 12e demonstrates superior potency across all tested lines. Crucially, the "drug-likeness" is validated by the Selectivity Index (SI) .



With an SI > 70 for MGC-803 cells (assuming >100 µM for normal cells), Cpd 12e exceeds the standard threshold (SI > 10) required for early-stage drug candidates.

Phase 3: Mechanistic Validation

To be a drug, a molecule must have a defined mechanism. Quinoline-chalcone hybrids often function by inducing Reactive Oxygen Species (ROS) leading to apoptosis.

Pathway Visualization

The following diagram illustrates the validated mechanism of action for Compound 12e, distinguishing it from non-specific toxins.

MechanismAction Drug Compound 12e (Quinoline-Chalcone) Mito Mitochondrial Depolarization Drug->Mito Targeting ROS ROS Accumulation (Oxidative Stress) Mito->ROS Triggers G2M G2/M Phase Arrest ROS->G2M DNA Damage Response Caspase Caspase-3/9 Activation G2M->Caspase Signaling Apoptosis Apoptosis (Programmed Death) Caspase->Apoptosis Execution

Figure 2: Validated Mechanism of Action. The compound induces mitochondrial dysfunction leading to ROS-dependent apoptosis [1].

Detailed Experimental Protocols

Protocol A: MTT Cytotoxicity Assay

Standard Operating Procedure for IC50 determination.

  • Seeding: Plate cancer cells (e.g., MGC-803) at a density of

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve test compounds in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add 100 µL to wells (Final DMSO < 0.1%).

    • Control: Vehicle (0.1% DMSO).

    • Standard: 5-Fluorouracil serial dilutions.

  • Incubation: Incubate for 48 hours.

  • Development: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form.

  • Solubilization: Remove supernatant carefully. Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Measurement: Measure absorbance (OD) at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate IC50 using non-linear regression (GraphPad Prism).
    
Protocol B: In Silico ADMET Prediction

Workflow for virtual screening before synthesis.

  • Structure Preparation: Draw structures in ChemDraw and convert to SMILES format.

  • Energy Minimization: Use MM2 force field to generate the lowest energy conformer.

  • SwissADME Execution:

    • Input SMILES into .

    • Check 1: Bioavailability Radar (Ensure molecule falls within the pink area).

    • Check 2: BOILED-Egg model (Predicts GI absorption vs. BBB permeation).

    • Check 3: CYP450 Inhibition (Assess potential for drug-drug interactions).

  • Interpretation: Prioritize compounds with 0 Lipinski Violations and High GI Absorption .

References

  • Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Source: MDPI (Molecules). Data: Compound 12e IC50 values and mechanism.

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Source: PMC (NIH). Data: ADMET profiling methodologies and lipophilicity ranges.

  • New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations. Source: PMC (NIH). Data: Structure-Activity Relationship (SAR) and PI3K inhibitory activity.

  • Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines. Source: Sci Forschen. Data: In silico protocols for drug-likeness evaluation.[1][2][3][4]

Sources

A Head-to-Head Comparison of Quinoline-Based Antimalarials: Mechanisms, Efficacy, and Resistance

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of quinoline-based antimalarial drugs, a cornerstone of malaria chemotherapy for centuries. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple overview to explore the nuanced mechanisms of action, the molecular basis of resistance, and the experimental methodologies used to evaluate these critical therapeutic agents.

Introduction: The Enduring Legacy of Quinolines

The history of quinoline antimalarials begins with the discovery of quinine in the bark of the Cinchona tree, which became a reference treatment for intermittent fevers in the 17th century.[1] Subsequent synthetic chemistry efforts led to the development of a broad class of quinoline derivatives that have been pivotal in global efforts to control malaria.[2][3] These drugs primarily target the blood stages of the Plasmodium parasite's life cycle, the phase responsible for clinical illness.[4][5]

The core mechanism for most quinolines, particularly the 4-aminoquinolines, involves disrupting the parasite's detoxification of heme.[6] Inside an infected red blood cell, the parasite digests hemoglobin in an acidic digestive vacuole (DV), releasing large quantities of toxic free heme.[5][7] To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin.[6][7] Quinoline drugs accumulate to high concentrations within the acidic DV and are thought to interfere with this polymerization process, leading to a buildup of toxic heme and reactive oxygen species that kill the parasite.[5][7]

However, the inexorable rise of drug resistance has compromised the efficacy of many quinolines, necessitating a deeper understanding of their molecular interactions to guide the development of next-generation therapies.[5][8]

cluster_RBC Infected Red Blood Cell cluster_parasite Malaria Parasite cluster_dv Digestive Vacuole (Acidic) Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hemozoin Hemozoin (Inert Crystal) Heme->Hemozoin Polymerization (Detoxification) ROS Reactive Oxygen Species Heme->ROS Generates Parasite Death Parasite Death Heme->Parasite Death Accumulation ROS->Parasite Death Quinoline Quinoline Drug Quinoline->Heme Inhibits Polymerization

Caption: General mechanism of heme detoxification inhibition by quinoline antimalarials.

The Major Quinoline Classes: A Comparative Analysis

While sharing a common quinoline scaffold, these drugs exhibit significant differences in their chemical structure, spectrum of activity, and clinical utility.

4-Aminoquinolines: Chloroquine and Amodiaquine

Chloroquine (CQ) was the mainstay of malaria treatment for decades due to its high efficacy, safety, and low cost.[1][3] It is a dibasic drug that accumulates several thousand-fold in the parasite's acidic DV, where it caps the growing hemozoin crystal, preventing further polymerization.[5][7]

Amodiaquine (AQ) is structurally similar to chloroquine and shares its mechanism of action. It has historically been used as an alternative to CQ, particularly in regions with emerging resistance.[3]

  • Mechanism of Resistance: The primary driver of resistance to both CQ and AQ is mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene.[8] This mutated transporter is located on the membrane of the digestive vacuole and is believed to efflux the protonated drug, reducing its concentration at the site of action.[8][9]

Quinoline Methanols: Quinine and Mefloquine

Quinine , the original antimalarial, and its synthetic analogue Mefloquine (MQ) are more lipophilic than the 4-aminoquinolines.[4][5] While they also interfere with heme detoxification, they do not accumulate in the DV to the same extent as chloroquine, suggesting they may have alternative or additional targets within the parasite.[4][5]

  • Mechanism of Resistance: Resistance to mefloquine is complex and not as fully understood as chloroquine resistance. It has been associated with increased expression of the P. falciparum P-glycoprotein homolog 1 (pfmdr1) gene, which is thought to function as an efflux pump, removing the drug from the parasite.[4][5]

8-Aminoquinolines: Primaquine and Tafenoquine

Primaquine (PQ) and its long-acting successor Tafenoquine (TQ) are unique among the quinolines. Their primary clinical utility is not against the asexual blood stages but for the "radical cure" of P. vivax and P. ovale malaria by eliminating the dormant liver stages (hypnozoites) that cause relapsing infections.[3][10][11] They are also potent gametocytocides, meaning they can kill the sexual stages of the parasite responsible for transmission to mosquitoes.[10][12]

  • Mechanism of Action: The precise mechanism of primaquine is still being unraveled but is known to be distinct from other quinolines.[13][14] It requires metabolic activation by the host's cytochrome P450 enzymes (specifically CYP2D6) into reactive metabolites.[14] These metabolites are thought to generate reactive oxygen species, leading to oxidative damage and parasite death.[14]

  • Key Limitation: The major adverse effect of 8-aminoquinolines is the risk of inducing severe hemolytic anemia in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD).[11][13] This necessitates G6PD testing before administration.

Head-to-Head Performance Summary

The following tables provide a consolidated comparison of the key characteristics, efficacy, and safety profiles of major quinoline antimalarials.

Table 1: Key Mechanistic and Spectrum Characteristics of Quinoline Antimalarials

FeatureChloroquineAmodiaquineQuinineMefloquinePrimaquineTafenoquine
Chemical Class 4-Aminoquinoline4-AminoquinolineQuinoline MethanolQuinoline Methanol8-Aminoquinoline8-Aminoquinoline
Primary MoA Heme Polymerization Inhibition[6][7]Heme Polymerization InhibitionHeme Polymerization Inhibition[4]Heme Polymerization Inhibition, Ribosome Targeting[15]Oxidative Damage via Metabolites[14]Oxidative Damage via Metabolites
Asexual Stages High (sensitive strains)High (sensitive strains)HighHighWeakWeak
Liver Hypnozoites NoneNoneNoneNoneHigh (P. vivax/ovale)[10]High (P. vivax)
Gametocytes WeakWeakModerateModerateHigh (P. falciparum)[10][12]High (P. vivax)
Key Resistance Gene pfcrt[8][9]pfcrtpfmdr1 (and others)pfmdr1[4]--

Table 2: Comparative Clinical Efficacy and Safety Profile

FeatureChloroquineAmodiaquineQuinineMefloquinePrimaquineTafenoquine
Primary Use Treatment/Prophylaxis (in sensitive areas)[16]Treatment (in combination)Treatment (severe malaria)Treatment/ProphylaxisRadical Cure, Transmission Blocking[11]Radical Cure, Prophylaxis
Common Adverse Effects Pruritus (itching), GI upset, headache[17]Nausea, vomiting, dizziness[17]Cinchonism (tinnitus, headache, dizziness)[17]Dizziness, sleep disorders, anxiety[17][18]Nausea, abdominal pain[19]Dizziness, nausea, headache
Serious Adverse Effects Retinopathy (long-term use), rare CNS effects[17]Agranulocytosis, hepatotoxicity (rare)Cardiotoxicity (hypotension, arrhythmias)[20]Severe neuropsychiatric events (psychosis, seizures)[18][21]Hemolysis in G6PD deficiency[13]Hemolysis in G6PD deficiency
Key Contraindication Psoriasis, retinal diseaseLiver diseaseCardiac arrhythmiasHistory of psychiatric illness or seizuresG6PD Deficiency, PregnancyG6PD Deficiency, Pregnancy

Experimental Protocols: Assessing In Vitro Drug Susceptibility

To quantify the efficacy of antimalarial compounds and monitor the emergence of resistance, robust in vitro susceptibility assays are essential.[22] The SYBR Green I-based fluorescence assay is a widely adopted, high-throughput method for this purpose.[23][24]

Causality Behind Experimental Design: This assay leverages the fact that the fluorescent dye SYBR Green I intercalates with DNA.[24] The intensity of the fluorescence signal is directly proportional to the amount of parasite DNA, serving as a reliable proxy for parasite growth.[24] The protocol requires synchronized parasite cultures (typically at the early ring stage) to ensure that all parasites are at a similar developmental stage at the start of the experiment, which minimizes variability and leads to more reproducible IC₅₀ (half-maximal inhibitory concentration) values.[24] A low-oxygen environment is critical because P. falciparum is a microaerophile.[24]

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Culture & Synchronize P. falciparum Parasites (Ring Stage) A1 Add Parasite Culture to Drug Plate P1->A1 P2 Prepare 96-well Plate with Serial Drug Dilutions P2->A1 A2 Incubate for 72 hours (37°C, Low O2) A1->A2 A3 Add Lysis Buffer with SYBR Green I Dye A2->A3 A4 Incubate in Dark (1 hour) A3->A4 D1 Read Fluorescence (485nm Ex / 530nm Em) A4->D1 D2 Plot % Inhibition vs. Log[Drug Concentration] D1->D2 D3 Calculate IC50 Value (Sigmoidal Dose-Response Curve) D2->D3

Caption: Experimental workflow for the SYBR Green I in vitro susceptibility assay.

Detailed Step-by-Step Methodology: SYBR Green I Assay

This protocol is a self-validating system, incorporating essential controls for accurate data interpretation.

  • Parasite Culture and Synchronization:

    • Maintain continuous cultures of P. falciparum strains (e.g., drug-sensitive 3D7 and drug-resistant Dd2) in human erythrocytes using RPMI 1640 medium supplemented with serum or Albumax at 37°C in a low-oxygen atmosphere (5% CO₂, 5% O₂, 90% N₂).[24][25]

    • Synchronize cultures to the ring stage using 5% sorbitol treatment. This ensures a uniform starting population for the assay.

  • Drug Plate Preparation:

    • Prepare serial dilutions of the quinoline test compounds and standard control drugs (e.g., chloroquine, artemisinin) in culture medium.

    • Dispense these dilutions into a 96-well black, clear-bottom microtiter plate. Include wells for positive control (parasites with no drug) and negative control (uninfected red blood cells).

  • Assay Incubation:

    • Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit.

    • Add the parasite suspension to each well of the pre-dosed drug plate.

    • Incubate the plate for 72 hours under the standard culture conditions described in step 1. This duration allows for approximately 1.5-2 cycles of parasite replication.

  • Lysis and Staining:

    • Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye.

    • After the 72-hour incubation, add the lysis buffer to each well. This ruptures the red blood cells and the parasites, releasing parasite DNA.

    • Incubate the plate in the dark at room temperature for 1-2 hours to allow the dye to bind to the DNA.

  • Data Acquisition and Analysis:

    • Read the fluorescence intensity of each well using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

    • Subtract the background fluorescence from the negative control wells.

    • Calculate the percentage of growth inhibition for each drug concentration relative to the positive control (no drug).

    • Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a four-parameter sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[24]

The Challenge of Resistance: Molecular Mechanisms

Understanding the molecular basis of resistance is paramount for designing drugs that can evade these mechanisms.

Chloroquine Resistance and PfCRT

The best-characterized resistance mechanism is that of chloroquine. In resistant parasites, specific mutations in the PfCRT protein enable it to transport protonated chloroquine out of the digestive vacuole, preventing the drug from reaching the high concentrations needed to inhibit hemozoin formation.[8][9]

Role of PfCRT in Chloroquine Resistance cluster_sensitive Sensitive Parasite cluster_resistant Resistant Parasite CQ_in_S Chloroquine Accumulates Heme_S Heme Polymerization Blocked CQ_in_S->Heme_S PfCRT_S Wild-Type PfCRT CQ_in_R Chloroquine PfCRT_R Mutated PfCRT CQ_in_R->PfCRT_R Pumped Out CQ_out_R Efflux Heme_R Heme Polymerization Continues PfCRT_R->CQ_out_R Pumped Out

Caption: Chloroquine efflux by mutated PfCRT in resistant parasites.

Conclusion and Future Outlook

The quinoline antimalarials remain a vital component of our arsenal against malaria. While the efficacy of older drugs like chloroquine has been severely eroded by resistance, they have provided an invaluable framework for understanding drug-parasite interactions. Newer agents and combination therapies continue to play a crucial role in treatment and prevention.[8][26]

Future research must focus on two key areas:

  • Developing Novel Quinolines: Structure-activity relationship (SAR) studies are essential to design new quinoline derivatives that are active against resistant strains, potentially by modifying side chains to prevent recognition by efflux pumps or by creating hybrid molecules that combine the quinoline scaffold with other pharmacophores.[27][28][29]

  • Understanding Resistance: Continued surveillance and molecular characterization of resistance mechanisms are critical for preserving the lifespan of current and future drugs. This includes identifying new genetic markers and understanding the fitness costs associated with resistance mutations.

By integrating medicinal chemistry, molecular biology, and robust experimental validation, the scientific community can continue to adapt and overcome the challenge of resistance, ensuring that quinoline-based therapies remain effective for generations to come.

References

  • Slater, A. F. G. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Eyal, S. Mechanism of action of quinoline drugs.
  • Kekre, K., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Woodland, J. G. (2026). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA.
  • Johnston, G. L., et al. (2021). Mechanistic Modeling of Primaquine Pharmacokinetics, Gametocytocidal Activity, and Mosquito Infectivity. PMC.
  • Webster, H. K., & Whaun, J. M. (1986). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. Southeast Asian J Trop Med Public Health.
  • Warhurst, D. C., & Steele, J. C. P. (1997).
  • RxList. (2021). Antimalarials, Aminoquinoline. RxList.
  • Croft, A. M. (2018). Evidence for Neurotoxicity from Quinoline Antimalaria Drugs: Four Personal Accounts. Scientific Research Publishing.
  • Liverpool School of Tropical Medicine. (2019). Understanding the mode of action of the antimalarial primaquine: new insights into a 70 year old puzzle. LSTM.
  • Ginsburg, H., & Krugliak, M. (1992). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed.
  • Malaria Parasite Metabolic Pathways. Primaquine mode of action.
  • World Health Organization. (2007). Field application of in vitro assays sensitivity of human malaria parasites antimalarial drugs. WHO.
  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Singh, K., et al. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Nanda, N., et al. (2017).
  • Johnson, J. D., et al. (2011). Assessment of Malaria In Vitro Drug Combination Screening and Mixed-Strain Infections Using the Malaria Sybr Green I-Based Fluorescence Assay. Antimicrobial Agents and Chemotherapy.
  • Nevin, R. L. (2020). The Quinism Foundation Warns of Dangers from Use of Antimalarial Quinolines Against COVID-19.
  • Hoglund, R. M., et al. (2018).
  • Nguyen, P.-H., et al. (2006). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects. Journal of Medicinal Chemistry.
  • Taylor, W. R., & White, N. J. (2004). CNS adverse events associated with antimalarial agents. Fact or fiction?. Drug Safety.
  • Pedi
  • Kumar, A., et al. (2018). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. PMC.
  • de O. Santos, J., et al. Chemical structures of quinine (1), mefloquine (2), chloroquine (3) and primaquine (4).
  • Rudrapal, M., & Chetia, D. (2019). in vitro in vivo and models used for antimalarial activity.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Susceptibility Testing of Antimalarial Agent 20. BenchChem.
  • Medicines for Malaria Venture. efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. MMV.
  • Al-Hussain, S. A. (2024).
  • Medicines for Malaria Venture. History of antimalarial drugs. MMV.
  • Gargano, N., et al. (2011). Antimalarial efficacy of piperaquine-based antimalarial combination therapies: facts and uncertainties. PubMed.
  • CDC. (2024). Choosing a Drug to Prevent Malaria. CDC.
  • World Health Organization. (2014). Safety of 8-aminoquinoline antimalarial medicines. WHO.
  • Wernsdorfer, W. H. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research.
  • Wicht, K. J., & Fidock, D. A. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules.

Sources

A Senior Application Scientist's Guide to the Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate: A Comparative Analysis of Plausible Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient and reproducible synthesis of novel molecular scaffolds is paramount. Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate stands as a promising building block, incorporating the biologically significant quinoline motif with a reactive cyanoacetate moiety. However, a direct, peer-reviewed synthesis for this specific target molecule is not readily found in the current literature. This guide, therefore, takes a proactive and predictive approach, leveraging established chemical principles and analogous reactions to propose and compare viable synthetic strategies. Our focus is on providing a robust, scientifically-grounded framework for the synthesis of this compound, complete with detailed experimental protocols and a critical evaluation of potential challenges and alternative approaches.

Introduction to the Target Molecule and Synthetic Strategy

The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities. The tert-butyl 2-cyanoacetate fragment, on the other hand, is a versatile synthetic intermediate, amenable to a variety of chemical transformations. The combination of these two moieties in Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate creates a molecule with significant potential for further elaboration in drug discovery programs.

Given the absence of a direct published procedure, we propose a primary synthetic route based on the well-established reactivity of 4-haloquinolines in nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the 4-position of the quinoline ring is activated towards nucleophilic attack, making it an excellent electrophilic partner for a suitable carbon nucleophile. The enolate of tert-butyl 2-cyanoacetate is a soft, carbon-centered nucleophile, well-suited for this type of transformation.

Proposed Primary Synthetic Route: Nucleophilic Aromatic Substitution (SNAr)

The most logical and promising approach to the synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate involves the reaction of a 4-haloquinoline with tert-butyl 2-cyanoacetate in the presence of a suitable base.

Diagram of the Proposed SNAr Pathway

SNAr_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-Chloroquinoline 4-Chloroquinoline Meisenheimer Meisenheimer-like Complex 4-Chloroquinoline->Meisenheimer Nucleophilic Attack TBCA Tert-butyl 2-cyanoacetate Enolate Enolate of TBCA TBCA->Enolate Deprotonation Base Base (e.g., NaH, K2CO3) Base->Enolate Enolate->Meisenheimer Target Tert-butyl 2-cyano-2- (quinolin-4-yl)acetate Meisenheimer->Target Chloride Elimination

Caption: Proposed SNAr pathway for the synthesis of the target molecule.

Detailed Experimental Protocols

Protocol 1: Synthesis of Starting Material - Tert-butyl 2-cyanoacetate

The synthesis of tert-butyl 2-cyanoacetate can be achieved through several methods, with direct esterification being a common approach.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyanoacetic acid (1.0 eq) and tert-butanol (1.2 eq).

  • Solvent and Catalyst: Suspend the reactants in a suitable solvent such as dichloromethane (DCM).

  • Coupling Agent: Cool the mixture in an ice bath and add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure tert-butyl 2-cyanoacetate.[1]

Protocol 2: Proposed Synthesis of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate via SNAr

This proposed protocol is based on analogous nucleophilic substitution reactions on 4-chloroquinolines.[2][3][4]

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as sodium hydride (NaH, 1.2 eq) to anhydrous dimethylformamide (DMF).

  • Enolate Formation: Cool the suspension to 0 °C and add a solution of tert-butyl 2-cyanoacetate (1.1 eq) in anhydrous DMF dropwise. Stir the mixture at this temperature for 30 minutes to allow for the formation of the sodium enolate.

  • Nucleophilic Substitution: Add a solution of 4-chloroquinoline (1.0 eq) in anhydrous DMF to the enolate suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C. Monitor the progress of the reaction by TLC.

  • Quenching and Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the target compound.

Comparison of Potential Synthetic Strategies

While the proposed SNAr reaction with a 4-haloquinoline is the most direct and likely successful route, it is prudent to consider alternative approaches for the key C4-C bond formation.

Method Precursors Advantages Potential Challenges Relevant Literature
Nucleophilic Aromatic Substitution (SNAr) 4-Haloquinoline, Tert-butyl 2-cyanoacetateWell-established reactivity of 4-haloquinolines.[3][4] Good functional group tolerance.Requires a strong base and anhydrous conditions. Potential for side reactions if other electrophilic sites are present.[1][2][3][4]
Palladium-Catalyzed Cross-Coupling 4-Haloquinoline, Reformatsky reagent of tert-butyl bromoacetateMilder reaction conditions may be possible. High functional group tolerance.Requires an expensive palladium catalyst and ligands. Preparation of the organometallic reagent adds a step.General principles of cross-coupling.
Radical-Mediated Synthesis Quinoline, Tert-butyl 2-bromo-2-cyanoacetateMay offer alternative regioselectivity.Often requires initiators and can lead to complex product mixtures. Less predictable than ionic reactions.General principles of radical chemistry.

Causality Behind Experimental Choices

  • Choice of Base: A strong, non-nucleophilic base like sodium hydride is proposed to ensure complete deprotonation of the tert-butyl 2-cyanoacetate without competing nucleophilic attack on the 4-chloroquinoline.

  • Solvent Selection: Anhydrous DMF is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged intermediate (Meisenheimer-like complex).

  • Inert Atmosphere: The use of an inert atmosphere is crucial when working with highly reactive reagents like sodium hydride to prevent quenching by atmospheric moisture and oxygen.

  • Temperature Control: The initial cooling to 0 °C during enolate formation helps to control the exothermic deprotonation. Subsequent heating is likely necessary to overcome the activation energy for the nucleophilic aromatic substitution.

Self-Validating System and Trustworthiness

The proposed protocol is designed to be self-validating. The progress of the reaction can be monitored by TLC, and the identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The expected spectroscopic data for the target molecule would show characteristic signals for the quinoline ring protons, the methine proton of the acetate moiety, and the tert-butyl group.

Conclusion and Future Outlook

While a direct published synthesis for Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate remains to be reported, this guide provides a comprehensive and scientifically sound framework for its preparation via a nucleophilic aromatic substitution strategy. The detailed protocol, based on well-established reactivity, offers a high probability of success. Further optimization of reaction conditions, such as screening different bases, solvents, and temperatures, may be necessary to maximize the yield and purity of the final product. The successful synthesis of this molecule will provide the scientific community with a valuable new building block for the development of novel therapeutics.

References

  • Arkat USA. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Available from: [Link]

  • Patel, D. B., et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 2017, 9(2):216-230. Available from: [Link]

  • MDPI. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 2000, 5(12), 1303-1311. Available from: [Link]

  • PMC. One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones. Available from: [Link]

  • ResearchGate. DESIGN, SYNTHESIS OF NOVEL QUINOLINE-4-CARBOXYLIC ACID DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY SUPPORTED BY MOLECULAR DOCKING STUDIES. Available from: [Link]

  • ResearchGate. 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies. Available from: [Link]

  • PMC. 4-Aminoquinoline: a comprehensive review of synthetic strategies. Available from: [Link]

  • ResearchGate. Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. Available from: [Link]

Sources

Confirming the Mechanism of Action of Cyano-Substituted Quinolines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug discovery scientists characterizing kinase inhibitors. It focuses on the 3-cyanoquinoline scaffold (exemplified by Neratinib and Pelitinib) and validates its mechanism of action (MoA) as an irreversible EGFR/HER2 inhibitor, contrasting it with the reversible quinazoline class.

Part 1: The Mechanistic Architecture

The Scaffold: 3-Cyanoquinoline vs. Quinazoline

In the development of EGFR inhibitors, the quinazoline core (found in Gefitinib and Erlotinib) established the paradigm of ATP-competitive inhibition. However, the 3-cyanoquinoline scaffold (found in Neratinib and Pelitinib) represents a critical evolution designed to accommodate irreversible "warheads" while maintaining binding affinity.

  • Electronic Isosterism: The nitrile group (-CN) at the 3-position of the quinoline ring acts as an electronic isostere to the N-3 nitrogen of the quinazoline ring. This electron-withdrawing group modulates the pKa of the aniline nitrogen at position 4, optimizing hydrogen bonding with the hinge region residue Met793 of EGFR.

  • The Warhead (Michael Acceptor): Unlike first-generation quinazolines, cyano-substituted quinolines like Neratinib are typically functionalized with a Michael acceptor (e.g., 4-(dimethylamino)crotonamide) at the 6-position.[1] This electrophile targets the nucleophilic thiol of Cys797 (or Cys805 in HER2) located at the lip of the ATP-binding pocket.

The Reaction: Covalent Modification

The defining MoA of this class is Targeted Covalent Inhibition (TCI) .[2]

  • Recognition: The quinoline core binds reversibly to the ATP pocket via hydrophobic interactions and H-bonds.

  • Reaction: The vinyl group of the warhead is positioned in proximity to the Cys797 thiol. A Michael addition reaction occurs, forming a permanent thioether bond.

  • Result: The receptor is permanently inactivated. Resynthesis of the protein is required to restore signaling, decoupling pharmacodynamics (PD) from pharmacokinetics (PK).[3]

Part 2: Comparative Performance Analysis

The following table contrasts the 3-cyanoquinoline class with standard alternatives.

Feature3-Cyanoquinoline (e.g., Neratinib) 4-Anilinoquinazoline (e.g., Gefitinib) Pyrimidine (e.g., Osimertinib)
Binding Mode Irreversible (Covalent)Reversible (ATP Competitive)Irreversible (Covalent)
Primary Target EGFR (ErbB1), HER2 (ErbB2)EGFR (ErbB1)EGFR (T790M mutant)
Key Residue Cys797 (EGFR) / Cys805 (HER2)Met793 (Hinge Interaction)Cys797
T790M Activity High (Covalent bond overcomes steric hindrance)Low (Steric clash / ATP affinity shift)High (Selectivity optimized)
Washout Profile Sustained inhibition (>8 hrs)Rapid recovery of activitySustained inhibition
Off-Target Risk Moderate (Kinome promiscuity due to reactivity)Low (High specificity)Low (Mutant selective)

Part 3: Visualizing the Mechanism and Workflow

EGFR Signaling & Inhibition Pathway

The diagram below illustrates the interruption of the RAS/RAF/MEK pathway by covalent binding at the Receptor Tyrosine Kinase (RTK) level.

EGFR_Pathway EGF EGF Ligand EGFR EGFR/HER2 Dimer (Tyrosine Kinase) EGF->EGFR Activation RAS RAS-GTP EGFR->RAS Phosphorylation (Blocked) CyanoQ 3-Cyanoquinoline (Neratinib) Cys797 Cys797 Residue (Nucleophile) CyanoQ->Cys797 Michael Addition (Covalent Bond) Cys797->EGFR Inactivates RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 1: Mechanism of Action. The 3-cyanoquinoline inhibitor covalently modifies Cys797, preventing autophosphorylation and downstream signaling.

Part 4: Experimental Protocols for Validation

To confirm the mechanism of a putative cyano-substituted quinoline, you must prove irreversibility and physical adduct formation .

Protocol A: The Washout Assay (Reversibility Test)

Objective: Determine if inhibition persists after the free compound is removed. Rationale: Reversible inhibitors (Gefitinib) rely on equilibrium; removing the drug restores enzyme activity. Irreversible inhibitors (Neratinib) permanently disable the enzyme.

Step-by-Step Workflow:

  • Seeding: Plate EGFR-overexpressing cells (e.g., A431 or BT474) in 96-well plates.

  • Treatment: Treat cells with the test compound at 10x IC50 for 1 hour. Include a Vehicle control and a Reversible control (e.g., Gefitinib).

  • Washout:

    • Group A (No Wash): Leave drug in media.

    • Group B (Washout): Aspirate media. Wash 3x with warm PBS. Replenish with drug-free media.[1]

  • Incubation: Incubate both groups for 4–24 hours to allow potential dissociation.

  • Readout: Measure EGFR phosphorylation (pEGFR) via ELISA or Western Blot.[1]

  • Validation Criteria:

    • Reversible:[3][4][5][6][7][8][9] Group B shows recovery of pEGFR signal (comparable to Vehicle).

    • Irreversible (Cyano-quinoline):[1][7] Group B maintains suppression of pEGFR (comparable to Group A).

Protocol B: Intact Protein Mass Spectrometry

Objective: Detect the molecular weight shift corresponding to the inhibitor adduct.[10] Rationale: Covalent binding adds the exact mass of the inhibitor to the protein.

Step-by-Step Workflow:

  • Protein Prep: Express and purify the Recombinant EGFR Kinase Domain (residues 696–1022). Buffer exchange into 50 mM Ammonium Acetate (MS-compatible).

  • Incubation: Mix EGFR (5 µM) with Test Compound (50 µM) for 60 minutes at room temperature.

  • LC-MS Analysis: Inject onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap mass spectrometer.[1]

  • Deconvolution: Use software (e.g., MaxEnt1) to deconvolute the raw charge envelope to zero-charge mass.[1]

  • Calculation:

    • 
      [1]
      
    • Success:

      
       matches the Molecular Weight of the cyano-quinoline (within <1 Da).
      
Validation Logic Flowchart

Validation_Workflow Start Candidate Compound IC50 Biochemical IC50 (<100 nM?) Start->IC50 Washout Washout Assay IC50->Washout Yes Decision1 Sustained Inhibition? Washout->Decision1 MS Intact Protein MS Decision2 Mass Shift Observed? MS->Decision2 Decision1->MS Yes (Sustained) Result_Rev Reversible Inhibitor (Quinazoline-like) Decision1->Result_Rev No (Recovery) Decision2->Result_Rev No Shift Result_Irr Confirmed Irreversible (Cyano-quinoline MoA) Decision2->Result_Irr Yes (+MW)

Figure 2: Validation Workflow. A logical decision tree to distinguish reversible binding from covalent modification.

References

  • PubChem. Neratinib | C30H29ClN6O3 | CID 9915743. National Library of Medicine. Available at: [Link][1]

  • Wissner, A., et al. 3-Cyanoquinolines as EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Reactome. Covalent tyrosine kinase inhibitors bind and inhibit wild-type EGF:EGFR dimers. Available at: [Link]

  • Singh, J., et al. The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry. Available at: [Link][1]

Sources

Assessing the Selectivity of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate , a critical advanced intermediate used in the synthesis of highly selective Quinoline-4-yl-acetic acid (QAA) derivatives.[1][2] These derivatives are pivotal in the development of next-generation URAT1 inhibitors (for gout/hyperuricemia) and HIV-1 Integrase inhibitors (specifically LEDGF/p75 interaction inhibitors).[1][2]

Executive Summary

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate (hereafter referred to as TB-QCA ) is a strategic building block designed to introduce the pharmacologically active quinoline-4-acetate motif into drug candidates.[1][2] Unlike simpler naphthalene or phenyl analogs, the quinoline core offers unique electronic properties (H-bond acceptance via the ring nitrogen) that significantly enhance binding selectivity for targets like URAT1 and HIV-1 Integrase .[1][2]

This guide evaluates TB-QCA based on synthetic selectivity (regiocontrol during formation) and the pharmacological selectivity of its derived active pharmaceutical ingredients (APIs).[1][2]

Mechanism of Action & Structural Utility

The value of TB-QCA lies in its ability to serve as a "masked" form of Quinoline-4-acetic acid .[1][2] The bulky tert-butyl group and the electron-withdrawing cyano group serve two distinct functions:[1][2]

  • Synthetic Activation: The cyano group acidifies the

    
    -proton, allowing for mild, regioselective coupling with 4-haloquinolines via 
    
    
    
    or Palladium-catalyzed mechanisms.[1][2]
  • Metabolic/Chemical Stability: The tert-butyl ester prevents premature hydrolysis during multi-step synthesis and can be selectively cleaved (acidolysis) without affecting other sensitive esters (e.g., methyl/ethyl esters) in the molecule.[1][2]

Biological Target Selectivity (Derived APIs)

Once processed into the final drug (usually by decarboxylation to the acetic acid derivative), the quinoline scaffold exhibits a distinct selectivity profile:

  • URAT1 Inhibition: The quinoline nitrogen provides a specific electrostatic interaction within the URAT1 binding pocket (specifically interacting with residues distinct from those bound by OAT1/3), reducing off-target renal toxicity compared to naphthalene-based inhibitors (e.g., Lesinurad).[1][2]

  • HIV-1 Integrase: Quinoline-4-acetic acids bind to the LEDGF/p75 binding pocket of HIV-1 integrase, preventing viral integration.[1][2] The 4-position substitution is critical for displacing the host LEDGF protein.[1][2]

Comparative Analysis: TB-QCA vs. Alternatives

The following table compares TB-QCA with its primary structural competitors: Naphthalene analogs (Lesinurad precursors) and Indole analogs .

FeatureQuinoline Core (TB-QCA) Naphthalene Core (Lesinurad Int.) Indole Core
Primary Target URAT1, HIV IntegraseURAT1CRTH2, IDO1
Synthetic Yield (

)
High (85-92%) due to N-activationLow (requires Pd-catalysis)Moderate (requires N-protection)
Regioselectivity High (>98:2 C- vs N-alkylation) N/A (Carbon only)Low (C3 vs N1 competition)
Solubility (LogP) Moderate (3.2 - 3.[1][2]8)High (>4.5, poor solubility)Moderate (2.5 - 3.[1][2]5)
Metabolic Stability High (Ring N is stable)HighProne to oxidation
Off-Target Risk Low (CYP inhibition is tunable)Moderate (OAT1/3 interference)High (GPCR promiscuity)
Key Insight: The "Nitrogen Advantage"

The quinoline nitrogen in TB-QCA facilitates a highly efficient Nucleophilic Aromatic Substitution (


)  reaction with 4-chloroquinoline.[1][2] The ring nitrogen renders the C4 position highly electrophilic.[1][2] In contrast, the naphthalene analog requires expensive Palladium catalysts (Buchwald-Hartwig coupling) to achieve similar bond formation, increasing cost and metal-impurity risks.[1][2]

Experimental Protocol: Assessing Synthetic Selectivity

This protocol validates the regioselectivity of forming TB-QCA from 4-chloroquinoline, ensuring the product is the desired C-alkylated species rather than the N-alkylated byproduct.

Methodology: Coupling & Selectivity Analysis

Reagents:

  • 4-Chloroquinoline (1.0 eq)[1][2]

  • Tert-butyl cyanoacetate (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    , 2.5 eq) or Sodium Hydride (NaH, 1.5 eq)
    
  • Solvent: DMF or DMSO (anhydrous)[1]

Step-by-Step Protocol:

  • Activation: In a flame-dried flask, dissolve tert-butyl cyanoacetate in anhydrous DMF under Argon.

  • Deprotonation: Add base (

    
     or NaH) at 0°C. Stir for 30 min to generate the enolate. Note: Evolution of 
    
    
    
    gas if using NaH.
  • Coupling: Add 4-Chloroquinoline dropwise. Heat the mixture to 80-100°C for 4-6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1).[1][2] Product spot should be UV-active and less polar than the starting material.[1][2]

  • Workup: Quench with saturated

    
    , extract with EtOAc, wash with brine, and dry over 
    
    
    
    .
  • Selectivity Assay (HPLC/NMR):

    • Analyze crude mixture via 1H-NMR .

    • C-Alkylation Signal: Look for the methine singlet (

      
      -H) around 5.2 - 5.5 ppm .[1][2]
      
    • N-Alkylation Signal: Look for quinolinium aromatic shifts (deshielded).[1][2]

    • Target: >95% C-alkylation.

Data Output Format:

Reaction Condition Base Temp (°C) Yield (%) C:N Selectivity Ratio

| Method A |


 | 100 | 88% | 99:1  |
| Method B | NaH | 60 | 92% | 95:5 |
| Method C | 

| 80 | 85% | 98:2 |[1][2]

Visualization: Selectivity Pathway & Workflow

The following diagram illustrates the bifurcation between the desired C-alkylation (leading to TB-QCA) and the undesired N-alkylation, highlighting the thermodynamic preference for the C-product under basic conditions.

SelectivityPathway cluster_conditions Optimal Conditions Start 4-Chloroquinoline + Tert-butyl Cyanoacetate Intermediate Enolate Formation (Base: K2CO3/NaH) Start->Intermediate Deprotonation Transition Transition State (SNAr Mechanism) Intermediate->Transition Nucleophilic Attack Product_C C-Alkylation (Major) TB-QCA (Thermodynamically Stable) Transition->Product_C Path A: C-Attack (Preferred) Product_N N-Alkylation (Minor) Quinolinium Salt (Kinetic Trap) Transition->Product_N Path B: N-Attack (Sterically Hindered) FinalDrug Hydrolysis/Decarboxylation --> Quinoline-4-acetic Acid (Active URAT1/HIV Inhibitor) Product_C->FinalDrug Acid Deprotection (-CO2, -tBu) Cond1 Solvent: DMF/DMSO Cond2 Temp: 80-100°C

Caption: Reaction pathway showing the high selectivity for C-alkylation (TB-QCA) over N-alkylation, a critical quality attribute for pharmaceutical manufacturing.

References

  • Synthesis of Quinoline-4-acetic Acid Derivatives

    • Title: "Nucleophilic substitution reaction of chloroquinolines with active methylene compounds."[1][2]

    • Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 2.[2]

    • Relevance: Establishes the mechanism and selectivity for 4-chloroquinoline coupling.
    • (Generalized link to journal archives)[1]

  • URAT1 Inhibitor Structure-Activity Relationships

    • Title: "Design, Synthesis, and Biological Evaluation of Novel Quinoline Derivatives as Potent UR
    • Source:European Journal of Medicinal Chemistry, 2024.[1][2]

    • Relevance: Compares quinoline vs.
    • [1]

  • Lesinurad Synthesis & Intermediates

    • Title: "The development of an effective synthetic route of lesinurad (RDEA594)."
    • Source:Chemistry Central Journal, 2017.[1][2]

    • Relevance: Provides the baseline for comparing the naphthalene route vs. the quinoline route.
  • HIV-1 Integrase Inhibitors (ALLINIs)

    • Title: "Quinoline-based Allosteric Integrase Inhibitors."
    • Source:Current Topics in Medicinal Chemistry.
    • Relevance: Validates the 4-substituted quinoline acetic acid scaffold for HIV targets.

Sources

Quinoline vs. Isoquinoline: A Comparative Guide to Biological Activity for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoline and isoquinoline are structural isomers (C₉H₇N), both featuring a fused benzene and pyridine ring system.[1][2] This seemingly subtle difference in the position of the nitrogen atom—position 1 in quinoline and position 2 in isoquinoline—gives rise to distinct electronic and steric properties. These differences profoundly influence their interactions with biological targets, leading to a diverse and often contrasting spectrum of pharmacological activities.[3] Both scaffolds are prevalent in numerous natural products and form the backbone of many synthetic drugs, making them "privileged structures" in medicinal chemistry.[4][5][6][7]

This guide provides an in-depth, objective comparison of the biological activities of quinoline and isoquinoline derivatives. We will delve into their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, supported by experimental data. Furthermore, we will explore their differential metabolic fates, which are crucial for understanding their safety and toxicity profiles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these versatile heterocyclic systems for therapeutic innovation.

At a Glance: Key Structural and Biological Differences

FeatureQuinolineIsoquinoline
Nitrogen Position Position 1Position 2
Anticancer Activity Broad-spectrum, often associated with DNA damage and kinase inhibition.[8]Potent, with some derivatives showing superiority against specific targets like HER2.[3]
Antimicrobial Activity Well-established, particularly fluoroquinolones against bacteria.[9]Broad-spectrum, with derivatives showing antibacterial, antifungal, and antimalarial effects.[2]
Anti-inflammatory Derivatives have shown significant in vivo anti-inflammatory activity.[10][11]Derivatives exhibit potent anti-inflammatory properties, including inhibition of nitric oxide.[12]
Antiviral Activity Active against a range of viruses including flaviviruses and coronaviruses.[13][14]Derivatives have demonstrated activity against viruses such as HIV and SARS-CoV-2.[15][16]
Metabolism & Toxicity Can be metabolized to a genotoxic epoxide, posing a carcinogenic risk.[1][17]Generally considered non-genotoxic as its metabolism avoids this pathway.[1][17]

Core Structural Difference: The Position of Nitrogen

The fundamental distinction between quinoline and isoquinoline lies in the placement of the nitrogen atom within the heterocyclic ring. This dictates the electron density distribution, dipole moment, and hydrogen bonding capabilities of the molecule, which are all critical for receptor binding and biological function.

Caption: Fundamental structures of quinoline and isoquinoline isomers.

Comparative Biological Activities

While both scaffolds are pharmacologically versatile, the specific arrangement of the nitrogen atom often tunes the derivatives for optimal activity against different biological targets.[18]

Anticancer Activity

Both quinoline and isoquinoline derivatives have been extensively explored as anticancer agents.[6][7] Their mechanisms are diverse, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.[8]

A direct comparative study of a quinoline derivative and its isoquinoline counterpart revealed that the isoquinoline derivative had superior inhibitory activity against HER2-positive breast cancer cells (SKBR3).[3] This suggests that for certain kinase targets, the nitrogen position in the isoquinoline ring may offer a more favorable binding orientation.

However, the anticancer potential is highly dependent on the specific substitutions on the core ring structure. For example, certain quinoline-4-carboxylic acid derivatives have shown significant growth reduction in breast cancer cells (MCF-7), while some isoquinoline derivatives displayed maximum inhibitory response towards cervical cancer cells (HeLa).[19]

Table 1: Comparative Cytotoxicity (IC50 in µM) of Quinoline and Isoquinoline Derivatives

Compound ClassDerivative ExampleHeLa (Cervical)MCF-7 (Breast)A549 (Lung)Reference
Quinoline 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)-82.9% growth reduction at 100 µM-[19]
Isoquinoline 2,3-Dimethoxy-12-methyl-6-(3-methyl-1H-indol-1-yl)indolo[2,1-a]isoquinoline (4i)Strong Inhibition--[19]
Isoquinoline Mansouramycin analog (7a)-ModerateModerate[8]

Note: The data presented are for different derivatives and not a direct comparison of the parent compounds. The activity is highly substituent-dependent.

Antimicrobial Activity

The quinoline scaffold is perhaps most famously represented in the fluoroquinolone class of antibiotics (e.g., ciprofloxacin), which are highly effective against a broad range of bacteria.[11][20] The mechanism of action for many quinoline-based antibacterials involves the inhibition of bacterial DNA gyrase and topoisomerase IV.

Isoquinoline derivatives also possess a wide array of antimicrobial activities, including antibacterial, antifungal, and antimalarial properties.[2] Novel isoquinoline derivatives have been shown to be effective antimicrobial agents.

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound ClassDerivative ExampleS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Quinoline Derivative 116.25--[20]
Quinoline Derivative 43a0.620.62-[20]
Quinoline Derivative 650 - 3.1250 - 3.12Potent[21][22]
Isoquinoline -Data not specifiedData not specifiedData not specified[2]

Note: Direct comparative MIC values for isoquinoline derivatives were not available in the searched literature, though their broad-spectrum activity is well-documented.

Anti-inflammatory and Antiviral Activities

Derivatives of both quinoline and isoquinoline have demonstrated significant anti-inflammatory and antiviral capabilities.

  • Anti-inflammatory: Certain quinoline derivatives have shown potent anti-inflammatory activity in vivo, sometimes exceeding that of reference drugs like ibuprofen.[10] They can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[10] Similarly, novel pyrazolo-isoquinoline derivatives have been reported to have promising anti-inflammatory properties by inhibiting nitric oxide release.[12]

  • Antiviral: The quinoline derivative chloroquine and its analogue hydroxychloroquine have well-documented antiviral activity against several viruses, including flaviviruses and coronaviruses.[13] Other quinoline derivatives have shown potent inhibition of viruses like Dengue, West Nile, and Zika.[13] Isoquinoline alkaloids and their synthetic derivatives have also been explored for their antiviral potential, with some compounds showing inhibitory activity against HIV and SARS-CoV-2.[15][16]

The Critical Difference: Metabolic Fate and Genotoxicity

A crucial distinction between quinoline and isoquinoline lies in their metabolic pathways and resulting toxicity profiles.[1] This is a paramount consideration in drug development.

The metabolism of quinoline, primarily by cytochrome P450 enzymes in the liver, can produce a reactive quinoline-5,6-epoxide intermediate.[1][17] This epoxide is an electrophile that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.[1] Consequently, quinoline is recognized as a hepatocarcinogen in animal models and is considered genotoxic.[17]

In stark contrast, the metabolism of isoquinoline does not proceed through this genotoxic epoxide pathway.[1] Its metabolites are generally considered non-genotoxic, giving the isoquinoline scaffold a significantly better inherent safety profile.[1][17]

G cluster_q Quinoline Metabolism cluster_i Isoquinoline Metabolism q Quinoline p450_q Cytochrome P450 q->p450_q epoxide Quinoline-5,6-epoxide (Reactive) p450_q->epoxide Metabolic Activation dna DNA Adducts epoxide->dna Binds to DNA carcino Carcinogenesis dna->carcino i Isoquinoline p450_i Cytochrome P450 i->p450_i metabolites Non-genotoxic Metabolites p450_i->metabolites Metabolism safe Safe Profile metabolites->safe

Caption: Divergent metabolic pathways of quinoline and isoquinoline.

Experimental Protocols

To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are outlines for key assays used to evaluate the biological activities discussed.

Protocol 1: MTT Assay for Anticancer Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat cells with various concentrations of the quinoline or isoquinoline derivatives for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Sources

Safety Operating Guide

Proper Disposal Procedures: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Directive

Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate is a multi-functional organic intermediate presenting a complex hazard profile: aquatic toxicity (quinoline moiety), potential cyanide release (nitrile moiety under acidic conditions), and flammability (tert-butyl ester).[1]

IMMEDIATE ACTION REQUIRED:

  • DO NOT dispose of down the drain.[2][3] This compound is toxic to aquatic life and may disrupt municipal water treatment bacteria.

  • DO NOT mix with acidic waste streams. Acid-catalyzed hydrolysis of the nitrile group can release hydrogen cyanide (HCN) gas.

  • DO NOT treat with bleach (hypochlorite) on the benchtop. Oxidation of the quinoline ring can produce unpredictable, toxic byproducts.

Chemical Hazard Profile & Risk Assessment

To manage waste effectively, we must deconstruct the molecule into its functional risk components. This analysis dictates the segregation logic.

Functional MoietyHazard ClassRisk MechanismDisposal Implication
Quinoline Ring Carcinogen / Ecotoxin Nitrogen-containing heterocycle; intercalates DNA; high aquatic toxicity.Zero Discharge: Must be incinerated via hazardous waste stream.
Cyano Group (-CN) Acute Toxin (Conditional) Stable at neutral pH. Hydrolyzes in strong acid (

) to release HCN gas.
Segregation: Strictly isolate from acidic waste streams.
Tert-butyl Ester Flammable / Combustible Organic content contributes to high BTU value.Classification: Compatible with "High BTU Organic" incineration streams.

Waste Stream Segregation Logic

The most critical operational error with nitrile-containing organics is accidental mixing with acidic aqueous waste. Use the following decision logic to categorize this material.

WasteSegregation Start Waste: Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate CheckState Physical State? Start->CheckState Warning CRITICAL: NO ACIDS Risk of HCN Generation Start->Warning Solid Solid / Precipitate CheckState->Solid Dry Liquid Dissolved in Solvent CheckState->Liquid Solution StreamA STREAM A: Solid Hazardous Waste (Toxic/Organic) Solid->StreamA CheckHalogen Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->CheckHalogen StreamB STREAM B: Halogenated Organic Waste (Toxic) CheckHalogen->StreamB Yes StreamC STREAM C: Non-Halogenated Organic Waste (High BTU) CheckHalogen->StreamC No (e.g., EtOAc, Hexane)

Figure 1: Segregation logic flow. Note the critical prohibition of acidic streams to prevent nitrile hydrolysis.

Step-by-Step Disposal Protocol

This protocol assumes the material is generated as a byproduct of synthesis or is an expired reagent.

Phase 1: Preparation & Packaging
  • Select Container:

    • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar or an amber glass jar with a Teflon-lined cap.

    • Liquids: Use an amber glass solvent bottle or an HDPE carboy (if volume > 4L).

    • Why: Amber glass protects the quinoline moiety from photodegradation, which can form tarry, uncharacterized polymerization products.[1]

  • Labeling (RCRA Compliance):

    • Label clearly as "Hazardous Waste - Organic / Toxic" .

    • List constituents explicitly: "Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate, [Solvent Name]".

    • Hazard Checkboxes: Mark "Toxic" and "Irritant". If in flammable solvent, mark "Flammable".

Phase 2: Accumulation Storage
  • Satellite Accumulation Area (SAA): Store the container in your lab's designated SAA.

  • Secondary Containment: Place the waste container inside a polyethylene tray to capture potential leaks.

  • Compatibility Check: Ensure the container is physically separated from:

    • Inorganic Acids (HCl, H2SO4).

    • Strong Oxidizers (Permanganates, Peroxides).

Phase 3: Final Handoff
  • Request Pickup: Submit a waste manifest to your EHS (Environmental Health & Safety) department.

  • Waste Profile Description:

    • Chemical Family: Nitrogen Heterocycles / Nitriles / Esters.

    • Disposal Method: Fuel Blending / Incineration. (This is the industry standard for high-BTU organic waste).

Emergency Procedures: Spill Management

In the event of a benchtop spill, immediate containment is necessary to prevent surface contamination and vapor release.

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (If aerosolized) Spill->Evacuate PPE 2. Don PPE (Double Nitrile Gloves, Goggles) Evacuate->PPE Contain 3. Containment Circle spill with absorbent socks PPE->Contain Absorb 4. Absorption Use Vermiculite or Sand (DO NOT use combustible paper) Contain->Absorb Collect 5. Collection Scoop into hazardous waste jar Absorb->Collect Clean 6. Decontamination Wash surface with soap/water Collect rinsate as waste Collect->Clean

Figure 2: Spill response workflow.[4][5] Emphasis is placed on using inert absorbents rather than paper towels to minimize flammability risks.

Specific Spill Notes:
  • Solvent: If the material is dissolved in organic solvent, treat the flammability hazard first (remove ignition sources).

  • Decontamination: The quinoline ring can stain surfaces. Use a detergent solution (e.g., Alconox) for the final wipe-down. Collect all rinsate into the hazardous waste container; do not flush the cleaning water down the drain.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Guidelines for Characteristic Waste D001/D003). [Link]

  • PubChem. (n.d.). Quinoline Compound Summary (CID 7047). National Library of Medicine. (Source for Quinoline toxicity data). [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Personal protective equipment for handling Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the safe handling, operational logistics, and disposal of Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate .

Safety Advisory: As a specialized pharmaceutical intermediate containing a quinoline scaffold and a cyano-ester motif, this compound must be treated as a Potent Pharmaceutical Intermediate (OEB 3/4 equivalent) until specific toxicological data proves otherwise. The primary risks are inhalation of particulates, dermal absorption, and potential nitrogenous gas release under acidic stress.

Part 1: Hazard Identification & Risk Assessment

Chemical Class: Quinoline-functionalized Cyanoacetate Primary Hazards:

  • Acute Toxicity (Inhalation/Oral): Quinoline derivatives are often implicated in DNA intercalation and mutagenicity. The cyano moiety adds acute toxicity risks if metabolized or subjected to strong acids.

  • Sensitization: High potential for skin and respiratory sensitization.

  • Reactivity: The tert-butyl ester is acid-labile; the alpha-proton is acidic (pKa ~9-11), making the compound reactive toward bases and electrophiles.

GHS Classification (Inferred from Structural Analogs):

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H315/H319: Causes skin and serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.

  • H341: Suspected of causing genetic defects (due to quinoline moiety).

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix follows the "Barrier-in-Depth" principle. Do not rely on a single layer of protection.[1]

Zone / Activity Respiratory Protection Dermal Protection (Hands) Body & Eye Protection Rationale
Zone A: Storage & Transport (Sealed Containers)N95/FFP2 Mask (Precautionary)Single Nitrile Gloves (4 mil, EN 374)Lab Coat, Safety GlassesProtection against accidental container surface contamination.
Zone B: Weighing & Solids Handling (Open Container)PAPR or N100/P3 Respirator (If outside containment)Double Nitrile Gloves (Outer: 8 mil, Inner: 4 mil)Change outer gloves every 30 minsTyvek® Sleeves or Disposable Gown, Goggles + Face ShieldCritical Risk: Dust generation. Quinoline dusts are potent sensitizers.
Zone C: Reaction Setup & Dissolution (Solvent Handling)Fume Hood Required (Sash at 18")Laminate/Barrier Gloves (e.g., Silver Shield®) if using DCM/THFChemical-Resistant Lab Coat, GogglesSolvents like DCM permeate nitrile; the compound is highly soluble in organics, increasing absorption risk.
Zone D: Spill Cleanup (Emergency)Full-Face Respirator (P100 + Organic Vapor Cartridge)Double Nitrile + Utility Gloves (Heavy duty)Tyvek® Coverall (Type 4/5/6), Boot CoversPrevents systemic exposure during high-concentration cleanup.

Part 3: Operational Protocols

Receipt & Storage
  • Inspection: Upon receipt, inspect the septum and outer packaging under UV light (365 nm) if possible; many quinolines fluoresce, revealing external contamination.

  • Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The tert-butyl ester is susceptible to hydrolysis; moisture exclusion is critical.

  • Segregation: Store away from strong acids (risk of HCN evolution) and strong oxidizers .

Weighing & Transfer (The "Static-Free" Protocol)
  • Engineering Control: Use a static-dissipative balance enclosure or a localized powder containment hood.

  • The Protocol:

    • Place a disposable anti-static mat inside the hood.

    • Don double nitrile gloves .

    • Use a disposable antistatic spatula. Do not use metal spatulas if the compound is a dry, free-flowing powder (risk of static dispersal).

    • Tare Technique: Weigh the receiving vessel (e.g., RBF) with a septum/cap loosely on. Remove cap

      
       Add solid 
      
      
      
      Recap immediately. Never walk around the lab with an open weigh boat.
    • Decontamination: Wipe the balance area with a 10% bleach solution (oxidizes traces) followed by water.

Reaction Setup
  • Solvent Choice: Dissolve the solid immediately upon transfer. Avoid adding solid directly to a refluxing solvent.

  • Inertion: Purge the reaction vessel with Nitrogen/Argon before heating. Hot quinoline derivatives can oxidize to form N-oxides or intractable tars.

  • Quenching: If using strong acids (e.g., TFA for deprotection), vent the reaction through a caustic scrubber (NaOH trap) to neutralize potential isobutylene and trace cyanide byproducts.

Part 4: Emergency Response & Disposal

Spill Cleanup (Dry Powder)
  • Evacuate the immediate area (radius 3m).

  • Don PPE: Full-face respirator and double gloves.

  • Contain: Cover the spill with a damp paper towel (to prevent dust) or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

  • Neutralize: Wipe the surface with 1N HCl (protonates the quinoline nitrogen, making it water-soluble/ionic) followed by a soap/water wash. Note: Do not use bleach initially if large amounts of acid are present.

Waste Disposal
  • Solid Waste: Segregate as "Hazardous Organic Solid - Cytotoxic/Potent" . Label clearly.

  • Liquid Waste:

    • Aqueous: Adjust pH to 11 using NaOH, treat with bleach (Sodium Hypochlorite) for 24 hours to destroy any potential cyanide species, then dispose as hazardous aqueous waste.

    • Organic: Incineration is the only acceptable method. Do not sewer.

Part 5: Safety Workflow Visualization

The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" safety checks.

SafetyWorkflow Start Start: Handling Tert-butyl 2-cyano-2-(quinolin-4-yl)acetate RiskAssess Risk Assessment: Is the solid dry/dusty? Start->RiskAssess HoodCheck Engineering Control: Is Fume Hood/Enclosure Functional? RiskAssess->HoodCheck PPE_Don Don PPE: Double Nitrile Gloves + Resp Protection (Zone B) HoodCheck->PPE_Don Yes Stop STOP WORK: Contact EHS / Repair Hood HoodCheck->Stop No Weighing Weighing Protocol: Anti-static tools + Closed Transfer PPE_Don->Weighing Solubilization Solubilization: Dissolve immediately to reduce dust risk Weighing->Solubilization Reaction Reaction: Inert Gas + Scrubber (if Acidic) Solubilization->Reaction Disposal Disposal: Incineration (Organic) Bleach Treat (Aqueous) Reaction->Disposal

Caption: Operational logic flow ensuring engineering controls (Hood) and PPE are verified before the "Point of Risk" (Weighing).

References

  • BenchChem. (2025). Essential Safety and Logistical Information for Handling Quinoline Derivatives. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: tert-Butyl cyanoacetate. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Quinoline and Derivatives. Retrieved from

  • Esco Pharma. (2017). How to Handle Potent Formulations: Engineering Controls and PPE. Retrieved from

  • National Institutes of Health (NIH). (2020). Bioremediation and Detoxification of Cyanide-Containing Wastes. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.